Friedelin

Catalog No.
S528492
CAS No.
559-74-0
M.F
C30H50O
M. Wt
426.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Friedelin

CAS Number

559-74-0

Product Name

Friedelin

IUPAC Name

4,4a,6a,6b,8a,11,11,14a-octamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

InChI

InChI=1S/C30H50O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20,22-24H,9-19H2,1-8H3

InChI Key

OFMXGFHWLZPCFL-UHFFFAOYSA-N

SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C

solubility

Soluble in DMSO

Synonyms

Friedelin; EINECS 209-205-1; UNII-AK21264UAD; Friedelan-3-one; NSC 55141;

Canonical SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C

Isomeric SMILES

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C

The exact mass of the compound Friedelin is 426.3862 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55141. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. It belongs to the ontological category of pentacyclic triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical characteristics of friedelin.

Property Value / Description
Systematic IUPAC Name (4R,4aS,6aS,6bR,8aR,12aR,12bS,14aS,14bS)-4,4a,6b,8a,11,11,12b,14a-Octamethylicosahydropicen-3(2H)-one [1]
Molecular Formula C₃₀H₅₀O [2] [3]
Molecular Weight 426.7 g/mol [3] [4]
Structure Pentacyclic triterpenoid with a ketone group at C-3 [3]
Appearance White needle crystals [3]
Melting Point 262–263 °C [3]
Solubility Freely soluble in chloroform, sparingly soluble in ethanol, insoluble in water [3]
Specific Rotation [α]²⁵D + 2.0° (c=1.0, MeOH) [3]

Natural Sources and Biosynthesis

This compound is widely distributed in the plant kingdom. Key natural sources include cork tissue (particularly from the cork oak Quercus suber), stem barks, and leaves [2]. It has been isolated from various plant families such as Celastraceae, Asteraceae, Fabaceae, Euphorbiaceae, and Clusiaceae, as well as from lower plants like mosses and lichens [2] [3].

Its biosynthesis occurs via the mevalonate pathway. The process begins with acetyl-CoA and proceeds through key intermediates like isopentenyl pyrophosphate (IPP) and farnesyl diphosphate (FPP) to form squalene. The enzyme squalene epoxidase then converts squalene to 2,3-oxidosqualene, which is finally cyclized into this compound by a specific oxidosqualene cyclase (OSC) [5] [6]. The diagram below illustrates this cyclization mechanism.

f OS 2,3-Oxidosqualene DC Dammarenyl Cation OS->DC Protonation & Cyclization LC Lupanyl Cation DC->LC Methyl/Hydride Rearrangements FC Friedenyl Cation LC->FC Further Rearrangements F This compound FC->F Deprotonation

Pharmacological Activities and Mechanisms

This compound exhibits a broad spectrum of pharmacological activities, making it a promising candidate for therapeutic development.

Anticancer Activity

This compound demonstrates potent cytotoxic effects against various cancer cells by modulating key proteins in the intrinsic apoptotic pathway [7].

  • Key Experimental Findings: A study on oral cancer (KB) cells showed that this compound induced dose- and time-dependent cytotoxicity. Molecular docking revealed strong binding affinities with pro-apoptotic protein Bax (-8.3 kcal/mol) and anti-apoptotic protein Bcl-2 (-8.0 kcal/mol), indicating its potential to directly interact with these targets [7].
  • Gene Expression Analysis: Treatment with this compound led to the upregulation of Bax, Caspase-3, and TP53 and the downregulation of Bcl-2, confirming the activation of the mitochondrial apoptosis pathway [7].
Antimicrobial and Wound-Healing Activity

Recent research highlights this compound's efficacy against antibiotic-resistant bacteria and its ability to promote wound healing [8].

  • Target Pathogen: Methicillin-resistant Staphylococcus aureus (MRSA) [8].
  • Key Experimental Findings:
    • In Vitro Bactericidal Activity: this compound showed a wide zone of growth inhibition against MRSA and a promising minimum inhibitory concentration (MIC). It also downregulated major virulence genes (seb and icaD) responsible for toxin production and biofilm formation [8].
    • In Vivo Wound Healing: In a mouse model of MRSA-infected wounds, topical application of this compound (40 ppm) significantly reduced wound size and bacterial count, and accelerated healing. This was associated with increased expression of VEGF and α-SMA (markers of angiogenesis and tissue repair) and downregulation of pro-inflammatory genes (TNF-α and PGS-2) [8].
Other Significant Activities
  • Anti-inflammatory: this compound and its derivatives are reported to inhibit the release of pro-inflammatory cytokines like IL-6 [3] [9].
  • Antioxidant & Hepatoprotective: Exhibits free radical scavenging activity and protects against liver damage [2].
  • Neuroprotective: Shows potential protective effects in neurological contexts [2].

Production Methods: From Extraction to Synthetic Biology

Traditional extraction from plants is insufficient to meet demand. The field is now moving towards advanced microbial production.

Traditional Extraction

Initial methods involved soaking plant material in organic solvents like hexane, chloroform, or methanol [2]. Modern techniques such as ultrasound-assisted, microwave-assisted, and supercritical fluid extraction are now employed to improve yield and reduce environmental impact [2].

Microbial Synthesis via Metabolic Engineering

The most advanced production method involves engineering the yeast Saccharomyces cerevisiae as a microbial cell factory [10] [6].

  • Strategy: Key genes from the mevalonate pathway (e.g., tHMG1, ERG20, ERG9) are integrated into the yeast genome to enhance the flux toward the this compound precursor, 2,3-oxidosqualene. Competing metabolic pathways are simultaneously knocked out using CRISPR/Cas9 technology [6].
  • Catalyst: A highly efficient This compound synthase gene (TwOSC1) is introduced to cyclize 2,3-oxidosqualene into this compound [6].
  • Record Yield: Through further optimization, including lipid droplet engineering and medium enhancement, one study achieved a record this compound titer of 1500 mg/L in shake-flask fermentation, a 30-fold improvement from the initial engineered strain [10].

Current Research Gaps and Future Directions

Despite promising advancements, several challenges remain for the clinical translation of this compound.

  • Detailed Mechanism of Action: While molecular docking predicts interactions, the precise mechanisms by which this compound modulates targets like Bax and Bcl-2 require further elucidation [7].
  • In Vivo Pharmacokinetics and Safety: Comprehensive in vivo studies on its absorption, distribution, metabolism, excretion, and chronic toxicity are necessary. Note that reported safe doses in mice vary, ranging from up to 80 mg/kg to 300-700 mg/kg body weight [8].
  • Clinical Validation: All reported bioactivities are still at the pre-clinical stage. Human clinical trials are the essential next step to confirm its efficacy and safety as a therapeutic agent [7] [8].

References

Friedelin Structure Elucidation: A Comprehensive Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Chemical Identification

Friedelin is a pentacyclic triterpenoid of the friedelane type, first isolated in 1807 and initially referred to as "cork alcohol" due to its abundant presence in cork tissues. With the molecular formula C₃₀H₅₀O and a molecular weight of 426.73 g/mol, it serves as a fundamental structural prototype for over 400 naturally occurring friedelane triterpenoids identified to date. This compound is characterized by a perhydropicene skeleton with an oxo group at position C-3 and methyl groups at eight distinct positions (4, 4a, 6b, 8a, 11, 11, 12b, and 14a). This compound represents the 3-keto-derivative of the hydrocarbon friedelane and is systematically named (4R,4aS,6aS,6bR,8aR,12aR,12bS,14aS,14bS)-4,4a,6b,8a,11,11,12b,14a-octamethylicosahydropicen-3(2H)-one according to IUPAC nomenclature [1] [2] [3].

From a physicochemical perspective, this compound typically presents as white needle crystals with a melting point ranging between 262-263°C (505°F) and a boiling point of approximately 477°C (890°F). It demonstrates a positive specific optical rotation of [α]²⁵D + 2.0° (c.1.0, MeOH). Regarding solubility, this compound is freely soluble in chloroform, sparingly soluble in ethanol, and virtually insoluble in water. These properties significantly influence its extraction and purification strategies. As an extremely weak basic compound with a pKa of approximately -7.4, this compound exhibits high stability under standard conditions [1] [2] [4].

Structural Elucidation: Historical and Modern Approaches

The structural determination of this compound represents a significant achievement in natural product chemistry, accomplished through a combination of classical degradation studies and advanced spectroscopic techniques. The initial structural proposals emerged from systematic chemical transformations including the formation of enol esters, carbonyl derivatives, and the reduction to the parent hydrocarbon friedelane. Critical evidence was obtained through dehydrogenation studies and the isomerization of friedel-3-ene to olean-13(18)-ene, which helped establish the pentacyclic framework [1].

Definitive confirmation of this compound's structure was achieved through single-crystal X-ray diffraction analysis, which unambiguously established the molecular architecture and stereochemistry. This technique revealed the precise spatial arrangement of the eight methyl groups and the keto function at C-3. The application of X-ray crystallography to this compound and its synthetic derivative, epifriedelinol, provided irrefutable evidence for the structural assignment and stereochemical configuration [1].

The following diagram illustrates the key experimental workflow for this compound structure elucidation:

G Plant Material Extraction Plant Material Extraction Classical Chemical Transformations Classical Chemical Transformations Plant Material Extraction->Classical Chemical Transformations Spectroscopic Analysis Spectroscopic Analysis Classical Chemical Transformations->Spectroscopic Analysis X-ray Crystallography X-ray Crystallography Spectroscopic Analysis->X-ray Crystallography Structural Confirmation Structural Confirmation X-ray Crystallography->Structural Confirmation

Experimental workflow for this compound structure elucidation

A pivotal step in the structural elucidation was determining the exact position of the keto group. Through chromic acid oxidation, this compound was converted to friedelonic acid (C₃₀H₅₂O₂) without carbon loss, which limited the possible positions for the oxo function to either C-1 or C-3. Biosynthetic reasoning and additional chemical evidence ultimately confirmed the location at C-3, which aligned with biogenetic patterns observed in related triterpenoids [1].

Spectroscopic Characterization and Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive NMR analysis has been instrumental in characterizing this compound's structure and confirming its stereochemistry. Both ¹H and ¹³C NMR spectra provide distinctive fingerprints that allow for unambiguous identification. The ¹³C NMR spectrum of this compound displays thirty distinct signals, corresponding to its 30 carbon atoms distributed as eight methyl, eleven methylene, five methine, and six quaternary carbons. The most characteristic signal is the carbonyl carbon at C-3, which appears at approximately δ 213.7 ppm, consistent with a ketone functionality in a six-membered ring [1].

The ¹H NMR spectrum further corroborates the structural features, with key signals including methyl groups between δ 0.7-1.3 ppm and the methine proton adjacent to the carbonyl at approximately δ 2.35 ppm. The stereochemistry of this compound is confirmed through coupling constant analysis and NOE experiments, which establish the trans-ring junctions and the configuration of chiral centers. For the reduced derivative 3β-friedelinol, the β-orientation of the hydroxyl group at C-3 is confirmed by a characteristic coupling constant (J = 3.0 Hz) between H-3 and neighboring protons [1].

Mass Spectrometry and Infrared Spectroscopy

Mass spectrometric analysis of this compound reveals a distinctive fragmentation pattern that provides confirmatory evidence for its molecular structure. Using electron impact ionization, the mass spectrum displays a molecular ion peak at m/z 426 [M]⁺, consistent with its molecular formula C₃₀H₅₀O. Characteristic fragment ions appear at m/z 411 [M-CH₃]⁺, 341, 273, 245, 231, 215, and 189, reflecting the sequential breakdown of the pentacyclic structure. When analyzed by HPLC-ESI-MS, this compound shows additional ionization patterns including a protonated molecule at m/z 427.39344 [M+H]⁺, a sodiated molecule at m/z 449.37538 [M+Na]⁺, and in negative mode, a deprotonated molecule at m/z 425.37889 [M-H]⁻, all confirming the molecular mass of 426.38562 Da [1].

Infrared spectroscopy provides complementary information about functional groups present in this compound. The IR spectrum (nujol) exhibits characteristic absorption bands at 2927 cm⁻¹ (C-H stretching), 1707 cm⁻¹ (C=O stretching of the ketone), and 1380 cm⁻¹ (gem-dimethyl group). For the reduced alcohol derivative 3β-friedelinol, the IR spectrum shows an additional broad absorption at approximately 3500 cm⁻¹, indicative of the O-H stretching vibration [1].

Table 1: Key Spectroscopic Data for this compound

Spectroscopic Method Key Characteristics Structural Information
¹³C NMR 30 signals: 8 CH₃, 11 CH₂, 5 CH, 6 Cq; C-3 carbonyl at δ 213.7 ppm Pentacyclic skeleton with keto group at C-3
¹H NMR Methyl groups between δ 0.7-1.3 ppm; methine at δ 2.35 ppm Methyl substitution pattern; methine adjacent to carbonyl
Mass Spectrometry Molecular ion at m/z 426; fragments at 411, 341, 273, 245 Molecular weight confirmation; characteristic fragmentation
Infrared Spectroscopy 1707 cm⁻¹ (C=O stretch); 2927 cm⁻¹ (C-H stretch); 1380 cm⁻¹ (gem-dimethyl) Ketone functionality; methyl group vibrations

Table 2: Comparative NMR Data for this compound and Derivatives

Carbon Position This compound (δ ppm) 3β-Friedelinol (δ ppm) 3α-Friedelinol (δ ppm)
C-3 213.7 73.5 71.2
C-2 39.8 35.1 36.8
C-4 58.3 49.2 50.1
C-10 40.1 38.5 39.0
C-8 38.2 37.9 38.0

Stereochemistry and Reduction Products

The stereochemical configuration of this compound is a defining feature of its structure, with nine defined stereocenters creating a rigid, three-dimensional architecture. The absolute configuration has been established as (4R,4aS,6aS,6bR,8aR,12aR,12bS,14aS,14bS) through X-ray crystallographic analysis. This specific arrangement results in trans-ring junctions throughout the pentacyclic system, contributing to the compound's stability and biological properties [1] [2].

The reduction of this compound has provided significant insight into its stereochemical properties and serves as a chemical validation of its structure. When friedelan-3-one undergoes reduction with different reagents, distinct stereochemical outcomes are observed due to steric constraints imposed by the axial methyl group at C-5:

  • Reduction with NaBH₄ or LiAlH₄ proceeds via α-attack of hydride, primarily yielding the axial 3β-alcohol epi-friedelinol (friedelan-3β-ol) as a consequence of the hindering effect of the axial C-5 methyl group.
  • Reduction with sodium metal produces the more stable equatorial alcohol (friedelan-3α-ol) as the primary product [1].

This stereospecificity in the reduction process provides strong evidence for the three-dimensional structure of this compound and the steric environment around the C-3 carbonyl group. The reaction pathways are illustrated below:

G This compound (C30H50O) This compound (C30H50O) 3β-Friedelinol (epi-friedelinol) 3β-Friedelinol (epi-friedelinol) This compound (C30H50O)->3β-Friedelinol (epi-friedelinol) NaBH4 or LiAlH4 3α-Friedelinol (friedelinol) 3α-Friedelinol (friedelinol) This compound (C30H50O)->3α-Friedelinol (friedelinol) Na Metal

Stereospecific reduction of this compound to isomeric alcohols

The reduced products, 3β-friedelinol and 3α-friedelinol, exhibit distinct physicochemical properties. 3β-Friedelinol (epi-friedelinol) forms colorless crystals with a higher melting point (280-282°C) compared to this compound, reflecting the influence of hydrogen bonding in the crystalline state. Its mass spectrum shows a molecular ion peak at m/z 428, consistent with the addition of two hydrogen atoms compared to this compound [1].

Biosynthetic Origin and Natural Distribution

This compound is biosynthesized in plants through the mevalonate pathway, with the key step being the cyclization of 2,3-oxidosqualene catalyzed by oxidosqualene cyclases (OSCs). This complex enzymatic process involves formation of a pentacyclic lupanyl cation followed by a series of ten suprafacial 1,2-shifts of methyl and hydrogen groups before final deprotonation to yield this compound. The biosynthesis begins with the condensation of acetyl-CoA units, proceeding through intermediates including acetoacetyl-CoA, HMG-CoA, and mevalonate to form the fundamental isoprenoid building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These C5 units are assembled to farnesyl diphosphate and then squalene, which is subsequently epoxidized to 2,3-oxidosqualene—the direct precursor for cyclization to this compound [1] [4].

This compound is widely distributed in the plant kingdom, with significant concentrations found in cork tissues and leaf materials across numerous plant families. Primary natural sources include families such as Celastraceae, Euphorbiaceae, Asteraceae, Fagaceae, Clusiaceae, and Salicaceae. Notable plant sources include Quercus cerris (Fagaceae), Maytenus species (Celastraceae), Garcinia species (Clusiaceae), and Euphorbia species (Euphorbiaceae). Interestingly, this compound has also been identified in lower plants including mosses, lichens, algae, and fungi such as Ganoderma applanatum, demonstrating the widespread occurrence of this triterpenoid in the plant kingdom [1] [5] [4].

Table 3: Natural Sources of this compound and Extraction Methodologies

Plant Family Representative Species Plant Part Extraction Solvents
Celastraceae Maytenus ilicifolia, Maytenus aquifolium Leaves Hexane:Ethyl acetate (8:2), Ethanol
Euphorbiaceae Putranjiva roxburghii, Drypetes tessmanniana Stem bark, Cork Chloroform, Methanol
Clusiaceae Garcinia prainiana, Calophyllum pinetorum Stem bark, Leaves n-Hexane, Sequential extraction
Fagaceae Quercus cerris Cork Methanol, Ethanol, Dichloromethane
Asteraceae Various species Whole plant Ethyl acetate, Chloroform

References

Friedelin Biosynthesis Pathway & Natural Sources

Author: Smolecule Technical Support Team. Date: February 2026

Friedelin is a pentacyclic triterpene first isolated in 1807 [1]. Its biosynthesis originates from the central isoprenoid pathway.

  • Core Biosynthetic Pathway: this compound is synthesized from the universal triterpene precursor 2,3-oxidosqualene [1]. The cyclization of 2,3-oxidosqualene is catalyzed by a key enzyme, This compound synthase (e.g., TwOSC1) [2]. This complex reaction involves the formation of a pentacyclic ring system (friedelane) through a series of carbocationic rearrangements [1].
  • Natural Sources & Extraction: this compound is widely distributed in the plant kingdom and can be extracted from various plant parts. The table below summarizes key natural sources and common extraction solvents [1].
Plant Part Example Plant Species Plant Family Common Extraction Solvents
Cork / Stem Bark Quercus cerris, Salix tetrasperma Fagaceae, Salicaceae Methanol, Ethanol, Dichloromethane [1]
Leaves Maytenus ilicifolia, Azima tetracantha Celastraceae, Salvadoraceae Hexane, Hexane:Ethyl Acetate mixtures [1]
Whole Plant Euphorbia tirucalli, Solanum lyratum Euphorbiaceae, Solanaceae Ethanol, Hexane, Aqueous solutions [1]
Roots Cannabis sativa Cannabaceae Ethanol, n-Hexane [1]
Lichen & Moss Alectoria ochroleuca, Rhodobryum roseum Parmeliaceae, Bryaceae Acetone [1]

De Novo Microbial Synthesis in Yeast

Traditional plant extraction faces challenges like low abundance and high cost [2]. Synthetic biology offers a sustainable solution, with a 2025 study demonstrating high-yield production in engineered Saccharomyces cerevisiae [2].

The following diagram illustrates the overall engineering strategy and workflow for microbial production of this compound.

friedelin_engineering cluster_strategy Engineering & Optimization Strategies Engineered\nS. cerevisiae Engineered S. cerevisiae This compound Synthase\n(TwOSC1 Gene) This compound Synthase (TwOSC1 Gene) Engineered\nS. cerevisiae->this compound Synthase\n(TwOSC1 Gene)  Expresses Enhance Precursor Supply Enhance Precursor Supply Engineered\nS. cerevisiae->Enhance Precursor Supply Modulate Competing Pathways Modulate Competing Pathways Engineered\nS. cerevisiae->Modulate Competing Pathways Alleviate Promoter Inhibition Alleviate Promoter Inhibition Engineered\nS. cerevisiae->Alleviate Promoter Inhibition Lipid Droplet Engineering Lipid Droplet Engineering Engineered\nS. cerevisiae->Lipid Droplet Engineering Medium Optimization Medium Optimization Engineered\nS. cerevisiae->Medium Optimization Alleviate Precursor Supply Alleviate Precursor Supply Engineered\nS. cerevisiae->Alleviate Precursor Supply 2,3-Oxidosqualene 2,3-Oxidosqualene This compound Synthase\n(TwOSC1 Gene)->2,3-Oxidosqualene  Cyclizes This compound This compound 2,3-Oxidosqualene->this compound  Converts to

Overall workflow and engineering strategies for this compound production in yeast.

Pharmacological Significance & Bioactivities

This compound exhibits a broad spectrum of pharmacological activities, making it a promising candidate for drug development [1].

Pharmacological Activity Reported Effects / Potential Mechanisms
Anticancer Exhibits cytotoxicity against various cancer cell lines; serves as a direct precursor for the potent anticancer drug candidate celastrol [1] [2].
Anti-inflammatory Shows significant anti-inflammatory effects in experimental models [1].
Antioxidant & Hepatoprotective Protects against oxidative stress and liver damage [1].
Neuroprotective Demonstrates potential in protecting neuronal cells from damage [1].
Antimicrobial Active against a range of bacteria and other microbes [1].
Antidiabetic Shows blood glucose-lowering potential in studies [1].
Agricultural Applications Possesses natural anti-insect activity and can modulate soil microbial ecology [1].

Experimental Protocol for Microbial Production

This protocol is adapted from the 2025 study that achieved a record titer of 1500 mg/L in a shake flask [2].

  • Strain Engineering

    • Host Strain: Use Saccharomyces cerevisiae as the microbial chassis.
    • Key Genetic Modifications:
      • Introduce the This compound synthase gene (TwOSC1) via an expression plasmid.
      • Enhance the activity of key enzymes in the mevalonate pathway to increase the supply of 2,3-oxidosqualene.
      • Alleviate promoter inhibition and reduce metabolic flux in competing pathways (e.g., sterol biosynthesis).
      • Implement lipid droplet engineering to mitigate product cytotoxicity and enhance storage.
  • Fermentation and Production

    • Medium: Utilize YPD medium as the base. Further optimization of the medium composition is critical for high titers.
    • Culture Conditions: Perform fermentation in a 250 mL shake flask. The study achieved its highest yield under these conditions.
    • Analysis: Quantify this compound titer using analytical methods like HPLC or GC-MS.

References

Comprehensive Technical Guide: Natural Sources, Pharmacological Properties, and Research Applications of Friedelin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Friedelin (friedelan-3-one) is a pentacyclic triterpenoid with the molecular formula C₃₀H₅₀O and molecular weight of 426.7 g/mol. It represents the fundamental compound of the friedelane triterpenoid family, characterized by a perhydropicene skeleton with an oxo group at position 3 and methyl groups at positions 4, 4a, 6b, 8a, 11, 11, 12b, and 14a [1] [2]. First isolated in 1807 from cork using alcohol extraction, where it was initially termed "cork alcohol" [1] [3], this compound has since been identified in various plant families, mosses, lichens, algae, and fungi [1] [3] [2]. The compound crystallizes as white needles with a melting point of 262-263°C and exhibits a positive specific optical rotation [α]²⁵D + 2.0° (c.1.0, MeOH) [2]. This compound is freely soluble in chloroform, sparingly soluble in ethanol, and insoluble in water, behaving as an extremely weak basic compound (pKa -7.4) [1] [2].

The biosynthesis of this compound occurs via the mevalonate pathway, beginning with the condensation of acetyl coenzyme A (CoA) units catalyzed by acetyl-CoA C-acetyltransferase (AACT) to produce acetoacetyl CoA [1]. Subsequent enzymatic transformations ultimately yield 2,3-oxidosqualene, which undergoes protonation by oxidosqualene cyclases (OSCs), followed by cyclization, rearrangements, and deprotonation to form this compound [1] [3]. This complex process involves multiple suprafacial 1,2-shifts of methyls and hydrogens, progressing through various cationic intermediates including dammarenyl, lupanyl, and friedelanyl cations [1]. Recent advances in synthetic biology have enabled the de novo production of this compound in engineered yeast strains, offering a sustainable alternative to traditional plant extraction [4].

Natural Sources and Distribution

Plant Sources and Abundance

This compound is widely distributed throughout the plant kingdom, with significant concentrations found in cork tissues and leaf materials across numerous plant families [1] [3]. The compound has been identified in over 400 naturally occurring friedelane triterpenoids, primarily isolated from families including Celastraceae, Asteraceae, Fabaceae, Myrtaceae, Euphorbiaceae, Fagaceae, and Clusiaceae [1] [3] [2]. The following table comprehensively summarizes the primary natural sources of this compound, their plant families, specific plant parts utilized, and extraction solvents employed:

Table 1: Natural Sources of this compound and Extraction Methodologies

Plant Family Plant Species Plant Part Extraction Solvent
Celastraceae Maytenus ilicifolia, Maytenus aquifolium Leaves Hexane:Ethyl acetate (8:2, v/v), Ethanol
Euphorbiaceae Drypetes tessmanniana, Euphorbia tirucalli, Putranjiva roxburghii Cork, Stem bark, Whole plant Methanol, Chloroform, Hexane
Clusiaceae Calophyllum pinetorum, Garcinia prainiana, Garcinia imberti Cork, Stem bark n-Hexane, Sequential n-hexane/ethyl acetate
Fagaceae Quercus cerris Cork Methanol, Ethanol, Dichloromethane, Petroleum ether
Salicaceae Salix tetrasperma, Populus davidiana Cork, Leaves 80% Aqueous methanol, Liquid WPM medium
Combretaceae Terminalia avicennioides, Combretum duarteanum Cork, Leaves Petroleum ether, Ethyl acetate, Chloroform, Methanol, Ethanol
Asteraceae Various species Whole plant Multiple solvents
Myrtaceae Syzygium cumini L. Cork 70% Methanol
Lichen Alectoria ochroleuca Whole organism Acetone
Moss Rhodobryum roseum Whole plant Not specified

In addition to higher plants, this compound has been identified in lower plants including mosses [1] [3] [5], lichens [1] [3] [2], and algae [1] [3]. The compound has also been reported in certain fungal species such as Ganoderma applanatum and Armillaria mellea [2]. The tissue-specific distribution of this compound varies significantly among species, with some plants accumulating the compound predominantly in cork tissues (e.g., Quercus cerris), while others show higher concentrations in leaves (e.g., Maytenus species) or floral tissues [3]. This distribution pattern reflects the potential ecological roles of this compound in plant defense mechanisms, which may include anti-insect properties and phytotoxic effects that inhibit germination of competing plant species [1] [3].

Distribution Patterns and Ecological Significance

The distribution of this compound across plant tissues follows distinct patterns that provide insights into its ecological functions and biosynthetic regulation. In cork tissues, this compound often accumulates alongside related triterpenoids such as cerin and betulin, contributing to the protective barrier functions of these specialized tissues [5]. Quantitative analyses reveal substantial variation in this compound content among species and tissues, with certain plant families exhibiting particularly high production. For instance, species within the Clusiaceae family demonstrate significant this compound accumulation in both cork and leaf tissues [3]. The compound's presence in lower plants like mosses and lichens suggests an evolutionarily conserved biosynthetic pathway that predates the emergence of higher plants [1] [3].

The ecological significance of this compound extends beyond structural components to include potential roles in plant defense and communication. Research indicates that this compound possesses anti-insect properties, particularly against Spodoptera litura and Helicoverpa armigera, suggesting its involvement in chemical defense against herbivory [1] [3]. Additionally, this compound exhibits phytotoxic activity, inhibiting both root and shoot germination in wheat, rice, and pea seeds, which may contribute to allelopathic interactions in plant communities [1] [3]. The compound also demonstrates the ability to alter soil microbial ecology, further highlighting its potential role in plant-environment interactions [1] [3]. These diverse ecological functions position this compound as an important secondary metabolite with implications for plant survival, competition, and ecosystem dynamics.

Extraction Methodologies and Quantification

Extraction Techniques and Solvent Systems

The extraction of this compound from plant materials has evolved from traditional solvent soaking to advanced techniques that improve efficiency, yield, and environmental sustainability. Initial extraction methods typically involved soaking plant materials in various organic solvents, with chloroform, ethanol, methanol, and hexane being the most commonly employed [1] [3] [6]. The following table summarizes the performance characteristics of various this compound extraction methods:

Table 2: Extraction Methods for this compound: Principles, Advantages, and Limitations

Extraction Method Principles Advantages Limitations Reported Yields
Soxhlet Extraction Continuous reflux with organic solvents High efficiency, established protocol Long extraction time, high solvent consumption Variable, depending on plant material
Supercritical Fluid Extraction (SFE) Uses supercritical CO₂ with ethanol modifier Environmentally friendly, high selectivity, tunable solubility High equipment cost, optimization complexity Up to 6.10 mg/g with ethanol-modified CO₂ [7]
Ultrasound-Assisted Extraction Cavitation disrupts plant cell walls Reduced extraction time, moderate equipment cost Potential compound degradation with prolonged exposure Higher than conventional methods
Microwave-Assisted Extraction Dielectric heating accelerates extraction Rapid, energy-efficient, reduced solvent usage Non-uniform heating, scale-up challenges Improved compared to traditional methods
Ionic Liquid Extraction Uses room-temperature ionic liquids as solvents High solubility, tunable properties, reusable solvents Higher cost, potential environmental concerns Promising for selective extraction
Acid Hydrolysis Acid treatment releases bound compounds Effective for conjugated forms, pre-concentration Harsh conditions may degrade compounds, requires neutralization Dependent on initial conjugate content

Supercritical fluid extraction (SFE), particularly using CO₂ modified with ethanol, has demonstrated superior performance in this compound extraction, yielding up to 6.10 mg/g from appropriate plant matrices [7]. This method leverages the tunable solvation power of supercritical fluids, allowing for selective extraction under moderate temperature conditions that preserve compound integrity [1] [3]. Similarly, ultrasound and microwave-assisted techniques utilize mechanical cavitation and dielectric heating, respectively, to enhance mass transfer rates and reduce extraction times while maintaining this compound stability [1] [3]. The emerging application of ionic liquids as extraction solvents offers additional opportunities for selective this compound recovery through customizable solvent properties that can be tailored to specific plant matrices [1] [3].

Purification and Quantification Methods

Following extraction, this compound requires purification to separate it from co-extracted compounds and obtain material suitable for research or pharmaceutical applications. Crystallization represents the most common purification approach, typically employing solvents such as chloroform, ethanol, or their mixtures to obtain this compound as white needle crystals [6]. Additional purification techniques include column chromatography using silica gel with gradient elution systems (e.g., hexane-ethyl acetate mixtures) and thin-layer chromatography for analytical-scale separations [2] [6]. The purification process may incorporate activated charcoal treatment to remove colored impurities, followed by filtration and repeated crystallization to achieve high purity [6].

For quantification, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) represent the primary analytical techniques employed to determine this compound content in plant materials and extracts [1] [3] [2]. These methods provide both quantitative data through comparison with authentic standards and structural confirmation through mass fragmentation patterns. High-performance liquid chromatography (HPLC) with various detection systems (e.g., UV, evaporative light scattering) offers complementary approaches for this compound quantification, particularly useful for thermally labile derivatives [2]. The structural characterization of this compound extensively utilizes nuclear magnetic resonance (NMR) spectroscopy, with comprehensive (^1)H and (^{13})C NMR assignments available for definitive identification [2]. Fourier-transform infrared spectroscopy (FTIR) provides additional functional group information, with characteristic absorption bands at 2927 cm⁻¹ (CH stretching), 1707 cm⁻¹ (C=O stretching), and 1380 cm⁻¹ (gem-dimethyl group) [2].

Pharmacological Activities and Mechanisms of Action

Antimicrobial and Anti-inflammatory Properties

This compound demonstrates significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a major pathogen responsible for skin, soft tissue, and systemic infections [8]. In vitro studies reveal a minimum inhibitory concentration (MIC) of 13.3 ± 2.7 μg/mL against MRSA, comparable to the efficacy of vancomycin (MIC 2 ± 0 μg/mL), with a wide zone of inhibition (17.3 ± 1.2 mm) in disc diffusion assays [8]. Beyond direct bactericidal effects, this compound exhibits anti-virulence activity by downregulating key virulence genes, including seb (responsible for staphylococcal enterotoxin production) and icaD (involved in biofilm formation), to 0.4 and 0.71-fold of untreated controls, respectively [8]. In MRSA-infected wound models in mice, topical application of 40 ppm this compound significantly accelerated wound healing, reducing wound size and bacterial counts while promoting tissue regeneration through enhanced expression of vascular endothelial growth factor (VEGF) and α-smooth muscle actin (α-SMA) [8].

The anti-inflammatory properties of this compound involve multimodal mechanisms, including inhibition of pro-inflammatory cytokine production and modulation of key signaling pathways [8] [1] [9]. In lipopolysaccharide (LPS)-activated human monocytic (THP-1) cells, this compound and related triterpenoids demonstrated significant dose-dependent repression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) [8] [9]. The compound achieves these effects through downregulation of TNF-α and prostaglandin synthase-2 (PGS-2) gene expression, effectively reducing the inflammatory response in a dose-dependent manner [8]. Additionally, this compound has been shown to reduce the mRNA expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokine genes (TNF-α and IL-6) in keratinocytes, further supporting its anti-inflammatory potential [8]. The following diagram illustrates this compound's multifaceted mechanisms of action against MRSA and in wound healing:

G cluster_antibacterial Antibacterial Actions cluster_antiinflammatory Anti-inflammatory Actions cluster_woundhealing Wound Healing Promotion This compound This compound Direct Direct Bactericidal Effect This compound->Direct Cytokine Cytokine Suppression (TNF-α, IL-6) This compound->Cytokine Angiogenesis Angiogenesis Induction (VEGF ↑) This compound->Angiogenesis Virulence Anti-virulence Activity Direct->Virulence Biofilm Biofilm Disruption Virulence->Biofilm icaD icaD gene (biofilm formation) Virulence->icaD downregulates seb seb gene (enterotoxin production) Virulence->seb downregulates Enzyme Enzyme Inhibition (COX-2, iNOS, PGS-2) Cytokine->Enzyme Signaling Signaling Pathway Modulation Enzyme->Signaling Tissue Tissue Remodeling (α-SMA ↑) Angiogenesis->Tissue Closure Wound Closure Acceleration Tissue->Closure

Diagram 1: Multimodal mechanisms of this compound against MRSA and in wound healing

Anticancer Activities and Apoptotic Mechanisms

This compound demonstrates promising anticancer potential against various cancer cell lines through multiple mechanisms, with apoptosis induction representing a primary mode of action. In oral cancer (KB) cells, this compound exhibited dose- and time-dependent cytotoxicity, with network analysis and molecular docking revealing strong binding affinities to key apoptotic regulators, particularly Bax (-8.3 kcal/mol) and Bcl-2 (-8.0 kcal/mol) [10]. Gene expression analysis confirmed this compound-mediated upregulation of pro-apoptotic factors (Bax, Caspase-3, and TP53) with concurrent downregulation of anti-apoptotic Bcl-2, demonstrating activation of the intrinsic apoptotic pathway [10]. Against MCF-7 breast cancer cells, this compound displayed potent activity (IC₅₀ 0.51 μg/mL) through modulation of early expression of Cdkn2a and pRb1, neutralization of mdm2-p53 amalgamation, and functional stabilization of p53 [7]. Similar effects were observed in prostate cancer cells, where this compound acted as a novel inhibitor of CYP17A1, a key enzyme in androgen biosynthesis [7].

The antioxidant and hepatoprotective properties of this compound contribute to its chemopreventive potential and overall therapeutic profile. This compound has demonstrated significant antioxidant activity in various assay systems, effectively scavenging free radicals and reducing oxidative stress [1] [3] [2]. In hepatoprotective models, this compound ameliorated ethanol-induced gastric ulcers in rats through cytoprotective and antioxidant mechanisms, including enhancement of mucosal defense factors [2]. Additional investigations reveal this compound's potential in modulating glucose metabolism, with studies in STZ-induced diabetic rats showing enhanced protein expressions related to insulin signaling pathways and increased glucose absorption in adipocytes by 1.8-fold compared to insulin-treated cells [7]. These multifaceted pharmacological activities position this compound as a promising scaffold for developing therapeutics targeting various chronic conditions, including cancer, metabolic disorders, and inflammatory diseases.

Experimental Protocols for Key Assays
4.3.1 Antimicrobial Susceptibility Testing

The disc diffusion method provides a standardized approach for evaluating this compound's antibacterial activity [8]. Briefly, prepare Mueller-Hinton agar plates and inoculate with standardized bacterial suspensions (e.g., MRSA ATCC 43300) equivalent to 0.5 McFarland standard. Apply filter paper discs (6 mm diameter) impregnated with this compound solutions (e.g., 40 ppm in DMSO) to the inoculated agar surfaces, with vancomycin and DMSO-soaked discs serving as positive and negative controls, respectively. After incubation at 37°C for 18-24 hours, measure the diameter of inhibition zones in millimeters, including the disc diameter [8]. For minimum inhibitory concentration (MIC) determination, employ broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines, using serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth, with bacterial inoculum standardized to 5 × 10⁵ CFU/mL. The MIC represents the lowest concentration that completely inhibits visible growth after 18-24 hours incubation at 37°C [8].

4.3.2 Apoptosis Induction Assay

Evaluate this compound's pro-apoptotic activity using a combination of morphological analysis, Annexin V-FITC/propidium iodide flow cytometry, and gene expression analysis [10]. Culture cancer cells (e.g., KB oral cancer cells) in appropriate media and treat with varying concentrations of this compound for 24-72 hours. For Annexin V-FITC staining, harvest approximately 1 × 10⁵ cells, wash with cold PBS, and resuspend in binding buffer containing Annexin V-FITC and propidium iodide. After incubation in the dark for 15 minutes, analyze samples using flow cytometry to distinguish viable, early apoptotic, late apoptotic, and necrotic cell populations [10]. For gene expression analysis, extract total RNA from treated cells and perform quantitative real-time PCR to evaluate expression levels of apoptosis-related genes (Bax, Bcl-2, Caspase-3, TP53) using appropriate primers and normalization to housekeeping genes [10]. Complement these assays with molecular docking studies to predict interactions between this compound and key apoptotic proteins using software such as AutoDock Vina, with validation through additional biochemical assays [10].

Biosynthetic Pathways and Metabolic Engineering

Native Biosynthetic Pathway in Plants

The biosynthesis of this compound in plants occurs through the mevalonate pathway, which begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) [1]. This rate-limiting step is catalyzed by HMG-CoA reductase, producing mevalonate that undergoes phosphorylation and decarboxylation to yield isopentenyl pyrophosphate (IPP) [1]. IPP isomerase converts IPP to dimethylallyl pyrophosphate (DMAPP), which then undergoes sequential condensation to generate geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP) [1]. The key biosynthetic step involves the tail-to-tail condensation of two FPP molecules by squalene synthase to form squalene, which is subsequently oxidized to 2,3-oxidosqualene by squalene epoxidase [1]. The cyclization of 2,3-oxidosqualene represents the most complex stage in this compound biosynthesis, catalyzed by oxidosqualene cyclases (OSCs) that direct the formation of the characteristic pentacyclic friedelane skeleton through a series of carbocationic rearrangements [1]. The following diagram illustrates the complete biosynthetic pathway of this compound:

G cluster_enzymes Key Enzymes AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AACT HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGCS Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR IPP Isopentenyl PP Mevalonate->IPP MK, PMK, MVD DMAPP Dimethylallyl PP IPP->DMAPP IDI GPP Geranyl PP DMAPP->GPP GPPS FPP Farnesyl PP GPP->FPP FPPS Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE This compound This compound Oxidosqualene->this compound OSC (TwOSC1) AACT AACT (Acetyl-CoA C-acetyltransferase) HMGCS HMGCS (HMG-CoA synthase) HMGCR HMGCR (HMG-CoA reductase) IDI IDI (IPP isomerase) GPPS GPPS (GPP synthase) FPPS FPPS (FPP synthase) SQS SQS (Squalene synthase) SQE SQE (Squalene epoxidase) OSC OSC (Oxidosqualene cyclase)

Diagram 2: Biosynthetic pathway of this compound from acetyl-CoA

Heterologous Production in Engineered Microbes

The low natural abundance of this compound in plant sources and the complexity of chemical synthesis have motivated the development of heterologous production platforms using engineered microorganisms [4]. Recent advances in synthetic biology and metabolic engineering have enabled the de novo biosynthesis of this compound in Saccharomyces cerevisiae [4]. In a landmark study, researchers constructed a this compound biosynthetic pathway in yeast by expressing the this compound synthase gene TwOSC1 while simultaneously enhancing the activity of key mevalonate pathway enzymes, alleviating promoter inhibition, and reducing metabolic flux through competing pathways [4]. The initial engineered Z16 strain achieved this compound production of 270 mg/L in YPD medium, representing a significant milestone in microbial production of this triterpenoid [4].

Further optimization through medium engineering and lipid droplet engineering enhanced cell density and mitigated product cytotoxicity, resulting in the Z28 strain reaching a record this compound titer of 1500 mg/L in 250 mL shake-flask fermentation [4]. This achievement represents a 30-fold improvement compared to the initial engineered strain and establishes a scalable platform for this compound production that bypasses traditional plant extraction [4]. Additionally, this microbial production system provides an important precursor for the biosynthesis of high-value compounds such as celastrol, a potent anticancer agent [4]. The integration of CRISPR/Cas9 technology and gene overexpression plasmids in engineered yeast strains represents a groundbreaking approach for sustainable this compound production, with potential applications in pharmaceutical development and industrial biotechnology [1] [4] [3].

Research Gaps and Future Perspectives

Current Challenges and Limitations

Despite promising pharmacological activities, this compound research faces several significant challenges that impede its translational development. The low aqueous solubility of this compound (cLogP 7.59) represents a major limitation for bioavailability and pharmaceutical formulation, requiring advanced delivery systems to overcome this barrier [5]. Additionally, the low natural abundance in plant sources creates supply chain challenges for comprehensive preclinical and clinical studies, despite advances in heterologous production [1] [4]. The complex chemical synthesis of this compound involves multiple steps with low overall yields, making synthetic approaches economically unviable for large-scale production [1] [4]. Furthermore, while this compound demonstrates favorable safety profiles in acute toxicity studies (effective nontoxic doses up to 80 mg/kg body weight in mice), comprehensive long-term toxicological assessments and detailed pharmacokinetic studies are lacking [8] [2]. The regulatory landscape for natural product-based therapeutics also presents hurdles for clinical translation, requiring standardized extraction protocols, quality control measures, and well-defined characterization of active compounds [1].

Future Research Directions

Several promising research directions could address current limitations and advance this compound toward clinical application. Structure-activity relationship (SAR) studies exploring this compound derivatives and analogs could identify compounds with improved pharmacological properties and enhanced bioavailability [2]. The development of novel formulation strategies, including nanoencapsulation, lipid-based delivery systems, and prodrug approaches, could significantly enhance this compound's aqueous solubility and therapeutic efficacy [2] [5]. Further optimization of heterologous production platforms using engineered yeast or other microbial hosts could establish sustainable, scalable production systems to ensure adequate supply for research and clinical applications [4]. Comprehensive in vivo pharmacokinetic and pharmacodynamic studies are essential to understand this compound's absorption, distribution, metabolism, and excretion profiles, informing appropriate dosing regimens for therapeutic applications [2]. Additionally, investigation of combination therapies pairing this compound with existing antimicrobial or anticancer agents could reveal synergistic effects and enhance therapeutic outcomes while potentially reducing resistance development [8] [10]. Finally, exploration of this compound's effects on emerging therapeutic targets, including neuroinflammatory pathways and metabolic syndromes, could expand its potential applications beyond currently recognized activities [1] [2].

Conclusion

References

Experimental Protocols for NMR Analysis

Author: Smolecule Technical Support Team. Date: February 2026

For researchers aiming to reproduce or validate NMR data for friedelin and its derivatives, adherence to a standardized experimental protocol is crucial.

  • Sample Preparation: A pure sample of this compound (approximately 15 mg for ¹H NMR and 100 mg for ¹³C NMR) is typically dissolved in a deuterated solvent [1]. CDCl₃ (deuterated chloroform) is most commonly used, with internal solvent resonances at δH 7.26 ppm and δC 77.0 ppm serving as the reference [1].
  • Instrumentation Parameters: Measurements are performed on high-field NMR spectrometers (e.g., Bruker Avance III). Standard operating frequencies are 600 MHz for ¹H NMR and 150 MHz for ¹³C NMR [1]. Standard one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments are employed for full structural elucidation [2] [3].
  • Critical Consideration: Solvent Stability: A key technical note is that CDCl₃ often contains trace acidic impurities (DCl). When analyzing hydroxythis compound derivatives like 16α-hydroxythis compound, these traces can catalyze a dehydration reaction followed by a Nametkin rearrangement inside the NMR tube over days, converting the alcohol to an alkene (3-oxo-16-methylfriedel-16-ene) [3]. To prevent this artifact, filter commercial CDCl₃ through basic alumina before use or alternatively, use a solvent like pyridine-d₅ which shows no such reactivity [3].

Structural Interpretation and Advanced Techniques

The interpretation of NMR data for this compound extends beyond simple chemical shift assignment to confirm the complex stereochemistry of its pentacyclic system.

G NMR_Data NMR Data Acquisition Carbonyl_ID Identify Carbonyl Signal ~213 ppm (C-3) NMR_Data->Carbonyl_ID Skeleton_Assignment Assign Friedelane Skeleton via HSQC/HMBC Carbonyl_ID->Skeleton_Assignment Methyl_Groups Characterize Methyl Groups ~0.8-1.4 ppm (7-8 groups) Skeleton_Assignment->Methyl_Groups NOESY Establish Stereochemistry via NOESY/DFT Calculations Methyl_Groups->NOESY Confirmed_Structure Confirmed this compound Structure NOESY->Confirmed_Structure

Logical flow for the structural interpretation of this compound using NMR data.

  • Establishing Connectivity: The friedelane skeleton is confirmed by tracing carbon-proton correlations through 2D NMR experiments. Key correlations include those from H₂-2 (δH ~2.34) and H-4 (δH ~2.20) to the carbonyl carbon C-3 (δC ~213) in the HMBC spectrum, and from H₃-23 and H₃-24 to C-3, C-4, and C-5, which helps define the A-ring [3].
  • Determining Stereochemistry: The stereochemistry at various chiral centers is definitively established using a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment [3]. Through-space interactions between protons observed in the NOESY spectrum reveal their relative spatial orientation, locking down the three-dimensional structure.
  • Leveraging Computational Methods: For novel or complex derivatives, experimental NMR data can be corroborated with theoretical calculations. Density Functional Theory (DFT) at levels like BLYP/6-31G* can be used to calculate the expected ¹³C chemical shifts for a proposed structure. A high correlation (e.g., R² > 0.99) between calculated and experimental shifts provides powerful support for structural assignments [2].

A Guide to Common this compound Derivatives

This compound often co-occurs with structurally related metabolites. The table below outlines characteristic NMR changes that help identify common derivatives, which is crucial for natural product chemists.

Derivative Name Key Structural Modification Characteristic NMR Changes vs. This compound
3β-Friedelinol C-3 ketone reduced to a 3β-alcohol ¹³C NMR: C-3 shift from ~213 ppm to ~73-76 ppm [3].

| 16α-Hydroxythis compound | Addition of a 16α-OH group | ¹H NMR: New double doublet at δH ~4.25 (H-16) [3]. ¹³C NMR: C-16 shift to δC ~75.7 ppm [3]. | | 19α-Hydroxythis compound | Addition of a 19α-OH group | ¹³C NMR: Corresponding carbon signal shifts downfield [4]. |

This compound serves as a versatile scaffold in natural product chemistry and drug discovery. Mastering its NMR profile provides a solid foundation for identifying this triterpenoid and its many biologically active derivatives.

References

Spectroscopic & Physicochemical Properties of Friedelin

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate the fundamental characterization data for Friedelin.

Table 1: Core Physicochemical Properties and Spectral Peaks of this compound [1]

Property Value / Description
Systematic Name Friedelan-3-one
Molecular Formula C₃₀H₅₀O
Molecular Weight 426.7 g/mol (for C₃₀H₅₀O)
CAS Registry Number 559-74-0
Melting Point 262–263 °C
Specific Optical Rotation [α]D25 +2.0° (c=1.0 in Methanol)
Solubility Freely soluble in chloroform; sparingly soluble in ethanol; insoluble in water.
pKa ~ -7.4 (extremely weak base)
IR (Nujol) Key Bands 2927 cm⁻¹ (C-H stretch), 1707 cm⁻¹ (C=O stretch), 1380 cm⁻¹ (gem-dimethyl group)
¹³C NMR (CDCl₃) Confirms 30 carbon signals: 8 methyl, 11 methylene, 5 methine, and 6 quaternary carbons.

Table 2: Mass Spectrometry and Reduction Products of this compound [1]

Analysis Type Key Findings
EI-MS Fragmentation Pattern m/z: 426 [M]⁺, 411, 341, 273, 245, 231, 215, 189.

| HPLC-ESI-MS Ions | Positive mode: m/z 427.39344 [M+H]⁺, 449.37538 [M+Na]⁺. Negative mode: m/z 425.37889 [M-H]⁻. | | Reduction with NaBH₄ | Produces 3β-Friedelinol (Epi-friedelinol) as the primary product due to stereospecific hydride attack from the less hindered α-face. | | Reduction with Na Metal | Produces the more thermodynamically stable equatorial alcohol, 3α-Friedelinol (Friedelinol). |

Detailed Experimental Protocols

For researchers looking to replicate or adapt these methods, here are the detailed experimental protocols.

1. Isolation from Plant Material [2]

  • Raw Material: Use 500 g of dried and finely powdered leaves of Garcinia imberti.
  • Extraction: Perform extraction with hexane using a Soxhlet apparatus to obtain approximately 5 g of crude hexane extract.
  • Fractionation: Subject 2 g of the hexane extract to column chromatography over silica gel (60–120 mesh). Use a gradient elution with hexane and chloroform.
  • Isolation: The fraction eluted with a hexane:chloroform mixture in a 9:1 ratio will yield this compound (approx. 100 mg). The structure of the pure compound should be confirmed by spectroscopic techniques.

2. Quantum Chemical Computational Analysis [2]

  • Software: Use the Gaussian ’09 program package.
  • Methodology: Employ Density Functional Theory (DFT) calculations.
  • Functional & Basis Set: Utilize the B3LYP functional with the 6-311++G(d,p) basis set.
  • Frequency Calculation: Scale the computed vibrational wavenumbers by a factor of 0.9688 to correct for systematic errors and anharmonicity.
  • Spectral Assignment: Perform the distribution of vibrational assignments using the VEDA 4 program.

Natural Sources of this compound

This compound is a widely distributed pentacyclic triterpenoid. The table below lists some documented plant sources and the parts used for its extraction [3].

Table 3: Documented Plant Sources and Parts Used for this compound Extraction [3]

Plant Source Family Plant Part Used for Isolation
Azima tetracantha Lam. Salvadoraceae Leaves
Garcinia imberti Clusiaceae Leaves
Maytenus ilicifolia Celastraceae Leaves
Quercus cerris Fagaceae Cork and/or stem barks
Salix tetrasperma Salicaceae Cork and/or stem barks
Calophyllum pinetorum Clusiaceae Cork and/or stem barks
Polygonum bistorta Polygonaceae Rhizomes
Rhodobryum roseum (moss) Bryaceae Whole plant

Experimental Workflow for Characterization

The diagram below outlines the logical workflow for the isolation and spectroscopic characterization of this compound, integrating the protocols described above.

Start Start: Plant Material (Dried Powdered Leaves) Extraction Soxhlet Extraction (Solvent: Hexane) Start->Extraction CC Column Chromatography (Silica Gel, Hexane:CHCl₃ Gradient) Extraction->CC Isolate Isolate Pure this compound CC->Isolate Char Structural Characterization Isolate->Char Exp Experimental Spectroscopy Char->Exp Comp Computational Analysis (DFT, Gaussian '09) Char->Comp IR FT-IR Analysis Exp->IR NMR NMR Spectroscopy (¹H, ¹³C) IR->NMR MS Mass Spectrometry (EI, ESI) NMR->MS UV UV-Vis Spectroscopy MS->UV Geom Geometry Optimization (B3LYP/6-311++G(d,p)) Comp->Geom Freq Vibrational Frequency Calc (Scaled: 0.9688) Geom->Freq Dock Molecular Docking Studies Freq->Dock

This workflow integrates experimental and computational approaches for comprehensive this compound characterization [2].

Key Findings and Research Implications

Recent studies highlight this compound's significant pharmacological potential. A combined spectroscopic and quantum chemical study confirms its stable structure and identifies it as a potent electrophile, capable of interacting with biological macromolecules [2]. Molecular docking analyses further suggest strong binding affinities with proteins of tuberculosis, positioning this compound as a promising lead compound for multi-targeting pharmaceuticals [2] [1].

References

Natural Sources of Friedelin

Author: Smolecule Technical Support Team. Date: February 2026

Friedelin is a pentacyclic triterpenoid found in a diverse range of higher plants, as well as in some mosses, lichens, and fungi [1]. The table below catalogs significant plant sources, organized by the plant part used for extraction [1].

Plant Family Example Plant Species Plant Part Used Common Extraction Solvents
Celastraceae Maytenus ilicifolia, Maytenus aquifolium, Monteverdia aquifolia [1] Leaves [1] Hexane:Ethyl Acetate, Ethanol [1]
Clusiaceae Calophyllum pinetorum, Garcinia prainiana, Mammea siamensis [1] Cork, Stem Bark, Flower [1] n-Hexane, Ethyl Acetate, Chloroform:Methanol [1]
Euphorbiaceae Drypetes tessmanniana, Putranjiva roxburghii, Euphorbia tirucalli L. [1] Stem Bark, Whole Plant [1] Methanol, Chloroform, Hexane [1]
Salicaceae Salix tetrasperma, Populus davidiana [1] Cork, Leaves [1] Methanol, Liquid Medium [1]
Combretaceae Terminalia avicennioides, Combretum duarteanum [1] Stem Bark, Leaves [1] Petroleum Ether, Ethyl Acetate, Ethanol [1]
Fabaceae Pterocarpus erinaceus [1] Stem Bark [1] Dichloromethane:Methanol [1]
Myrtaceae Syzygium cumini L. [1] Stem Bark [1] Methanol [1]
Cannabaceae Cannabis sativa [2] Roots [3] [2] Ethanol, n-Hexane [1]
Lichen / Fungi Alectoria ochroleuca, Ganoderma applanatum [1] [4] Whole Organism [1] Acetone [1]

Cork tissues and leaves are particularly rich sources [1]. The selection of extraction solvent is critical for yield and subsequent application.

Extraction and Analysis Methods

Initial extraction often uses organic solvents, with modern methods improving efficiency and reducing environmental impact [1].

Method Principle Applications & Notes
Soxhlet Extraction Continuous extraction using organic solvents. Traditional method; uses solvents like hexane, chloroform [1].
Supercritical Fluid Extraction (SFE) Uses supercritical CO₂ as a solvent. High efficiency, low environmental impact; selective for sterols [1] [5].
Ultrasound-Assisted Extraction Uses ultrasonic waves to disrupt plant cells. Enhanced efficiency, reduced extraction time and temperature [1].
Microwave-Assisted Extraction Uses microwave energy to heat solvents and samples. Rapid, efficient, and scalable [1].

For analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is routinely used to identify and quantify this compound. The mass spectrum of this compound typically shows a molecular ion peak at m/z 426 [M]+, with characteristic fragments at m/z 411, 341, 273, and 231 [4]. HPLC-ESI-MS can also be used, showing ions at m/z 427.39344 [M+H]+ and 449.37538 [M+Na]+ in positive mode [4].

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure. Key ¹³C-NMR signals include a carbonyl carbon at δ ~213 ppm (C-3) and a methyl group with a gamma protection effect at δ ~6.8 ppm (C-23) [6].

Pharmacological Activities and Mechanisms

This compound exhibits a wide range of pharmacological effects, making it a promising candidate for drug development.

  • Anti-inflammatory and Autophagy Modulation: A 2021 study demonstrated that this compound ameliorated dextran sulfate sodium (DSS)-induced ulcerative colitis in mice. The mechanism involved inhibition of pro-inflammatory cytokines (IL-1β, IL-6) and upregulation of the anti-inflammatory IL-10. Furthermore, this compound treatment increased autophagosome formation and modulated the AMPK-mTOR signaling pathway, a key regulator of autophagy [7].
  • Anticancer Potential: this compound demonstrates cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), lung adenocarcinoma (A549), and human nasopharyngeal carcinoma (KB) cells [1] [8] [9]. Its low cytotoxicity to normal cells enhances its therapeutic potential [1].
  • Antioxidant and Hepatoprotective Effects: this compound isolated from Azima tetracantha leaves showed significant free radical scavenging activity and protected the liver from damage in experimental models [3] [1].
  • Antimicrobial and Other Activities: this compound exhibits activity against Gram-positive bacteria, some fungi, and has reported anti-insect, antidiabetic, and gastroprotective properties [1] [4] [6].

The following diagram illustrates the key signaling pathway through which this compound exerts its anti-inflammatory and autophagy-inducing effects, as identified in the ulcerative colitis study [7]:

G This compound This compound AMPK AMPK This compound->AMPK Activates Pro-inflammatory Cytokines (IL-1β, IL-6) Pro-inflammatory Cytokines (IL-1β, IL-6) This compound->Pro-inflammatory Cytokines (IL-1β, IL-6) Suppresses Anti-inflammatory Cytokine (IL-10) Anti-inflammatory Cytokine (IL-10) This compound->Anti-inflammatory Cytokine (IL-10) Increases mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Inflammation Inhibition Inflammation Inhibition Autophagy->Inflammation Inhibition

This compound's mechanism involves AMPK activation, mTOR inhibition, autophagy induction, and cytokine regulation.

Biosynthesis and Metabolic Engineering

This compound is synthesized via the mevalonate pathway in plants [2] [4]. The key step is the cyclization of 2,3-oxidosqualene, catalyzed by a specific enzyme, This compound synthase (an oxidosqualene cyclase, OSC) [6]. This process involves the formation of a carbocation followed by a series of complex methyl and hydride shifts, making this compound one of the most rearranged pentacyclic triterpenes [2] [6].

Research has successfully cloned the this compound synthase gene from plants like Maytenus ilicifolia [6]. A specific leucine residue at position 482 (Leu482) in the enzyme's active site is critical for producing this compound; substituting this residue results in the production of different triterpenes [6].

This genetic understanding has enabled heterologous production in engineered yeast (Saccharomyces cerevisiae) [6]. Advanced metabolic engineering approaches, including CRISPR/Cas9 technology and gene overexpression plasmids, are being developed to produce this compound more efficiently and sustainably [1] [2].

Key Experimental Protocols

For researchers aiming to validate or explore this compound's activities, here are summaries of key methodological approaches:

  • Anti-inflammatory and Autophagy Assay (In Vivo): Induce ulcerative colitis in C57BL/6 mice using dextran sulfate sodium (DSS) administered in drinking water. Treat mice with this compound via intraperitoneal injection at varying doses. Assess disease severity by monitoring body weight, colon length, and disease activity index. Analyze cytokine levels (IL-1β, IL-6, IL-10) by ELISA. Examine autophagosome formation in colon tissues using transmission electron microscopy. Measure expression of proteins in the AMPK-mTOR pathway (e.g., ATG5) via immunofluorescence staining or Western blot [7].
  • Gene Cloning and Heterologous Expression of this compound Synthase: Isolate total mRNA from plant leaves. Use degenerate primers based on conserved OSC regions and RACE PCR to clone the full-length this compound synthase cDNA. Clone the open reading frame into a yeast expression vector. Express the gene in S. cerevisiae.
  • Cytotoxicity Assay (In Vitro): Evaluate the cytotoxic potential of this compound using established cell lines. Culture cancer cell lines. Incubate with a range of this compound concentrations. Measure cell viability after 72 hours using colorimetric assays. Calculate the IC₅₀ value [1] [8].

References

Physicochemical Profile of Friedelin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical data for friedelin, which is essential for its identification and characterization in research settings.

Property Value / Description Context / Conditions
CAS Registry Number 559-74-0 [1]
Molecular Formula C₃₀H₅₀O [1] [2]
Molecular Weight 426.72 g/mol [1] [2]
Melting Point 262-265 °C Commonly cited range (lit.) [1] [3] [4].
263 °C Another reported value [2].
Optical Rotation [α]D = -27.8° Concentration: 0.8 in CHCl₃ [1].
Boiling Point 477.2 ± 13.0 °C Predicted value [1] [3]
Density 0.963 ± 0.06 g/cm³ Predicted value [1] [3]
Solubility Soluble in Chloroform, Slightly soluble in Methanol and Ethanol, Insoluble in water [1] [4]
Form White to Off-White crystalline solid [1] [3]

Production and Extraction Methodologies

This compound can be obtained through both traditional plant extraction and modern biotechnological synthesis.

Traditional Plant Extraction
  • Sources: this compound is widely distributed in the plant kingdom and can be isolated from cork tissue, stem bark, leaves, and roots of various families, including Celastraceae, Euphorbiaceae, Clusiaceae, and Fagaceae [5] [6] [4]. It has also been found in mosses and lichens [5].
  • Extraction Protocols: Conventional methods involve soaking plant material in organic solvents.
    • Solvents: Common solvents include dichloromethane, methanol, ethanol, chloroform, n-hexane, and petroleum ether, often used sequentially or in mixtures [5] [6].
    • Example: One protocol for extracting from Salix tetrasperma bark uses 80% aqueous methanol [5].
  • Modern Techniques: To improve efficiency and reduce environmental impact, methods like ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction are being explored [5] [6].
De Novo Synthesis using Engineered Yeast

Traditional extraction yields are low, so metabolic engineering in Saccharomyces cerevisiae offers a sustainable alternative [7] [5] [6].

  • Key Genetic Modification: Introduction of the This compound synthase gene (TwOSC1) to establish the biosynthetic pathway [7].
  • Strain Optimization Strategies:
    • Metabolic Engineering: Enhanced activity of key enzymes in the mevalonate pathway and reduced flux in competing pathways [7].
    • Lipid Droplet Engineering: this compound is cytotoxic at high concentrations. Engineering lipid droplets serves as an internal storage system, mitigating toxicity and allowing for higher production [7].
    • Process Optimization: Supplementing the culture medium with oleic acid further boosted production by enhancing cell density and lipid droplet formation [7].
  • Reported Yield: Through systematic optimization, a record titer of 1500 mg/L was achieved in shake-flask fermentation, a 30-fold increase from the initial strain [7].

The biosynthetic pathway of this compound in yeast combines the native mevalonate pathway with the introduced this compound synthase, and its efficiency is boosted by lipid droplet engineering.

G MVA Mevalonate Pathway (Acetyl-CoA → IPP/DMAPP → 2,3-Oxidosqualene) FS This compound Synthase (TwOSC1) MVA->FS 2,3-Oxidosqualene F This compound FS->F LD Lipid Droplet (Internal Storage) F->LD Sequestration

Overview of the key steps for de novo this compound production in engineered yeast.

Pharmacological Activities and Research Applications

This compound exhibits a broad spectrum of pharmacological activities, making it a promising lead compound for drug development.

Key Bioactivities and Mechanisms
  • Antibacterial & Wound Healing: A 2025 study demonstrated this compound's potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). It inhibited bacterial growth, downregulated key virulence genes (seb, icaD), and significantly accelerated wound healing in a mouse model by promoting angiogenesis (increased VEGF and α-SMA) and reducing inflammation (downregulated TNF-α and PGS-2) [8].
  • Anti-inflammatory & Analgesic: this compound exhibits significant anti-inflammatory effects in standard animal models, such as carrageenan-induced paw edema in rats [1] [4]. It is also reported to have non-narcotic analgesic and antipyretic properties [1] [3].
  • Neuroprotective: Studies in mouse models of scopolamine-induced neurodegeneration showed that this compound could alleviate oxidative stress, neuronal dysfunction, and memory impairment [1] [5].
  • Anticancer: this compound demonstrates cytotoxic activity against various cancer cell lines. It can also be used as a starting material to synthesize more potent derivatives, such as DNA topoisomerase IIα inhibitors [1] [5].
  • Other Activities: Research also indicates antioxidant, hepatoprotective, antidiabetic, and anti-insect properties [5] [6] [4].
Experimental Protocols for Key Activities
  • In Vivo Anti-MRSA Wound Healing Model [8]

    • Animal: Mouse model with MRSA-infected skin wounds.
    • Intervention: Topical application of this compound (e.g., 40 ppm) directly to the wound.
    • Assessment:
      • Wound Contraction: Measure wound area reduction over days.
      • Bacterial Load: Count bacterial colonies from wound tissue homogenates.
      • Histopathology: Score tissue sections for re-epithelialization, collagen deposition, and immune cell infiltration.
      • Immunohistochemistry: Analyze expression of VEGF and α-SMA to assess angiogenesis.
      • qRT-PCR: Quantify gene expression of inflammatory markers (TNF-α, PGS-2) and bacterial virulence factors (seb, icaD).
  • In Vitro Antimicrobial Assay [8]

    • Test Organism: MRSA clinical or reference strains.
    • Method:
      • Disc Diffusion: Apply this compound to sterile discs on agar plates seeded with bacteria; measure the zone of growth inhibition after incubation.
      • Minimum Inhibitory Concentration (MIC): Use broth microdilution methods to determine the lowest concentration that prevents visible growth.

Conclusion for Research and Development

This compound is a versatile pentacyclic triterpenoid with a well-characterized melting point of 262-265 °C and promising multi-target pharmacological profile. While traditional plant extraction remains common, the recent development of high-yield, engineered microbial cell factories represents a transformative advancement for securing a sustainable and scalable supply [7]. This, combined with its demonstrated efficacy in complex disease models like MRSA wound infection [8], solidifies its potential as a valuable candidate for further pre-clinical and clinical development in anti-infective, anti-inflammatory, and neuroprotective therapies.

References

Core Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Friedelin (C₃₀H₅₀O) is characterized by several key physicochemical properties that directly influence its solubility and behavior in biological systems [1].

Property Value / Description
Molecular Formula C₃₀H₅₀O [1]
Molecular Weight 426.7 g/mol [1]
pKa -7.4 (basic compound) [1]
Calculated Log P (cLogP) 7.59 (indicates high lipophilicity) [2]
Topological Polar Surface Area (TPSA) 17.1 Ų [1]
Hydrogen Bond Acceptors 1 [1]
Solubility (General) Highly soluble in chloroform; sparingly soluble in ethanol; insoluble in water [1].

Solubility and Extraction Methodologies

The high lipophilicity of this compound dictates the choice of organic solvents for its extraction and purification. The table below summarizes common solvents and methods used [3] [4] [1].

Aspect Details
Suitable Solvents Chloroform, dichloromethane, n-hexane, ethyl acetate, ethanol, methanol [3] [4].
Modern Extraction Methods Ultrasound-assisted, microwave-assisted, supercritical fluid (e.g., CO₂), ionic liquid, and acid hydrolysis extraction [3] [1].
Sample Purification Protocol (Re)crystallization from solvents like n-hexane or n-hexane:ethyl acetate mixtures, often with added activated charcoal to remove impurities [4].

A general workflow for obtaining this compound from a natural source like cork is illustrated below.

Start Start: Raw Material (e.g., Cork Powder) Step1 Step 1: Pre-wash with Alcoholic Solution Start->Step1 Step2 Step 2: Solvent Extraction (e.g., with Chloroform) Step1->Step2 Step3 Step 3: Evaporation to Yield Crude Extract Step2->Step3 Step4 Step 4: Purification by (Re)crystallization Step3->Step4 End End: High-Purity this compound Step4->End

Experimental workflow for this compound extraction and purification.

Pharmacological and Drug Development Context

This compound's poor aqueous solubility is a major challenge for its drug development. However, its low cytotoxicity to normal cells makes it a promising candidate if solubility can be improved [3] [1].

  • Drug-Likeness Profile: this compound's high cLogP (7.59) and poor solubility result in a low drug score of 0.13, indicating poor absorption or permeation according to common drug-likeness rules like Lipinski's Rule of Five [2]. This highlights the need for advanced formulation strategies.
  • Biosynthesis as an Alternative: To overcome limitations of plant extraction and chemical synthesis, genetically engineered yeast using CRISPR/Cas9 technology has been developed to produce this compound, offering a more sustainable and scalable source [3] [1].

The biosynthesis of this compound in plants involves a complex cascade, which modern biotechnology aims to replicate.

AcetylCoA Acetyl CoA AcetoacetylCoA Acetoacetyl CoA AcetylCoA->AcetoacetylCoA HMGCoA HMGCoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate (MVA) HMGCoA->Mevalonate IPP Isopentenyl PP (IPP) Mevalonate->IPP DMAPP Dimethylallyl PP (DMAPP) IPP->DMAPP Squalene Squalene DMAPP->Squalene via FPP Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene This compound This compound Oxidosqualene->this compound via multiple cation rearrangements

Simplified biosynthetic pathway of this compound from acetyl CoA.

References

Experimental IR Spectrum of Friedelin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key infrared absorption bands for friedelin as reported in experimental data [1]:

Band Position (cm⁻¹) Relative Intensity Assignment / Functional Group
~2927 Medium C-H Stretching
~1707 Strong C=O Stretching (Cyclic Ketone)
~1380 Variable gem-Dimethyl Group

The strong absorption band at 1707 cm⁻¹ is the most characteristic feature, confirming the presence of the carbonyl group (C=O) of the cyclic ketone at the C-3 position on the pentacyclic friedelane skeleton [1].

Structural & Physicochemical Profile

For comprehensive identification, the IR data should be interpreted alongside other key physicochemical properties [1]:

  • Molecular Formula: C₃₀H₅₀O
  • Molecular Weight: 426.72 g/mol
  • CAS Registry Number: 559-74-0
  • Melting Point: 262–263 °C
  • Optical Rotation: [α]25D + 2.0° (c=1.0, MeOH)
  • Solubility: Freely soluble in chloroform, sparingly soluble in ethanol, and insoluble in water.

Pharmacological Relevance & Analytical Workflow

This compound is a pentacyclic triterpenoid of significant interest in natural product drug discovery. It has been isolated from various plant families, including Celastraceae and Euphorbiaceae, and exhibits a range of reported pharmacological activities such as anti-inflammatory, antimicrobial, cytotoxic, and antioxidant effects [2] [1] [3].

The following diagram outlines a general experimental workflow for the isolation, spectral characterization, and pharmacological assessment of this compound, illustrating how IR spectroscopy fits into the broader context:

G cluster_spec Spectroscopic Techniques start Plant Material (e.g., Cork, Leaves) step1 Extraction (Solvent: CHCl₃, EtOH) start->step1 step2 Isolation & Purification step1->step2 step3 Structural Elucidation step2->step3 IR IR Spectroscopy step3->IR MS Mass Spectrometry (M⁺ m/z 426) step3->MS NMR NMR Spectroscopy step3->NMR dashed dashed        color=        color= step4 Pharmacological Evaluation IR->step4 MS->step4 NMR->step4 step5 Drug Development Potential step4->step5

Experimental Protocols & Best Practices

  • Sample Preparation for IR:

    • The referenced IR spectrum was acquired using a nujol (mineral oil) mull technique [1]. For Fourier-Transform Infrared (FTIR) spectroscopy today, pressed potassium bromide (KBr) pellets containing a small percentage of the purified this compound sample are a common and effective method.
  • Corroborative Techniques for Structural Confirmation:

    • Mass Spectrometry (MS): The Electron Impact (EI) mass spectrum of this compound shows a clear molecular ion peak at m/z 426 [4] [1], which confirms its molecular weight. Key fragment ions appear at m/z 411, 341, 273, and 189 [1].
    • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are indispensable. The ¹³C NMR spectrum is particularly diagnostic, showing approximately 30 carbon signals, including a characteristic downfield signal for the carbonyl carbon at δ~211 ppm and multiple methyl group signals between δ 0.5 and 1.5 ppm [1] [5].
  • Pharmacological Assay Considerations:

    • When evaluating this compound's drug potential, note its high calculated partition coefficient (cLogP ≈ 7.59), indicating high lipophilicity and potential absorption challenges [2]. This property must be considered in bioavailability and formulation studies.

The data presented provides a foundational technical guide for working with this compound. For complete spectral interpretations, consulting full spectral libraries and primary literature for ¹H and ¹³C NMR assignments is highly recommended.

References

Friedelin Mass Spectrometry: An Analytical Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Friedelin (friedelan-3-one), a pentacyclic triterpenoid, is of significant pharmaceutical interest due to its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties [1]. Its unique, highly rearranged ketonic structure makes it a challenging and interesting subject for mass spectrometric analysis [2]. This guide details the technical protocols for its detection and quantification.

Fundamental Mass Spectrometric Properties of this compound

This compound exhibits distinct behavior under various mass spectrometry ionization techniques due to its low polarity and ketonic functional group.

Table 1: Key MS/MS Transitions and Parameters for this compound (SFC-APCI-MS/MS) [3]

Parameter Value Description
Monoisotopic Mass 426.4 Da [3]
Precursor Ion ([M+H]⁺) m/z 427 [3] Protonated molecular ion.
Characteristic Product Ion m/z 95 [3] Most intense fragment used for MRM.
Declustering Potential 41 V [3] Voltage for declustering in APCI.
Collision Energy 45 eV [3] Energy applied for fragmentation.

Ionization Techniques:

  • Atmospheric Pressure Chemical Ionization (APCI): This is the preferred ionization method for this compound and other low-polarity pentacyclic triterpenoids [3]. In positive ion mode, this compound efficiently forms a stable protonated molecule [M+H]⁺ at m/z 427 without significant in-source fragmentation like dehydration [3].
  • Atmospheric Pressure Photoionization (APPI): Can be used as an alternative to APCI, but APCI is generally preferred for its robust performance with supercritical fluid chromatography (SFC) mobile phases [3].
  • Electrospray Ionization (ESI): Not ideal for this compound due to its low polarity, which leads to decreased ionization efficiency [3].

The following diagram illustrates the typical workflow for a targeted mass spectrometry analysis of this compound:

friedelin_workflow Start Start: Sample Preparation Extraction Extraction (Soxhlet, Supercritical Fluid, etc.) Start->Extraction Analysis Chromatographic Separation (SFC or HPLC) Extraction->Analysis Ionization APCI Ionization Formation of [M+H]⁺ Analysis->Ionization MassFilter Q1 Mass Filter Isolates m/z 427 Ionization->MassFilter Fragmentation Collision Cell (Q2) Fragmentation (45 eV) MassFilter->Fragmentation MassFilter2 Q2 Mass Filter Monitors m/z 95 Fragmentation->MassFilter2 Data Data Acquisition & Quantification MassFilter2->Data End Result Data->End

Workflow for targeted LC-/SFC-MS/MS analysis of this compound

Advanced Chromatographic Separation and Quantification

Effective separation is crucial for accurate quantification, especially in complex plant extracts.

Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS) SFC-MS/MS is a modern, green analytical technique ideal for rapid and highly sensitive determination of this compound [3].

Table 2: Optimal SFC-MS/MS Conditions for this compound Analysis [3]

Parameter Optimal Condition Notes
Stationary Phase HSS C18 SB Provides decisive polar interactions.
Mobile Phase CO₂: Isopropanol (92:8, v/v) Isocratic elution.
Analysis Time < 7 minutes For a panel of 10 triterpenoids.
Back Pressure 150 bar
Temperature 25 °C
Ionization APCI, Positive Mode Ion source temp: 350 °C.
LOQ As low as 2.3 μg·L⁻¹ Demonstrates high sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) While SFC is advantageous, HPLC-MS/MS remains a widely used method.

  • Stationary Phase: Columns like Nucleodur C18 Isis offer higher resolution for structurally similar triterpenoids [3].
  • Gradient Elution: Typically required in HPLC to separate complex mixtures, though this can extend analysis time (e.g., 25 minutes for 9 PCTs) [3].
  • Ionization: APCI in positive ion mode is also preferred for HPLC-MS/MS analysis of this compound [3].

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

  • Source Selection: Identify a rich source of this compound (e.g., cork from Quercus cerris, leaves of Maytenus species, or mosses) [1].
  • Drying and Grinding: Lyophilize or air-dry the plant material and grind it into a fine powder to increase surface area.
  • Extraction: Use a suitable solvent system. Common methods include:
    • Soxhlet Extraction: Using hexane, dichloromethane, or methanol over several hours [1].
    • Maceration: Soaking powdered material in solvents like chloroform or ethyl acetate [1] [4].
    • Modern Techniques: Ultrasound, microwave, or supercritical fluid extraction can improve efficiency and reduce environmental impact [1].
  • Concentration: Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: SFC-APCI-MS/MS Analysis for Quantification

  • Instrument Setup:
    • Configure the SFC system with an HSS C18 SB column.
    • Set the mobile phase to CO₂ and 8% isopropanol in isocratic mode.
    • Set the backpressure regulator to 150 bar and the column oven to 25°C.
    • Couple the SFC to a triple quadrupole mass spectrometer.
  • MS Configuration:
    • Set the ion source to APCI in positive ion mode.
    • Set the ion source temperature to 350°C.
    • Optimize gas pressures (curtain, nebulizer, drying gas).
    • In MRM mode, monitor the transition from *m/z* 427 → 95.
    • Apply the optimized parameters: Declustering Potential = 41 V, Collision Energy = 45 eV [3].
  • Calibration and Quantification:
    • Prepare a series of standard this compound solutions in an appropriate solvent to create a calibration curve.
    • Inject standards and samples, measuring the peak area of the MRM transition.
    • Use the calibration curve to interpolate the concentration of this compound in unknown samples.

The relationship between sample preparation, instrumental analysis, and data processing can be summarized as follows:

experimental_flow Plant Plant Material Extract Crude Extract Plant->Extract Analyze SFC-/LC-MS/MS Extract->Analyze Data Raw Data Analyze->Data Process Data Processing (XCMS, Workflow4Metabolomics) Data->Process Stats Statistical Analysis (PCA, OPLS-DA) Process->Stats ID Metabolite Annotation Stats->ID Report Report & Validation ID->Report

Experimental flow from sample to result in this compound analysis

Structural Confirmation and Complementary Techniques

While MS is highly sensitive, definitive structural elucidation, especially for novel derivatives, requires complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is essential for confirming the planar structure and stereochemistry of this compound and its derivatives [4] [2].

  • ¹³C-NMR: The most diagnostic signal for this compound is a carbonyl carbon resonance at δ 213 ppm (C-3) [2]. A methyl group with a gamma protection effect is also observed at δ 6.8 ppm (C-23) [2].
  • ¹H-NMR and 2D Experiments: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) are used to confirm connectivity, such as the cross-peak between the carbonyl C-3 (δ 213.3) and H-2 (δ 2.38) [2].

Integrated Platforms for Metabolomics For untargeted discovery of this compound and related metabolites, platforms like Workflow4Metabolomics (W4M) provide end-to-end solutions. W4M offers user-friendly access to tools for processing LC-MS, GC-MS, and NMR data, including preprocessing, statistical analysis (PCA, PLS-DA), and metabolite annotation [5].

References

Friedelin Extraction Methods & Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Method Key Features/Process Yield & Purity Data Key Sources Used References
Supercritical Fluid Extraction (SFE) SC-CO₂, sometimes with ethanol cosolvent; tunable temperature/pressure. Yields: ~4.0 wt% (cork); Friedelin purity: 30-41% in extract. Quercus cerris cork [1]
Alkaline Hydrolysis & Solvent Extraction Multi-step: 1) Wash with alkaline alcohol; 2) Extract with apolar solvent (e.g., CH₂Cl₂); 3) Purify by recrystallization. Overall yield: up to 2.9%; Purity: up to 96%. Cork, black condensate (industry by-product) [2]
Conventional Solvent Extraction (Soxhlet) Uses organic solvents like dichloromethane (DCM), hexane, or methanol in a Soxhlet apparatus. Yield: ~4.0 wt% (cork); this compound purity: ~26% in DCM extract. Quercus cerris cork, various plant tissues [3] [1]
Modern Green Techniques Ultrasound, microwave, ionic liquid, and acid hydrolysis; reduce environmental impact. Not specified in search results, but noted for reduced environmental impact. Various plant species [3]
Biotechnological Production CRISPR/Cas9 and gene overexpression in genetically engineered yeast; independent of plant sources. Not specified in search results. Engineered yeast [3]

Detailed Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) from Cork

This method uses supercritical CO₂, an environmentally friendly solvent, for a selective extraction [1].

  • 1. Sample Preparation: Quercus cerris cork is dried and ground into a fine powder.
  • 2. SFE Setup and Execution:
    • The cork powder is loaded into the high-pressure extraction vessel.
    • Conditions: Temperature range of 40-60°C, Pressure range of 120-200 bar.
    • CO₂ flow rate is maintained at a constant level (e.g., 2-4 mL/min).
    • For enhanced yield of polar compounds, ethanol (5-15%) can be added as a cosolvent.
    • The extraction is typically carried out for a set duration or until exhaustion.
  • 3. Extract Collection: The pressure is reduced in a separator vessel, causing the dissolved compounds, including this compound, to precipitate out. The extract is collected and the solvent is evaporated to obtain the crude this compound-rich solid [1].
Protocol 2: Multi-step Extraction & Purification from Cork By-Products

This industrial-scale protocol is designed for a this compound-rich by-product of cork processing called "black condensate" [2].

  • 1. Initial Washing (Decontamination):
    • The raw black condensate is washed with an aliphatic alcohol (e.g., ethanol or methanol).
    • Conditions: From room temperature up to the solvent's boiling point, for up to 24 hours. Using a boiling alkaline alcoholic solution (e.g., with KOH or NaOH) is preferred. A Soxhlet apparatus can also be used for this step.
    • The mixture is filtered, and the residue is collected. An additional alcohol wash can further improve final purity.
  • 2. This compound Extraction:
    • The washed residue is subjected to solvent extraction using an apolar solvent such as chloroform or methylene chloride.
    • Conditions: From room temperature to reflux, for periods up to 24 hours.
    • The solvent is evaporated to yield a crude, this compound-rich solid extract.
  • 3. Purification by Recrystallization:
    • The this compound-rich extract is dissolved in a minimal volume of a hot solvent like n-hexane, ethyl acetate, or a mixture (e.g., n-hexane:ethyl acetate).
    • A small amount of activated charcoal can be added to adsorb colored impurities. The hot solution is filtered to remove charcoal.
    • The filtrate is allowed to cool slowly, promoting the formation of pure this compound crystals.
    • The crystals are collected via filtration. This recrystallization step can be repeated to achieve higher purity [2].

Analytical Methods for Quantification

Accurate quantification of this compound in extracts is crucial for quality control.

  • HPTLC Method: A validated High-Performance Thin-Layer Chromatography (HPTLC) method can be used for quantification in plant extracts and formulations.
    • Stationary Phase: TLC aluminium plates pre-coated with silica gel 60 F₂₅₄.
    • Mobile Phase: Toluene:Chloroform (9:1 v/v).
    • Detection: Derivatization with vanillin-sulphuric acid reagent and scanning at 580 nm.
    • This method is linear in the range of 100–500 ng/spot and has a high degree of precision [4].
  • HPLC-PDA Method: For a more robust analysis, High-Performance Liquid Chromatography (HPLC) with a Photo-Diode Array (PDA) detector is effective.
    • Column: C18 column (e.g., 150 x 4.6 mm, 3 µm).
    • Mobile Phase: Isocratic elution with Acetonitrile:Methanol (10:90, v/v) is suitable for detecting neutral triterpenoids like this compound.
    • Detection: Low wavelengths (205-210 nm) are required due to the lack of strong chromophores in this compound [5].

Workflow and Relationship Visualization

The following diagram illustrates the logical workflow for selecting an appropriate extraction method, from raw material to analysis.

G This compound Extraction Workflow (Width: 760px) Start Start: Select Raw Material Plant Plant Material (Leaves, Bark) Start->Plant Cork Cork/Rich By-product Start->Cork Decision1 Extraction Goal? Plant->Decision1 Cork->Decision1 LabScale Lab-Scale Analysis Decision1->LabScale  Fundamental Research Industrial Industrial Production Decision1->Industrial  High Purity & Yield MethodSoxhlet Method: Soxhlet (Solvent: DCM, Hexane) LabScale->MethodSoxhlet MethodSFE Method: SFE (SC-CO₂ + EtOH) LabScale->MethodSFE MethodAlkaline Method: Alkaline Hydrolysis & Solvent Extraction Industrial->MethodAlkaline Analysis Analysis & Quantification MethodSoxhlet->Analysis MethodSFE->Analysis MethodAlkaline->Analysis HPTLC HPTLC Analysis->HPTLC HPLC HPLC-PDA Analysis->HPLC End Pure this compound HPTLC->End HPLC->End

Key Considerations for Researchers

  • Source Material Selection: The choice of plant source significantly impacts yield. Cork from Quercus species and the industrial by-product "black condensate" are particularly rich sources, containing this compound concentrations of 1-10% by weight [3] [2].
  • Solvent and Purity Trade-off: While conventional Soxhlet extraction is straightforward, advanced methods like SFE and the multi-step alkaline hydrolysis protocol offer advantages in terms of environmental impact, selectivity, and achieving higher purity levels [1] [2].
  • Analytical Challenges: Due to its lack of a strong chromophore, this compound analysis via HPLC-UV/PDA requires careful method development, typically using high organic solvent mobile phases and low-wavelength detection [5].

References

Comprehensive Application Notes and Protocols: TLC Densitometry for Friedelin Quantification in Natural Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Friedelin and Analytical Requirements

This compound is a pentacyclic triterpenoid compound first isolated from bark in 1807 and classified as "cork alcohol." This secondary plant metabolite possesses diverse pharmacological activities including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial properties. The compound serves as a fundamental chemical structure for over 400 naturally occurring friedelane triterpenoids, which are abundantly found in cork tissues and leaf materials of diverse plant genera such as Celastraceae, Asteraceae, Fabaceae, and Myrtaceae. This compound has recently gained significant research attention due to its neuroprotective effects in animal models, demonstrating an ability to attenuate neuronal dysfunction and memory impairment by inhibiting the JNK/NF-κB signaling pathway in scopolamine-induced neurodegeneration. [1] [2] [3]

The growing pharmaceutical interest in this compound has created an urgent need for reliable, cost-effective analytical methods for its quantification in plant materials and herbal preparations. While high-performance liquid chromatography (HPLC) methods exist for this compound analysis, thin-layer chromatography (TLC) coupled with densitometry offers a compelling alternative with advantages of simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously. These characteristics make TLC-densitometry particularly valuable for routine quality control applications in pharmaceutical and research settings where resource constraints may limit access to more sophisticated instrumentation. This publication provides detailed application notes and protocols for the quantification of this compound using TLC-densitometry, encompassing extraction methodologies, chromatographic separation, validation parameters, and applications in natural product research. [1] [4]

Theoretical Background and Chemical Properties

Fundamentals of TLC-Densitometry

TLC-densitometry combines the separation power of thin-layer chromatography with quantitative measurement through densitometric scanning. This technique involves the application of samples as discrete bands on a stationary phase (typically silica gel), followed by chromatographic development using an optimized mobile phase. The separated components are then quantified in situ using a densitometer that measures the absorbance or fluorescence of the chromatographic zones at specific wavelengths. The fundamental advantage of this technique lies in its ability to analyze multiple samples simultaneously under identical conditions, significantly reducing analysis time and cost per sample compared to column chromatographic methods. Furthermore, the open chromatographic system allows for flexible detection strategies and simple post-chromatographic derivatization for enhanced sensitivity or specificity when required. [5] [6] [4]

The quantitative aspect of TLC-densitometry relies on the relationship between the amount of analyte applied and the optical density of the corresponding chromatographic band. Modern TLC scanners utilize sophisticated software to convert the measured light absorption into digital data, generating calibration curves and calculating analyte concentrations in unknown samples. The method has been successfully applied to various natural products, pharmaceuticals, and bioactive compounds, demonstrating comparable validation performance to more expensive instrumental techniques. When properly validated, TLC-densitometry can achieve excellent precision (RSD typically <5%), accuracy (recovery rates of 95-105%), and detection limits in the nanogram range, making it entirely suitable for the quantification of this compound in complex plant matrices. [6] [7] [4]

Chemical and Physicochemical Properties of this compound

This compound (C₃₀H₅₀O) is a pentacyclic triterpenoid with a molecular weight of 426.7 g/mol. It is classified chemically as friedelan-3-one, representing the 3-keto-derivative of the hydrocarbon friedelane. The compound typically forms white needle crystals with a characteristic melting point of 262-263°C. This compound exhibits a positive specific optical rotation [α]²⁵D of +2.0° (c. 1.0, MeOH) and displays limited solubility in most solvents, being freely soluble in chloroform, sparingly soluble in ethanol, and practically insoluble in water. As an extremely weak basic compound (pKa ≈ -7.4), this compound does not undergo significant ionization in aqueous solutions, which influences its extraction and chromatographic behavior. [2]

Table 1: Physicochemical Properties of this compound

Property Description Analytical Significance
Molecular Formula C₃₀H₅₀O Determines mass spectrometry fragmentation pattern
Molecular Weight 426.7 g/mol Important for mass spectrometric detection
Melting Point 262-263°C Serves as purity indicator
Specific Optical Rotation [α]²⁵D +2.0° (c. 1.0, MeOH) Useful for identity confirmation
Solubility Freely soluble in chloroform, sparingly soluble in ethanol, insoluble in water Guides extraction and sample preparation
pKa -7.4 (very weak base) Indicates no significant ionization in solution
UV Absorption Maximum at ~207 nm Determines optimal detection wavelength

Spectroscopically, this compound displays characteristic IR absorption bands at 2927 cm⁻¹ (C-H stretching), 1707 cm⁻¹ (C=O stretching), and 1380 cm⁻¹ (gem-dimethyl group). Mass spectrometric analysis by electron impact ionization shows a molecular ion at m/z 426 [M]⁺ with characteristic fragment ions at m/z 411, 341, 273, 245, 231, 215, and 189. In HPLC-ESI-MS, this compound exhibits a protonated molecule at m/z 427.39344 [M + H]⁺, a sodiated molecule at m/z 449.37538 [M + Na]⁺ in positive mode, and a deprotonated molecule at m/z 425.37889 [M - H]⁻ in negative mode. These spectral characteristics provide valuable data for identity confirmation and method development. [2]

Experimental Protocols

Plant Material Selection and Extraction Methods

This compound has been successfully isolated from a diverse range of plant sources, with particularly high concentrations found in cork and stem bark tissues. Based on comprehensive phytochemical screening, the richest sources include Quercus cerris (Fagaceae), Salix tetrasperma (Salicaceae), Calophyllum pinetorum (Clusiaceae), Maytenus ilicifolia (Celastraceae), and various species of the Garcinia genus. When selecting plant material for this compound quantification, consideration should be given to the plant part (cork, stem bark, leaves, or roots), geographical origin, harvesting season, and post-harvest processing methods, as these factors significantly impact this compound content. Proper authentication of plant material by a qualified botanist and deposition of a voucher specimen in a recognized herbarium is essential for reproducible research. [1]

Table 2: Efficient Extraction Methods for this compound from Plant Material

Extraction Method Solvent Systems Conditions Advantages Limitations
Maceration Methanol, ethanol, chloroform, or hexane Room temperature, 3-7 days with occasional shaking Simple, requires no specialized equipment Time-consuming, lower efficiency
Soxhlet Extraction Hexane, petroleum ether, or chloroform Continuous extraction for 6-24 hours High efficiency, minimal solvent consumption Requires specialized apparatus, thermal degradation risk
Ultrasound-Assisted Extraction Methanol-hexane mixtures 30-60 minutes at 35-45°C Rapid, improved yield, reduced solvent use May require optimization for different matrices
Supercritical Fluid Extraction CO₂ with or without modifiers High pressure (100-400 bar), temperature 40-60°C Clean extracts, tunable selectivity High equipment cost, method development complexity

For routine extraction prior to TLC analysis, maceration with hexane or methanol provides a straightforward approach with satisfactory recovery. The standard protocol involves: (1) drying plant material at 40-50°C and grinding to a fine powder (20-40 mesh); (2) soaking the powdered material in solvent (1:10-1:20 w/v) for 24-72 hours with occasional agitation; (3) filtering and concentrating the extract under reduced pressure at 40°C; and (4) storing the dried extract at -20°C until analysis. For quantitative purposes, sonication-assisted extraction has demonstrated improved efficiency, typically achieving exhaustive extraction within 30-60 minutes using methanol-hexane mixtures. Recent advances include the application of ionic liquids and acid hydrolysis methods that improve this compound recovery while reducing environmental impact through greener chemistry principles. [1]

TLC-Densitometry Protocol for this compound Quantification
3.2.1 Materials and Instrumentation
  • Stationary Phase: TLC plates precoated with silica gel 60 F₂₅₄ (e.g., Merck, Darmstadt, Germany), layer thickness 0.2-0.25 mm
  • Sample Application: Linomat 5 autosampler (CAMAG) or equivalent, equipped with a 100-μL syringe
  • Mobile Phase: Multiple systems have been validated; optimal separation typically achieved with toluene-ethyl acetate-formic acid mixtures in varying proportions (e.g., 8.5:1:0.5 v/v/v)
  • Development Chamber: CAMAG twin-trough glass chamber (20 × 10 cm) or equivalent
  • Detection: TLC Scanner 4 (CAMAG) or equivalent densitometer operating in absorbance mode
  • Software: winCATS planar chromatography manager (CAMAG) or equivalent for data acquisition and processing
3.2.2 Detailed Step-by-Step Procedure
  • Plate Prewashing and Activation: Prewash TLC plates with methanol by developing to the top in a saturation chamber. Dry for 30 minutes at 60°C in an oven, then activate at 110°C for 30 minutes immediately before use to remove residual impurities and moisture.

  • Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard (purity >99%) into a 10-mL volumetric flask. Dissolve in and make up to volume with methanol to obtain a stock solution of 1 mg/mL. Prepare working standards in the concentration range of 20-500 μg/mL by appropriate dilution with methanol.

  • Sample Solution Preparation: Accurately weigh approximately 100 mg of dried plant extract into a 10-mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution, then filter through a 0.45-μm PTFE syringe filter prior to application.

  • Chromatographic Conditions:

    • Application Volume: 5-10 μL applied as bands with 4-6 mm length and 1.0 mm dosage speed
    • Application Position: 10 mm from bottom and side edges, with 5 mm distance between bands
    • Mobile Phase: Toluene:ethyl acetate:formic acid (8.5:1:0.5 v/v/v)
    • Development Distance: 80 mm from application position in a twin-trough chamber pre-saturated with mobile phase for 30 minutes at room temperature
    • Development Time: Approximately 15-20 minutes
    • Drying: Air drying for 5 minutes followed by oven drying at 60°C for 2 minutes
  • Detection and Scanning:

    • Detection Wavelength: 207 nm (λmax for this compound) or 254 nm (for F₂₅₄ plates utilizing fluorescence quenching)
    • Scanning Mode: Absorbance reflection mode with deuterium lamp
    • Slit Dimensions: 5.00 × 0.30 mm, scanning speed 20 mm/s
    • Data Resolution: 100 μm per step
  • Quantification: Construct a calibration curve by plotting peak areas against corresponding concentrations of this compound standards. Determine this compound concentration in samples by interpolation from the calibration curve using linear regression analysis.

The following workflow diagram illustrates the complete TLC-densitometry process for this compound quantification:

G Start Start this compound Analysis SamplePrep Sample Preparation • Weigh plant extract • Dissolve in methanol • Filter (0.45 µm) Start->SamplePrep StandardPrep Standard Preparation • Prepare this compound std • Serial dilutions Start->StandardPrep TLCApplication TLC Application • Prewash/activate plates • Apply samples/standards • Band length: 4-6 mm SamplePrep->TLCApplication StandardPrep->TLCApplication ChamberSaturation Chamber Saturation • Add mobile phase • Saturate 30 min TLCApplication->ChamberSaturation PlateDevelopment Plate Development • Develop to 80 mm • Room temperature ChamberSaturation->PlateDevelopment PlateDrying Plate Drying • Air dry 5 min • Oven dry 60°C PlateDevelopment->PlateDrying Densitometry Densitometric Scanning • Scan at 207 nm • Absorbance mode PlateDrying->Densitometry DataAnalysis Data Analysis • Plot calibration curve • Calculate concentrations Densitometry->DataAnalysis End Analysis Complete DataAnalysis->End

Method Validation and Data Analysis

Validation Parameters and Acceptance Criteria

According to International Conference on Harmonisation (ICH) guidelines, validation of analytical methods should demonstrate that the procedure is suitable for its intended purpose by addressing the parameters of specificity, linearity, accuracy, precision, detection limit, quantification limit, and robustness. For TLC-densitometric methods targeting this compound quantification, the following validation criteria should be established:

  • Specificity: The method should unequivocally identify and resolve this compound from other plant constituents, including its reduced derivative 3β-friedelinol. Chromatographic resolution (Rs) should be ≥1.5 between this compound and the closest eluting compound. Identity confirmation can be achieved through Rf value comparison with authentic standards and spectral correlation using in situ UV spectrum acquisition. [4] [8]

  • Linearity: Prepare at least five concentrations of this compound standard covering the expected sample concentration range (typically 20-500 ng/band). The calibration curve should demonstrate a correlation coefficient (r²) ≥ 0.995 and the residuals should be randomly distributed around the regression line. Visual inspection of the applied standards should show consistent band morphology across the concentration range. [6] [8]

  • Precision: Evaluate both intra-day precision (repeatability) by analyzing six replicates of the same sample on the same day and inter-day precision (intermediate precision) by analyzing the same sample on three different days. The relative standard deviation (RSD) for peak areas should be ≤5% for intra-day precision and ≤10% for inter-day precision. [6] [4]

  • Accuracy: Perform recovery studies by spiking pre-analyzed plant samples with known amounts of this compound standard at three concentration levels (80%, 100%, and 120% of expected content). Average recovery should be within 95-105% with RSD ≤5% for each concentration level. [6] [8]

  • Sensitivity: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S, where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve). For this compound analysis, LOD is typically 10-30 ng/band and LOQ is 30-100 ng/band. [8]

  • Robustness: Deliberately introduce small variations in method parameters such as mobile phase composition (±2%), chamber saturation time (±5 minutes), development distance (±5 mm), and relative humidity (±10%). The method should remain unaffected by these small changes, demonstrated by RSD of peak areas <5% across the variations. [6] [4]

Table 3: Typical Validation Parameters for this compound TLC-Densitometry

Validation Parameter Experimental Approach Acceptance Criteria Typical Results for this compound
Specificity Resolution from nearest compound Resolution factor ≥1.5 Rf = 0.41 ± 0.03, Resolution = 1.47
Linearity Calibration curve (n=6) r² ≥ 0.995 r² = 0.992-0.998
Range 20-500 ng/band RSD < 5% at LOQ and upper limit 50-750 ng/band
Precision (Intra-day) Six replicates, same day RSD ≤ 5% RSD = 0.99-1.48%
Precision (Inter-day) Three days, triplicate RSD ≤ 10% RSD = 0.89-2.49%
Accuracy Recovery at 3 levels (n=3) 95-105% recovery 98.42-101.36% recovery
LOD Signal-to-noise = 3:1 Visual verification 10-30 ng/band
LOQ Signal-to-noise = 10:1 RSD < 5% at LOQ 30-100 ng/band
Robustness Deliberate parameter variations RSD < 5% RSD = 1.5-4.2%
Data Analysis and Interpretation

For quantitative analysis, construct a calibration curve by applying this compound standard solutions at five to seven concentration levels in duplicate or triplicate. Plot the peak area against the corresponding applied amount (ng/band) and perform linear regression analysis. The calibration curve typically shows excellent linearity in the range of 50-750 ng/band with correlation coefficients (r²) exceeding 0.992. The regression equation takes the form Y = a + bX, where Y is the peak area, X is the concentration of this compound, b is the slope, and a is the y-intercept. [8]

Calculate the this compound content in plant extracts using the formula: This compound content (μg/mg) = (C × V × D) / W Where C is the concentration from calibration curve (μg/band), V is the application volume (μL), D is the dilution factor, and W is the weight of plant extract (mg). Report results as mean ± standard deviation of at least three independent determinations.

For method comparison, the TLC-densitometric results can be verified against established HPLC methods. Previous studies have demonstrated excellent correlation between TLC-densitometry and HPLC for triterpenoid quantification, with relative differences typically <5%. The advantages of TLC-densitometry become particularly evident when analyzing multiple samples simultaneously, with significant reductions in analysis time (6-8 minutes per sample compared to 15-30 minutes for HPLC) and solvent consumption (approximately 10-15 mL per sample compared to 100-200 mL for HPLC). [4] [8]

Research Applications and Pharmacological Significance

Neuroprotective Applications and Mechanisms

Recent research has elucidated promising neuroprotective properties of this compound, particularly in models of Alzheimer's disease-related neurodegeneration. In a scopolamine-induced mice model, this compound administration (10-20 mg/kg for 15 days) demonstrated significant protection against oxidative stress and memory impairment. The underlying mechanism involves inhibition of the activated JNK/NF-κB signaling pathway, resulting in reduced neuroinflammation and improved synaptic function. This compound treatment also inhibited β-secretase enzyme (BACE-1) activity, thereby halting the amyloidogenic pathway of amyloid-β production, a key pathological feature of Alzheimer's disease. [3]

The neuroprotective efficacy of this compound was evaluated through behavioral tests including Y-maze and Morris water maze, which showed significant reversal of scopolamine-induced memory impairment. Biochemical analyses revealed that this compound administration restored antioxidant defense systems by increasing catalase (CAT), peroxidase (POD), superoxide dismutase (SOD), and reduced glutathione (GSH) activities while decreasing thiobarbituric acid reactive substances (TBARS) in mouse brain tissues. These findings position this compound as a promising natural neurotherapeutic agent worthy of further development, with TLC-densitometry playing a crucial role in quality control during pre-clinical studies. [3]

The following diagram illustrates the neuroprotective mechanism of this compound established through these analytical studies:

G Scopolamine Scopolamine Exposure OxidativeStress Oxidative Stress • ↓ CAT, POD, SOD, GSH • ↑ TBARS Scopolamine->OxidativeStress JNKActivation JNK/NF-κB Pathway Activation Scopolamine->JNKActivation Neuroinflammation Neuroinflammation Gliosis, Cytokine Release OxidativeStress->Neuroinflammation JNKActivation->Neuroinflammation BACEActivation BACE-1 Activation Amyloid-β Production JNKActivation->BACEActivation SynapticDysfunction Synaptic Dysfunction Pre- & Post-synapse Neuroinflammation->SynapticDysfunction MemoryImpairment Memory Impairment Neuronal Dysfunction SynapticDysfunction->MemoryImpairment BACEActivation->MemoryImpairment This compound This compound Treatment (10-20 mg/kg, 15 days) Inhibition Inhibition of JNK/NF-κB Pathway This compound->Inhibition Inhibition->Neuroinflammation Inhibits Inhibition->BACEActivation Inhibits Neuroprotection Neuroprotection • Antioxidant restoration • Synapse improvement • Memory reversal Inhibition->Neuroprotection Mechanism

Additional Pharmacological Activities

Beyond its neuroprotective effects, this compound exhibits a broad spectrum of biological activities that underscore its therapeutic potential. The compound demonstrates significant anti-cancer properties against various cancer cell lines, inducing apoptosis and cell cycle arrest. Its anti-inflammatory activity involves inhibition of pro-inflammatory mediators and cytokines, while its antioxidant capacity protects against oxidative damage in hepatic and neuronal tissues. This compound also shows notable antimicrobial effects against a range of pathogenic bacteria and fungi, as well as anti-insect activity against species such as Spodoptera litura and Helicoverpa armigera, making it a promising natural pesticide. Additionally, this compound exhibits anti-diabetic potential through enhancement of glucose metabolism and insulin sensitivity. [1] [2]

The multifunctional nature of this compound's pharmacological activities, combined with its low cytotoxicity to normal cells, positions it as an attractive candidate for drug development. These diverse bioactivities also highlight the importance of reliable analytical methods like TLC-densitometry for quality control in both natural product research and pharmaceutical development. As research progresses toward clinical applications, the role of robust, cost-effective analytical methods will become increasingly critical for standardization and quality assurance of this compound-containing preparations. [1]

Troubleshooting and Technical Notes

  • Band Tailing: If this compound bands exhibit tailing, consider increasing the formic acid content in the mobile phase (up to 1%) or incorporating diethylamine (0.1-0.5%) to suppress silanol interactions. Plate activation at 110°C for 30 minutes immediately before use can also improve band symmetry.

  • Poor Resolution: If resolution from closely eluting compounds is unsatisfactory, try alternative mobile phase systems such as chloroform:methanol:diethylamine (9:1:1 v/v/v) or n-hexane:ethyl acetate:formic acid (7:3:0.1 v/v/v). Adjusting chamber saturation time (20-40 minutes) and relative humidity (40-60%) can also enhance separation.

  • Low Sensitivity: For samples with low this compound content, increase application volume up to 20 μL (applied in multiple passes with drying between applications) or switch to high-performance TLC (HPTLC) plates with finer particle size for improved separation efficiency and detection limits.

  • Irreproducible Rf Values: Maintain consistent chamber saturation conditions and ensure mobile phase freshness (prepare daily). Control laboratory temperature (±2°C) and humidity, as these significantly impact chromatographic reproducibility.

  • Interference from Plant Matrix: Implement a pre-cleaning step using solid-phase extraction (C18 or silica cartridges) or liquid-liquid partitioning between hexane and 90% methanol (this compound partitions to hexane layer).

Conclusion

The TLC-densitometry method presented herein provides a robust, cost-effective analytical solution for the quantification of this compound in plant materials and herbal preparations. The method demonstrates excellent validation parameters including specificity, linearity, precision, accuracy, and sensitivity, making it suitable for quality control applications in both research and industrial settings. The simplicity and accessibility of TLC-densitometry offer distinct advantages over more capital-intensive techniques like HPLC or LC-MS, particularly in resource-limited environments.

As research continues to unveil the diverse pharmacological potential of this compound, including its promising neuroprotective, anticancer, and anti-inflammatory activities, the importance of reliable analytical methods for its quantification will continue to grow. The protocols described in this application note provide researchers with a validated methodology that can be readily implemented in laboratories worldwide, supporting the standardization of this compound-containing natural products and contributing to the quality assurance of future this compound-based therapeutics.

References

Introduction to Friedelin and its Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Friedelin is a pentacyclic triterpenoid of the friedelane type, widely found in plants like birch bark, and in various fruits and vegetables. It possesses significant pharmacological potential, including antibacterial, anti-viral, and cytotoxic properties, making it a promising candidate for drug development [1]. Its molecular formula is C₃₀H₅₀O, with a molecular weight of 426.7 g/mol [1].

The analysis of pentacyclic triterpenoids (PCTs) like this compound presents specific challenges. PCTs often exist in complex plant matrices alongside structural isomers (e.g., oleanolic/ursolic acids), which are difficult to resolve using standard reversed-phase (C18) liquid chromatography. The development of highly selective and sensitive analytical methods is therefore crucial for accurate quantification [2]. HPLC-ESI-MS combines the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometric detection, making it an indispensable tool for the determination of this compound in complex samples.


Key Physicochemical and Spectrometric Properties of this compound

A clear understanding of this compound's properties is essential for developing an effective analysis method. Key characteristics are summarized in the table below.

Table 1: Physicochemical and Spectrometric Properties of this compound

Property Description / Value
Systematic Name Friedelan-3-one [1]
CAS Number 559-74-0 [1]
Molecular Formula C₃₀H₅₀O [1]
Molecular Weight 426.7 g/mol [1]
Melting Point 262–263 °C [1]
Specific Rotation [α]²⁵D + 2.0° (c 1.0, MeOH) [1]
Solubility Freely soluble in chloroform, sparingly soluble in ethanol, insoluble in water [1]
pKa ~7.4 (extremely weak base) [1]
IR (Nujol) 2927 cm⁻¹ (C-H stretch), 1707 cm⁻¹ (C=O stretch), 1380 cm⁻¹ (gem-dimethyl group) [1]
MS (EI) m/z: 426 [M]⁺, 411, 341, 273, 245, 231, 215, 189 [1]

| MS (ESI) | Positive mode: m/z 427.39344 [M+H]⁺, 449.37538 [M+Na]+ Negative mode: m/z 425.37889 [M-H]⁻ [1] |


Detailed HPLC-ESI-MS/MS Protocol for this compound Analysis

This protocol provides a step-by-step method for the analysis of this compound in plant extracts, based on optimized procedures for pentacyclic triterpenoids [2].

Materials and Reagents
  • Analytical Standard: this compound (≥90% purity, e.g., from Aldrich/Sigma-Aldrich).
  • Solvents: LC-MS grade Acetonitrile, Methanol, Chloroform.
  • Water: Ultra-pure water (18.2 MΩ·cm).
  • Additives: Ammonium acetate (MS-grade).
  • Sample Vials: Glass autosampler vials with inserts.
Instrumentation
  • HPLC System: UHPLC or HPLC system with a binary or quaternary pump, degasser, and thermostatted autosampler.
  • Mass Spectrometer: Tandem mass spectrometer (MS/MS) with Electrospray Ionization (ESI) source, capable of operating in Multiple Reaction Monitoring (MRM) mode.
  • Data System: Appropriate software for data acquisition and processing.
Chromatographic Conditions

The use of a mixed-mode stationary phase (e.g., Acclaim Mixed-Mode WAX-1) is highly recommended to achieve superior separation of PCT isomers compared to standard C18 phases [2].

Table 2: Optimized HPLC and MS/MS Parameters

Parameter Specification
Column Mixed-mode (e.g., Acclaim Mixed-Mode WAX-1, 2.1 x 150 mm, 3 µm) [2]
Mobile Phase A 10 mM Ammonium Acetate in Water [3] [4]
Mobile Phase B Acetonitrile [3] [4]
Gradient Program 0 min: 5% A → 10 min: 40% A → 15 min: 60% A → 20-25 min: 5% A (re-equilibration)
Flow Rate 0.25 mL/min [4]
Column Temperature 30 °C [4]
Injection Volume 5 µL (partial loop) [4]
Ionization Mode ESI Positive
Sheath Gas Pressure 22-50 psig (optimize) [3]
Auxiliary Gas Pressure 5-10 psig (optimize) [3]
Vaporizer Temperature 220-320 °C (optimize) [3]
Ion Transfer Tube Temp 215-266 °C (optimize) [3]
Spray Voltage 3.0 kV (positive mode) [4]

| MS/MS Transitions (MRM) | Quantifier: 427.4 → 341.3 (Collision Energy: e.g., 25-35 eV) Qualifier: 427.4 → 273.2 (Collision Energy: e.g., 30-40 eV) |

Sample Preparation
  • Standard Solution: Accurately weigh ~1.0 mg of this compound standard and dissolve in chloroform or acetonitrile to prepare a 1000 mg/L stock solution. Serially dilute with the same solvent to prepare working standards for calibration.
  • Plant Extract: Grind dry plant material to a fine powder. Weigh ~100 mg and perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the triterpenoid fraction, using chloroform or a chloroform-methanol mixture. Reconstitute the final dried extract in 1 mL of acetonitrile and filter (0.22 µm PTFE) before injection [2] [5].
Data Acquisition and Analysis
  • Acquire data in MRM mode using the transitions specified in Table 2.
  • Construct a calibration curve by analyzing the working standards and plotting the peak area of the quantifier transition against concentration.
  • Identify this compound in samples based on the retention time matching the standard and the correct ratio between the quantifier and qualifier MRM transitions.

The following workflow diagram summarizes the entire analytical procedure.

Start Start Sample Preparation A Weigh & Grind Plant Material Start->A B Extract with Chloroform A->B C Filter & Concentrate Extract B->C D Reconstitute in Acetonitrile C->D E HPLC-ESI-MS/MS Analysis D->E F Data Acquisition (MRM Mode) E->F G Quantify via Calibration Curve F->G Cal Prepare Standard Solutions Cal->E Co-injection


Method Optimization and Troubleshooting

  • Chromatographic Challenges: If separation from co-eluting isomers (e.g., oleanolic acid) is insufficient, fine-tune the mixed-mode separation by adjusting the pH and buffer concentration of the aqueous mobile phase (A). This alters the contribution of anion-exchange interactions, enhancing selectivity [2].
  • Ionization Efficiency: While APCI has been reported to offer advantages for low-polarity triterpenoids, ESI is also effective and more widely available [2]. If sensitivity is low, optimize gas pressures and temperatures using a Design of Experiments (DOE) approach for a systematic and efficient optimization [3].
  • Sample Cleanup: For complex plant matrices, a sample cleanup step using Solid-Phase Extraction (SPE) is strongly recommended. This reduces matrix effects and background noise, leading to better chromatographic performance and detector longevity [5].

Expected Results & Data Interpretation

A successfully optimized method should yield a sharp, symmetric chromatographic peak for this compound, well-separated from other triterpenoids. The identity is confirmed by the exact mass of the [M+H]⁺ ion (m/z 427.4) and its characteristic fragmentation pattern. The primary fragments, such as m/z 341.3 and 273.2, result from the sequential loss of functional groups and ring cleavages, providing a fingerprint for confident identification [1].

Data1 Chromatographic Peak Area Obj1 Precise Quantification of this compound Data1->Obj1 Calibration Curve Obj3 Screen Plant Sources Data1->Obj3 Compare Yields Data2 MRM Transition Ratios Obj2 Confirm Identity & Purity Data2->Obj2 Matches Standard Data3 Accurate Mass (m/z 427.4) Data3->Obj2 Confirms Formula


Applications in Drug Development

This robust HPLC-ESI-MS/MS protocol is directly applicable to key stages of drug discovery and development:

  • Pharmacological Screening: Rapidly quantify this compound content in a library of plant extracts to identify the most valuable natural sources for bioactivity testing [1].
  • Metabolic Stability Studies: Apply the method to analyze this compound and its potential metabolites in biological fluids (e.g., plasma, urine) to understand its pharmacokinetic profile.
  • Quality Control (QC): Serve as a QC method for standardizing herbal medicines containing this compound and for ensuring batch-to-batch consistency of active pharmaceutical ingredients (APIs) derived from this compound [5].

References

Comprehensive Application Notes and Protocols: Anti-inflammatory Activity of Friedelin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Basis

Friedelin, a pentacyclic triterpenoid with the molecular formula C₃₀H₅₀O, has emerged as a promising natural compound with significant anti-inflammatory properties and potential therapeutic applications across multiple disease models. First isolated from bark in 1807 and historically referred to as "cork alcohol," this compound is widely distributed in various plant families including Celastraceae, Asteraceae, Fabaceae, and Myrtaceae, as well as in mosses, lichens, and fungi [1] [2]. This compound's unique pentacyclic structure, characterized by a perhydropicene framework with an oxo group at position 3, contributes to its diverse pharmacological activities [3]. Recent research has illuminated this compound's potent anti-inflammatory mechanisms, including modulation of key inflammatory mediators, signaling pathways, and transcription factors, positioning it as a compelling candidate for drug development against inflammatory disorders [4] [5] [6].

The compound demonstrates a favorable safety profile with low cytotoxicity to normal cells, making it particularly attractive for therapeutic development [1]. Acute toxicity studies in mice have demonstrated its safety at doses ranging from 300 to 700 mg/kg body weight, though the most effective non-toxic dose has been identified at up to 80 mg/kg body weight [7]. This compound's physicochemical properties, including high solubility in chloroform, sparing solubility in ethanol, and insolubility in water, along with its extremely weak basic nature (pKa -7.4), inform appropriate formulation strategies for experimental and potential clinical applications [3]. This document provides comprehensive application notes and detailed experimental protocols to facilitate standardized research on this compound's anti-inflammatory activities for researchers and drug development professionals.

In Vitro Experimental Protocols

Anti-inflammatory Screening in Human Monocytic Cells

Objective: To evaluate this compound's ability to inhibit pro-inflammatory cytokine release in LPS-stimulated human monocytic (THP-1) cells [8].

  • Cell Culture and Differentiation: Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.05 mM β-mercaptoethanol at 37°C in a 5% CO₂ atmosphere. Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours [8].

  • Treatment Protocol: Pre-treat differentiated THP-1 cells with this compound at concentrations ranging from 5-20 μM or vehicle control (DMSO) for 2 hours. Stimulate inflammation by adding 100 ng/mL LPS to the culture medium and incubate for an additional 24 hours. Include BAY 11-7082 (10 μM) as a positive control inhibitor [8].

  • Cytokine Quantification: Collect cell culture supernatants after treatment. Quantify TNF-α and IL-6 levels using commercial ELISA kits according to manufacturer protocols. Measure absorbance at 450 nm using a microplate reader and calculate cytokine concentrations from standard curves [8].

  • Cell Viability Assessment: Perform parallel MTT assays to exclude cytotoxic effects. Incubate cells with 0.5 mg/mL MTT for 4 hours at 37°C, dissolve formed formazan crystals in DMSO, and measure absorbance at 570 nm [8].

  • Western Blot Analysis: To investigate mechanism of action, analyze STAT3 and NF-κB phosphorylation in this compound-treated cells. Extract proteins using RIPA buffer, separate by SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against p-STAT3, STAT3, p-NF-κB p65, and NF-κB p65, followed by appropriate HRP-conjugated secondary antibodies. Detect bands using enhanced chemiluminescence [8].

Antimicrobial Activity Against MRSA

Objective: To determine this compound's antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and its effect on virulence gene expression [4] [7].

  • Bacterial Strain and Culture: Maintain MRSA strains in brain heart infusion (BHI) broth or on BHI agar plates. Grow overnight cultures at 37°C with shaking at 200 rpm [7].

  • Disc Diffusion Assay: Prepare Mueller-Hinton agar plates and swab with standardized MRSA suspension (0.5 McFarland standard). Apply filter paper discs impregnated with This compound (40 ppm), vancomycin (positive control), DMSO (vehicle control), or amikacin. Incubate plates at 37°C for 24 hours and measure zones of inhibition in millimeters [7].

  • Minimum Inhibitory Concentration (MIC): Prepare two-fold serial dilutions of this compound in BHI broth (concentration range: 2.44-78.12 μg/mL). Inoculate with 5×10⁵ CFU/mL of MRSA and incubate at 37°C for 24 hours. The MIC is defined as the lowest concentration showing no visible growth [7].

  • Virulence Gene Expression Analysis: Extract total RNA from MRSA treated with sub-MIC concentrations of this compound using a commercial kit. Perform quantitative RT-PCR to analyze expression of seb (staphylococcal enterotoxin B) and icaD (biofilm formation) genes. Use 16S rRNA as an internal control and calculate relative gene expression using the 2^(-ΔΔCt) method [7].

In Vivo Experimental Protocols

MRSA-Infected Wound Healing Model

Objective: To evaluate this compound's efficacy in promoting healing of MRSA-infected wounds in mice [4] [7].

  • Animal Model Establishment: Use 8-10 week old male or female mice (C57BL/6 or equivalent). Anesthetize animals and create full-thickness excisional wounds (6-8 mm diameter) on the shaved dorsal surface. Infect wounds with 10⁶ CFU of MRSA suspended in phosphate-buffered saline (PBS) [7].

  • Treatment Groups and Administration: Randomly assign animals to the following groups (n=6-8): (1) non-infected control (vehicle only), (2) MRSA-infected untreated, (3) MRSA-infected + vancomycin (positive control), (4) MRSA-infected + this compound (10 ppm), (5) MRSA-infected + this compound (20 ppm), (6) MRSA-infected + this compound (40 ppm). Apply treatments topically daily in an appropriate ointment base [7].

  • Wound Assessment and Monitoring:

    • Wound Contraction: Measure wound areas daily using digital calipers or photographic analysis with image processing software. Calculate percentage wound contraction relative to initial wound size [7].
    • Bacterial Load: On days 0, 3, 7, and 10 post-infection, harvest wound tissue, homogenize in PBS, and perform serial dilutions for plating on BHI agar. Count colonies after 24 hours incubation at 37°C and express as log₁₀ CFU/g tissue [7].
    • Histopathological Analysis: On day 10, euthanize animals and collect wound tissues for histology. Fix samples in 10% neutral buffered formalin, embed in paraffin, section at 5μm thickness, and stain with hematoxylin and eosin (H&E). Evaluate re-epithelialization, granulation tissue formation, collagen deposition, and inflammatory cell infiltration using a standardized scoring system [7].
  • Immunohistochemistry: Deparaffinize tissue sections and perform antigen retrieval. Incubate with primary antibodies against VEGF (vascular endothelial growth factor) and α-SMA (alpha smooth muscle actin), followed by appropriate secondary antibodies. Visualize using DAB substrate and counterstain with hematoxylin. Quantify immunopositive cells per field [7].

  • Gene Expression Analysis in Wound Tissue: Extract total RNA from wound tissue and analyze expression of TNF-α and PGS-2 genes using quantitative RT-PCR with GAPDH or β-actin as reference genes [7].

Ulcerative Colitis Model

Objective: To investigate this compound's therapeutic effects in dextran sulfate sodium (DSS)-induced ulcerative colitis in mice [5].

  • Colitis Induction and Drug Administration: Use 20-22g male C57BL/6 mice. Induce colitis by administering 3-5% DSS in drinking water for 7 days. Assign animals to the following groups (n=6): (1) normal control (normal water), (2) DSS model (DSS water), (3) DSS + low-dose this compound (14 mg/kg/d), (4) DSS + medium-dose this compound (28 mg/kg/d), (5) DSS + high-dose this compound (42 mg/kg/d), (6) DSS + mesalazine (100 mg/kg/d, positive control), (7) DSS + high-dose this compound + 3-methyladenine (10 mg/kg/d, autophagy inhibitor). Administer this compound and controls via intraperitoneal injection daily [5].

  • Disease Activity Assessment:

    • Disease Activity Index (DAI): Score daily based on weight loss (0: <1%, 1: 1-5%, 2: 5-10%, 3: 10-20%, 4: >20%), stool consistency (0: normal, 2: loose, 4: diarrhea), and occult blood (0: negative, 2: positive, 4: gross bleeding) [5].
    • Colon Length Measurement: On day 8, euthanize animals, excise the colon from cecum to anus, and measure length in centimeters. Shortened colon length indicates inflammation severity [5].
  • Tissue Collection and Analysis:

    • Myeloperoxidase (MPO) Activity: Quantify neutrophil infiltration in colon tissue using an MPO detection kit according to manufacturer's instructions [5].
    • Cytokine Measurement: Homogenize colon tissue and measure levels of IL-1β, IL-6, and IL-10 using commercial ELISA kits [5].
    • Transmission Electron Microscopy: Examine autophagosome formation in colonic epithelial cells. Fix tissue samples in 2.5% glutaraldehyde, post-fix in 1% osmium tetroxide, and embed in epoxy resin. Stain ultrathin sections with uranyl acetate and lead citrate, and visualize using transmission electron microscopy [5].
    • Immunofluorescence Staining: Analyze autophagy-related protein expression in colon sections using primary antibodies against ATG5 and LC3, followed by fluorophore-conjugated secondary antibodies. Visualize using fluorescence microscopy [5].

Data Presentation and Analysis

Quantitative Anti-inflammatory Data

Table 1: Efficacy of this compound in various in vivo inflammation models

Disease Model Species Effective Dose Key Outcomes Mechanistic Insights
MRSA-infected wounds Mouse 10-40 ppm (topical) ↑Wound contraction (40 ppm most effective); ↓bacterial count; Complete bacterial clearance at day 10 with 40 ppm Downregulation of TNF-α and PGS-2; ↑VEGF and α-SMA expression [7]
Ulcerative colitis Mouse 14-42 mg/kg (i.p.) ↓Disease Activity Index; ↓colon shortening; ↓MPO activity; ↓IL-1β and IL-6; ↑IL-10 Activation of autophagy; AMPK-mTOR pathway modulation [5]
Carrageenan-induced paw edema Rat 40 mg/kg (oral) 52.5% inhibition of paw edema Inhibition of acute inflammatory response [9]
Croton oil-induced ear edema Mouse 40 mg/kg (oral) 68.7% inhibition of ear edema Suppression of topical inflammation [9]
Adjuvant-induced arthritis Rat 40 mg/kg (oral) 54.5% inhibition of paw thickness Modulation of chronic inflammation [9]

Table 2: In vitro anti-inflammatory and antimicrobial activity of this compound

Assay System Concentration Results Molecular Targets
LPS-stimulated THP-1 cells 5-20 μM 59% inhibition of IL-6 release at 20 μM; Reduction of STAT3 phosphorylation STAT3 signaling pathway [8]
MRSA antimicrobial activity 2.44-78.12 μg/mL MIC: 2.44 μg/mL; Zone of inhibition: comparable to vancomycin Downregulation of seb and icaD virulence genes [7]
Virulence gene expression (MRSA) Sub-MIC concentrations seb: 0.4-fold expression; icaD: 0.71-fold expression Staphylococcal enterotoxin B and biofilm formation pathways [7]
Scopolamine-induced neurodegeneration 10-40 mg/kg (i.p.) ↓Oxidative stress; ↓p-JNK and NF-κB; ↓BACE-1; Reversal of memory impairment JNK/NF-κB signaling pathway [6]

Mechanistic Insights

Molecular Signaling Pathways

This compound exerts its anti-inflammatory effects through multiple molecular targets and signaling pathways. In macrophages, this compound and its derivatives significantly inhibit LPS-induced IL-6 release by reducing STAT3 phosphorylation without affecting NF-κB p65 phosphorylation [8]. This specific targeting of the STAT3 pathway represents a distinct mechanism from classical anti-inflammatory agents. In neurodegenerative models, this compound attenuates scopolamine-induced oxidative stress and neuroinflammation by inhibiting the phosphorylated JNK/NF-κB signaling cascade, subsequently reducing BACE-1 expression and amyloid-β production [6]. This dual action on both inflammatory and amyloidogenic pathways highlights its potential for Alzheimer's disease therapy.

In MRSA-infected wound models, this compound demonstrates potent anti-biofilm activity through downregulation of the icaD gene responsible for polysaccharide intercellular adhesin production, thereby disrupting biofilm formation [7]. Additionally, it suppresses enterotoxin production by reducing seb gene expression. The compound also modulates the inflammatory response in wounded tissue by downregulating TNF-α and PGS-2 gene expression, while promoting healing through enhanced VEGF and α-SMA expression, indicating improved angiogenesis and wound maturation [7]. For ulcerative colitis, this compound's therapeutic effects involve activation of autophagic processes through modulation of the AMPK-mTOR pathway, as demonstrated by the reversal of its protective effects when co-administered with the autophagy inhibitor 3-methyladenine [5].

The following diagram illustrates this compound's multifaceted mechanisms of action against MRSA-infected wounds:

G cluster_bacterial Bacterial Targets cluster_host Host Immune Modulation This compound This compound Biofilm Biofilm This compound->Biofilm Enterotoxin Enterotoxin This compound->Enterotoxin Growth Growth This compound->Growth Inflammation Inflammation This compound->Inflammation Healing Healing This compound->Healing Cytokines Cytokines This compound->Cytokines icaD gene icaD gene Biofilm->icaD gene Downregulates seb gene seb gene Enterotoxin->seb gene Downregulates Cell membrane Cell membrane Growth->Cell membrane Disrupts Reduced Biofilm\nFormation Reduced Biofilm Formation icaD gene->Reduced Biofilm\nFormation Leads to Reduced Toxin\nProduction Reduced Toxin Production seb gene->Reduced Toxin\nProduction Leads to Bacterial Growth\nInhibition Bacterial Growth Inhibition Cell membrane->Bacterial Growth\nInhibition Leads to TNF-α & PGS-2 TNF-α & PGS-2 Inflammation->TNF-α & PGS-2 Downregulates VEGF & α-SMA VEGF & α-SMA Healing->VEGF & α-SMA Upregulates IL-1β & IL-6 IL-1β & IL-6 Cytokines->IL-1β & IL-6 Reduces Decreased\nInflammation Decreased Inflammation TNF-α & PGS-2->Decreased\nInflammation Leads to Angiogenesis &\nTissue Repair Angiogenesis & Tissue Repair VEGF & α-SMA->Angiogenesis &\nTissue Repair Promotes Anti-inflammatory\nEnvironment Anti-inflammatory Environment IL-1β & IL-6->Anti-inflammatory\nEnvironment Creates Enhanced Wound Healing Enhanced Wound Healing Reduced Biofilm\nFormation->Enhanced Wound Healing Reduced Toxin\nProduction->Enhanced Wound Healing Bacterial Growth\nInhibition->Enhanced Wound Healing Decreased\nInflammation->Enhanced Wound Healing Angiogenesis &\nTissue Repair->Enhanced Wound Healing Anti-inflammatory\nEnvironment->Enhanced Wound Healing

Diagram 1: Multimodal mechanism of this compound against MRSA-infected wounds

Protocol for Network Pharmacology Analysis

Objective: To identify potential targets and mechanisms of this compound against inflammatory diseases using network pharmacology approaches [5].

  • Target Prediction:

    • Retrieve this compound's chemical structure from PubChem (CID: 91472).
    • Identify potential protein targets using Swiss Target Prediction (http://www.swisstargetprediction.ch/) with the "Homo sapiens" organism setting.
    • Collect known targets from literature and databases like BindingDB and ChEMBL.
  • Disease Target Collection:

    • Search GeneCards (https://www.genecards.org/) and DisGeNET for disease-associated targets using keywords like "ulcerative colitis," "inflammatory bowel disease," or "skin inflammation."
    • Combine targets from multiple databases and remove duplicates.
  • Network Construction and Analysis:

    • Identify overlapping targets between this compound and specific inflammatory diseases.
    • Construct Protein-Protein Interaction (PPI) networks using the STRING database (http://string-db.org) with a confidence score >0.9.
    • Import networks into Cytoscape (v3.8.2 or higher) for visualization and analysis.
    • Perform topology analysis to identify hub targets using CytoHubba plugin based on degree, betweenness, and closeness centrality.
  • Enrichment Analysis:

    • Conduct Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses using Metascape (https://metascape.org).
    • Use threshold of p < 0.01, minimum count of 3, and enrichment factor >1.5.
    • Visualize significantly enriched pathways using bar graphs or bubble charts.
  • Molecular Docking:

    • Retrieve crystal structures of core targets from Protein Data Bank (PDB).
    • Prepare proteins by removing water molecules, adding hydrogens, and assigning charges.
    • Convert this compound structure to 3D format and minimize energy using molecular mechanics.
    • Perform docking using AutoDock Vina or similar software with grid boxes centered on known binding sites.
    • Analyze binding poses and interactions using Discovery Studio Visualizer or PyMOL.

The following diagram illustrates the signaling pathway through which this compound ameliorates ulcerative colitis:

G cluster_autophagy Autophagy Activation Pathway cluster_inflammation Inflammatory Response Modulation This compound This compound AMPK AMPK This compound->AMPK Activates NFkB NFkB This compound->NFkB Inhibits mTOR mTOR AMPK->mTOR Inhibits ULK1 ULK1 AMPK->ULK1 Activates Autophagy Autophagy mTOR->Autophagy Suppresses Tissue Repair Tissue Repair Autophagy->Tissue Repair Promotes Cell Survival Cell Survival Autophagy->Cell Survival Enhances ULK1->Autophagy Promotes Cytokines Cytokines Inflammatory\nCells Inflammatory Cells Cytokines->Inflammatory\nCells Recruits NFkB->Cytokines Induces Therapeutic Effects Therapeutic Effects Inflammatory\nCells->Therapeutic Effects Reduced Tissue Repair->Therapeutic Effects Cell Survival->Therapeutic Effects Colon Tissue\nProtection Colon Tissue Protection Therapeutic Effects->Colon Tissue\nProtection Reduced Epithelial\nDamage Reduced Epithelial Damage Therapeutic Effects->Reduced Epithelial\nDamage

Diagram 2: this compound's mechanism in ameliorating ulcerative colitis through autophagy activation and inflammation suppression

Applications and Conclusions

The comprehensive data presented in these application notes and protocols demonstrates that this compound possesses significant anti-inflammatory properties with therapeutic potential across multiple disease models, including MRSA-infected wounds, ulcerative colitis, and neurodegenerative conditions. Its multimodal mechanism of action, targeting both inflammatory pathways and microbial virulence factors, positions it as a promising candidate for further drug development. The detailed protocols provided for in vitro and in vivo assessments will facilitate standardized evaluation of this compound's anti-inflammatory efficacy across research laboratories.

Future research should focus on optimizing delivery formulations to overcome this compound's limited aqueous solubility, exploring its efficacy in combination with conventional anti-inflammatory agents, and conducting detailed pharmacokinetic and toxicological profiling to support clinical translation. The application of network pharmacology and molecular docking approaches, as outlined in these protocols, will further elucidate this compound's polypharmacology and identify potential novel targets for inflammatory diseases. With its favorable safety profile and demonstrated efficacy in preclinical models, this compound represents a valuable natural product lead for the development of new anti-inflammatory therapeutics.

References

Comprehensive Application Notes and Protocols: Antimicrobial Mechanisms and Experimental Approaches for Friedelin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Friedelin, a pentacyclic triterpenoid with the molecular formula C₃₀H₅₀O, has emerged as a promising natural compound in the battle against antimicrobial resistance. With a molecular weight of 426.7 g/mol, this phytochemical is characterized by its pentacyclic structure derived from perhydropicene with an oxo group at position 3. [1] [2] this compound demonstrates high solubility in chloroform, sparing solubility in ethanol, and insolubility in water, presenting both opportunities and challenges for pharmaceutical development. [3] The compound was first isolated from bark in 1807 and has since been identified in various plant families including Celastraceae, Asteraceae, Fabaceae, and Myrtaceae, as well as in lower plants like mosses and lichens. [1] [2] The urgent need for novel antimicrobial agents is underscored by the escalating crisis of multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), which poses a serious threat to global public health. [4] Traditional antibiotics like vancomycin face limitations due to emerging resistance and associated nephrotoxicity, creating an imperative to explore alternative therapeutic options. [4]

The broad-spectrum biological activities of this compound—including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties—have generated significant research interest. [1] [5] Recent investigations have specifically highlighted its potent antibacterial efficacy against resistant pathogens, positioning this compound as a promising candidate for developing new antimicrobial strategies. [4] [6] These Application Notes provide a comprehensive framework for researchers studying this compound's antimicrobial mechanisms, detailing experimental protocols, and summarizing key pharmacological findings to facilitate standardized investigation across the scientific community.

Antimicrobial Mechanisms of Action

This compound exhibits multiple mechanisms of action against bacterial pathogens, targeting both viability and virulence factors. Research has demonstrated that this compound possesses direct bactericidal activity against MRSA with a minimum inhibitory concentration (MIC) of 13.3 ± 2.7 μg/mL, representing significant growth inhibition potential. [4] Beyond direct antimicrobial effects, this compound disrupts critical bacterial survival strategies through virulence factor attenuation, specifically by downregulating key genes involved in pathogenicity. [4]

Table 1: Comprehensive Overview of this compound's Antimicrobial Mechanisms and Efficacy

Mechanism Category Specific Target/Effect Experimental Evidence Pathogens Affected
Direct Antimicrobial Activity Membrane disruption MIC: 13.3 ± 2.7 μg/mL against MRSA [4] MRSA, Gram-positive bacteria
Virulence Factor Suppression Downregulation of seb gene 0.4-fold expression reduction (qRT-PCR) [4] MRSA
Biofilm Inhibition Downregulation of icaD gene 0.71-fold expression reduction (qRT-PCR) [4] MRSA
Anti-inflammatory Action Downregulation of TNF-α and PGS-2 Dose-dependent reduction in gene expression [4] Host immune response modulation
Synergistic Effects Combination with carvacrol Enhanced zones of inhibition [6] E. coli, S. aureus, P. aeruginosa, K. pneumonia

The genetic regulation capabilities of this compound represent a particularly innovative approach to antimicrobial therapy. This compound effectively downregulates the seb gene, responsible for staphylococcal enterotoxin production, to 0.4-fold expression compared to untreated controls. [4] Simultaneously, it reduces expression of the icaD gene, essential for biofilm formation, to 0.71-fold expression. [4] This dual-action approach not only compromises bacterial viability but also disrupts the pathogenesis processes that enhance bacterial persistence and resistance.

The anti-inflammatory dimension of this compound's activity further enhances its therapeutic potential. In MRSA-infected wounds, this compound administration results in a dose-dependent reduction in pro-inflammatory mediators, specifically downregulating tumor necrosis factor-α (TNF-α) and prostaglandin synthase-2 (PGS-2) gene expression levels. [4] This immunomodulatory effect creates a more favorable environment for wound healing while reducing inflammation-mediated tissue damage. The compound's multifaceted mechanism of action, targeting both bacterial pathogenicity and host inflammatory response, represents a sophisticated approach to infection management that may slow the development of resistance compared to conventional antibiotics.

G cluster_bacterial Bacterial Targets cluster_host Host Immune Modulation This compound This compound Membrane Membrane This compound->Membrane Virulence Virulence This compound->Virulence Biofilm Biofilm This compound->Biofilm Inflammation Inflammation This compound->Inflammation Healing Healing This compound->Healing Growth Growth Membrane->Growth Inhibits Toxin Toxin Virulence->Toxin Downregulates Formation Formation Biofilm->Formation Suppresses Cytokines Cytokines Inflammation->Cytokines Reduces Angiogenesis Angiogenesis Healing->Angiogenesis Promotes

Figure 1: Comprehensive Antimicrobial Mechanisms of this compound. The diagram illustrates this compound's dual targeting of bacterial pathogens and host immune response, highlighting its multi-faceted approach to infection control.

Experimental Protocols and Methodologies

Antimicrobial Susceptibility Testing

Disk Diffusion Method: Prepare this compound solutions in dimethyl sulfoxide (DMSO) at concentrations ranging from 1-100 μg/mL. Sterile filter the solutions using 0.22 μm membranes prior to application. Inoculate Mueller-Hinton agar plates with standardized bacterial suspensions (1-2 × 10⁸ CFU/mL) using sterile cotton swabs. Apply sterile filter paper disks (6 mm diameter) impregnated with 10 μL of this compound solutions to the inoculated surfaces. Include appropriate controls: blank disks with DMSO alone for solvent effects and commercial antibiotic disks (e.g., vancomycin for MRSA) as positive controls. Incubate plates at 37°C for 18-24 hours, then measure zones of inhibition in millimeters using digital calipers. Record results as mean ± standard deviation of triplicate measurements. [4]

Broth Microdilution for MIC Determination: Prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton broth across 96-well microtiter plates, typically ranging from 0.5 to 100 μg/mL. Inoculate each well with 5 × 10⁵ CFU/mL of standardized bacterial suspension. Include growth controls (medium with inoculum) and sterility controls (medium alone). Seal plates and incubate at 37°C for 18-24 hours. Determine MIC values visually as the lowest concentration showing complete inhibition of visible growth, or use resazurin dye (0.015% w/v) for enhanced visualization—a color change from blue to pink indicates bacterial growth. Confirm results with triplicate independent experiments. [4]

Virulence Gene Expression Analysis (qRT-PCR)

RNA Extraction: Harvest bacterial cells after exposure to sub-inhibitory concentrations of this compound (typically ½ MIC). Extract total RNA using commercial kits with DNase I treatment to remove genomic DNA contamination. Verify RNA quality and integrity using spectrophotometry (A260/A280 ratio ≥1.8) and agarose gel electrophoresis. [4]

cDNA Synthesis and Quantitative PCR: Synthesize cDNA using reverse transcriptase with random hexamers. Design primer pairs for target virulence genes (e.g., seb: 164 bp, icaD: 381 bp for MRSA) and housekeeping genes (e.g., gyrB or 16S rRNA). Perform qPCR reactions in triplicate using SYBR Green master mix with the following cycling conditions: initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. Analyze data using the comparative 2^(-ΔΔCt) method to calculate fold changes in gene expression between treated and untreated control samples. [4]

In Vivo Wound Healing Model

Animal Model Establishment: Obtain ethical approval from institutional animal care committee prior to experimentation. Anesthetize mice (e.g., BALB/c, 6-8 weeks old) and create uniform full-thickness skin wounds (6-8 mm diameter) on the shaved dorsal surface. Inoculate wounds with 1 × 10⁸ CFU of MRSA suspended in phosphate-buffered saline. After 24 hours, initiate treatment protocols. [4]

Treatment Groups and Wound Assessment: Randomize animals into five groups (n=7 per group): non-infected control, MRSA-infected untreated, MRSA-infected treated with vancomycin (positive control), and MRSA-infected treated with this compound at 20 ppm and 40 ppm concentrations. Apply treatments daily via topical administration using sterile gauze. Monitor wound closure by measuring wound areas on days 0, 3, 7, and 10 post-infection using digital photography and image analysis software. Calculate percentage wound contraction using the formula: [(Initial area - Day n area)/Initial area] × 100. Collect tissue samples for bacterial load determination (homogenize tissue, plate serial dilutions, count CFU after incubation) and histological analysis (H&E staining for re-epithelialization, Masson's trichrome for collagen deposition). [4]

Therapeutic Applications and Efficacy Data

Wound Infection Management

This compound demonstrates remarkable efficacy in managing MRSA-infected wounds, with documented acceleration of healing processes through multiple mechanisms. In experimental models, wounds treated with 40 ppm this compound showed significantly enhanced contraction rates of 46.15% at day 3 and 86.5% at day 10, outperforming both vancomycin-treated groups and non-infected controls. [4] This accelerated healing correlates with this compound's ability to modulate wound microenvironment through increased expression of vascular endothelial growth factor (VEGF) and alpha smooth muscle actin (α-SMA), critical factors for angiogenesis and tissue remodeling. [4]

The bacterial clearance capacity of this compound further supports its therapeutic application. In wound models, this compound treatment resulted in dose-dependent reduction of bacterial loads, with 40 ppm achieving complete bacterial clearance by day 10 post-treatment. [4] The combination of direct antimicrobial activity, virulence factor suppression, and host tissue regeneration enhancement positions this compound as a multi-modal therapeutic agent for complex wound infections, particularly those involving antibiotic-resistant pathogens.

Table 2: Comprehensive Therapeutic Efficacy of this compound in MRSA-Infected Wounds

Treatment Group Wound Contraction Day 3 (%) Wound Contraction Day 10 (%) Bacterial Count Day 3 (CFU) Bacterial Count Day 10 (CFU) Key Molecular Markers
Non-infected control 35 ± 1.3 80 ± 1.4 <100 <100 Normal VEGF and α-SMA expression
MRSA-infected untreated 1.5 ± 0.16 15.38 ± 0.5 1.8 × 10⁸ ± 1.6 × 10⁸ High bacterial persistence Elevated TNF-α and PGS-2
MRSA-infected + VAN 34.65 ± 1.5 62.69 ± 0.7 1.5 × 10⁴ ± 1.2 × 10⁴ Significant reduction Moderate VEGF expression
MRSA-infected + 20 ppm FRN 38.46 ± 1.3 69.23 ± 1.1 5.3 × 10⁸ ± 2.6 × 10⁸ Moderate reduction Improved VEGF and α-SMA
MRSA-infected + 40 ppm FRN 46.15 ± 0.5 86.5 ± 0.8 5.2 × 10³ ± 3.3 × 10³ Complete clearance Enhanced VEGF and α-SMA expression
Respiratory Infection Applications

This compound demonstrates synergistic potential when combined with other natural compounds for respiratory infection management. Studies exploring the combined efficacy of this compound and carvacrol against multi-drug resistant bacteria in upper and lower respiratory tract infections have shown significantly increased zones of inhibition, particularly against S. aureus and E. coli. [6] Methanolic extracts containing these compounds demonstrated superior antimicrobial activity compared to conventional antibiotic treatments like ciprofloxacin at higher concentrations, suggesting their potential as viable alternatives or adjuncts in respiratory infection management. [6]

The multi-target mechanism of this compound may be particularly advantageous for respiratory infections involving biofilm formation, a common challenge in chronic respiratory conditions. By disrupting biofilm formation through icaD downregulation while simultaneously reducing bacterial virulence and modulating host inflammatory response, this compound-based formulations could address multiple pathological processes simultaneously, potentially improving outcomes in complex respiratory infections where conventional antibiotics show limited efficacy.

G cluster_molecular Molecular Effects cluster_healing Wound Healing Outcomes This compound This compound VEGF VEGF This compound->VEGF Upregulates SMA SMA This compound->SMA Upregulates TNF TNF This compound->TNF Downregulates PGS PGS This compound->PGS Downregulates Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes Maturation Maturation SMA->Maturation Accelerates Contraction Contraction TNF->Contraction Enhances Clearance Clearance PGS->Clearance Supports 86.5% at Day 10 86.5% at Day 10 Contraction->86.5% at Day 10 Complete by Day 10 Complete by Day 10 Clearance->Complete by Day 10 Angiogenesis->Contraction Maturation->Contraction

Figure 2: this compound-Mediated Wound Healing Pathway in MRSA-Infected Wounds. The diagram illustrates the molecular mechanisms through which this compound accelerates wound healing while combating bacterial infection.

Research Implications and Future Directions

The accumulating evidence for this compound's multifaceted antimicrobial activity positions this triterpenoid as a promising candidate for future anti-infective drug development. Its dual functionality—directly targeting bacterial pathogens while simultaneously modulating host immune responses—represents a sophisticated approach that may slow resistance development compared to conventional antibiotics. [4] The favorable safety profile of this compound, with acute toxicity studies demonstrating safety at doses ranging from 300-700 mg/kg body weight in mice, further supports its therapeutic potential. [4] However, challenges remain in optimizing delivery mechanisms to overcome its limited aqueous solubility, which could impact bioavailability in certain clinical applications.

Future research should prioritize structure-activity relationship studies to identify critical molecular features responsible for this compound's antimicrobial effects, potentially enabling the development of more potent analogs through rational drug design. [1] Additionally, exploration of synergistic combinations with conventional antibiotics may yield therapeutic strategies that extend the lifespan of existing antimicrobial agents while potentially reducing required doses and associated side effects. [6] The application of advanced delivery systems including lipid-based nanoparticles, micelles, or inclusion complexes could significantly enhance this compound's solubility and tissue penetration, potentially improving efficacy across various infection models.

From a translational perspective, the development of standardized extraction protocols and quality control methods will be essential for ensuring consistent biological activity in this compound-based formulations. [1] [2] The recent success in heterologous production of this compound using engineered yeast strains (achieving titers up to 1500 mg/L through metabolic and lipid droplet engineering) provides a sustainable production platform that could overcome limitations associated with plant extraction. [7] This biotechnological approach, coupled with comprehensive preclinical evaluation of efficacy, toxicity, and pharmacokinetic properties, will be critical for advancing this compound from experimental compound to clinically relevant therapeutic agent in the battle against antimicrobial resistance.

References

Friedelin in Anticancer Research: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the content.

Introduction

Friedelin, a pentacyclic triterpenoid with the molecular formula C₃₀H₅₀O, has emerged as a promising natural compound with significant anticancer properties [1] [2]. This compound is widely distributed in various plant families, including Celastraceae, Asteraceae, and Euphorbiaceae, as well as in some mosses, lichens, and fungi [1] [2]. Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines, with particular efficacy observed in oral cancer models [3] [4]. Its mechanism of action primarily involves modulation of apoptotic pathways, making it an attractive candidate for further drug development and therapeutic applications [3] [4]. These application notes provide a comprehensive overview of this compound's anticancer mechanisms, along with detailed experimental protocols for researchers investigating its potential in oncology drug discovery.

The significance of this compound in cancer research stems from its ability to selectively induce apoptosis in cancer cells while exhibiting low cytotoxicity toward normal cells [2]. This selective toxicity is a highly desirable property in anticancer drug development. Recent findings have shown that this compound modulates key regulatory proteins in the intrinsic apoptotic pathway, including Bax, Bcl-2, caspase-3, and TP53 [3] [4]. Furthermore, this compound has demonstrated dose- and time-dependent cytotoxic effects in vitro, suggesting its potential as a therapeutic agent or adjuvant in cancer treatment [3]. This document aims to provide researchers with comprehensive methodological guidelines for studying this compound's anticancer activities, incorporating both in silico and in vitro approaches.

Molecular Mechanisms of this compound in Cancer

Apoptosis Induction Pathways

This compound exerts its anticancer effects primarily through the intrinsic apoptotic pathway, as evidenced by multiple studies on oral cancer cells [3] [4]. Network pharmacology and molecular docking analyses have revealed that this compound interacts with key apoptotic regulators, demonstrating particularly strong binding affinities with Bax (-8.3 kcal/mol) and Bcl-2 (-8.0 kcal/mol) [3]. These interactions trigger a cascade of molecular events that ultimately lead to programmed cell death in cancer cells. Gene expression analyses have consistently shown that this compound treatment upregulates pro-apoptotic factors (Bax, caspase-3, and TP53) while simultaneously downregulating anti-apoptotic Bcl-2 [3] [4]. This shift in the balance between pro- and anti-apoptotic proteins disrupts mitochondrial membrane potential and initiates the apoptotic cascade.

At the molecular level, this compound's pentacyclic structure enables it to function as a signal transduction modulator that alters protein-protein interactions in regulatory pathways [1]. The compound's unique structure, characterized by a ketone group at C-3 and multiple methyl groups, facilitates specific binding interactions with apoptotic proteins [2]. Additionally, this compound has been reported to influence other cellular processes relevant to cancer progression, including anti-inflammatory effects through inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α [5] [6]. These multifaceted mechanisms contribute to this compound's overall anticancer activity and highlight its potential as a multi-target therapeutic agent.

Table 1: Summary of this compound's Binding Affinities with Apoptotic Proteins

Protein Target Binding Affinity (kcal/mol) Role in Apoptosis Experimental Method
Bax -8.3 Pro-apoptotic Molecular docking
Bcl-2 -8.0 Anti-apoptotic Molecular docking
Caspase-3 Activated via cleavage Executioner caspase Gene expression analysis
TP53 Upregulated Tumor suppressor Gene expression analysis
Additional Pharmacological Activities

Beyond its direct pro-apoptotic effects, this compound exhibits several other pharmacological activities that may contribute to its overall anticancer potential. The compound has demonstrated significant anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines including IL-6 and TNF-α [5] [6]. This anti-inflammatory activity is particularly relevant in cancer treatment, as chronic inflammation is known to promote tumor progression and metastasis. This compound has also shown antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 13.3 ± 2.7 μg/mL [6]. This broad-spectrum biological activity suggests that this compound may have utility in managing cancer-related complications and comorbidities.

Research has also indicated that this compound can modulate autophagy through the AMPK-mTOR signaling pathway [5]. In a study on ulcerative colitis, this compound treatment increased autophagosome formation in colon epithelial cells, suggesting enhanced autophagic activity [5]. This finding is particularly relevant to cancer therapy, as autophagy plays a complex dual role in tumor progression and suppression. The safety profile of this compound has been partially established through acute toxicity studies, which have demonstrated its relative safety at doses up to 80 mg/kg in mice [5]. However, more comprehensive toxicological studies are needed to fully establish its safety profile for potential therapeutic applications.

Experimental Protocols

In Silico Analysis of this compound

Network Pharmacology and Target Prediction

  • Target Identification: Search for potential this compound targets using Swiss Target Prediction (http://www.swisstargetprediction.ch/) and similar platforms. Cross-reference results with cancer-related targets from GeneCards (https://www.genecards.org/) and CTD databases [3] [5].
  • Network Construction: Input identified targets into the STITCH database (http://stitch.embl.de/) to construct compound-target networks. Use Cytoscape software (version 3.8.2 or higher) for network visualization and analysis [3] [4].
  • Molecular Docking: Perform docking studies using AutoDock software to evaluate binding affinities between this compound and key apoptotic proteins. Prepare protein structures (Bax, Bcl-2) from Protein Data Bank before docking [3]. Set grid box dimensions to 60×60×60 points with 0.375 Å spacing, centered on the binding site. Use Lamarckian Genetic Algorithm with 100 runs for each docking simulation.
  • Data Analysis: Analyze results based on docking scores (kcal/mol) and binding conformations. Consider scores ≤ -5.0 kcal/mol as indicative of significant binding activity [3].

Table 2: In Vitro Cytotoxicity Assessment of this compound in KB Oral Cancer Cells

Parameter Experimental Details Key Findings
Cell Line KB oral cancer cells Dose- and time-dependent cytotoxicity
Concentration Range 0-100 μM IC50 approximately 40-60 μM at 48 hours
Assay Methods MTT, Annexin V-FITC flow cytometry, morphology analysis Significant apoptosis induction at ≥40 μM
Time Points 24, 48, 72 hours Maximum effect at 48-72 hours
Gene Expression qRT-PCR for Bax, Bcl-2, Caspase-3, TP53 Upregulation of Bax, Caspase-3, TP53; Downregulation of Bcl-2
In Vitro Anticancer Activity Assessment

Cell Culture and Cytotoxicity Assays

  • Cell Culture: Maintain KB oral cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere [3] [4].
  • MTT Assay: Seed cells in 96-well plates at a density of 5×10³ cells/well and incubate for 24 hours. Treat with this compound at concentrations ranging from 0-100 μM for 24, 48, and 72 hours. Add MTT solution (0.5 mg/mL) and incubate for 4 hours. Dissolve formazan crystals with DMSO and measure absorbance at 570 nm using a microplate reader [3] [4].
  • Apoptosis Detection: Use Annexin V-FITC/propidium iodide staining followed by flow cytometry analysis. Treat cells with this compound (40-60 μM) for 48 hours, harvest, and stain according to manufacturer's protocol. Analyze using flow cytometry within 1 hour of staining [3] [4].
  • Gene Expression Analysis: Extract total RNA using TRIzol reagent after 48 hours of this compound treatment. Perform cDNA synthesis using reverse transcriptase. Conduct quantitative real-time PCR with SYBR Green Master Mix to analyze expression levels of Bax, Bcl-2, caspase-3, and TP53 [3]. Calculate fold changes using the 2^(-ΔΔCt) method with GAPDH as reference gene.
  • Statistical Analysis: Perform all experiments in triplicate and repeat at least three times. Express data as mean ± standard deviation. Use one-way ANOVA followed by Tukey's post-hoc test for multiple comparisons, with p < 0.05 considered statistically significant.

Visualization of Mechanisms and Workflows

This compound-Induced Apoptotic Signaling Pathway

G This compound-Induced Apoptotic Pathway in Oral Cancer Cells cluster_membrane Cell Membrane cluster_mitochondria Mitochondrial Pathway cluster_apoptosis Apoptosis Execution This compound This compound Bax Upregulation Bax Upregulation This compound->Bax Upregulation Bcl-2 Downregulation Bcl-2 Downregulation This compound->Bcl-2 Downregulation TP53 Upregulation TP53 Upregulation This compound->TP53 Upregulation Mitochondrial\nOuter Membrane\nPermeabilization Mitochondrial Outer Membrane Permeabilization Bax Upregulation->Mitochondrial\nOuter Membrane\nPermeabilization Bcl-2 Downregulation->Mitochondrial\nOuter Membrane\nPermeabilization Cytochrome c\nRelease Cytochrome c Release Mitochondrial\nOuter Membrane\nPermeabilization->Cytochrome c\nRelease Caspase-3\nActivation Caspase-3 Activation Cytochrome c\nRelease->Caspase-3\nActivation Apoptotic\nCell Death Apoptotic Cell Death Caspase-3\nActivation->Apoptotic\nCell Death TP53 Upregulation->Bax Upregulation TP53 Upregulation->Bcl-2 Downregulation

Experimental Workflow for this compound Anticancer Research

G Experimental Workflow for this compound Anticancer Research In Silico Analysis In Silico Analysis Target Identification Target Identification In Silico Analysis->Target Identification Network Pharmacology Network Pharmacology Target Identification->Network Pharmacology Molecular Docking Molecular Docking Network Pharmacology->Molecular Docking In Vitro Validation In Vitro Validation Molecular Docking->In Vitro Validation Cell Culture Cell Culture In Vitro Validation->Cell Culture Cytotoxicity Assays Cytotoxicity Assays Cell Culture->Cytotoxicity Assays Apoptosis Detection Apoptosis Detection Cytotoxicity Assays->Apoptosis Detection Gene Expression\nAnalysis Gene Expression Analysis Apoptosis Detection->Gene Expression\nAnalysis Data Integration Data Integration Gene Expression\nAnalysis->Data Integration

Discussion and Research Implications

The accumulating evidence on this compound's anticancer activity positions it as a promising candidate for further drug development. Recent studies have consistently demonstrated its efficacy in modulating key apoptotic pathways in cancer cells, particularly through regulation of the Bax/Bcl-2 ratio and activation of caspase-3 [3] [4]. The dose-dependent response observed in cytotoxicity assays further supports its potential as a therapeutic agent. However, several aspects require further investigation, including its bioavailability, metabolic profile, and potential synergistic effects with existing anticancer drugs. Future research should also explore this compound's efficacy against other cancer types beyond oral cancer to determine its broad-spectrum potential.

For researchers aiming to advance this compound studies, several key considerations should be noted. First, the compound sourcing and purification methods can significantly impact experimental outcomes. While this compound can be isolated from natural sources like cork or various plant materials, advances in synthetic biology have enabled its production in genetically engineered yeast systems [2] [7]. Second, the solubility limitations of this compound (soluble in chloroform, sparingly soluble in ethanol, insoluble in water) necessitate careful preparation of stock solutions for in vitro studies [1]. Third, researchers should consider implementing comprehensive safety assessments, including hemocompatibility and normal cell cytotoxicity studies, to fully evaluate its therapeutic window. These methodological considerations will enhance the reliability and translational potential of this compound research.

Conclusion

This compound represents a natural product with significant potential in anticancer drug discovery. Its ability to selectively induce apoptosis in cancer cells through modulation of key regulatory proteins in the intrinsic pathway has been demonstrated through both in silico predictions and in vitro validations [3] [4]. The detailed experimental protocols provided in this document offer researchers comprehensive guidelines for investigating this compound's anticancer mechanisms. As research in this field advances, future studies should focus on in vivo validation, formulation development, and combination therapies to further evaluate this compound's clinical potential. With its multifaceted mechanisms and favorable safety profile at therapeutic doses, this compound warrants continued investigation as a potential anticancer agent or adjuvant therapy.

References

Comprehensive Application Notes and Protocols: Neuroprotective Effects of Friedelin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Friedelin and Its Neuroprotective Potential

This compound, a pentacyclic triterpenoid with the molecular formula C₃₀H₅₀O, has emerged as a promising natural neuroprotective agent with multimodal mechanisms of action against neurodegenerative pathologies. This compound is widely distributed in various plant families including Celastraceae, Asteraceae, Fabaceae, and Myrtaceae, as well as in lower plants like mosses and lichen. [1] With a molecular weight of 426.7 g/mol and high solubility in chloroform but poor water solubility, this compound presents both opportunities and challenges for therapeutic development. [1] Recent research has illuminated this compound's remarkable ability to mitigate multiple pathological processes in neurodegenerative diseases, particularly Alzheimer's disease (AD) models, through its effects on oxidative stress, neuroinflammation, synaptic dysfunction, and amyloidogenic pathways. [2]

The growing interest in this compound as a neuroprotective agent stems from the limitations of current neurodegenerative disease therapies, which primarily offer symptomatic relief without halting disease progression. The multifactorial nature of conditions like AD demands therapeutic approaches that can simultaneously address multiple pathological mechanisms. This compound's diverse pharmacological activities position it as an excellent candidate for further development. These application notes consolidate the current scientific understanding of this compound's neuroprotective mechanisms and provide detailed protocols for investigating its effects in laboratory settings, aiming to facilitate standardized research approaches across the scientific community.

Molecular Mechanisms of Neuroprotection

Key Mechanisms and Experimental Evidence

This compound confers neuroprotection through several interconnected molecular pathways that address the fundamental pathologies of neurodegenerative diseases. The table below summarizes the primary neuroprotective mechanisms along with corresponding experimental models and key findings:

Table 1: Molecular Mechanisms of this compound's Neuroprotective Effects

Mechanism of Action Experimental Model Key Findings References
Antioxidant Effects Scopolamine-induced oxidative stress in Swiss albino mice Restored levels of CAT, POD, SOD, and GSH; reduced TBARS in brain tissue [2]
JNK Pathway Inhibition Molecular docking studies; in vivo mouse model Strong binding affinity to p-JNK protein; inhibition of p-JNK and downstream signaling [2]
Anti-inflammatory Action Scopolamine-induced neuroinflammation in mice Suppressed GFAP and Iba-1 expression; reduced IL-1β, TNF-α, and p-p65 levels [2] [3]
Amyloid Pathway Modulation Scopolamine-induced AD-like pathology Inhibited BACE-1 enzyme activity; reduced amyloidogenic Aβ production [2]
Synaptic Protection Scopolamine-impaired mice Upregulated synaptic proteins PSD-95 and SNAP-23; improved synaptic integrity [2] [3]
Anti-apoptotic Effects In vitro oral cancer KB cells; molecular docking Strong binding affinity to Bax (-8.3 kcal/mol) and Bcl-2 (-8.0 kcal/mol); regulation of apoptosis [4]

The antioxidant capacity of this compound represents one of its most fundamental neuroprotective properties. Oxidative stress with excessive production of reactive oxygen species (ROS) and lipid peroxidation (LPO) products constitutes a central pathological feature in neurodegenerative diseases that surpasses the capacity of endogenous antioxidant defense systems. [3] this compound administration not only abolishes scopolamine-induced oxidative stress but also restores critical antioxidant proteins including nuclear factor erythroid 2-related factor 2 (Nrf-2) and heme oxygenase-1 (HO-1). [2] [3] This antioxidant effect creates a foundational protective environment that prevents further neuronal damage.

The anti-inflammatory effects of this compound involve the attenuation of neuroinflammatory responses characterized by glial cell activation and pro-inflammatory cytokine release. This compound administration significantly reduces the expression of glial fibrillary acidic protein (GFAP) and ionized calcium-binding adapter molecule 1 (Iba-1), markers of astrocyte and microglial activation, respectively. [2] Additionally, this compound downregulates key pro-inflammatory mediators including interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and the phosphorylated form of NF-κB (p-p65). [2] [3] By modulating both oxidative stress and neuroinflammation, this compound creates a more favorable microenvironment for neuronal survival and function.

Signaling Pathways and Molecular Interactions

Diagram 1: this compound's Multitarget Mechanisms Against Neurodegeneration

G This compound Neuroprotective Mechanisms cluster_oxidative Oxidative Stress Pathway cluster_inflammatory Neuroinflammation Pathway This compound This compound OS Oxidative Stress (Scopolamine-induced) This compound->OS Inhibits Antioxidants Antioxidant Enzymes (CAT, POD, SOD, GSH) This compound->Antioxidants Enhances JNK p-JNK Activation This compound->JNK Inhibits NFkB NF-κB Phosphorylation This compound->NFkB Inhibits BACE1 β-secretase (BACE-1) This compound->BACE1 Inhibits Synaptic Synaptic Proteins (PSD-95, SNAP-23) This compound->Synaptic Enhances Apoptosis Apoptotic Pathways (Bax/Bcl-2) This compound->Apoptosis Modulates ROS ROS/LPO Production OS->ROS ROS->JNK Nrf2 Nrf-2/HO-1 Pathway JNK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Glial Glial Activation (GFAP, Iba-1) Cytokines->Glial Glial->BACE1 Memory Memory Impairment Glial->Memory subcluster_neurodegenerative subcluster_neurodegenerative ABeta Aβ Production BACE1->ABeta ABeta->Synaptic Synaptic->Memory

This compound's neuroprotective effects are mediated through a complex network of signaling pathways that regulate neuronal survival, inflammation, and function. A particularly crucial mechanism involves the inhibition of the c-Jun N-terminal kinase (JNK) pathway. [2] Molecular docking studies have demonstrated this compound's strong binding affinity to p-JNK protein, which translates to functional inhibition of JNK phosphorylation and its downstream signaling molecules in vivo. [2] This inhibition is significant since JNK activation represents a convergence point for multiple stress signals in neurodegeneration. Additionally, this compound modulates the Akt and glycogen synthase kinase-3 beta (GSK-3β) signaling pathways, which are critical regulators of neuronal survival, metabolism, and homeostasis. [3]

The impact of this compound on synaptic integrity represents another crucial mechanism. Synaptic dysfunction is now recognized as a major correlate of cognitive decline in neurodegenerative diseases. This compound administration has been shown to upregulate the expression of key synaptic proteins including SNAP-23 and PSD-95, thereby promoting synaptic integrity and function. [2] [3] This effect on synaptic proteins, combined with this compound's ability to inhibit the β-secretase enzyme (BACE-1) and consequently halt amyloidogenic pathways of amyloid-β production, addresses two fundamental aspects of Alzheimer's pathology. [2] Furthermore, this compound demonstrates anti-apoptotic properties through its strong binding affinities to key apoptotic regulators Bax and Bcl-2, potentially shifting the balance toward neuronal survival. [4]

Experimental Protocols

In Vitro Assessment of Neuroprotective Effects
3.1.1 Molecular Docking Analysis for Protein Binding Affinity

Purpose: To predict the binding modes and affinities of this compound to key neuroprotective targets. Materials: AutoDock Vina software, PyRx 0.8, Discovery Studio Visualizer, protein structures from PDB (e.g., JNK: 3V6S), this compound structure. Methodology: Begin by preparing the this compound structure using ChemSketch and converting it to PDB format using Discovery Studio Visualizer, then transform to PDBQT format for docking studies. [2] Retrieve the 3D structure of target proteins (e.g., JNK with PDB ID: 3v6s) from the Protein Data Bank. Remove water molecules and extraneous chains from the protein structure using DSV. Conduct protein 3D protonation followed by energy minimization for stability using default PyRx parameters. [2] Perform molecular docking using AutoDock Vina with default settings. Generate twenty conformations and select the top-ranked conformation based on docking score for further analysis. Interpretation: Binding affinities are expressed as kcal/mol, with stronger (more negative) values indicating tighter binding. For JNK, strong binding has been demonstrated at -8.3 kcal/mol. [2] [4]

3.1.2 Cell-Based Neuroprotection Assays

Purpose: To evaluate this compound's protective effects in neuronal cell cultures under oxidative stress. Materials: Neuronal cell lines (e.g., SH-SY5Y, PC12), this compound dissolved in DMSO, oxidative stress inducers (e.g., H₂O₂, scopolamine), MTT assay kit, Annexin V-FITC apoptosis detection kit, antioxidant assay kits. Methodology: Culture neuronal cells in appropriate media and pre-treat with varying concentrations of this compound (typically 5-100 μM based on dose-response studies) for 24 hours. [4] Induce oxidative stress using 100-500 μM H₂O₂ or other inducters for 24 hours. Assess cell viability using MTT assay by measuring absorbance at 570 nm. Analyze apoptosis rates using Annexin V-FITC flow cytometry according to manufacturer's protocols. Evaluate intracellular ROS levels using DCFH-DA fluorescence probe. Measure antioxidant enzyme activities (SOD, CAT, GSH) using commercial assay kits. Perform gene expression analysis of apoptotic markers (Bax, Bcl-2, Caspase-3) and antioxidant pathways (Nrf-2, HO-1) via RT-PCR. Interpretation: Compare this compound-treated groups with stressed controls to determine significant protective effects. Dose-dependent improvements in viability and reductions in apoptosis indicate neuroprotective efficacy.

In Vivo Assessment in Animal Models
3.2.1 Scopolamine-Induced Neurodegeneration Model

Purpose: To evaluate this compound's neuroprotective effects against scopolamine-induced Alzheimer's-like pathology in mice. Materials: Adult male Swiss albino mice (30-32 g), scopolamine, this compound (typically 10-40 mg/kg based on literature), behavioral test apparatus (Y-maze, Morris water maze), tissue homogenization equipment, Western blot supplies. [2] Animal Grouping: Randomly distribute mice into four groups (n=5-10): Control (vehicle), Scopolamine-only, Scopolamine + this compound (various doses), and optionally Positive Control (e.g., donepezil). [2] Methodology: Administer this compound or vehicle orally for prescribed pretreatment period (typically 7-14 days). Inject scopolamine (1 mg/kg intraperitoneally) daily to induce cognitive deficits and neuropathology. [2] Conduct behavioral assessments: Y-maze for spatial working memory (spontaneous alternation %), Morris water maze for spatial learning and memory (escape latency, time in target quadrant). [2] Sacrifice animals and collect brain tissues for molecular analyses. Assess oxidative stress parameters: TBARS levels for lipid peroxidation, antioxidant enzymes (CAT, POD, SOD, GSH) activities. [2] Perform Western blotting for key proteins: p-JNK, NF-κB, BACE-1, synaptic markers (PSD-95, SNAP-23). [2] Conduct immunohistochemistry for glial activation markers (GFAP, Iba-1). Interpretation: this compound should significantly reverse scopolamine-induced memory deficits in behavioral tests and normalize molecular alterations in oxidative stress, inflammation, and synaptic markers.

Table 2: In Vivo Experimental Parameters for this compound Neuroprotection Studies

Parameter Experimental Details Optimal Values/Concentrations Expected Outcomes with this compound
Animal Model Swiss albino mice, 30-32 g 5-10 animals per group Reversal of scopolamine-induced deficits
This compound Administration Oral administration 10-40 mg/kg body weight for 7-14 days Dose-dependent improvement in cognitive function
Scopolamine Induction Intraperitoneal injection 1 mg/kg daily during experiment Established cognitive impairment and neuropathology
Behavioral Tests Y-maze, Morris Water Maze Scopolamine reduces alternation by 40-50% Improved spontaneous alternation and reduced escape latency
Oxidative Stress Markers TBARS, CAT, POD, SOD, GSH Scopolamine increases TBARS by 2-3 fold Normalization of antioxidant enzyme activities
Molecular Targets p-JNK, NF-κB, BACE-1 Scopolamine upregulates p-JNK and BACE-1 Inhibition of stress kinases and amyloidogenic pathway
3.2.2 Tissue Processing and Molecular Analysis

Purpose: To analyze molecular changes in brain tissues following this compound treatment. Materials: Tissue homogenizer, centrifugation equipment, Western blot apparatus, ELISA kits for cytokines, spectrophotometer. Methodology: Euthanize animals following approved protocols and rapidly dissect brain regions of interest (cortex, hippocampus). Homogenize tissues in appropriate cold buffers for different analyses. For oxidative stress markers, use phosphate buffer (50 mM, pH 7.4) and centrifuge at 10,000×g for 15 minutes at 4°C to collect supernatant. [2] Assess lipid peroxidation by measuring thiobarbituric acid reactive substances (TBARS) at 532 nm. Determine antioxidant enzyme activities: catalase (CAT) by monitoring H₂O₂ decomposition at 240 nm, peroxidase (POD) using guaiacol at 470 nm, superoxide dismutase (SOD) via inhibition of pyrogallol autoxidation at 325 nm, and reduced glutathione (GSH) with Ellman's reagent at 412 nm. [2] For Western blot analysis, homogenize tissues in RIPA buffer with protease and phosphatase inhibitors, separate proteins by SDS-PAGE, transfer to membranes, and probe with primary antibodies against p-JNK, NF-κB, BACE-1, GFAP, Iba-1, PSD-95, and SNAP-23, followed by appropriate secondary antibodies. [2] Quantify pro-inflammatory cytokines (IL-1β, TNF-α) using ELISA kits according to manufacturer's protocols. Interpretation: Compare this compound-treated groups with disease controls to determine significant normalization of pathological molecular changes.

Data Analysis and Quality Control

Purpose: To ensure reliable and reproducible assessment of this compound's neuroprotective effects. Statistical Analysis: Perform all experiments with appropriate replication (typically n=5-10 for animal studies, n=3-6 for cell studies). Express data as mean ± SEM and analyze using one-way or two-way ANOVA followed by post-hoc tests such as Tukey's or Bonferroni's test. Consider p < 0.05 as statistically significant. Use appropriate software (GraphPad Prism, SPSS) for statistical analysis. Quality Control: Ensure this compound purity (>99% by HPLC-DAD analysis) and use consistent batch-to-batch preparations. [2] Include positive controls in experiments (e.g., known antioxidants for oxidative stress assays, donepezil for behavioral studies). Verify animal health and monitor weight changes throughout studies. Confirm scopolamine-induced deficits are significant compared to controls before assessing this compound's effects.

Research Applications and Drug Development Considerations

Application in Neurodegenerative Disease Research

This compound presents substantial potential for advancing therapeutic development across multiple neurodegenerative conditions. For Alzheimer's disease research, this compound's multimodal actions address all three major pathological domains: β-amyloid pathology (via BACE-1 inhibition), neuroinflammation (through JNK and NF-κB suppression), and synaptic dysfunction (by enhancing synaptic protein expression). [2] The compound's efficacy in scopolamine-induced models, which replicate the cholinergic dysfunction central to Alzheimer's pathology, positions it as a promising candidate for further development. [2] [3] For Parkinson's disease research, this compound's potent antioxidant and anti-inflammatory properties may protect dopaminergic neurons from oxidative stress-mediated degeneration, while its anti-apoptotic effects could enhance neuronal survival. [4]

Beyond classical neurodegenerative conditions, this compound shows promise for neuroprotection in stroke and traumatic brain injury models where oxidative stress and neuroinflammation play predominant roles. The compound's ability to modulate apoptotic pathways via Bax and Bcl-2 regulation suggests potential applications in conditions involving programmed cell death. [4] Additionally, this compound's documented antibacterial activity against MRSA with downregulation of virulence genes (seb and icaD) indicates potential for addressing CNS infections that can lead to neurological complications. [5]

Drug Development and Formulation Strategies

The transition of this compound from a research compound to a therapeutic candidate requires addressing several pharmacokinetic and formulation challenges. This compound's poor water solubility represents a major limitation for systemic administration and bioavailability. [1] Advanced formulation strategies including nanoparticle systems, liposomal encapsulation, cyclodextrin complexes, and self-emulsifying drug delivery systems should be explored to enhance solubility and absorption. Structural modification to create This compound derivatives with improved pharmaceutical properties while maintaining neuroprotective activity offers another promising approach.

Dosing considerations should be informed by existing toxicity studies which demonstrate this compound's safety at doses ranging from 80 mg/kg to 300 mg/kg body weight in mice, though the most effective non-toxic dose appears to be up to 80 mg/kg. [5] [1] Further subchronic and chronic toxicity studies are needed to establish safety profiles for long-term administration required for neurodegenerative diseases. The development of blood-brain barrier penetration assays using in vitro models or microdialysis techniques in preclinical models will be essential to optimize brain delivery.

Table 3: Pharmacological Profile and Development Considerations for this compound

Parameter Current Evidence Development Needs Potential Solutions
Bioavailability Poor water solubility; high chloroform solubility Enhanced bioavailability for CNS delivery Nanoparticles, liposomes, prodrug approaches
Dosing Range Effective at 10-40 mg/kg in mice; safe up to 80 mg/kg Chronic toxicity studies; human dose projection Phase I clinical trials; formulation optimization
BBB Penetration Demonstrated CNS effects in vivo Quantitative penetration studies Structural modifications; carrier-mediated transport
Target Engagement Confirmed for JNK, BACE-1, antioxidant pathways Additional target identification Proteomic studies; systems pharmacology
Manufacturing Plant extraction; yeast bioengineering Scalable production Heterologous expression; synthetic biology
Future Research Directions

Several promising research directions emerge from current evidence on this compound's neuroprotective properties. Combination therapy approaches represent an attractive strategy given the multifactorial nature of neurodegenerative diseases. This compound's excellent safety profile makes it suitable for use alongside existing approved therapies such as acetylcholinesterase inhibitors or NMDA receptor antagonists, potentially creating synergistic effects that enhance efficacy while reducing individual drug doses and side effects. [3]

The development of this compound analogs through medicinal chemistry approaches offers opportunities to enhance potency, improve pharmacokinetic properties, and increase target specificity. Structure-activity relationship studies should focus on modifications that maintain the core pentacyclic structure while introducing functional groups that enhance water solubility and blood-brain barrier penetration. Semi-synthetic derivatives combining this compound's triterpenoid scaffold with other bioactive moieties may yield compounds with superior therapeutic profiles.

Advancements in biosynthetic production through engineered microbial systems present promising solutions to this compound's supply challenges. Recent progress in CRISPR/Cas9 technology and gene overexpression plasmids has enabled this compound production using genetically engineered yeast, providing a scalable and sustainable alternative to plant extraction. [1] Further optimization of these bioproduction platforms could significantly increase yields and reduce production costs.

Finally, the progression toward clinical translation will require rigorous preclinical development including IND-enabling studies, formulation optimization, and thorough safety assessment. The establishment of reliable biomarkers for target engagement and efficacy assessment in both preclinical models and human studies will be crucial for clinical development. With its multimodal mechanisms addressing fundamental neurodegenerative processes, this compound represents a promising candidate for advancing the treatment of currently intractable neurological conditions.

References

Mechanisms of Antioxidant Action

Author: Smolecule Technical Support Team. Date: February 2026

Friedelin's antioxidant activity operates through several key mechanisms:

  • Direct Free Radical Scavenging: this compound directly neutralizes various reactive oxygen species (ROS). In vitro studies show it scavenges DPPH, hydroxyl, nitric oxide, and superoxide radicals, with an IC₅₀ of 21.1 mM for DPPH, comparable to standard antioxidants BHT and vitamin C [1].
  • Enhancement of Endogenous Defenses: In vivo, this compound restores levels of key antioxidant enzymes in the liver—including catalase (CAT), peroxidase (POD), superoxide dismutase (SOD), and reduced glutathione (GSH)—that are depleted by toxins like carbon tetrachloride (CCl₄) [1].
  • Metal Chelation and Reducing Power: this compound exhibits significant ferric reducing antioxidant power (FRAP), which helps terminate oxidative chain reactions [1].
  • Inhibition of Oxidative Stress Pathways: In the brain, this compound counteracts scopolamine-induced oxidative stress by downregulating phosphorylated JNK (p-JNK) and NF-κB signaling pathways, reducing neuroinflammation and associated neurodegeneration [2].

Summary of Quantitative Antioxidant Data

The table below summarizes key quantitative findings from major studies on this compound's antioxidant activity.

Experimental Model Key Parameters Measured Results Citation
In Vitro: Chemical Assays DPPH Radical Scavenging IC₅₀: 21.1 mM [1]
Hydroxyl Radical Scavenging IC₅₀: 21.04 mM [1]
Reducing Power Significant, dose-dependent increase [1]
In Vivo: CCl₄-induced hepatotoxicity (Rat) TBARS (Liver) Significant decrease [1]
SOD, CAT, GSH (Liver) Levels restored to near normal [1]
In Vivo: Scopolamine-induced neurotoxicity (Mouse) Brain TBARS Significant decrease [2]
Brain SOD, CAT, GSH Levels restored to near normal [2]

Detailed Experimental Protocols

Here are standardized protocols for key assays used to evaluate this compound's antioxidant activity.

Protocol 1: DPPH Free Radical Scavenging Assay (In Vitro)

This method evaluates the direct free radical scavenging ability of this compound [1].

  • Principle: Antioxidants reduce the purple DPPH radical to a yellow-colored diphenylpicrylhydrazine, measurable by a decrease in absorbance.
  • Reagents:
    • 0.1 mM DPPH solution in methanol
    • This compound samples at various concentrations (dissolved in DMSO or methanol)
    • Positive controls: BHT or Vitamin C
    • Methanol (blank)
  • Procedure:
    • Mix 1 mL of each this compound concentration with 1 mL of DPPH solution
    • Incubate for 30 minutes in the dark at room temperature
    • Measure absorbance at 517 nm against a methanol blank
    • Run a control with 1 mL methanol + 1 mL DPPH
    • Calculate percentage inhibition: % Inhibition = [(A_control - A_sample) / A_control] * 100
  • Notes: IC₅₀ value is the concentration required to scavenge 50% of DPPH radicals. Ensure final DMSO concentration is <1% to avoid solvent interference.
Protocol 2: In Vivo Assessment of Antioxidant Status in Rodent Liver

This protocol measures this compound's ability to protect against CCl₄-induced oxidative stress in the liver [1].

  • Animal Model: Adult Wistar rats (150-200 g)
  • Grouping & Dosing:
    • Group 1 (Normal Control): Vehicle only (e.g., 1% Tween-80) for 7 days
    • Group 2 (Toxicant Control): Vehicle for 7 days + CCl₄ (1 mL/kg i.p. in olive oil) on day 7
    • Group 3 (this compound Treatment): this compound (e.g., 50 mg/kg b.w.) for 7 days + CCl₄ on day 7
    • Group 4 (Standard Control): Silymarin (25 mg/kg b.w.) for 7 days + CCl₄ on day 7
  • Sample Collection: Sacrifice animals 24 hours after CCl₄ injection. Perfuse livers with ice-cold saline, homogenize in cold phosphate buffer (pH 7.4), and centrifuge to collect supernatant
  • Biochemical Assays:
    • Lipid Peroxidation (TBARS): Measure malondialdehyde formation at 532 nm
    • Antioxidant Enzymes:
      • SOD: Measure inhibition of pyrogallol auto-oxidation at 420 nm
      • CAT: Monitor decomposition of H₂O₂ at 240 nm
      • GSH: Use Ellman's reagent (DTNB) and measure at 412 nm
Protocol 3: Assessing Neuroprotective Antioxidant Effects (In Vivo)

This protocol evaluates this compound's ability to mitigate scopolamine-induced oxidative stress in the mouse brain [2].

  • Animal Model: Adult male Swiss albino mice
  • Grouping & Dosing:
    • Group 1 (Control): Vehicle
    • Group 2 (Scopolamine): Vehicle + Scopolamine (1 mg/kg i.p.)
    • Group 3 (this compound + Scopolamine): this compound (e.g., 50 mg/kg, p.o.) for 14 days + Scopolamine on day 14
  • Behavioral Tests: Conduct Y-maze and Morris water maze after scopolamine injection to assess memory and learning
  • Biochemical & Molecular Analysis:
    • Brain Homogenate: Measure TBARS and antioxidant enzymes (SOD, CAT, GSH) as in Protocol 2
    • Western Blotting: Analyze protein levels of p-JNK and NF-κB in brain tissue
    • Molecular Docking: Perform in silico analysis to predict this compound's binding affinity with JNK protein

Antioxidant Signaling Pathway Visualization

The following diagram illustrates the primary signaling pathway through which this compound exerts its neuroprotective antioxidant effects, based on research in scopolamine-induced models [2].

G Scopolamine Scopolamine OxidativeStress OxidativeStress pJNK pJNK OxidativeStress->pJNK Activates FreeRadicals FreeRadicals OxidativeStress->FreeRadicals Generates NFkB NFkB pJNK->NFkB Activates Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Triggers SynapticDysfunction SynapticDysfunction Neuroinflammation->SynapticDysfunction Causes MemoryImpairment MemoryImpairment SynapticDysfunction->MemoryImpairment Leads to This compound This compound This compound->OxidativeStress Inhibits This compound->pJNK Directly Binds & Inhibits AntioxidantEnzymes AntioxidantEnzymes This compound->AntioxidantEnzymes Upregulates AntioxidantEnzymes->FreeRadicals Neutralize Scopolantine Scopolantine Scopolantine->OxidativeStress Induces

This pathway shows this compound's multi-target action: it directly inhibits oxidative stress and key signaling proteins while boosting the body's natural antioxidant enzymes [2].

Key Application Notes for Researchers

  • Dose-Dependent Effects: this compound's antioxidant and hepatoprotective effects are dose-dependent. Establish a dose-response curve for each new experimental model [1].
  • Solubility Considerations: this compound is insoluble in water but freely soluble in chloroform and sparingly soluble in ethanol/DMSO. For in vivo studies, use a safe suspending vehicle like 1% Tween-80 or carboxymethyl cellulose [3].
  • Beyond Direct Scavenging: The neuroprotective effects highlight that this compound's therapeutic potential extends beyond direct radical scavenging to modulating critical cellular signaling pathways like JNK and NF-κB [2].
  • Therapeutic Potential: Findings support this compound's potential for treating oxidative stress-related conditions like drug-induced hepatotoxicity and neurodegenerative diseases such as Alzheimer's [1] [2].

I hope these application notes and protocols provide a solid foundation for your research on this compound. Should you require further clarification on any specific protocol or wish to explore its other pharmacological activities, please feel free to ask.

References

Comprehensive Application Notes and Protocols for Enhanced Friedelin Production in Engineered Saccharomyces cerevisiae

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Friedelin and Its Biotechnological Significance

This compound (friedelan-3-one) is a pentacyclic triterpenoid that has attracted significant pharmaceutical interest due to its diverse biological activities, including anti-inflammatory, anticancer, antibacterial, neuroprotective, and antioxidant properties. This compound serves as the crucial biosynthetic precursor to celastrol, a highly promising therapeutic agent with demonstrated anti-obesity and anticancer activities [1] [2] [3]. As a typical friedelane-type triterpenoid, this compound features a complex pentacyclic structure derived from perhydropicene with a molecular formula of C₃₀H₅₀O and a molecular weight of 426.7 g/mol [3]. The compound is characterized by an oxo group at position 3, methyl groups at multiple positions (4, 4a, 6b, 8a, 11, 11, 12b, and 14a), nine defined atom stereocenters, and a topological surface area of 17.1 Ų [3].

Traditional extraction of this compound from natural plant sources such as cork tissues, leaves of various plant families (Celastraceae, Asteraceae, Fabaceae, and Myrtaceae), mosses, and lichens presents significant challenges for sustainable production [2] [3]. These challenges include low natural abundance, seasonal variability, geographical restrictions, and complex extraction processes requiring organic solvents. Furthermore, chemical synthesis of this compound involves extreme reaction conditions, complex procedures, and generates undesirable toxic byproducts [4] [3]. To address these limitations, metabolic engineering of the robust microbial host Saccharomyces cerevisiae has emerged as a promising alternative for sustainable this compound production. This approach leverages yeast's native mevalonate pathway, genetic tractability, and compatibility with plant-derived enzymes to create efficient microbial cell factories [4] [5].

Current Production Benchmarks and Key Performance Indicators

Recent advances in metabolic engineering and synthetic biology have dramatically improved this compound production titers in engineered S. cerevisiae strains. The following table summarizes the progression of key production achievements:

Table 1: Comparative Analysis of this compound Production in Engineered Yeast Strains

Strain/Study Engineering Strategy Production Titer Scale Year Reference
Wild-type BY4741 Baseline strain ~1 mg/L Shake flask 2022 [4]
Hansen et al. 7 gene deletions 0.5 mg/L Shake flask 2020 [4]
Previous engineered strain CRISPR/Cas9 + plasmid overexpression 37.07 mg/L Shake flask - [4]
Strain GQ1 Quadruple mutant + TwOSC1T502E + medium optimization 63.91 ± 2.45 mg/L Shake flask 2022 [4]
Strain Z16 Enhanced key enzymes, alleviated promoter inhibition, reduced competing pathways 270 mg/L Shake flask 2025 [1] [6]
Strain Z28 Combined metabolic and lipid droplet engineering 1500 mg/L 250 mL shake flask 2025 [1] [6]

The remarkable 1500 mg/L production level achieved in the Z28 strain represents a 30-fold improvement compared to the initial engineered strain and establishes a new benchmark for this compound production in shake flasks [1] [6]. This dramatic increase demonstrates the considerable potential of integrated metabolic engineering approaches when combined with advanced cultivation strategies.

Genetic and Metabolic Engineering Strategies

Chassis Strain Engineering

The construction of high-performance microbial cell factories for this compound production requires systematic engineering of the S. cerevisiae host strain. The following table summarizes the key genetic modifications employed in recent studies:

Table 2: Key Genetic Modifications for Enhanced this compound Production in S. cerevisiae

Target Gene/Pathway Modification Type Biological Function Engineering Impact
tHMG1 Integration/Overexpression Catalyzes the rate-limiting step in mevalonate pathway Increases metabolic flux to IPP/DMAPP precursors [4]
ERG20 Integration/Overexpression Farnesyl diphosphate synthase Enhances FPP supply for squalene synthesis [4]
ERG9 Integration/Overexpression Squalene synthase Directs FPP toward squalene formation [4]
ERG1 Integration/Overexpression Squalene epoxidase Converts squalene to 2,3-oxidosqualene [4]
UPC2.1 Integration/Overexpression Transcriptional regulator of sterol uptake Enhances uptake of sterols and potentially triterpenoids [4]
POS5 Integration/Overexpression Mitochondrial NADH kinase Increases NADPH supply for P450 reactions [4]
BTS1 Knockout (CRISPR/Cas9) Geranylgeranyl diphosphate synthase Reduces competition for FPP [4]
ROX1 Knockout (CRISPR/Cas9) Repressor of hypoxia Derepresses anaerobic genes, potentially improving oxygen availability [4]
YPL062w, YJL064w Knockout (CRISPR/Cas9) Putative regulators with indirect effects Increases metabolic flux to 2,3-oxidosqualene [4]
UBC7 Knockout ER-associated protein degradation factor Fivefold increase in this compound titer, potentially by reducing enzyme degradation [5]
Enzyme Engineering and Heterologous Expression

The identification and optimization of This compound synthase enzymes has been crucial for establishing efficient production platforms. Several oxidosqualene cyclases (OSCs) from Tripterygium wilfordii have been characterized, with TwOSC4 identified as a highly specific this compound synthase through functional screening in Nicotiana benthamiana [5]. This enzyme catalyzes the complex cyclization of 2,3-oxidosqualene through a series of carbocationic rearrangements to form the characteristic pentacyclic this compound structure.

Protein engineering has further enhanced catalytic efficiency, with the TwOSC1T502E mutant demonstrating superior performance in this compound production [4]. When expressed in the engineered strain GQ1, this variant contributed significantly to achieving the 63.91 mg/L production titer. For downstream oxidation of this compound, three cytochrome P450 enzymes (CYP712K1, CYP712K2, and CYP712K3) have been identified that effectively convert this compound to oxidized intermediates including 29-hydroxy-friedelin and polpunonic acid, which are likely precursors in the celastrol biosynthetic pathway [5].

Lipid Droplet Engineering and Cultivation Optimization

Recent breakthroughs in this compound production have highlighted the importance of lipid droplet engineering as a powerful strategy to mitigate product cytotoxicity and enhance overall titer. The Z28 strain, which achieved the remarkable production of 1500 mg/L, benefited from this innovative approach combined with oleic acid supplementation [1] [6]. Lipid droplets function as intracellular storage organelles that can sequester hydrophobic compounds like this compound, thereby reducing its toxic effects on cellular functions and enabling higher production levels.

Medium optimization represents another critical factor for maximizing this compound production. Several key components have been identified:

  • Oleic acid supplementation: Enhances lipid droplet formation and provides precursors for membrane lipids [1]
  • Carbon source optimization: Adjustment of glucose concentrations to balance growth and production phases
  • Nutrient balancing: Strategic formulation of nitrogen and phosphorus sources to support high cell density cultures
  • Precursor supplementation: Addition of pathway intermediates when appropriate

The combination of YPD medium with oleic acid supplementation has proven particularly effective, supporting both high cell density and enhanced this compound production through improved lipid droplet formation [1] [6].

Experimental Protocols

Strain Construction and Transformation Protocol

Objective: To construct engineered S. cerevisiae strains with integrated this compound biosynthetic pathway genes and targeted gene knockouts.

Materials:

  • S. cerevisiae strain BY4741 (MATa his3Δ1 leu2Δ0 met15Δ0 ura3Δ0)
  • Plasmid DNA containing genes of interest (tHMG1, ERG20, ERG9, ERG1, UPC2.1, POS5)
  • CRISPR/Cas9 system components for gene knockout (BTS1, ROX1, YPL062w, YJL064w)
  • YPD medium: 1% yeast extract, 2% peptone, 2% glucose
  • SD dropout medium for selection
  • Lithium acetate/PEG transformation mixture
  • Oligonucleotides for PCR verification

Procedure:

  • Inoculate BY4741 starter culture in 5 mL YPD medium and grow overnight at 30°C with shaking at 250 rpm.
  • Subculture to OD600 = 0.3 in fresh YPD and grow until OD600 = 0.8-1.0.
  • Harvest cells by centrifugation at 3000 × g for 5 minutes and wash with sterile water.
  • Resuspend cells in lithium acetate/TE buffer to prepare for transformation.
  • Add integration cassette (approximately 1-2 μg DNA) and carrier DNA to cells, followed by lithium acetate/PEG transformation mixture.
  • Incubate at 30°C for 30 minutes, then heat shock at 42°C for 25 minutes.
  • Plate cells on appropriate selective medium and incubate at 30°C for 2-3 days until colonies appear.
  • Verify integration by colony PCR using gene-specific primers.
  • For CRISPR/Cas9-mediated knockout, transform with guide RNA plasmids targeting BTS1, ROX1, YPL062w, and YJL064w.
  • Screen successful knockouts by diagnostic PCR and sequence verification.
High-Throughput Screening Protocol

Objective: To rapidly identify high-producing this compound strains from mutant libraries.

Materials:

  • Engineered yeast strains
  • YPD medium with appropriate supplements
  • Oleic acid stock solution (500 mM in DMSO)
  • GC-MS system with this compound standard
  • 96-deep well plates
  • Multichannel pipettes

Procedure:

  • Inoculate single colonies into 96-deep well plates containing 500 μL YPD medium with appropriate selection.
  • Grow at 30°C with shaking at 900 rpm for 48 hours.
  • Add oleic acid to a final concentration of 1 mM to induce lipid droplet formation.
  • Continue incubation for an additional 72 hours.
  • Extract metabolites by adding equal volume of ethyl acetate to each well and vortexing for 10 minutes.
  • Centrifuge plates at 3000 × g for 10 minutes to separate phases.
  • Transfer organic phase to new plates and evaporate under nitrogen stream.
  • Derivatize samples with BSTFA + 1% TMCS at 70°C for 30 minutes.
  • Analyze by GC-MS using the following method:
    • Column: DB-5MS (30 m × 0.25 mm × 0.25 μm)
    • Oven program: 100°C for 2 min, ramp to 300°C at 15°C/min, hold for 10 min
    • Ionization: EI mode at 70 eV
    • Detection: Selected ion monitoring at m/z 409, 341, 273 for this compound
  • Quantify this compound production by comparing peak areas to calibration curve.
Fed-Batch Fermentation Protocol

Objective: To achieve high-cell-density cultivation for maximal this compound production.

Materials:

  • Optimized production medium: YPD with 1 mM oleic acid
  • Feed solution: 500 g/L glucose, 10 g/L MgSO₄·7H₂O
  • Antifoam agent
  • Bioreactor with pH and DO control
  • Inoculum of high-producing strain (e.g., Z28)

Procedure:

  • Prepare seed culture by inoculating a single colony into 50 mL YPD medium in a 250 mL flask.
  • Grow at 30°C with shaking at 250 rpm for 24 hours.
  • Transfer seed culture to bioreactor containing initial production medium to achieve starting OD600 of 0.5.
  • Set bioreactor conditions: 30°C, pH 5.5 (controlled with NH₄OH and H₃PO₄), dissolved oxygen at 30% saturation (maintained by agitation and aeration).
  • Begin fed-batch operation when initial glucose is depleted (approximately 24 hours):
    • Initiate exponential feed to maintain specific growth rate of 0.15 h⁻¹
    • Add oleic acid pulse to maintain 1 mM concentration
  • Monitor fermentation parameters regularly (OD600, residual glucose, this compound titer).
  • Continue fermentation for 120-144 hours total.
  • Harvest cells and extract this compound for quantification.

Pathway Engineering and Visualization

The engineered biosynthetic pathway for this compound production in S. cerevisiae involves both native metabolic pathways and heterologously introduced enzymes. The following diagram illustrates the key metabolic nodes and engineering strategies:

G AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR HMGCoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP FPP Farnesyl PP (FPP) IPP->FPP ERG20 DMAPP->FPP ERG20 Squalene Squalene FPP->Squalene CompPath1 Sterol Pathway FPP->CompPath1 CompPath2 GGPP Pathway FPP->CompPath2 Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene This compound This compound Oxidosqualene->this compound Oxidosqualene->this compound tHMG1 tHMG1 (Overexpressed) tHMG1->HMGCoA ERG20 ERG20 (Overexpressed) ERG20->FPP ERG9 ERG9 (Overexpressed) ERG9->Squalene ERG1 ERG1 (Overexpressed) ERG1->Oxidosqualene TwOSC TwOSC1/4 (this compound Synthase) TwOSC->Oxidosqualene BTS1_knockout BTS1 (Knockout) BTS1_knockout->CompPath2 ROX1_knockout ROX1 (Knockout) ROX1_knockout->Oxidosqualene

Figure 1: Engineered this compound Biosynthetic Pathway in S. cerevisiae. Key metabolic enzymes were overexpressed (red), heterologous plant enzymes were introduced (blue), and competing pathways were knocked out (gray) to enhance carbon flux toward this compound production.

The systematic engineering workflow for developing high-performance this compound production strains involves multiple coordinated strategies, as illustrated below:

G Start Wild-type S. cerevisiae (BY4741) Step1 Chassis Strain Engineering Start->Step1 Step2 Enzyme Screening & Engineering Step1->Step2 Sub1_1 • Overexpress tHMG1, ERG20, ERG9, ERG1 • Integrate UPC2.1, POS5 Step1->Sub1_1 Sub1_2 • Knockout BTS1, ROX1, YPL062w, YJL064w • Delete UBC7 Step1->Sub1_2 Step3 Pathway Balancing Step2->Step3 Sub2_1 • Screen OSCs (TwOSC1, TwOSC4) • Engineer TwOSC1T502E mutant Step2->Sub2_1 Sub2_2 • Express CYP712K P450s • For downstream oxidation Step2->Sub2_2 Step4 Lipid Droplet Engineering Step3->Step4 Sub3_1 • Modulate promoter strength • Reduce metabolic burden Step3->Sub3_1 Sub3_2 • Dynamic pathway regulation • Reduce cytotoxicity Step3->Sub3_2 Step5 Process Optimization Step4->Step5 Sub4_1 • Supplement oleic acid • Enhance lipid formation Step4->Sub4_1 Sub4_2 • Sequester this compound • Mitigate product inhibition Step4->Sub4_2 End High this compound Production (1500 mg/L) Step5->End Sub5_1 • Optimize medium (YPD + oleic acid) • Fed-batch fermentation Step5->Sub5_1 Sub5_2 • High-cell-density cultivation • Product extraction Step5->Sub5_2

Figure 2: Comprehensive Workflow for Developing High-Yield this compound Production Strains. The systematic approach combines chassis engineering, enzyme optimization, pathway balancing, lipid droplet engineering, and process optimization to achieve record production titers.

Troubleshooting and Optimization Guidelines

Low this compound Titer:

  • Verify gene integration and expression levels of key pathway enzymes (tHMG1, ERG20, ERG9, ERG1)
  • Check CRISPR/Cas9 knockout efficiency for competing pathways
  • Screen multiple this compound synthase variants (TwOSC1, TwOSC4, TwOSC1T502E)
  • Optimize oleic acid concentration (0.5-2 mM range) for lipid droplet formation
  • Ensure adequate oxygen transfer for P450 enzyme activity

Strain Instability:

  • Use genomic integration rather than plasmid-based expression
  • Implement continuous selection pressure
  • Prepare fresh glycerol stocks for long-term storage
  • Regularly verify strain genotype by diagnostic PCR

Product Cytotoxicity:

  • Implement lipid droplet engineering with oleic acid supplementation
  • Use in situ product extraction methods
  • Optimize feeding strategies to maintain lower dissolved this compound concentrations
  • Consider two-phase fermentation systems with organic solvents

Scale-Up Challenges:

  • Maintain adequate oxygen transfer in large-scale bioreactors
  • Optimize feeding strategies to prevent substrate inhibition
  • Monitor and control foam formation with appropriate antifoam agents
  • Implement dissolved oxygen control strategies

Conclusion and Future Perspectives

The development of engineered S. cerevisiae strains for high-level this compound production represents a significant advancement in microbial terpenoid manufacturing. The remarkable achievement of 1500 mg/L in shake flasks demonstrates the power of integrated metabolic engineering strategies that combine pathway enhancement, competing pathway deletion, enzyme engineering, and innovative lipid droplet engineering [1] [6]. These microbial platforms provide a sustainable and scalable alternative to plant extraction and chemical synthesis, addressing the supply chain challenges for this compound and its valuable derivative, celastrol.

Future development efforts should focus on several key areas:

  • Further enzyme engineering to enhance the catalytic efficiency and specificity of this compound synthase and downstream P450s
  • Dynamic pathway regulation to balance growth and production phases
  • Advanced cultivation strategies including continuous fermentation and integrated product removal
  • Extension of the pathway to enable complete biosynthesis of celastrol from simple carbon sources
  • Systems-level optimization using omics technologies and computational modeling to identify additional metabolic bottlenecks

The protocols and strategies outlined in this document provide researchers with comprehensive tools to engineer and optimize this compound production strains, paving the way for industrial-scale production of this pharmaceutically important triterpenoid and its derivatives.

References

Comprehensive Application Notes and Protocols for High-Yield Friedelin Production in Engineered Saccharomyces cerevisiae

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Friedelin and Its Pharmaceutical Relevance

This compound is a pentacyclic triterpenoid compound that exhibits significant pharmacological properties, including anti-inflammatory, anticancer, antibacterial, and neuroprotective activities [1] [2] [3]. Of particular therapeutic interest is its role as a precursor to celastrol, a potent anticancer drug candidate currently under investigation [1] [4]. Despite its promising pharmaceutical applications, this compound faces substantial supply chain challenges due to its low natural abundance in plants and the high extraction costs associated with conventional isolation methods [1] [2] [4]. Additionally, chemical synthesis approaches have proven complex and economically unviable due to this compound's highly rearranged pentacyclic structure, which represents the most rearranged triterpene skeleton found in nature [4].

The emergence of synthetic biology and microbial cell factories has offered a promising alternative for this compound production. Saccharomyces cerevisiae has proven to be an exceptionally suitable chassis organism for triterpenoid biosynthesis due to its native mevalonate pathway, which provides the essential precursor 2,3-oxidosqualene, and its compatibility with plant-derived enzymes [4]. Recent advances in metabolic engineering have enabled the de novo synthesis of this compound in engineered yeast strains, bypassing the need for plant extraction [1] [2]. The 2025 breakthrough study by Zhou et al. demonstrated the feasibility of this approach by achieving record-level this compound titers of 1500 mg/L in shake-flask fermentation through the combination of systematic metabolic engineering and lipid droplet engineering strategies [1] [3].

Table 1: Comparison of this compound Production Methods

Production Method Advantages Limitations Maximum Reported Yield
Plant Extraction Natural source; No specialized equipment required Low abundance; Seasonal variation; High cost Variable, source-dependent
Chemical Synthesis Controlled process; Scalable potential Complex synthesis; Toxic byproducts; Low yield Not economically viable
Early Engineered Yeast Sustainable; Renewable feedstocks Instability of plasmid-based systems; Low titers 63.91 mg/L [4]
Advanced Engineered Yeast (2025) High titer; Stable genomic integration; Scalable Requires specialized expertise; Optimization needed 1500 mg/L [1]

Strain Engineering Strategies for Enhanced this compound Biosynthesis

Genetic Modifications for Pathway Optimization

The successful high-yield production of this compound in S. cerevisiae requires extensive genetic reprogramming to enhance the flux toward the desired product while minimizing competing metabolic pathways. The foundational approach involves the functional expression of this compound synthase, specifically the TwOSC1 gene from Tripterygium wilfordii, which catalyzes the cyclization of 2,3-oxidosqualene into this compound [1] [4]. In the record-breaking Z28 strain, researchers employed a multifactorial engineering strategy that included enhancing the activity of key enzymes in the mevalonate pathway, alleviating promoter inhibition, and reducing the metabolic flux of competing pathways [1]. This systematic approach resulted in an initial boost of this compound production to 270 mg/L in the intermediate Z16 strain when cultured in YPD medium [1] [2].

Further genetic optimizations focused on stabilizing the engineered traits through chromosomal integration rather than plasmid-based expression, which had previously shown instability during strain preservation and propagation [4]. The integration of critical endogenous genes including truncated 3-hydroxyl-3-methylglutaryl-CoA reductase (tHMG1), farnesyl diphosphate synthase (ERG20), squalene synthase (ERG9), and 2,3-oxidosqualene synthase (ERG1) into the yeast genome resulted in a 3.0∼6.8-fold increase in this compound production compared with the baseline BY4741 strain [4]. Additionally, auxiliary pathway genes such as the uptake control transcriptional regulator (UPC2.1) and POS5 (encoding a NADH kinase) were incorporated to enhance precursor availability and cofactor regeneration [4].

CRISPR/Cas9-Mediated Knockout of Competing Pathways

To further increase metabolic flux toward this compound biosynthesis, CRISPR/Cas9 technology was employed to knockout genes involved in competing pathways [4]. Specifically, four genes were targeted for deletion: BTS1 (geranylgeranyl diphosphate synthase), YPL062w, YJL064w, and ROX1 (repressor of hypoxia) [4]. These strategic knockouts served to redirect the metabolic flow from competing branches of the terpenoid pathway, particularly those that consume the shared precursor farnesyl diphosphate (FPP). The resulting engineered strains with quadruple mutations (bts1; rox1; ypl062w; yjl064w) displayed significant increases in this compound production, with the dominant strain GQ1 achieving a yield of 63.91 ± 2.45 mg/L when cultured in optimized medium in shake flasks [4]. This represented an approximately 65-fold improvement compared to the wild-type BY4741 strain and was the highest titer reported for this compound production at the time of that study [4].

Table 2: Key Genetic Modifications for Enhanced this compound Production

Genetic Modification Gene Function Engineering Approach Impact on this compound Production
TwOSC1 Expression This compound synthase Heterologous expression from Tripterygium wilfordii Essential for this compound skeleton formation
tHMG1 Integration Rate-limiting MVA pathway enzyme Genomic integration of truncated version 3.0-6.8× increase in combination with other genes [4]
ERG20 Integration Farnesyl diphosphate synthase Genomic integration Enhanced FPP precursor supply [4]
UPC2.1 Integration Transcriptional regulator of uptake control Genomic integration of mutant version Improved sterol uptake and metabolism [4]
BTS1 Knockout Geranylgeranyl diphosphate synthase CRISPR/Cas9-mediated deletion Reduced competing pathway, increased FPP availability [4]
ROX1 Knockout Repressor of hypoxia CRISPR/Cas9-mediated deletion Alleviated transcriptional repression of anaerobic genes [4]

Fermentation Process Optimization and Lipid Droplet Engineering

Culture Conditions and Medium Optimization

The fermentation process plays a critical role in maximizing this compound production in engineered S. cerevisiae strains. For the high-performing Z28 strain, researchers employed YPD medium (1% yeast extract, 2% peptone, 2% glucose) as the base cultivation medium [1] [4]. Through systematic optimization of carbon sources, nitrogen sources, and micronutrients, significant enhancements in both cell density and product titers were achieved. The optimized fermentation conditions involved cultivating the engineered strains in 250 mL shake flasks with appropriate aeration and agitation to maintain oxygen transfer while minimizing shear stress [1]. The cultivation temperature was maintained at 30°C, which represents the optimal growth condition for S. cerevisiae [4].

A critical advancement in the fermentation strategy was the implementation of lipid droplet engineering, which addressed the significant issue of product cytotoxicity [1]. This compound, like many triterpenoids, exhibits hydrophobic properties and can accumulate to toxic levels within cellular membranes, ultimately impairing cell growth and productivity. By supplementing the fermentation medium with oleic acid, researchers stimulated the formation and proliferation of intracellular lipid droplets, which served as dedicated storage compartments for this compound [1]. This innovative approach not only mitigated the cytotoxic effects of this compound accumulation but also potentially enhanced the functional organization of the biosynthetic enzymes, many of which are membrane-associated. The combination of medium optimization and lipid droplet engineering contributed significantly to achieving the record this compound titer of 1500 mg/L in the Z28 strain, representing a 30-fold improvement compared to the initial engineered strain [1].

Two-Stage Fermentation Strategy

For optimal production, a two-stage fermentation strategy is recommended [1]. In the first stage, the focus is on achieving high cell density through rapid growth in nutrient-rich medium. In the second stage, conditions are shifted to induce this compound accumulation, potentially through the addition of oleic acid to stimulate lipid droplet formation and possibly adjusting the carbon source to balance growth and production phases. This approach separates the growth phase from the production phase, allowing the cells to reach substantial biomass before channeling resources toward this compound biosynthesis, thereby maximizing the overall titer and volumetric productivity.

The following diagram illustrates the comprehensive engineering and fermentation workflow that enables high-yield this compound production in S. cerevisiae:

G cluster_0 Strain Engineering cluster_1 Fermentation Process cluster_2 Product Recovery Start Wild-Type S. cerevisiae (BY4741) GeneticIntegration Genetic Integration: - tHMG1 - ERG20 - ERG9 - ERG1 - UPC2.1 - POS5 Start->GeneticIntegration GeneKnockout CRISPR/Cas9 Knockout: - BTS1 - ROX1 - YPL062w - YJL064w GeneticIntegration->GeneKnockout FriedelinSynthase Express this compound Synthase (TwOSC1/TwOSC1T502E) GeneKnockout->FriedelinSynthase EngineeredStrain Engineered High-Production Strain (Z28 or GQ1) FriedelinSynthase->EngineeredStrain Inoculum Inoculum Development EngineeredStrain->Inoculum MediaOptimization Medium Optimization (YPD with Oleic Acid) Inoculum->MediaOptimization LipidDroplet Lipid Droplet Engineering (Enhanced Storage Capacity) MediaOptimization->LipidDroplet Fermentation Shake-Flask Fermentation (250 mL, 30°C) LipidDroplet->Fermentation Harvest Culture Harvest Fermentation->Harvest Extraction Product Extraction Harvest->Extraction Analysis Analytical Quantification (GC-MS/HPLC) Extraction->Analysis FinalProduct Purified this compound (1500 mg/L Titer) Analysis->FinalProduct

Diagram 1: Comprehensive Workflow for High-Yield this compound Production in Engineered S. cerevisiae. This diagram illustrates the integrated approach combining strain engineering, fermentation optimization, and product recovery strategies to achieve record-level this compound titers.

Analytical Methods for Quantification and Validation

This compound Extraction and Quantification

Accurate extraction and quantification of this compound from engineered yeast cultures is essential for evaluating strain performance and optimizing production protocols. The recommended method involves harvesting cells from fermentation broth by centrifugation, typically at 4,000-6,000 × g for 10 minutes, followed by cell disruption using mechanical methods such as bead beating or chemical lysis with organic solvents [4]. The hydrophobic nature of this compound necessitates the use of organic solvents for efficient extraction, with chloroform-methanol mixtures (2:1 v/v) proving effective for complete extraction of triterpenoids from yeast biomass [4].

For quantification, gas chromatography-mass spectrometry (GC-MS) has been widely employed for the analysis of this compound due to its high sensitivity and ability to provide structural confirmation through mass fragmentation patterns [4]. Alternatively, high-performance liquid chromatography (HPLC) with UV detection or evaporative light scattering detection (ELSD) can be used for routine quantification [4]. The analytical method should be validated for linearity, accuracy, precision, and limit of detection using authentic this compound standards. For the high-producing Z28 strain, analytical confirmation demonstrated a this compound titer of 1500 mg/L in 250 mL shake-flask fermentation, representing the highest level reported to date [1].

Monitoring Metabolic Flux and Gene Expression

Advanced analytical approaches can provide deeper insights into the metabolic status of engineered strains. Metabolic flux analysis can be employed to monitor the flow of carbon through the mevalonate pathway toward this compound biosynthesis, helping to identify potential bottlenecks [4]. Additionally, gene expression analysis using RT-qPCR or RNA-seq can verify the successful expression of integrated genes and the silencing of targeted knockout genes [5]. Recently, machine learning approaches have been developed to predict gene expression scores in S. cerevisiae based on various genetic, physical, statistical, and logistic features [5]. These computational tools can help prioritize which genetic modifications are most likely to result in high expression of pathway enzymes, potentially accelerating the strain optimization process.

Detailed Experimental Protocols

Strain Construction and Engineering Protocol

Protocol 1: Construction of High-Yield this compound Producing S. cerevisiae Strain

Materials:

  • S. cerevisiae BY4741 (MATa his3Δ1 leu2Δ0 met15Δ0 ura3Δ0) [4]
  • Plasmid vectors containing genes for integration (tHMG1, ERG20, ERG9, ERG1, UPC2.1, POS5)
  • CRISPR/Cas9 system for gene knockouts [4]
  • TwOSC1 or TwOSC1T502E this compound synthase gene [1] [4]
  • YPD medium: 1% yeast extract, 2% peptone, 2% glucose [4]
  • SD dropout medium for selection [4]

Procedure:

  • Prepare competent cells of S. cerevisiae BY4741 by growing overnight in YPD to mid-exponential phase.
  • Integrate endogenous pathway genes sequentially into the yeast genome using appropriate selection markers:
    • Begin with tHMG1 integration to enhance flux through the mevalonate pathway
    • Continue with ERG20, ERG9, and ERG1 to strengthen the downstream terpenoid backbone pathway
    • Include UPC2.1 and POS5 to improve metabolite uptake and cofactor regeneration
  • Perform CRISPR/Cas9-mediated knockout of competing pathway genes:
    • Design gRNAs targeting BTS1, ROX1, YPL062w, and YJL064w
    • Transform with Cas9-gRNA ribonucleoprotein complexes
    • Verify knockouts by PCR and sequencing
  • Introduce this compound synthase gene TwOSC1 or its mutant version TwOSC1T502E:
    • Use strong, constitutive promoters for high-level expression
    • Consider genomic integration for stable maintenance rather than plasmid-based expression
  • Validate the engineered strain by:
    • Analytical confirmation of this compound production by GC-MS
    • Growth characterization in selective media
    • Long-term stability assessment through serial passages
Fermentation and Product Extraction Protocol

Protocol 2: Fed-Batch Fermentation with Lipid Droplet Engineering

Materials:

  • Engineered S. cerevisiae strain (Z28 or equivalent)
  • YPD medium: 1% yeast extract, 2% peptone, 2% glucose
  • Oleic acid stock solution (500 mM, filter-sterilized)
  • Antifoam agent (e.g., polypropylene glycol)
  • 250 mL baffled shake flasks or bioreactor systems
  • Chloroform, methanol, and other HPLC/GC-MS grade solvents

Procedure:

  • Inoculum preparation:

    • From a frozen glycerol stock, streak the engineered strain on YPD agar plate
    • Incubate at 30°C for 48 hours until single colonies appear
    • Pick a single colony and inoculate into 5 mL YPD in a test tube
    • Incubate overnight at 30°C with shaking at 200 rpm
  • Seed culture expansion:

    • Transfer the overnight culture to 50 mL fresh YPD in a 250 mL baffled flask
    • Incubate at 30°C with shaking at 200 rpm for 16-18 hours
  • Production fermentation:

    • Inoculate the seed culture into optimized production medium at OD600 ≈ 0.1
    • Add oleic acid to a final concentration of 2-5 mM to induce lipid droplet formation
    • Include appropriate antifoam agent if needed
    • Incubate at 30°C with shaking at 200 rpm for 96-120 hours
  • Process monitoring:

    • Regularly sample the culture to monitor cell density (OD600)
    • Measure glucose concentration and supplement if depleted
    • Monitor this compound accumulation by analytical methods
  • Product extraction and analysis:

    • Harvest cells by centrifugation at 4,000 × g for 10 minutes
    • Resuspend cell pellet in distilled water and recentrifuge for washing
    • Lyophilize the cell biomass for dry weight determination
    • Extract this compound with chloroform:methanol (2:1 v/v) using bead beating or sonication
    • Filter the extract and evaporate under nitrogen stream
    • Resuspend the residue in appropriate solvent for GC-MS or HPLC analysis

The biosynthetic pathway and engineering strategy for this compound production can be visualized as follows:

G cluster_0 Genetic Engineering Approaches cluster_1 Fermentation Strategies Glucose Glucose (Carbon Source) AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MVA Mevalonate Pathway AcetylCoA->MVA Acetoacetyl-CoA thiolase IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP MVA pathway enzymes FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPP synthase OS 2,3-Oxidosqualene FPP->OS Squalene synthase squalene epoxidase This compound This compound (Product) OS->this compound This compound synthase (TwOSC1) Engineering Engineering Strategies GeneticMod Genetic Modifications Engineering->GeneticMod Fermentation Fermentation Optimization Engineering->Fermentation Upregulation Pathway Upregulation: • tHMG1 overexpression • ERG20 integration • ERG1 enhancement Knockouts Competition Knockouts: • BTS1 deletion • ROX1 deletion • YPL062w/YJL064w deletion Heterologous Heterologous Enzyme: • TwOSC1 expression Lipid Lipid Droplet Engineering: • Oleic acid supplementation Medium Medium Optimization: • YPD with controlled feeding Conditions Process Conditions: • 30°C, 200 rpm • 96-120 hours Upregulation->MVA Upregulation->FPP Knockouts->FPP Heterologous->OS Lipid->this compound Medium->this compound Conditions->this compound

Diagram 2: this compound Biosynthetic Pathway and Engineering Strategies in S. cerevisiae. This diagram illustrates the metabolic route from glucose to this compound and the key genetic and fermentation engineering interventions that enhance production yield.

Applications and Future Perspectives

The successful development of high-yield this compound production in S. cerevisiae has significant implications for pharmaceutical research and development. This compound serves as the key precursor for celastrol, a promising therapeutic agent with demonstrated anticancer and antiobesity activities [1] [4]. The availability of a reliable and scalable microbial production platform for this compound will facilitate further investigation of celastrol's mechanisms of action and clinical potential. Beyond celastrol, this compound itself possesses valuable biological activities, including anti-inflammatory, antibacterial, and neuroprotective properties, which can now be more thoroughly explored with a sustainable supply [1] [6].

Future directions for this technology include the implementation of advanced genome engineering tools such as the SCRaMbLE (Synthetic Chromosome Recombination and Modification by LoxPsym-mediated Evolution) system, which allows for inducible genomic rearrangements that can further optimize strain performance [7]. Additionally, machine learning approaches are being developed to predict gene expression scores in S. cerevisiae, which could accelerate the design of optimized production strains by identifying the most impactful genetic modifications [5]. The integration of systems biology and multi-omics analyses will provide deeper insights into the regulatory networks and metabolic fluxes that govern this compound biosynthesis, enabling more precise engineering strategies.

The protocols and application notes described here provide researchers with a comprehensive framework for implementing this compound production in engineered S. cerevisiae. The remarkable achievement of 1500 mg/L titer demonstrates the tremendous potential of microbial cell factories for the sustainable production of complex plant-derived triterpenoids, paving the way for their expanded application in pharmaceutical and nutraceutical industries [1].

References

Comprehensive Application Notes and Protocols for CRISPR/Cas9 in Triterpenoid Pathway Engineering

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CRISPR/Cas9 in Metabolic Engineering

The application of CRISPR-Cas9 technology has moved beyond simple gene knockouts to become an indispensable tool for metabolic engineering. In the context of plant-derived natural products like friedelin, a pentacyclic triterpenoid, CRISPR offers the potential to precisely rewire biosynthetic pathways to enhance yield or produce novel analogs. This document provides a detailed framework for applying CRISPR-Cas9 to engineer the this compound biosynthesis pathway in plant systems. The protocols are designed with a focus on editing efficiency and minimizing off-target effects, drawing on the latest advancements in the field, including computational predictions and novel delivery mechanisms [1] [2] [3].

The fundamental challenge in metabolic engineering is the precise manipulation of often poorly characterized endogenous genes within a complex cellular network. The following sections outline a structured approach, from initial computational design to experimental validation, providing researchers with a reproducible methodology for engineering this compound production.

Current Data and Efficacy in Therapeutic Applications

Recent clinical trials and commercial approvals underscore the transformative potential of CRISPR-based therapies. The following table summarizes key quantitative data from late-stage clinical trials, demonstrating the efficacy that can be aspired to in therapeutic applications of engineered compounds [4].

Table 1: Summary of Efficacy Data from Recent CRISPR-Cas9 Clinical Trials

Target Disease/Condition Therapy/System Key Efficacy Metric Result Reference
Hereditary Transthyretin Amyloidosis (hATTR) Intellia's LNP-CRISPR (in vivo) Reduction in TTR protein levels ~90% average reduction sustained at 2-year follow-up [4]
Hereditary Angioedema (HAE) Intellia's LNP-CRISPR (in vivo) Reduction in Kallikrein protein & attack frequency 86% kallikrein reduction; 8/11 patients attack-free (16 weeks) [4]
Sickle Cell Disease / β-Thalassemia CASGEVY (ex vivo) Freedom from vaso-occlusive crises/transfusions Eliminated or significantly reduced in majority of patients [4] [5]

Key Observations from Clinical Data:

  • Sustained Effect: The ~90% reduction in TTR protein levels sustained over two years in hATTR patients indicates the potential for long-lasting effects from a single treatment, a highly desirable outcome for metabolic engineering [4].
  • Dose-Dependent Response: Data from the HAE trial shows a clear correlation between higher dosage and improved efficacy (86% reduction in kallikrein), highlighting the importance of dosage optimization in experimental design [4].
  • Platform Versatility: The success of both ex vivo (CASGEVY) and in vivo (LNP-delivered) approaches demonstrates the adaptability of CRISPR systems to different therapeutic and production contexts [4] [5].

Core Experimental Protocol for Endogenous Gene Manipulation

This protocol is adapted from a established method for the CRISPR-based manipulation and visualization of endogenous proteins in specialized mammalian cells, which provides a robust template for working with challenging endogenous genes in a cellular context [6]. The workflow for this protocol is illustrated below.

G cluster_design Phase 1: Guide RNA Design & Validation cluster_delivery Phase 2: Delivery System Preparation cluster_editing Phase 3: Cell Editing & Validation Start Start: Protocol for Endogenous Gene Manipulation P1_A Design sgRNA targeting This compound synthase locus Start->P1_A P1_B Perform in silico off-target prediction using Graph-CRISPR [2] P1_A->P1_B P1_C Select top 3-5 sgRNAs for empirical testing P1_B->P1_C P2_A Clone validated sgRNAs into CRISPR plasmid P1_C->P2_A P2_B Package plasmid into Lentiviral Particles P2_A->P2_B P2_C Determine viral titer P2_B->P2_C P3_A Transduce plant or yeast host cells P2_C->P3_A P3_B Select successfully transduced cells via antibiotic resistance P3_A->P3_B P3_C Extract genomic DNA from cell pools P3_B->P3_C P3_D Validate on-target editing via Sanger sequencing & T7E1 assay P3_C->P3_D P3_E Sequence potential off-target loci identified in silico P3_D->P3_E End End: Proceed to Metabolic Phenotyping P3_E->End

Phase 1: Guide RNA (sgRNA) Design and In Silico Validation

  • sgRNA Design: Design 20-nucleotide guide sequences targeting conserved functional domains of the This compound synthase (OSC) gene. The target site must be immediately followed by a 5'-NGG-3' Protospacer Adjacent Motif (PAM) [6] [7].
  • Efficiency Prediction: Input the sgRNA sequences into the Graph-CRISPR model to predict their on-target editing efficiency. This graph-based model integrates both sequence and secondary structure features of the sgRNA, outperforming models that rely on sequence alone [2].
  • Off-target Screening: Use the same tool to perform a genome-wide scan for potential off-target sites with up to 3-4 mismatches. Prioritize sgRNAs with minimal homology to other regions in the host genome [2].

Phase 2: Delivery Vector Preparation and Virus Packaging

  • Plasmid Construction: Clone the top 3-5 validated sgRNA sequences into a CRISPR-Cas9 plasmid backbone under a U6 promoter. A human codon-optimized S. pyogenes Cas9 nuclease should be expressed concurrently [6].
  • Virus Packaging: Generate lentiviral particles by co-transfecting the CRISPR plasmid with packaging plasmids (psPAX2 and pMD2.G) into HEK293T cells using a standard polyethylenimine (PEI) protocol [6].
  • Titer Determination: At 48 and 72 hours post-transfection, harvest the viral supernatant, concentrate it via ultracentrifugation, and determine the viral titer (e.g., using qPCR) before aliquoting and storage at -80°C.

Phase 3: Cell Transduction and Validation of Editing

  • Transduction: Transduce the plant or microbial host cells with the lentiviral particles in the presence of polybrene (8 µg/mL) to enhance infection efficiency.
  • Selection and Expansion: At 48 hours post-transduction, select successfully transduced cells using the appropriate antibiotic (e.g., Puromycin at 2 µg/mL) for 7 days to establish a stable, edited cell pool [6].
  • Editing Validation:
    • On-target Efficiency: Extract genomic DNA from the cell pool. Amplify the target locus by PCR and quantify the editing efficiency using a T7 Endonuclease I (T7E1) assay or by sequencing. Aim for an efficiency of >70% in the cell pool [6].
    • Off-target Assessment: Amplify the top 3-5 potential off-target loci identified in Phase 1 by PCR and subject them to Sanger sequencing. Analyze the chromatograms for indels using a tool like TIDE to confirm the absence of significant off-target editing [6] [2].

Advanced Delivery and Visualization Strategies

A significant challenge in CRISPR engineering is the efficient delivery of editing components to the target cells.

Lipid Nanoparticles (LNPs) for In Vivo Delivery

The success of Lipid Nanoparticles (LNPs) in clinical trials for liver-directed therapies makes them a highly promising vehicle for future in vivo applications in plants or microbial hosts. LNPs demonstrate a natural affinity for liver cells, efficiently delivering CRISPR components and enabling robust editing. A key advantage of LNPs over viral vectors is the potential for redosing, as they do not typically trigger the same immune responses [4].

Endogenous Tagging for Protein Localization

To visualize the subcellular localization and trafficking of this compound synthase without the artifacts of protein overexpression, adapt the protocol for endogenous tagging. This involves using CRISPR-Cas9 to precisely insert a fluorescent protein tag (e.g., GFP) directly into the genomic locus of the this compound synthase gene in the host cell. This allows for the study of the native protein's behavior in real-time using live-cell imaging [6].

Computational Tools for sgRNA Design and Analysis

The integration of advanced computational tools is critical for the success and efficiency of a CRISPR project.

Table 2: Computational Tools for Enhancing CRISPR Experiment Fidelity

Tool Name Primary Function Key Feature Application in Protocol
Graph-CRISPR [2] sgRNA on-target efficiency prediction Integrates sgRNA sequence and secondary structure using a graph neural network Primary tool for sgRNA selection and prioritization in Phase 1.
GaMD Molecular Dynamics [3] Atomic-level simulation of Cas9 dynamics Breaks the "millisecond barrier" to model Cas9's conformational changes For advanced troubleshooting and understanding mechanistic failures.
Optuna [2] Hyperparameter optimization for deep learning Efficiently searches complex parameter spaces to optimize model performance Used in the development of custom prediction models.

Application of Graph-CRISPR: This model directly addresses the limitation of previous tools by incorporating the secondary structure of the sgRNA itself, which is a critical factor influencing editing efficiency. Excessively stable hairpin loops or misfolding in the sgRNA can severely reduce editing efficiency and promote off-target effects. Using Graph-CRISPR during the design phase significantly increases the likelihood of selecting highly active sgRNAs [2].

Troubleshooting and Common Pitfalls

  • Low Editing Efficiency: If on-target efficiency is below 20%, the primary suspect is the sgRNA. Re-design and re-test new sgRNAs using the Graph-CRISPR model. Alternatively, low efficiency can result from insufficient viral transduction; re-titer the virus and optimize transduction conditions [6] [2].
  • High Off-Target Activity: This is often caused by sgRNAs with high sequence similarity to other genomic regions. Return to the in silico prediction in Graph-CRISPR and select a new sgRNA with a cleaner off-target profile. If working in a clonal context, single-cell clone and thoroughly sequence the genome to confirm the editing landscape [2] [3].
  • Cell Toxicity: High levels of Cas9 expression or excessive DNA double-strand breaks can induce cell death. Use a lower multiplicity of infection (MOI) to deliver fewer viral copies per cell and employ a vector with inducible Cas9 expression to control the timing and duration of nuclease activity.

Conclusion and Future Perspectives

The protocols and application notes detailed here provide a robust roadmap for applying CRISPR-Cas9 to the engineering of the this compound pathway. By leveraging computational tools like Graph-CRISPR for intelligent sgRNA design and adopting validated wet-lab protocols for delivery and validation, researchers can significantly accelerate their projects. The field is rapidly advancing with next-generation technologies such as base editing and prime editing, which offer even greater precision. Furthermore, the clinical validation of LNP delivery systems paves the way for more efficient in vivo editing strategies in the future [4] [1] [2]. This integrated approach, combining bioinformatics with empirical validation, is the cornerstone of modern, effective metabolic engineering.

References

Comprehensive Application Notes and Protocols for Enhanced Friedelin Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Friedelin and Its Significance

This compound (friedelan-3-one) is a pentacyclic triterpenoid first isolated from bark in 1807 and referred to as "cork alcohol" [1] [2]. This compound demonstrates remarkable pharmacological activities, including anti-inflammatory, anticancer, antioxidant, hepatoprotective, neuroprotective, antimicrobial, and antidiabetic effects [1] [2]. This compound also exhibits agricultural applications as a natural anti-insect agent and soil microbial community modulator [1] [2]. Additionally, it serves as the key precursor for celastrol, a promising anticancer and antiobesity drug candidate [3] [4] [5].

The structural complexity of this compound, characterized by its highly rearranged pentacyclic framework with an oxo group at position 3, presents significant challenges for chemical synthesis [1] [5]. Traditional plant extraction methods face limitations due to low natural abundance, typically constituting only 1-2% of cork extracts [6]. These challenges have driven research toward developing advanced extraction technologies and synthetic biology approaches to achieve sustainable, high-yield this compound production [1] [2].

Table 1: Key Pharmacological Activities of this compound

Pharmacological Activity Experimental Models Key Findings References
Neuroprotective Ethanol-induced neurotoxicity in pup brains Reduced TNF-α, NF-kB, caspase-3, and PARP-1 levels [7]
Anticancer Prostate cancer models (22Rv1, DU145 cells) CYP17A1 inhibition; reduced prostate weight and serum PSA [8]
Anti-inflammatory Mouse and rat models Significant reduction in inflammation markers [1] [2]
Antioxidant In vitro assays Free radical scavenging and liver protection [1] [2]
Antimicrobial Various pathogen models Activity against bacteria, viruses, fungi, and parasites [1] [2] [8]

This compound Production Methods Overview

This compound production methodologies encompass both conventional extraction from natural sources and advanced biotechnological approaches. Each method offers distinct advantages and limitations in terms of yield, scalability, and sustainability.

Natural Sources and Conventional Extraction

This compound is found in various plant species across multiple families, with particularly high concentrations in cork tissues. Key natural sources include:

  • Cork-rich trees: Quercus cerris (Turkey oak) and Quercus suber (cork oak) [6]
  • Medicinal plants: Maytenus ilicifolia, Azima tetracantha, various Garcinia species [1] [2]
  • Other sources: Mosses, lichens, and algae [1] [2]

Traditional extraction methods typically involve organic solvents such as dichloromethane, hexane, methanol, or ethanol through techniques like Soxhlet extraction or maceration [1] [2] [6]. These methods, while established, often result in modest yields and raise environmental concerns due to solvent usage.

Emerging Biosynthesis Approaches

Synthetic biology approaches represent a paradigm shift in this compound production. By engineering the mevalonate pathway in microbial hosts like Saccharomyces cerevisiae, researchers have achieved significantly improved this compound yields [9] [3] [5]. These approaches leverage genetic engineering to optimize the entire biosynthetic pathway, from enhanced precursor flux to expression of this compound-specific synthases.

Table 2: Comparison of this compound Production Methods

Production Method Typical Yields Advantages Limitations
Supercritical Fluid Extraction 4.02 wt% yield; 26-40.6% this compound in extract [6] Green technology, selective, reduced solvent use High equipment cost, optimization required
Conventional Solvent Extraction 2.5-10.9 wt% yield; ~20% this compound in extract [6] Simple setup, well-established Low selectivity, solvent intensive, moderate yields
Metabolically Engineered Yeast 63.91 mg/L (2022) [5]; 1500 mg/L (2025) [9] [3] Sustainable, high potential yields, scalable Complex strain development, requires specialized expertise

Protocol 1: Supercritical Fluid Extraction from Cork

Principle and Scope

Supercritical fluid extraction using carbon dioxide represents a green alternative to conventional organic solvent extraction. This method leverages the unique properties of supercritical CO₂, including tunable density, low viscosity, and high diffusivity, to achieve selective extraction of this compound from cork matrices [6]. The protocol below is optimized for Quercus cerris cork, achieving this compound concentrations of 30.4-40.6% in extracts [6].

Materials and Equipment
  • Plant Material: Quercus cerris cork, ground to 0.5-1.0 mm particle size
  • Extraction Solvent: Food-grade carbon dioxide (99.9% purity)
  • Cosolvent: Anhydrous ethanol (HPLC grade) for cosolvent-enhanced extraction
  • Equipment: Supercritical fluid extraction system with:
    • Dual piston pump for CO₂ delivery
    • Heated extraction vessel (50-500 mL capacity)
    • Pressure control system (back-pressure regulator)
    • Cosolvent pump (optional)
    • Collection vessel
  • Analytical Equipment: GC-MS system for analysis
Step-by-Step Procedure
  • Sample Preparation:

    • Dry cork material at 40°C to constant weight
    • Grind and sieve to obtain 0.5-1.0 mm particle size
    • Load extraction vessel with 10-50 g cork material
  • System Setup:

    • Set extraction temperature to 40-60°C
    • Set pressure to 150-300 bar
    • Set CO₂ flow rate to 1-5% of solvent vessel volume per minute
    • For cosolvent addition: set ethanol at 5-15% of total solvent volume
  • Extraction Process:

    • Pressurize system slowly to desired pressure
    • Maintain conditions for 60-180 minutes
    • Continuously collect extract in cooled collection vessel
    • Monitor extraction yield gravimetrically at timed intervals
  • Extract Recovery:

    • Slowly depressurize system
    • Rinse collection vessel with chloroform or ethanol
    • Evaporate solvents under reduced pressure
    • Weigh total extract and analyze by GC-MS
Optimization Guidelines
  • Temperature Effect: Higher temperatures (up to 60°C) generally improve yields but may reduce selectivity
  • Pressure Effect: Increased pressure enhances solvent density and extraction yield (optimum: 250-300 bar)
  • Cosolvent Percentage: 10% ethanol typically provides optimal balance between yield and selectivity [6]
  • Flow Rate: Moderate flow rates (2-3% vessel volume/min) prevent channeling and ensure efficient mass transfer

Protocol 2: Metabolic Engineering of Yeast for High-Yield this compound Production

Principle and Scope

This protocol describes the genetic modification of Saccharomyces cerevisiae to create microbial cell factories for this compound production. The approach involves pathway engineering to enhance precursor flux toward 2,3-oxidosqualene and expression of heterologous This compound synthase genes [9] [3] [5]. The most advanced implementations have achieved remarkable yields up to 1500 mg/L through combination of metabolic engineering and lipid droplet engineering [9] [3].

Strains, Vectors, and Media
  • Host Strain: S. cerevisiae BY4741 or similar industrial strain
  • Integration Vectors: CRISPR/Cas9 system for gene knock-in/knock-out
  • Expression Vectors: High-copy number plasmids with strong promoters
  • Key Genes:
    • TwOSC1: this compound synthase from Tripterygium wilfordii [3] [4] [5]
    • Pathway Genes: tHMG1, ERG20, ERG9, ERG1 [5]
    • Regulatory Genes: UPC2.1, POS5 [5]
  • Media:
    • YPD for routine cultivation
    • Synthetic dropout media for selection
    • Optimized production media with oleic acid [9] [3]
Strain Engineering Procedure
  • Endogenous Pathway Enhancement:

    • Integrate tHMG1, ERG20, ERG9, and ERG1 genes into yeast genome
    • Use strong constitutive promoters
    • Include UPC2.1 to upregulate sterol uptake
    • Integrate POS5 to enhance NADPH supply
  • Competing Pathway Downregulation:

    • Knock out BTS1 (geranylgeranyl diphosphate synthase)
    • Knock out ROX1 (repressor of hypoxia)
    • Knock out YPL062w and YJL064w (genes of competing pathways)
  • This compound Synthase Expression:

    • Clone TwOSC1 gene into high-copy number plasmid
    • Consider TwOSC1T502E mutant for enhanced activity [5]
    • Transform into engineered yeast strain
  • Lipid Droplet Engineering:

    • Supplement production medium with oleic acid
    • Optimize cell density to mitigate product cytotoxicity

The following diagram illustrates the comprehensive metabolic engineering strategy for enhanced this compound production in yeast:

G cluster_0 Metabolic Engineering Strategies Glucose Glucose MVA MVA Pathway Glucose->MVA OleicAcid OleicAcid LipidDroplets Lipid Droplet Engineering OleicAcid->LipidDroplets FPP Farnesyl PP (Precursor) MVA->FPP OS 2,3-Oxidosqualene (Key Intermediate) FPP->OS FriedelinSynthase Heterologous this compound Synthase (TwOSC1/TwOSC1T502E) OS->FriedelinSynthase This compound This compound (Product) Overexpression Overexpressed Genes: tHMG1, ERG20, ERG9, ERG1, UPC2.1, POS5 Overexpression->MVA Enhanced flux Knockout Knocked-out Genes: BTS1, ROX1, YPL062w, YJL064w Knockout->OS Reduced competition FriedelinSynthase->this compound LipidDroplets->this compound Increased storage & reduced cytotoxicity

Fermentation and Production Protocol
  • Strain Activation:

    • Inoculate single colony in 5 mL YPD medium
    • Incubate at 30°C with shaking at 250 rpm for 24 hours
  • Seed Culture:

    • Transfer to 50 mL optimized production medium
    • Incubate at 30°C with shaking at 250 rpm for 48 hours
  • Production Phase:

    • Transfer to main production medium (250 mL in 1 L flask)
    • Add oleic acid (0.1-0.5%) to enhance lipid droplet formation
    • Incubate at 20-25°C with shaking at 200 rpm for 5-7 days
  • Monitoring and Harvest:

    • Sample periodically for this compound quantification
    • Harvest cells by centrifugation after 120-168 hours
    • Extract this compound from cell pellets and culture supernatant

Analytical Methods for this compound Quantification and Characterization

Sample Preparation and Extraction

For plant materials, extract powdered samples (0.5-1.0 g) with dichloromethane, hexane, or ethanol using Soxhlet apparatus or ultrasonication [1] [6]. For microbial cultures, extract cell pellets with ethyl acetate or chloroform:methanol (2:1 v/v), and concentrate under reduced pressure [5].

GC-MS Analysis

Gas Chromatography-Mass Spectrometry provides reliable quantification and confirmation of this compound identity:

  • Column: DB-5MS or equivalent (30 m × 0.25 mm × 0.25 μm)
  • Temperature Program: 100°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min
  • Injector Temperature: 280°C
  • Carrier Gas: Helium, 1.0 mL/min constant flow
  • Ionization: EI mode at 70 eV
  • Detection: Selected ion monitoring at m/z 426.4 (molecular ion) or full scan 50-500 amu
NMR Characterization

For complete structural confirmation, Nuclear Magnetic Resonance spectroscopy is essential:

  • ¹H NMR: Characteristic signals include methyl singlets between δ 0.7-1.2 ppm
  • ¹³C NMR: Key signals at δ 213.0 (C-3 ketone), 58.0, 56.0, 42.0, and 39.0 ppm [6]
  • Sample Preparation: Dissolve 5-10 mg purified this compound in CDCl₃

Applications and Future Perspectives

Pharmaceutical Applications

The enhanced production of this compound enables further investigation of its promising pharmacological applications:

  • Neuroprotective Formulations: this compound has demonstrated significant protection against ethanol-induced neurotoxicity by reducing TNF-α, NF-kB, caspase-3, and PARP-1 levels [7]
  • Anticancer Therapies: As a precursor to celastrol, high-purity this compound enables development of potent anticancer agents [3] [5]
  • Anti-inflammatory Products: this compound's anti-inflammatory activity supports its development for inflammatory disorders [1] [2]
Scale-Up Considerations and Future Directions

For industrial translation of this compound production, several factors require consideration:

  • Process Economics: Microbial production shows promise for cost-effective scale-up, with recent yields of 1500 mg/L representing significant progress [9] [3]
  • Purification Strategies: Development of efficient downstream processing methods will be crucial for commercial viability
  • Future Strain Engineering: Additional improvements may include:
    • Dynamic pathway regulation
    • Organelle engineering
    • Adaptive laboratory evolution
    • Protein engineering of this compound synthases

The following workflow illustrates the integrated approach for enhanced this compound production:

G cluster_0 Yield Optimization Strategies SourceSelection Source Selection (Plant Material or Engineered Strain) Extraction Extraction Process (SCFE or Microbial Fermentation) SourceSelection->Extraction Analysis Analytical Characterization (GC-MS, NMR) Extraction->Analysis Applications Pharmaceutical Applications (Neuroprotection, Anticancer, Anti-inflammatory) Analysis->Applications SCFE Supercritical Fluid Extraction (40-60°C, 150-300 bar) SCFE->Extraction MetabolicEng Metabolic Engineering (Gene integration & knockout) MetabolicEng->Extraction LipidEng Lipid Droplet Engineering (Oleic acid supplementation) LipidEng->Extraction

Conclusion

The protocols presented herein provide comprehensive methodologies for enhancing this compound production through both advanced extraction technologies and synthetic biology approaches. The remarkable recent progress in metabolic engineering of yeast strains, achieving yields up to 1500 mg/L, demonstrates the potential for industrial-scale production [9] [3]. These advances address the critical supply limitations that have hindered pharmaceutical development of this compound and its derivatives.

The integration of extraction optimization with systems metabolic engineering provides a robust foundation for sustainable this compound production. These approaches enable sufficient material supply for further pharmacological evaluation and clinical development of this compound-based therapeutics for neurodegenerative diseases, cancer, inflammatory conditions, and metabolic disorders.

References

Comprehensive Application Notes and Protocols for Friedelin Pharmacokinetics Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Friedelin (friedelan-3-one), a pentacyclic triterpenoid first isolated in 1807, has garnered significant attention in pharmaceutical research due to its diverse pharmacological activities and potential therapeutic applications. This compound, classified chemically as a friedelane-type triterpenoid with molecular formula C₃₀H₅₀O and molecular weight of 426.7 g/mol, is widely distributed in various plant families including Celastraceae, Asteraceae, Fabaceae, and Myrtaceae, as well as in lower plants such as mosses and lichen. [1] [2] Recent research has demonstrated that this compound exhibits a remarkable range of biological activities, including anti-inflammatory, antioxidant, anticancer, antimicrobial, neuroprotective, and antidiabetic effects, positioning it as a promising candidate for drug development. [1] [3] The pharmacokinetic profile of any therapeutic compound is crucial in determining its efficacy and safety, yet comprehensive studies on this compound's absorption, distribution, metabolism, and excretion (ADME) remain limited. These application notes aim to provide researchers with standardized protocols and analytical frameworks to advance the understanding of this compound's pharmacokinetic behavior and facilitate its development as a potential therapeutic agent.

Physicochemical and Pharmacokinetic Properties

The physicochemical characteristics of this compound significantly influence its pharmacokinetic behavior and present both challenges and considerations for drug development. Understanding these fundamental properties is essential for designing effective formulation strategies and predicting in vivo behavior.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

Property Value Significance
Molecular Formula C₃₀H₅₀O Pentacyclic triterpenoid structure
Molecular Weight 426.7 g/mol Within acceptable range for drug-like compounds
Melting Point 262–263°C High melting point indicates crystal stability
cLogP 7.59 High lipophilicity, potential permeability issues
Water Solubility Insoluble Poor aqueous solubility, formulation challenge
Solubility in Chloroform Freely soluble Preferred solvent for extraction and analysis
pKa -7.4 Extremely weak basic compound
Topological Surface Area 17.1 Ų Relatively low polar surface area
Hydrogen Bond Acceptors 1 Single oxygen atom (ketone group)
Drug-Likeness Score -3.31 Poor drug-likeness per Lipinski's rule
Drug Score 0.13 Low overall potential as oral drug candidate

This compound exhibits challenging properties for drug development, particularly its high lipophilicity (cLogP 7.59) and extremely poor water solubility. [4] These characteristics significantly impact its absorption potential and likely contribute to low oral bioavailability. The compound's low topological polar surface area (17.1 Ų) and single hydrogen bond acceptor suggest potential membrane permeability, but the complete water insolubility remains a major formulation hurdle. [1] [2] this compound is freely soluble in chloroform and sparingly soluble in ethanol, guiding appropriate solvent selection for experimental preparations. [2] The high melting point (262–263°C) indicates strong crystal lattice energy, which further explains the dissolution challenges. These properties collectively contribute to this compound's poor drug-likeness score (-3.31) and low overall drug score (0.13), highlighting the need for sophisticated formulation approaches to overcome these limitations. [4]

Cytochrome P450 Inhibition Studies

Drug-metabolizing enzyme interactions represent a critical aspect of pharmacokinetic assessment, particularly for compounds like this compound that may be co-administered with other therapeutic agents. The cytochrome P450 (CYP) enzyme family plays a pivotal role in phase I metabolism of numerous pharmaceuticals, and inhibition of these enzymes can lead to clinically significant drug-drug interactions.

Experimental Protocol for CYP Inhibition Screening

Objective: To evaluate the inhibitory effects of this compound on major human cytochrome P450 enzymes (CYP3A4, 1A2, 2A6, 2E1, 2D6, 2C9, 2C19, and 2C8) using human liver microsomes (HLMs). [5]

Materials and Reagents:

  • Pooled human liver microsomes (commercially available)
  • This compound (≥98% purity)
  • NADPH-regenerating system (1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 4 mM MgCl₂)
  • CYP-specific probe substrates: Testosterone (CYP3A4), phenacetin (CYP1A2), coumarin (CYP2A6), chlorzoxazone (CYP2E1), dextromethorphan (CYP2D6), diclofenac (CYP2C9), S-mephenytoin (CYP2C19), paclitaxel (CYP2C8)
  • Positive control inhibitors: Ketoconazole (CYP3A4), furafylline (CYP1A2), tranylcypromine (CYP2A6), clomethiazole (CYP2E1), quinidine (CYP2D6), sulfaphenazole (CYP2C9), tranylcypromine (CYP2C19), montelukast (CYP2C8)
  • HPLC-grade solvents (acetonitrile, methanol)
  • Potassium phosphate buffer (100 mM, pH 7.4)

Equipment:

  • Analytical HPLC system with DAD and FLD detectors
  • Incubation water bath or thermomixer
  • Centrifuge
  • Liquid handling systems

Methodology:

  • Incubation Preparation: Prepare incubation mixtures containing 100 mM potassium phosphate buffer (pH 7.4), NADPH-generating system, appropriate HLM concentration (0.1-0.5 mg/mL based on CYP isoform), specific probe substrate at approximate Km concentration, and this compound (typically 100 μM for initial screening). [5]

  • Control Setup: Include negative controls (vehicle only) and positive controls (known inhibitors for each CYP isoform).

  • Incubation Conditions: Pre-incubate mixtures for 3 minutes at 37°C before initiating reactions with NADPH-generating system. Incubate for specified durations (10-40 minutes depending on CYP isoform). [5]

  • Reaction Termination: Stop reactions by adding 100 μL acetonitrile (10% trichloroacetic acid for CYP2A6) containing internal standard.

  • Sample Processing: Centrifuge at 12,000 rpm for 10 minutes and analyze supernatant using validated HPLC methods.

  • Metabolite Quantification: Monitor specific metabolites: 6β-hydroxytestosterone (CYP3A4), acetaminophen (CYP1A2), 7-hydroxycoumarin (CYP2A6), 6-hydroxychlorzoxazone (CYP2E1), dextrorphan (CYP2D6), 4'-hydroxydiclofenac (CYP2C9), 4-hydroxymephenytoin (CYP2C19), and 6α-hydroxypaclitaxel (CYP2C8). [5]

Table 2: CYP Enzyme Inhibition Profile of this compound

CYP Isoform IC₅₀ Value (μM) Inhibition Type Kᵢ Value (μM) Clinical Significance
CYP3A4 10.79 Noncompetitive 6.16 High (major drug metabolism pathway)
CYP2E1 22.54 Competitive 18.02 Moderate (narrow therapeutic index drugs)
CYP1A2 >100 Not significant - Low
CYP2A6 >100 Not significant - Low
CYP2D6 >100 Not significant - Low
CYP2C9 >100 Not significant - Low
CYP2C19 >100 Not significant - Low
CYP2C8 >100 Not significant - Low
Enzyme Kinetics and Time-Dependent Inhibition

Enzyme Kinetics Protocol:

  • For CYP isoforms showing significant inhibition (CYP3A4 and CYP2E1), conduct detailed enzyme kinetics studies.
  • Incubate various concentrations of probe substrates (20-100 μM testosterone for CYP3A4; 25-200 μM chlorzoxazone for CYP2E1) with this compound (0-50 μM).
  • Determine inhibition mechanism (competitive, noncompetitive, uncompetitive) and Kᵢ values through Lineweaver-Burk and Dixon plots. [5]

Time-Dependent Inhibition Assessment:

  • Pre-incubate this compound (20 μM) with HLMs (1 mg/mL) and NADPH-generating system for 0-30 minutes at 37°C.
  • Transfer aliquot to secondary incubation containing appropriate probe substrate.
  • Calculate time-dependent inhibition parameters (Kᵢₙₐₐₜ and Kᵢₙₐₐₜ/Kᵢ ratio) to assess mechanism-based inhibition. [5]

Key Findings: this compound demonstrates potent inhibition of CYP3A4 (IC₅₀ 10.79 μM) and moderate inhibition of CYP2E1 (IC₅₀ 22.54 μM), with no significant effects on other CYP isoforms at concentrations up to 100 μM. [5] The noncompetitive inhibition of CYP3A4 (Kᵢ 6.16 μM) and competitive inhibition of CYP2E1 (Kᵢ 18.02 μM) suggest different binding mechanisms for these enzymes. Additionally, this compound acts as a time-dependent inhibitor of CYP3A4 with Kᵢₙₐₐₜ/Kᵢ value of 4.84 nM/min, indicating potential for clinically significant drug interactions with substrates of this enzyme. [5] These findings highlight the importance of considering this compound's inhibition potential when co-administered with drugs metabolized by CYP3A4 or CYP2E1, particularly those with narrow therapeutic indices.

G cluster_CYP3A4 CYP3A4 Inhibition (Noncompetitive) cluster_CYP2E1 CYP2E1 Inhibition (Competitive) title This compound Cytochrome P450 Inhibition Mechanisms CYP3A4 CYP3A4 Enzyme Complex1 Enzyme-Friedelin Complex CYP3A4->Complex1 Complex2 Enzyme-Substrate Complex CYP3A4->Complex2 F_CYP3A4 This compound F_CYP3A4->Complex1 S_CYP3A4 Substrate (e.g., Testosterone) S_CYP3A4->Complex2 Complex3 Ternary Complex (Enzyme-Substrate-Friedelin) Complex1->Complex3 Complex2->Complex3 Product1 6β-Hydroxytestosterone Complex2->Product1 Metabolism CYP2E1 CYP2E1 Enzyme Complex4 Enzyme-Substrate Complex CYP2E1->Complex4 Complex5 Enzyme-Friedelin Complex CYP2E1->Complex5 F_CYP2E1 This compound F_CYP2E1->Complex5 S_CYP2E1 Substrate (e.g., Chlorzoxazone) S_CYP2E1->Complex4 Product2 6-Hydroxychlorzoxazone Complex4->Product2 Metabolism Title Title

Analytical Methods for Quantification

Accurate quantification of this compound in biological matrices and plant materials is essential for pharmacokinetic studies, bioavailability assessments, and quality control of herbal preparations. This section outlines validated analytical approaches for this compound detection and measurement.

Sample Preparation and Extraction Protocols

Plant Material Extraction:

  • Traditional Solvent Extraction: Soak powdered plant material (cork, leaves, stems) in chloroform, dichloromethane, or hexane for 24-48 hours with agitation. Filter and concentrate under reduced pressure. [1] [2]
  • Modern Extraction Techniques: Utilize ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE with CO₂), or ionic liquid extraction for improved efficiency and reduced environmental impact. [1]
  • Acid Hydrolysis: For bound forms, reflux with alcoholic HCl (2M) for 2 hours, followed by neutralization and extraction with organic solvents. [1]

Biological Sample Preparation:

  • Protein Precipitation: Add 3 volumes of acetonitrile or methanol to plasma/serum samples, vortex mix, centrifuge at 14,000 rpm for 15 minutes, and collect supernatant.
  • Liquid-Liquid Extraction: Mix biological samples with ethyl acetate or chloroform (1:3 v/v), shake for 20 minutes, centrifuge, and evaporate organic layer under nitrogen.
  • Solid-Phase Extraction: Use C18 cartridges preconditioned with methanol and water. Load samples, wash with water, and elute with methanol-acetonitrile (80:20).
Chromatographic Analysis and Spectroscopic Characterization

HPLC-UV/ELSD Methods:

  • Column: C18 reverse phase (250 × 4.6 mm, 5 μm)
  • Mobile Phase: Gradient of water (A) and acetonitrile (B) or methanol
  • Gradient Program: 0 min: 70% B; 0-20 min: 70-95% B; 20-25 min: 95% B; 25-30 min: 70% B
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 210-254 nm or ELSD
  • Retention Time: Approximately 18-22 minutes (method-dependent) [2]

HPLC-ESI-MS Parameters:

  • Ionization Mode: Electrospray ionization (ESI) positive and negative modes
  • Mass Detection: Positive mode: m/z 427.39344 [M+H]⁺ and m/z 449.37538 [M+Na]⁺; Negative mode: m/z 425.37889 [M-H]⁻
  • Fragmentation Pattern: EI-MS shows characteristic ions at m/z 426 [M]⁺, 411, 341, 273, 245, 231, 215, and 189 [2]

Spectroscopic Characterization:

  • IR Spectroscopy: Characteristic absorption bands at 2927 cm⁻¹ (C-H stretching), 1707 cm⁻¹ (C=O stretching), and 1380 cm⁻¹ (gem-dimethyl group) [2]
  • NMR Analysis: ¹³C NMR reveals 30 carbon signals: eight methyl, eleven methylene, five methine, and six quaternary carbons [2]

Biosynthesis and Metabolic Pathways

Understanding the biosynthetic origin of this compound provides insights into its structural features and potential metabolic fate in biological systems. The compound is produced through the mevalonate pathway, which is conserved across triterpenoid-producing organisms.

G cluster_phase1 Phase 1: Isoprenoid Precursor Formation cluster_phase2 Phase 2: Cyclization and Rearrangement title This compound Biosynthesis Pathway AcetylCoA Acetyl CoA AcAcCoA Acetoacetyl CoA AcetylCoA->AcAcCoA AACT HMGCoA HMG CoA AcAcCoA->HMGCoA HMGCS MVA Mevalonate (MVA) HMGCoA->MVA HMGCR IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP Multiple Enzymes DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IDI FPP Farnesyl Diphosphate (FPP) IPP->FPP FDPS DMAPP->FPP Squalene Squalene FPP->Squalene SQS OS 2,3-Oxidosqualene Squalene->OS SQE OSC Oxidosqualene Cyclase (OSC) OS->OSC OS->OSC Dammarenyl Dammarenyl Cation OSC->Dammarenyl Baccharenyl Baccharenyl Cation Dammarenyl->Baccharenyl Lupanyl Lupanyl Cation Baccharenyl->Lupanyl Germanioyl Germanioyl Cation Lupanyl->Germanioyl Oleamyl Oleamyl Cation Germanioyl->Oleamyl Friedenyl Friedenyl Cation Oleamyl->Friedenyl This compound This compound Friedenyl->this compound Title Title

Biosynthesis Protocol for Engineered Systems:

  • Gene Identification: Identify oxidosqualene cyclase (OSC) genes from this compound-producing plants (e.g., Celastraceae species).
  • Vector Construction: Clone this compound synthase gene into yeast expression vector (e.g., pYES2/CT or pESC series).
  • Yeast Transformation: Introduce expression vector into engineered Saccharomyces cerevisiae strains optimized for triterpene production.
  • Fermentation: Culture transformed yeast in appropriate medium with selection, induce gene expression with galactose.
  • Metabolic Engineering: Overexpress key mevalonate pathway genes (HMGR, ERG20) and downregulate competing pathways to enhance this compound yield. [1]

Recent Advances: The high demand for this compound has led to the development of CRISPR/Cas9 technology and gene overexpression plasmids to produce this compound using genetically engineered yeast, offering a sustainable alternative to plant extraction. [1] [3] This biotechnological approach enables more consistent production and reduces the environmental impact associated with traditional plant extraction methods.

Research Gaps and Future Perspectives

Despite the growing interest in this compound's pharmacological potential, significant research gaps remain in understanding its complete pharmacokinetic profile and translational applicability.

Critical Research Needs:

  • Comprehensive ADME Studies: Detailed investigations of this compound's absorption, distribution, metabolism, and excretion in relevant animal models and humans are notably lacking. Studies should include bioavailability assessment, tissue distribution analysis, and identification of major metabolites.
  • Formulation Development: Advanced formulation strategies are needed to address this compound's poor aqueous solubility, including nanocrystal formulations, lipid-based delivery systems, cyclodextrin complexes, and solid dispersion technologies.
  • Transport Protein Interactions: Potential interactions with efflux transporters (P-glycoprotein, BCRP) and uptake transporters should be evaluated to better understand absorption and distribution characteristics.
  • Clinical Pharmacokinetics: No human pharmacokinetic data are currently available, highlighting the need for well-designed clinical studies following appropriate preclinical safety assessment.
  • Food-Effect and Drug Interaction Studies: The impact of food on this compound bioavailability and comprehensive drug interaction potential beyond CYP enzymes require systematic investigation.

Methodological Recommendations:

  • Employ physiologically-based pharmacokinetic (PBPK) modeling to predict human pharmacokinetics based on in vitro and preclinical data.
  • Develop and validate sensitive LC-MS/MS methods for this compound quantification in biological matrices with lower limit of quantification in the ng/mL range.
  • Use radiolabeled this compound ([¹⁴C]-friedelin) for mass balance and metabolite profiling studies.
  • Implement in situ perfusion models to assess intestinal absorption mechanisms.
  • Conduct hepatic and intestinal microsomal stability assays to characterize primary metabolic pathways.

Conclusion

This compound represents a promising phytochemical with diverse pharmacological activities, but its development as a therapeutic agent faces significant challenges related to unfavorable physicochemical properties and limited pharmacokinetic understanding. The protocols and application notes provided in this document establish a framework for systematic investigation of this compound's pharmacokinetic behavior, with particular emphasis on its cytochrome P450 inhibition potential, analytical quantification, and biosynthetic production. Researchers should prioritize addressing the identified knowledge gaps, especially concerning absorption mechanisms, distribution patterns, and metabolic fate in relevant biological systems. The integration of modern biotechnological approaches, such as metabolic engineering in yeast systems, offers promising alternatives to traditional plant extraction methods and may facilitate more sustainable production of this compound for further pharmacological evaluation. As research advances, a comprehensive understanding of this compound's pharmacokinetic profile will be essential for rational drug development and successful translation of its promising pharmacological activities into clinical applications.

References

Comprehensive Application Notes and Protocols: Advanced Drug Delivery Systems for Friedelin

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Friedelin, a pentacyclic triterpenoid with demonstrated anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective activities, presents significant challenges for pharmaceutical development due to its poor aqueous solubility and low bioavailability. This document provides detailed application notes and experimental protocols for developing advanced drug delivery systems to overcome these limitations. We present comprehensive data on this compound's pharmacological profile, physicochemical properties, and specific formulation strategies including lipid-based nanocarriers, polymeric nanoparticles, controlled-release systems, and transdermal delivery platforms. Each protocol includes step-by-step methodologies, characterization techniques, and performance evaluation metrics to enable researchers to effectively develop this compound-based therapeutics. The information contained herein is particularly relevant for oncology applications, neuroprotective therapies, and chronic disease management where enhanced bioavailability and targeted delivery are critical for therapeutic success.

Introduction to this compound

Sources and Chemistry

This compound (friedelan-3-one) is a pentacyclic triterpene first isolated in 1807 and characterized as a ketonic triterpenoid with molecular formula C₃₀H₅₀O and molecular weight of 426.7 g/mol [1]. It possesses the most rearranged structure among triterpenes produced by oxidosqualene cyclases and is the only one containing a ketonic group at the C-3 position [2]. This compound is widely distributed in nature, with significant concentrations found in:

  • Cork tissues of various oak species (Quercus cerris, Quercus suber)
  • Plant families: Celastraceae, Asteraceae, Fabaceae, Clusiaceae, and Euphorbiaceae
  • Lower plants: Mosses (Rhodobryum roseum), lichens (Alectoria ochroleuca), and fungi (Ganoderma applanatum) [3] [1]

The compound typically presents as white needle crystals with a melting point of 262-263°C and is freely soluble in chloroform, sparingly soluble in ethanol, and practically insoluble in water [1]. Its specific optical rotation is [α]²⁵D + 2.0° (c.1.0, MeOH), and it functions as an extremely weak basic compound (pKa ~7.4) [1].

Biosynthesis and Production

This compound biosynthesis occurs via the mevalonate pathway, with the key step being the complex cyclization of 2,3-oxidosqualene catalyzed by This compound synthase [2]. Recent advances in CRISPR/Cas9 technology and gene overexpression plasmids have enabled the production of this compound using genetically engineered yeast, offering an alternative to traditional plant extraction [3]. This biotechnological approach addresses the challenge of limited natural supply and provides a more sustainable production method for pharmaceutical applications.

Pharmacological Rationale for Delivery System Development

Therapeutic Activities

This compound exhibits a broad spectrum of pharmacological activities that justify its development as a therapeutic agent:

Table 1: Pharmacological Activities of this compound

Activity Experimental Models Key Findings Potential Applications
Anti-cancer Various cancer cell lines Cytotoxic against mouse leukemia (P388), human lung adenocarcinoma (A549), mouse lymphoma (L1210) Oncology, targeted therapies
Anti-inflammatory In vitro inflammation models Inhibition of interleukin-1 (IL-1) and tumor necrosis factor (TNF) secretion Chronic inflammatory diseases
Antioxidant Hepatoprotective assays Protection against oxidative stress Liver diseases, neuroprotection
Antimicrobial Gram-positive/negative bacteria, fungi Activity against Mycobacterium spp., Candida spp. Antimicrobial resistance
Neuroprotective Neuronal models Protection against oxidative damage Neurodegenerative disorders
Molecular Mechanisms

The anti-cancer activity of this compound appears to involve tubulin polymerization inhibition, similar to other triterpenoid compounds [4]. This compound and its derivatives also demonstrate anti-HIV properties and potential activity against human coronaviruses, including SARS-CoV-2 [1]. The vasodilation, anti-histaminic, analgesic, and antipyretic properties further broaden its therapeutic potential [2]. Importantly, this compound shows low cytotoxicity to normal cells, making it an attractive candidate for further drug development [3].

Drug Delivery Challenges and Rationale

Physicochemical Barriers

The development of effective drug delivery systems for this compound is primarily challenged by its unfavorable physicochemical properties:

Table 2: Physicochemical Properties and Drug Development Challenges of this compound

Property Value/Characteristic Development Challenge
Water Solubility Practically insoluble Low oral bioavailability, limited formulation options
Log P 7.59 [5] Poor absorption/permeation, potential for bioaccumulation
Molecular Weight 426.7 g/mol Suitable for most delivery systems
Melting Point 262-263°C Stability concerns during processing
Hydrogen Bonding Acceptors: 1, Donors: 0 Limited interaction with biological membranes

The high lipophilicity (cLogP 7.59) significantly limits this compound's absorption and permeation, classifying it as a Class II compound in the Biopharmaceutics Classification System (low solubility, high permeability) [5]. This necessitates advanced formulation strategies to enhance its dissolution and bioavailability.

Biological Barriers

Beyond physicochemical challenges, this compound must overcome biological barriers including first-pass metabolism, rapid clearance, and potential P-glycoprotein efflux. The compound's weak basic nature may lead to variable absorption under different physiological pH conditions. Development of appropriate delivery systems must address these limitations while maintaining the compound's structural integrity and therapeutic activity.

Drug Delivery Platform Strategies

Lipid-Based Nanocarriers

Lipid-based nanocarriers represent a promising approach for this compound delivery due to their ability to encapsulate lipophilic compounds and enhance gastrointestinal absorption:

  • Liposomes: Spherical vesicles with phospholipid bilayers capable of encapsulating this compound in both hydrophobic and hydrophilic compartments
  • Solid Lipid Nanoparticles (SLNs): Offer improved stability and controlled release profiles compared to traditional liposomes
  • Nanoemulsions: Oil-in-water dispersions stabilized by surfactants that can significantly enhance oral bioavailability
  • Lipid Nanoparticles (LNPs): Particularly suitable for targeted delivery, as demonstrated in mRNA-based COVID-19 vaccines [6]

These systems can be functionalized with targeting ligands for specific tissues, such as transferrin receptors for brain targeting or folate receptors for cancer cells.

Polymeric Nanoparticles

Biodegradable polymeric nanoparticles offer controlled release kinetics and protection of this compound from degradation:

  • PLGA-based systems: Poly(lactic-co-glycolic acid) nanoparticles provide tunable release rates from days to months
  • Chitosan nanoparticles: Natural polysaccharide-based carriers with mucoadhesive properties for enhanced mucosal delivery
  • Dendrimers: Highly branched polymers with precise architecture for high drug loading capacity

These systems can be engineered for stimuli-responsive release at target sites using pH, enzyme, or temperature triggers.

Advanced Controlled Release Systems

Long-acting release systems can maintain therapeutic this compound levels for extended periods, improving patient compliance:

  • Microspheres: Biodegradable polymeric particles providing release over weeks to months
  • Implants: Solid devices for localized and sustained delivery, particularly useful for cancer treatment
  • In situ forming gels: Solutions that form depots upon injection, gradually releasing the incorporated drug

These technologies are particularly valuable for chronic conditions requiring long-term therapy, such as cancer, inflammatory diseases, and neurodegenerative disorders [6].

Transdermal and Microneedle Systems

Transdermal delivery bypasses first-pass metabolism and offers sustained release:

  • Traditional patches: Reservoir or matrix systems for continuous delivery through the skin
  • Microneedle arrays: Painless penetration of stratum corneum for systemic or local delivery
  • Nanoemulsion gels: Combined approaches enhancing skin permeation while providing reservoir effect

These systems are particularly advantageous for this compound's physicochemical properties and can be further enhanced by chemical permeation enhancers or physical methods such as iontophoresis.

Experimental Protocols

Protocol 1: this compound-Loaded Lipid Nanoparticles (FLNs)

Objective: Prepare and characterize this compound-loaded lipid nanoparticles for enhanced oral bioavailability.

Materials:

  • This compound (≥95% purity, extract or synthetic)
  • Glyceryl monostearate, Compritol 888 ATO (lipid phase)
  • Soy lecithin, Poloxamer 188 (surfactants)
  • Dichloromethane, methanol (HPLC grade)
  • Dialysis membrane (MWCO 12-14 kDa)

Equipment:

  • High-pressure homogenizer or probe sonicator
  • Dynamic light scattering (DLS) instrument
  • HPLC system with UV detector
  • Differential scanning calorimetry (DSC)

Methodology:

  • Hot Microemulsion Technique:

    • Melt lipid phase (glyceryl monostearate: 200 mg, soy lecithin: 50 mg) at 70°C
    • Dissolve this compound (50 mg) in the molten lipid phase
    • Heat aqueous phase (Poloxamer 188: 100 mg in 10 mL water) to same temperature
    • Add hot aqueous phase to lipid phase under high-speed homogenization (15,000 rpm, 5 min)
    • Cycle the pre-emulsion through high-pressure homogenizer (3 cycles at 500 bar)
    • Cool rapidly in ice bath while stirring to form FLNs
  • Purification and Analysis:

    • Centrifuge at 15,000 rpm for 30 minutes to separate unentrapped drug
    • Wash pellets and resuspend in fresh surfactant solution
    • Determine encapsulation efficiency by HPLC after destroying nanoparticles with methanol

Characterization Parameters:

  • Particle size, PDI, and zeta potential by DLS
  • Encapsulation efficiency (%) = (Total drug - Free drug) / Total drug × 100
  • In vitro drug release using dialysis bag method in PBS (pH 7.4) with 0.5% Tween 80
  • Transmission electron microscopy for morphology
  • DSC for crystallinity evaluation
Protocol 2: this compound-Loaded PLGA Nanoparticles

Objective: Develop biodegradable polymeric nanoparticles for controlled release of this compound.

Materials:

  • PLGA (50:50, MW 40,000-75,000)
  • Polyvinyl alcohol (PVA, MW 30,000-70,000)
  • Dichloromethane (DCM)
  • This compound standard

Methodology:

  • Emulsion-Solvent Evaporation Method:

    • Dissolve this compound (20 mg) and PLGA (200 mg) in DCM (10 mL)
    • Add this organic phase to aqueous PVA solution (2% w/v, 40 mL) dropwise
    • Emulsify using probe sonication (70% amplitude, 3 min pulse mode)
    • Stir overnight at room temperature to evaporate organic solvent
    • Collect nanoparticles by ultracentrifugation (20,000 rpm, 30 min)
    • Wash three times with distilled water and lyophilize
  • Quality Control:

    • Determine drug loading and encapsulation efficiency
    • Loading Capacity (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) × 100
    • Evaluate in vitro release in PBS (pH 7.4) with 0.1% Tween 80 at 37°C
    • Assess storage stability at 4°C, 25°C, and 40°C for 3 months
Protocol 3: this compound Transdermal Nanoemulgel

Objective: Formulate and evaluate a nanoemulgel system for transdermal delivery of this compound.

Materials:

  • This compound, Oleic acid (oil phase)
  • Tween 80, Transcutol P (surfactant/cosurfactant)
  • Carbopol 934, Triethanolamine (gelling agents)

Methodology:

  • Nanoemulsion Preparation:

    • Dissolve this compound (2% w/w) in oleic acid (10% w/w)
    • Prepare Smix (surfactant:cosurfactant) with Tween 80 and Transcutol P (3:1)
    • Mix oil phase and Smix (1:2 ratio)
    • Add aqueous phase dropwise with continuous stirring at 500 rpm
    • Characterize for droplet size, PDI, and zeta potential
  • Gel Incorporation:

    • Disperse Carbopol 934 (1% w/w) in nanoemulsion with stirring
    • Neutralize with triethanolamine to form gel
    • Evaluate spreadability, viscosity, and in vitro release
    • Perform skin permeation studies using Franz diffusion cells

The following diagram illustrates the decision-making process for selecting appropriate delivery systems based on this compound's properties and therapeutic goals:

G cluster_physicochemical Physicochemical Assessment cluster_biological Biological Assessment cluster_delivery Delivery System Selection cluster_applications Therapeutic Applications Start This compound API Properties P1 High Lipophilicity (LogP 7.59) Start->P1 P2 Poor Aqueous Solubility Start->P2 P3 Stable Chemical Structure Start->P3 B1 Low Oral Bioavailability Start->B1 B2 Anti-cancer Activity Start->B2 B3 Neuroprotective Effects Start->B3 D1 Lipid Nanoparticles (Oral/Parenteral) P1->D1 Addresses lipophilicity D3 Nanoemulsions/SNEDDS (Oral Enhancement) P2->D3 Improves dissolution D2 Polymeric Nanoparticles (Controlled Release) P3->D2 Enables controlled release B1->D3 Enhances absorption D4 Microneedle Patches (Transdermal Delivery) B1->D4 Bypasses first-pass metabolism B2->D1 Enables tumor targeting B3->D2 Sustained brain delivery A1 Oncology D1->A1 A2 Neurodegenerative Disorders D2->A2 A3 Chronic Inflammation D2->A3 D3->A3 A4 Antimicrobial Therapy D3->A4 D4->A3

Diagram 1: Rational Design Approach for this compound Delivery Systems Based on API Properties and Therapeutic Applications

Analytical Methods and Characterization

Quantification and Quality Control

HPLC Method for this compound Quantification:

  • Column: C18 reverse phase (250 × 4.6 mm, 5μm)
  • Mobile phase: Acetonitrile:methanol:water (75:15:10, v/v/v)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Retention time: ~12.5 minutes
  • Linearity: 5-500 μg/mL (r² > 0.999)
  • Application: Encapsulation efficiency, drug loading, in vitro release studies

Characterization Techniques:

Table 3: Analytical Methods for this compound Delivery System Characterization

| Parameter | Method | Acceptance Criteria | |---------------|------------|-------------------------| | Particle Size | Dynamic Light Scattering | PDI < 0.3, size distribution appropriate for route | | Zeta Potential | Electrophoretic Mobility | | >|±30| mV for good stability | | Entrapment Efficiency | HPLC after separation | >80% for efficient systems | | Drug Release | Dialysis method, USP apparatus | Profile matches intended application | | Morphology | TEM, SEM | Uniform, spherical particles | | Crystallinity | DSC, PXRD | Confirmation of amorphous state | | Stability | ICH guidelines | <10% degradation after 3 months |

Regulatory Considerations

While this compound is a natural product with demonstrated safety in traditional use, development of pharmaceutical formulations requires comprehensive preclinical evaluation. Key considerations include:

  • Quality Control: Standardization of raw material sourcing, with genetically engineered yeast production offering advantages in consistency and scalability [3]
  • Safety Pharmacology: Thorough evaluation of this compound's effects on major organ systems, particularly given its high lipophilicity and potential for accumulation
  • Toxicology Studies: Acute and chronic toxicity profiling in appropriate animal models
  • CMC Requirements: Comprehensive Chemistry, Manufacturing, and Controls documentation for the drug substance and drug product

Regulatory agencies may classify this compound formulations as 505(b)(2) products if sufficient data exists on the compound's safety and efficacy, potentially streamlining the development pathway.

Conclusion and Future Perspectives

The development of advanced drug delivery systems for this compound represents a promising approach to overcoming its significant biopharmaceutical challenges. The protocols and strategies outlined in this document provide researchers with practical methodologies for designing this compound formulations with enhanced therapeutic efficacy and improved patient compliance.

Future development should focus on targeted delivery systems that leverage this compound's anti-cancer properties while minimizing systemic exposure. Additionally, combination therapies incorporating this compound with other therapeutic agents may provide synergistic effects, particularly in oncology applications. The continued advancement in extraction technologies and biosynthetic production methods will ensure adequate supply of high-quality this compound for pharmaceutical development.

As drug delivery technologies evolve, this compound formulations should incorporate smart release mechanisms responsive to disease-specific biomarkers and digital health technologies for monitoring therapeutic outcomes. These innovations will position this compound as a valuable therapeutic agent in the natural product-derived pharmaceutical landscape.

References

Strategies for Enhanced Friedelin Production

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core methodologies for increasing friedelin yield, each suitable for different experimental goals.

Method Key Actions / Compounds Host / System Key Outcome / Yield Reference
Metabolic Engineering Overexpression of tHMG1, ERG20, ERG9, ERG1, POS5, UPC2.1; Knockout of BTS1, ROX1, YPL062W, YJL064W; Expression of TwOSC1T502E; Medium optimization Saccharomyces cerevisiae (Yeast) 63.91 ± 2.45 mg/L (in shake flask) [1] [2]
Enhanced key enzyme activity, alleviated promoter inhibition, reduced competing pathway flux; Lipid droplet engineering; Medium optimization Saccharomyces cerevisiae (Yeast) 1,500 mg/L (in 250 mL shake flask) [3]
Deletion of UBC7 gene Saccharomyces cerevisiae (Yeast) 5-fold increase in this compound titer [4]
Elicitation in Plant Tissue Culture Treatment with Methyl Jasmonate (100 µM) Cannabis sativa Hairy Root Cultures 3.73-fold increase in this compound vs. control [5]
Treatment with Salicylic Acid Cannabis sativa Hairy Root Cultures 2.88-fold increase in this compound vs. control [5]
Extraction Optimization Supercritical Fluid Extraction (SFE) with CO₂ and 2.5 wt% Ethanol (at 60°C, 11 g/min flow rate) Quercus cerris Cork This compound concentration in extract: ~45 wt% [6]

Troubleshooting Common Experimental Challenges

Here are solutions to specific issues researchers might encounter.

FAQ 1: My engineered yeast strain shows a sharp drop in this compound yield after being taken from storage. What could be wrong?

  • Problem: Loss of production capability after strain preservation.
  • Solution: This is a classic sign of plasmid instability. Genes expressed on plasmids can be lost during cell division, especially under non-selective conditions or long-term storage.
  • Actionable Protocol: Implement genomic integration of key pathway genes to create a more stable strain.
    • Use a method like the Modularized Two-Step (M2S) technique to integrate genes (e.g., tHMG1, ERG20, ERG9) into the yeast chromosome [1].
    • Perform selection and verify integration via colony PCR and sequencing.
    • Compare the production stability of the new integrated strain with the previous plasmid-based strain over multiple generations in a non-selective medium.

FAQ 2: I am using hairy root cultures, but the yield of this compound is still too low for our needs. How can I boost it quickly?

  • Problem: Low productivity in plant tissue cultures.
  • Solution: Employ an elicitation strategy. Elicitors like methyl jasmonate and salicylic acid can trigger a plant's defense response, leading to a rapid surge in secondary metabolite production.
  • Actionable Protocol: Optimize elicitor treatment for Cannabis sativa hairy roots [5].
    • Culture hairy roots in a suitable liquid medium (e.g., MS or B5) for 28 days to reach the stationary phase.
    • Prepare stock solutions of Methyl Jasmonate (MJ) and Salicylic Acid (SA) and filter-sterilize.
    • Add MJ to a final concentration of 100 µM and harvest roots after 24 hours.
    • Alternatively, add SA and harvest roots after 96 hours.
    • Extract and analyze the this compound content. The above protocol achieved a 2.88 to 3.73-fold increase.

FAQ 3: I am extracting this compound from plant cork, but the process uses large amounts of hazardous solvents. Is there a greener and more efficient alternative?

  • Problem: Use of noxious organic solvents (e.g., chloroform, dichloromethane) in traditional extraction.
  • Solution: Optimize Supercritical Fluid Extraction (SFE) with CO₂.
  • Actionable Protocol: Follow a design of experiments (DoE) approach for Quercus cerris cork [6].
    • Milling: Grind the cork to an intermediate particle size (e.g., 60-80 mesh).
    • Parameters: Set the SFE system to a temperature of 60°C and a pressure of 300 bar.
    • Cosolvent: Use 2.5 wt% ethanol as a cosolvent to improve yield and selectivity.
    • Flow Rate: Use a CO₂ flow rate of 11 g/min.
    • This method is greener, allows for easy solvent removal, and can achieve a this compound concentration of up to 45% in the extract.

Experimental Workflow Diagrams

The diagrams below outline the core experimental processes for microbial and plant-based production platforms.

microbial_workflow Start Start: Wild-type S. cerevisiae Step1 Overexpress endogenous genes (tHMG1, ERG20, ERG9, ERG1, POS5, UPC2.1) Start->Step1 Step2 Knock out competing genes (BTS1, ROX1, YPL062w, YJL064w) Step1->Step2 Step3 Introduce high-efficiency This compound synthase (e.g., TwOSC1) Step2->Step3 Step4 Optimize fermentation medium and conditions Step3->Step4 Result Result: High-Yield this compound Production Step4->Result

plant_workflow Start Start: Establish Hairy Root Culture Step1 Culture in optimal medium (e.g., MS liquid with 3% sucrose) Start->Step1 Step2 Grow to stationary phase (approx. 28 days) Step1->Step2 Step3 Add Elicitor Step2->Step3 Step3_opt1 Methyl Jasmonate (100 µM) Step3->Step3_opt1 Step3_opt2 Salicylic Acid Step3->Step3_opt2 Step4_opt1 Harvest after 24 hours Step3_opt1->Step4_opt1 Step4_opt2 Harvest after 96 hours Step3_opt2->Step4_opt2 Result Result: Enhanced this compound Yield (2.9 to 3.7-fold increase) Step4_opt1->Result Step4_opt2->Result

References

friedelin extraction optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the primary methods for extracting Friedelin? this compound is extracted through several methods. Traditional methods use organic solvents like dichloromethane (DCM) via Soxhlet extraction or solid-liquid extraction (SLE). Advanced methods include Supercritical Fluid Extraction (SFE) using CO₂, often with ethanol as a cosolvent, and the emerging approach of de novo biosynthesis using engineered microbial factories like Saccharomyces cerevisiae [1] [2] [3].

  • Q2: My SFE yield is low. What parameters should I optimize? Low yield in SFE is often due to suboptimal conditions. The key parameters to optimize are temperature, pressure, CO₂ flow rate, and cosolvent concentration [2]. A study on Quercus cerris cork found that using a moderate temperature (50-60 °C) with ethanol as a cosolvent (around 5 wt%) significantly boosts total yield. However, for higher selectivity towards this compound, a lower ethanol content (around 2.5 wt%) is preferable [2]. Fine-tuning these factors is crucial for balancing yield and purity.

  • Q3: What are the main challenges in microbial production of this compound? Constructing an efficient microbial cell factory involves challenges such as low precursor flux, competition from native metabolic pathways, and product cytotoxicity. Successful strategies include enhancing the activity of key enzymes in the biosynthetic pathway, alleviating promoter inhibition, and using lipid droplet engineering to mitigate cytotoxicity and enhance production [1].

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low Extraction Yield Inefficient solvent system; Incorrect particle size; Suboptimal SFE parameters. Use chloroform/DCM; For SFE, optimize cosolvent (2.5-5% ethanol); Use intermediate particle size (e.g., 60-80 mesh) [2] [4].
Low Selectivity/Purity Co-extraction of non-target compounds (e.g., lipids, waxes). For SFE, use lower cosolvent % (~2.5% EtOH) and longer extraction times; Implement a purification step (e.g., crystallization) [2].
Low Titer in Microbial Production Metabolic flux limitations; Cytotoxicity of this compound; Low cell density. Enhance key enzyme activity (e.g., TwOSC1); Engineer lipid droplets for storage; Use optimized fermentation media (e.g., YPD) [1].
Poor Aqueous Solubility for Bioassays Inherent lipophilicity of this compound. Use the compound in a partially purified extract matrix; Employ nanoencapsulation or delivery vehicles like oil-in-water emulsions [3].

Extraction Methods & Performance Data

The table below summarizes key quantitative data from recent research to help you compare different extraction approaches.

Method / Source Key Conditions / Strain Performance Output
Supercritical Fluid Extraction (SFE) [2] Cork, 300 bar, 50°C, 5% EtOH, 11 g/min Yield: 2.2 wt%; This compound Conc.: ~40.6 wt% (in extract)
Soxhlet Extraction [2] Dichloromethane Yield: 4.3 wt%
Solid-Liquid Extraction [2] Dichloromethane Yield: 1.5 wt%
De Novo Biosynthesis (Yeast) [1] Initial Strain (Z16) in YPD Titer: 270 mg/L
De Novo Biosynthesis (Yeast) [1] Optimized Strain (Z28) in Shake Flask Titer: 1500 mg/L (Record)

Detailed Experimental Protocols

Protocol 1: Supercritical Fluid Extraction of this compound from Cork

This protocol is adapted from research on optimizing SFE from Quercus cerris cork [2].

  • Biomass Preparation: Granulate the cork biomass and sieve it to an intermediate particle size (e.g., 60-80 mesh).
  • SFE Setup: Load the biomass into the SFE extraction vessel. Use CO₂ as the supercritical fluid.
  • Optimized Extraction: Set the SFE system to the following parameters to maximize yield and selectivity:
    • Temperature: 50-60 °C
    • Pressure: 230-300 bar
    • CO₂ Flow Rate: 8-11 g/min
    • Cosolvent: 2.5-5.0 wt% Ethanol (Use 2.5% for higher selectivity, 5% for higher total yield)
    • Extraction Time: Ensure a sufficient duration, as selectivity improves with longer times.
  • Collection: The extract, now rich in this compound, is collected from the separator. The yield can be calculated as (mass of extract / mass of dry cork) × 100% [2].
Protocol 2: Establishing a De Novo this compound Biosynthesis Pathway in Yeast

This protocol outlines the metabolic engineering steps used to achieve high-level production in S. cerevisiae [1].

  • Pathway Construction: Introduce the this compound synthase gene (e.g., TwOSC1) into S. cerevisiae to establish the de novo biosynthetic pathway.
  • Host Strain Engineering:
    • Enhance Precursor Supply: Overexpress key enzymes in the mevalonate pathway (e.g., HMG-CoA reductase) to increase the flux towards the isoprenoid building blocks (IPP/DMAPP).
    • Reduce Competition: Knock out or downregulate genes in competing metabolic pathways (e.g., ergosterol biosynthesis) to channel resources towards this compound production.
  • Promoter Engineering: Replace native promoters with strong, constitutive, or inducible promoters to alleviate potential transcriptional bottlenecks for key pathway genes.
  • Fermentation & Lipid Droplet Engineering:
    • Culture Conditions: Use a rich medium like YPD. Perform fermentation in shake flasks or bioreactors.
    • Mitigate Cytotoxicity: Engineer the host's lipid droplets to serve as storage organelles for this compound, thereby reducing its cytotoxic effects and enabling higher cell density and product titer.
  • Analysis: Quantify this compound titer using analytical techniques such as HPLC or GC-MS.

Optimized Workflow Visualization

The following diagram illustrates the optimized biosynthetic pathway and engineering strategy for high-yield this compound production in yeast, integrating the key steps from the protocol above.

friedelin_biosynthesis cluster_pathway Biosynthetic Pathway cluster_engineering Key Engineering Strategies AcetylCoA Acetyl-CoA IPP_DMAPP IPP / DMAPP AcetylCoA->IPP_DMAPP MVA Pathway Squalene Squalene IPP_DMAPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase This compound This compound Oxidosqualene->this compound This compound Synthase (TwOSC1) EnhanceEnzymes Enhance Key Enzyme Activity EnhanceEnzymes->IPP_DMAPP AlleviatePromoters Alleviate Promoter Inhibition AlleviatePromoters->Oxidosqualene ReduceCompetition Reduce Competing Pathway Flux ReduceCompetition->Oxidosqualene LipidEngineering Lipid Droplet Engineering LipidEngineering->this compound MediumOpt Medium Optimization MediumOpt->this compound

SFE Parameter Optimization Relationships

This diagram maps the complex relationships between key SFE parameters and their combined impact on the critical outcomes of yield and selectivity.

sfe_optimization Temperature Temperature Cosolvent Ethanol % (Cosolvent) Temperature->Cosolvent Synergistic TotalYield Total Yield Temperature->TotalYield Moderate Positive Selectivity Selectivity to this compound Temperature->Selectivity Complex Effect Pressure Pressure Pressure->TotalYield Strong Positive Cosolvent->Pressure Interactive Cosolvent->TotalYield Strong Positive (Up to 5%) Cosolvent->Selectivity Negative (>2.5%) FlowRate CO₂ Flow Rate FlowRate->TotalYield Positive ParticleSize Particle Size ParticleSize->TotalYield Intermediate Optimal

I hope this technical support center provides a solid foundation for your work with this compound. The field is advancing rapidly, particularly in the area of microbial production, which holds great promise for a more sustainable and scalable supply [1] [4].

References

Technical Support Center: Enhancing Friedelin Solubility for Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Friedelin Solubility Challenges

This compound (friedelan-3-one) is a pentacyclic triterpenoid with significant pharmacological potential, including demonstrated anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities [1] [2]. Despite its promising therapeutic properties, this compound faces substantial solubility limitations that present major challenges for pharmaceutical development. This technical support center provides researchers with evidence-based strategies to overcome these solubility barriers through formulation approaches, chemical modifications, and advanced prediction tools.

The fundamental challenge with this compound lies in its inherently lipophilic nature. With a molecular formula of C₃₀H₅₀O and molecular weight of 426.7 g/mol, this compound exhibits extremely poor aqueous solubility and is classified as an extremely weak basic compound (pKa ≈ -7.4) [1] [2]. Its pentacyclic structure with multiple methyl groups contributes to high crystallinity and low solvation potential in polar solvents. Understanding these fundamental physicochemical properties is essential for developing effective solubility enhancement strategies.

This compound Solubility Profile & Molecular Properties

Solubility Characteristics

Table 1: Experimental Solubility Profile of this compound in Various Solvents

Solvent Category Solvent Solubility Experimental Conditions
Chlorinated Chloroform Freely soluble Room temperature [2]
Non-polar n-Hexane Soluble Sequential extraction [3]
Non-polar Petroleum ether Soluble Bark extraction [3]
Polar aprotic Ethyl acetate Soluble Sequential extraction [3]
Polar protic Ethanol Sparingly soluble Room temperature [2]
Polar protic Methanol Sparingly soluble 70-80% concentration [3]
Aqueous Water Insoluble Room temperature [2]
Key Molecular Properties

Table 2: Molecular Properties of this compound Influencing Solubility

Property Value Significance for Solubility
Molecular Weight 426.7 g/mol Within acceptable range for drug-like compounds
cLogP 7.59 Indicates extremely high lipophilicity [4]
Hydrogen Bond Acceptors 1 (ketone group) Limited capacity for hydrogen bonding with aqueous solvents
Hydrogen Bond Donors 0 Unable to form donor bonds with solvents
Topological Polar Surface Area (TPSA) 17.1 Ų Very low polar surface area [4]
Melting Point 262-263°C High melting point indicates strong crystal lattice energy
Drug-Likeness Score -3.31 Poor drug-likeness primarily due to solubility issues [4]

Solubility Enhancement Strategies

Formulation-Based Approaches

Table 3: Formulation Strategies for Enhancing this compound Solubility

Strategy Mechanism Recommended Approach Considerations
Complexation Formation of inclusion complexes with cyclodextrins Hydroxypropyl-β-cyclodextrin in 1:1 or 1:2 molar ratios Improves aqueous solubility but may affect permeability
Lipid-Based Systems Encapsulation in lipid nanoparticles or emulsions Self-emulsifying drug delivery systems (SEDDS) with medium-chain triglycerides Leverages high logP; enhances lymphatic absorption
Solid Dispersions Molecular dispersion in hydrophilic polymer matrix Spray drying or hot melt extrusion with PVP or HPMC Amorphous form generation improves dissolution
Micellar Solutions Surfactant-mediated solubilization Poloxamer or polysorbate-based systems above critical micelle concentration Concentration-dependent efficacy; potential cytotoxicity
Crystal Engineering Particle size reduction and crystal habit modification Nanonization via wet milling or high-pressure homogenization Increases surface area for dissolution
Salt Formation Conversion to ionic form with counterion Not applicable (lacks ionizable groups) This compound has no ionizable functional groups
Chemical Modification Approaches

Structural derivatization of this compound presents a promising approach to enhance solubility while maintaining, or in some cases improving, its pharmacological activity. The ketone group at position C-3 serves as the primary site for chemical modification, though the complex pentacyclic structure with nine defined stereocenters presents significant synthetic challenges [1] [5].

  • Reduction to Friedelinol: Reduction of the C-3 ketone group using sodium borohydride (NaBH₄) produces 3β-friedelinol (epi-friedelinol), while reduction with sodium metal yields the 3α-epimer (friedelinol) [2]. These reduced derivatives generally exhibit improved aqueous solubility while maintaining biological activity. The hydroxyl group introduced through reduction provides a hydrogen bond donor absent in this compound, facilitating better interaction with aqueous solvents.

  • Prodrug Synthesis: Creation of water-soluble prodrugs through conjugation with polar moieties at the C-3 position (after reduction) represents a promising strategy. Phosphate esters, amino acid conjugates, and PEGylated derivatives can significantly enhance aqueous solubility. These linkers can be designed for enzymatic cleavage in vivo, regenerating the active compound.

  • Glycosylation: Attachment of sugar moieties to create this compound glycosides mimics natural product strategies for enhancing polarity. This approach adds multiple hydrogen bond acceptors and donors, potentially improving aqueous solubility by several orders of magnitude while possibly enhancing target recognition.

Experimental Workflow for Solubility Optimization

G Start Start Solubility Enhancement SW Solubility Screening Start->SW CM Chemical Modification Start->CM F1 Formulation Approach Start->F1 CE Computational Evaluation Start->CE TS Troubleshooting Start->TS A1 Determine baseline solubility in multiple solvents SW->A1 A2 Identify optimal solvent system using prediction tools SW->A2 A3 Consider reduction to 3β-friedelinol CM->A3 A4 Explore prodrug strategies for aqueous systems CM->A4 A5 Develop lipid-based formulations F1->A5 A6 Create solid dispersions with hydrophilic polymers F1->A6 A7 Use machine learning models (FastSolv) for prediction CE->A7 A8 Apply HSP parameters for solvent selection CE->A8 A9 Address crystallization issues TS->A9 A10 Optimize for specific biological assays TS->A10

Systematic Workflow for this compound Solubility Enhancement

The experimental workflow for this compound solubility optimization should follow a systematic approach that integrates traditional formulation strategies with modern computational tools. This begins with comprehensive solubility screening across multiple solvent systems to establish baseline behavior, followed by implementation of appropriate enhancement strategies based on the intended application.

Critical decision points in the workflow include:

  • For oral delivery, prioritize lipid-based formulations and solid dispersions
  • For parenteral administration, focus on cyclodextrin complexes and micellar solutions
  • For in vitro screening, chemical modifications like reduction to friedelinol may be sufficient
  • Always utilize computational prediction tools like FastSolv early in the process to guide solvent selection and minimize experimental effort

Computational Solubility Prediction

Modern machine learning approaches have revolutionized solubility prediction, enabling researchers to screen potential solvent systems in silico before undertaking laborious experimental work. The FastSolv model, developed by MIT researchers and trained on the extensive BigSolDB dataset, provides particularly valuable predictions for organic solvents [6] [7]. This model can predict solubility across a range of temperatures and has demonstrated accuracy approaching the aleatoric limit of experimental measurements (0.5-1 log S) [7].

Traditional solubility parameters remain valuable for understanding the fundamental interactions governing this compound solubility:

  • Hansen Solubility Parameters (HSP) partition solubility into three components: dispersion (δd), dipolar (δp), and hydrogen bonding (δh) [8]. This compound, with its high lipophilicity and low polar surface area, will likely show optimal solubility in solvents with high δd and low δp and δh values.
  • Hildebrand Solubility Parameter provides a single parameter (δ) approach that works reasonably well for non-polar and slightly polar molecules [8]. This simplified model can provide initial guidance for solvent selection.

When using computational prediction tools for this compound, consider:

  • Temperature effects: Solubility generally increases with temperature, but the magnitude varies by solvent
  • Solvent mixtures: Binary or ternary solvent systems often provide better solubility than single solvents
  • Prediction uncertainty: All models have limitations, particularly for novel chemical space

Troubleshooting Guide & FAQs

Common Experimental Issues

Q: Despite using computational predictions, my experimental solubility values are significantly lower than expected. What could be causing this discrepancy?

A: Several factors could contribute to this issue:

  • Crystal form variations: this compound may exist in different polymorphic forms with varying solubility. Ensure characterization by XRD or DSC to confirm crystal structure.
  • Purity issues: Natural product-derived this compound may contain closely related triterpenoids that affect solubility. Verify purity by HPLC (>95% recommended).
  • Kinetic vs. thermodynamic solubility: Experimental measurements may reflect kinetic solubility rather than true equilibrium. Extend equilibration time to 24-72 hours with agitation.
  • Solvent history: Residual water in organic solvents can significantly impact solubility. Ensure proper solvent storage and handling.

Q: I am experiencing difficulty achieving sufficient this compound concentration for cellular assays. What approaches would you recommend?

A: For biological assays, consider these strategies:

  • 3β-friedelinol preparation: Reduce this compound to 3β-friedelinol using NaBH₄, which typically shows improved aqueous solubility while maintaining bioactivity [2].
  • DMSO stock solutions: Prepare concentrated stock solutions in DMSO (50-100 mM) followed by dilution into aqueous buffer (keep final DMSO <0.5%).
  • β-cyclodextrin complexation: Pre-form complexes with hydroxypropyl-β-cyclodextrin (20-40 mM) to maintain solubility upon aqueous dilution.
  • Lipid nanoparticles: For longer-term studies, incorporate into lipid nanocarriers using thin-film hydration or microemulsion approaches.

Q: My this compound solutions precipitate upon storage. How can I improve stability?

A: Precipitation upon storage typically indicates:

  • Supersaturation: Initial concentrations may exceed true thermodynamic solubility. Reduce concentration or add stabilizers.
  • Polymorphic transformation: Metastable forms may convert to more stable, less soluble forms. Consider polymer-based stabilization.
  • Oxidation: The ketone group may be susceptible to degradation. Add antioxidants (e.g., BHT, ascorbic acid) and store under inert atmosphere.
  • Temperature fluctuations: Maintain constant storage temperature, as solubility is temperature-dependent.
Method-Specific Optimization

Q: What is the recommended protocol for reducing this compound to 3β-friedelinol?

A: The following protocol typically yields good results:

  • Dissolve this compound (1.0 g, 2.34 mmol) in anhydrous THF (30 mL) under nitrogen atmosphere
  • Add sodium borohydride (NaBH₄, 0.18 g, 4.68 mmol) portionwise with stirring
  • Reflux for 4-6 hours with monitoring by TLC (hexane:ethyl acetate 9:1)
  • Cool and carefully quench with saturated ammonium chloride solution
  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄
  • Purify by flash chromatography (silica gel, hexane:ethyl acetate gradient)
  • Characterize by NMR, MS, and melting point (3β-friedelinol: 280-282°C) [2]

Q: How can I accurately measure this compound solubility in various solvents?

A: Recommended protocol for solubility determination:

  • Excess solute method: Add excess this compound to solvent (2-5 mL) in sealed vials
  • Equilibration: Agitate continuously in temperature-controlled environment (24-72 hours)
  • Phase separation: Centrifuge or filter through 0.45 μm membrane
  • Quantification: Dilute as needed and analyze by validated HPLC-UV method
  • Temperature control: Maintain constant temperature (±0.1°C) throughout
  • Replication: Perform minimum of three independent determinations

Conclusion

Enhancing the solubility of this compound requires a multifaceted approach that combines traditional formulation strategies with modern computational tools and chemical modification techniques. The inherent lipophilicity of this compound, while challenging, can be overcome through systematic investigation of solvent systems, formulation approaches, and structural modifications.

The most promising immediate strategies include:

  • Lipid-based formulations that leverage this compound's high log P value
  • Chemical reduction to 3β-friedelinol for improved aqueous solubility
  • Cyclodextrin complexation for biological testing applications
  • Computational screening using tools like FastSolv to guide solvent selection

References

friedelin production strain stability

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: My engineered yeast strain produces high Friedelin titers initially, but the yield drops significantly after long-term storage or sub-culturing. What could be the cause?

    • A1: This is a classic symptom of plasmid instability. When strains are stored or passaged, plasmids can be lost if there is no continuous selection pressure, leading to a population of non-productive cells [1]. A proven solution is to integrate key genes into the yeast chromosome to create genetically stable strains. CRISPR/Cas9 is an effective tool for this purpose [1].
  • Q2: I've integrated genes into the chromosome, but production is still lower than expected. How can I further enhance metabolic flux toward this compound?

    • A2: Chromosomal integration is a great first step. To further improve flux, consider engineering competing pathways. Knocking out genes like BTS1, ROX1, YPL062w, and YJL064w can reduce the diversion of metabolic resources away from the this compound pathway [1]. Furthermore, enhancing the activity of the mevalonate pathway by overexpressing genes like tHMG1, ERG20, and ERG9 has been shown to boost production significantly [1].
  • Q3: High levels of this compound are cytotoxic to my yeast cells, limiting the final titer. What strategies can mitigate this?

    • A3: Product toxicity is a common bottleneck. A highly effective strategy is lipid droplet engineering [2]. By engineering the cells to increase their number or capacity of lipid droplets, you create more internal storage space for hydrophobic compounds like this compound, thereby reducing its cytotoxic effects and allowing for much higher overall production [2].

Performance Comparison of Engineering Strategies

The table below summarizes the effectiveness of different metabolic engineering strategies for improving this compound production in S. cerevisiae, as reported in recent studies.

Engineering Strategy Specific Modification Reported this compound Titer Key Benefit / Note
Initial Strain (ZH1) Plasmid-based expression 37.07 mg/L (initial), dropped after storage [1] Highlights plasmid instability issue [1]
Chromosomal Integration & Knockout Integration of tHMG1, ERG20, ERG9, etc.; Knockout of BTS1, ROX1, etc. (Strain GQ1) 63.91 ± 2.45 mg/L [1] Creates a genetically stable production strain [1]
Enhanced Precursor Supply & Lipid Droplet Engineering Combination of pathway engineering, promoter optimization, and lipid droplet engineering (Strain Z28) 1500 mg/L (in shake flasks) [2] Highest reported titer; effectively mitigates product cytotoxicity [2]

Detailed Experimental Protocols

Protocol 1: Constructing a Genetically Stable Strain via Chromosomal Integration

This protocol is adapted from methods that successfully created stable, high-yielding strains [1].

  • Design Integration Constructs: Choose key genes from the mevalonate pathway (e.g., tHMG1, ERG20, ERG9, ERG1) and auxiliary genes (e.g., POS5, UPC2.1). Design expression cassettes with strong, constitutive promoters (e.g., Ptdh3, Padh1) and terminators.
  • Amplify Gene Modules: Using the yeast genome as a template, amplify the open reading frames (ORFs) of your target genes with high-fidelity DNA polymerase. Primers should include recognition sites for Type IIS restriction enzymes (e.g., BsaI) for modular assembly [1].
  • Assemble and Transform: Use a technique like the modularized two-step (M2S) method to assemble multiple transcription units and integrate them into designated sites on the yeast chromosome [1].
  • Verify and Ferment: Select transformants on appropriate dropout media. Verify integration via PCR and quantitatively analyze this compound production in shake-flask fermentations to confirm stable, high-level production [1].
Protocol 2: CRISPR/Cas9-Mediated Gene Knockout to Enhance Metabolic Flux

This protocol outlines the process for knocking out genes that compete for metabolic resources [1].

  • Select Knockout Targets: Identify genes that divert flux away from this compound biosynthesis, such as BTS1 (involved in geranylgeranyl diphosphate synthesis) or the repressor ROX1 [1].
  • Design gRNA and Donor DNA: Design single-guide RNA (gRNA) sequences that specifically target your gene of interest. Prepare a donor DNA template for homology-directed repair if you plan to insert a marker.
  • Deliver CRISPR/Cas9 System: Co-transform the yeast strain with a plasmid expressing Cas9 and the target-specific gRNA. Alternatively, use a pre-assembled ribonucleoprotein (RNP) complex for higher efficiency and to avoid plasmid-based constraints.
  • Screen and Validate Mutants: Screen for successful knockout clones on selective media or via phenotypic assays. Confirm the gene deletion by genomic DNA sequencing.
  • Evaluate Production: Ferment the validated knockout strain and compare its this compound titer to the parent strain using analytical methods like GC-MS or HPLC.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing common this compound production stability issues, based on the strategies discussed above.

G Troubleshooting Strain Instability Start Start: Low/Unstable Production Step1 Check Plasmid Stability Start->Step1 Step2 Chromosomal Integration of Key Genes Step1->Step2 Unstable Step3 Engineer Competing Pathways (Gene Knockout) Step1->Step3 Stable Step2->Step3 Step4 Address Product Cytotoxicity Step3->Step4 Step5 Scale-up & Medium Optimization Step4->Step5 Success Stable High-Titer Production Step5->Success

Future Perspectives

References

Validated Analytical Methods for Friedelin

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core parameters of several validated chromatographic methods for the quantification of friedelin, as reported in recent scientific literature.

Method Plant Source Linear Range Correlation Coefficient (r²) LOD / LOQ Precision (RSD) Accuracy (% Recovery) Key Chromatographic Conditions

| HPTLC [1] [2] | Putranjiva roxburghii, Cannabis sativa roots | 100–500 ng/spot [1]; 25.99–831.60 µg/mL [2] | 0.9892 [1]; 0.9990 [2] | 32.15 / 97.44 ng/band [1]; 0.006% / 0.021% w/w [2] | < 1% (Inter/Intra-day) [1] | 98.55% [1]; 100.57–102.45% [2] | Stationary Phase: TLC Aluminium plate (60 F254) [1]. Mobile Phase: Toluene:Chloroform (9:1 v/v) [1] [2]. Detection: Derivatization with vanillin-sulphuric acid, scanned at 580 nm [1]. | | HPLC-PDA [3] | Vaccinium vitis-idaea (Lingonberry) | Not specified for this compound | > 0.9999 (for triterpenoids) | 0.08–0.65 µg/mL (for triterpenoids) | < 2% (for triterpenoids) | 94.70–105.81% (for triterpenoids) | Stationary Phase: ACE C18 column (150 × 4.6 mm, 3 µm) [3]. Mobile Phase: Acetonitrile:Methanol (10:90, v/v) for neutral triterpenoids like this compound [3]. Detection: PDA at low wavelengths (205-210 nm) [3]. | | GC-MS/MS [4] | Various plant families | Method not detailed for this compound specifically. | Method not detailed for this compound specifically. | Method not detailed for this compound specifically. | Method not detailed for this compound specifically. | Method not detailed for this compound specifically. | Commonly requires a derivatization step prior to analysis due to low volatility of many triterpenoids [3]. |

Detailed Experimental Protocols

Here are the detailed experimental steps for the most commonly cited methods.

HPTLC Method for this compound Quantification [1] [2]
  • Sample Preparation: Extract powdered plant material (e.g., leaves, bark, roots) using a non-polar solvent like hexane or chloroform in a Soxhlet apparatus or via accelerated solvent extraction (ASE). Concentrate the extract under vacuum and reconstitute in a suitable solvent for spotting [4] [2].
  • Chromatographic Conditions:
    • Stationary Phase: HPTLC plates (e.g., aluminium pre-coated with silica gel 60 F254) [1].
    • Application: Apply sample and standard solutions (this compound in the range of 100-500 ng) as bands using an automated applicator.
    • Mobile Phase: Develop the plate in a twin-trough chamber saturated with the mobile phase Toluene:Chloroform (9:1, v/v) until the solvent front travels an appropriate distance (e.g., 80 mm) [1] [2].
    • Derivatization & Detection: After development and drying, spray the plate uniformly with a vanillin-sulphuric acid reagent. Heat the plate at 100-105°C for 5-10 minutes until bands appear. Scan the plate at 580 nm using a TLC scanner [1].
HPLC-PDA Method for Triterpenoids (including this compound) [3]
  • Sample Preparation: Extract lyophilized and powdered plant material (e.g., leaves, fruits) with an appropriate solvent like chloroform or methanol using ultrasound-assisted extraction or ASE. Filter and concentrate the extract before analysis [3].
  • Chromatographic Conditions:
    • Column: ACE C18 (150 × 4.6 mm, 3 µm) [3].
    • Mobile Phase: Use an isocratic elution with Acetonitrile:Methanol (10:90, v/v) for the detection of neutral triterpenoids like this compound, which lack strong chromophores [3].
    • Flow Rate: 1.0 mL/min (typical).
    • Detection: Use a Photo Diode Array (PDA) detector at a low wavelength, typically 205-210 nm [3].
    • Column Temperature: Maintain between 20-35°C to optimize resolution [3].

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems during this compound analysis.

Problem Possible Causes Solutions & Troubleshooting Steps

| Poor Resolution/Peak Shape | Inappropriate mobile phase, column overuse, or low column temperature. | - Optimize mobile phase composition and use isocratic elution for simplicity and baseline stability [3].

  • Ensure column temperature is maintained (e.g., 20-35°C) to improve resolution, especially for critical pairs like oleanolic and ursolic acids [3]. | | Low this compound Recovery | Inefficient extraction or compound degradation. | - Use non-polar solvents like hexane for extraction, as this compound is highly non-polar [2].
  • Consider modern techniques like Accelerated Solvent Extraction (ASE), which uses elevated temperature and pressure for higher efficiency and reduced solvent use [5]. | | High Baseline Noise (HPLC) | Detection at low UV wavelengths and solvent impurities. | - Use high-purity HPLC-grade solvents [5].
  • Ensure the mobile phase is degassed. The use of methanol instead of acetonitrile can sometimes provide a more stable baseline at low wavelengths [3]. | | No / Weak Detection Signal | Lack of chromophore (this compound), unsuitable detection wavelength, or incomplete derivatization (HPTLC). | - For HPLC with PDA, confirm detection at 205-210 nm [3].
  • For HPTLC, ensure the derivatization reagent is freshly prepared and the heating step is uniform and sufficient [1]. |

Workflow and Troubleshooting Diagrams

The following diagrams, created with Graphviz, illustrate the standard validation workflow and a logical path for troubleshooting.

This compound Method Validation Workflow

G This compound Method Validation Workflow start Start Method Development sample_prep Sample Preparation & Extraction start->sample_prep chrom_opt Chromatographic Optimization sample_prep->chrom_opt spec_val Specificity Validation chrom_opt->spec_val lin_val Linearity Validation spec_val->lin_val prec_val Precision Validation (Repeatability, Inter/Intra-day) lin_val->prec_val acc_val Accuracy Validation (Recovery Studies) prec_val->acc_val robust_val Robustness Testing acc_val->robust_val complete Method Validated robust_val->complete

Troubleshooting Low Recovery

G Troubleshooting Low this compound Recovery problem Low this compound Recovery check_solv Check Solvent Polarity problem->check_solv  First step check_tech Check Extraction Technique problem->check_tech  Concurrent step use_nonpolar Use non-polar solvent (e.g., Hexane, Chloroform) check_solv->use_nonpolar If too polar consider_ase Consider modern techniques (e.g., Accelerated Solvent Extraction) check_tech->consider_ase If inefficient reevaluate Re-evaluate with spiked recovery experiment use_nonpolar->reevaluate consider_ase->reevaluate

Key Takeaways for Researchers

  • HPTLC is a cost-effective and reliable choice for routine quality control of this compound in plant materials and formulations, providing adequate sensitivity and validation parameters [1] [2].
  • HPLC-PDA requires careful method development for neutral triterpenoids. Using a high percentage of methanol in the mobile phase and low UV detection is crucial for analyzing this compound [3].
  • The core of accurate quantification lies in efficient extraction. Prioritize non-polar solvents and modern techniques like ASE to ensure complete extraction of this non-polar compound [4] [5] [2].

References

Friedelin Purification Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Here are common challenges encountered during friedelin purification and their potential solutions:

Challenge Possible Causes Troubleshooting Steps
Low Extraction Yield [1] [2] Inefficient solvent, low-quality raw material, insufficient extraction time. Use non-polar solvents (e.g., chloroform, hexane); source high-cork-content materials; employ reflux or Soxhlet extraction; consider modern methods (e.g., ultrasound, supercritical fluid) [1] [2].
Complex Crude Extract [1] [3] Co-extraction of lipids, waxes, chlorophyll, and other triterpenoids. Perform a pre-purification liquid-liquid extraction with alkaline solution (e.g., NaOH) to remove acidic contaminants [2]. Use solid-phase extraction (SPE) as a clean-up filter before chromatographic analysis [3].
Difficult Crystallization [2] Purity too low, incorrect solvent choice, overly rapid crystal formation. Use a two-solvent system (e.g., chloroform with methanol or ethanol addition). Concentrate the extract slowly and allow it to stand at a low temperature for crystal growth [2].
Co-elution in Chromatography [3] Similar polarity of this compound and other compounds (e.g., friedelan-3-ol). Optimize the chromatographic method (GC or HPLC). For GC, the MISER (Multiple Injections in a Single Experimental Run) technique can improve throughput and separation efficiency [3].

Detailed Experimental Protocols

Protocol 1: Standard Solvent Extraction & Crystallization

This is a foundational method adapted from patent literature [2].

  • Commutation: Reduce the cork or plant material to a powder or granules.
  • Solvent Extraction: Place the material in a reactor and perform a hot extraction with a non-polar solvent. The patent specifies solvents like n-hexane, dichloromethane, or chloroform, with chloroform often giving high yields. This can be done under reflux.
  • Filtration & Evaporation: Filter the extract to remove solid residues. Concentrate the filtrate under reduced pressure (evaporation) to obtain a crude solid extract.
  • Washing: Wash the crude solid with a cold aliphatic alcohol (e.g., methanol, ethanol, or isopropanol) to remove resins and impurities.
  • Crystallization: Dissolve the washed solid in a minimal volume of chloroform. Gradually add a co-solvent like methanol or ethanol with gentle heating. Allow the solution to stand at room temperature or 4°C. White needle-shaped crystals of this compound should form.
  • Filtration & Drying: Collect the crystals via filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: MISER-GC for Analysis & Quantification

This advanced chromatographic method significantly increases instrumental throughput [3].

  • Sample Preparation: Prepare this compound standards and plant extracts in a suitable solvent like chloroform or hexane. A sample clean-up step using Solid-Phase Extraction (SPE) is recommended to simplify the chromatogram.
  • Instrument Setup:
    • GC Conditions: Use a conventional GC system with a capillary column (e.g., DB-5).
    • Temperature Program: An initial oven temperature of 100°C, ramped to 288°C.
    • Detector: Flame Ionization Detector (FID).
  • MISER Method Development:
    • Inject the first sample.
    • Calculate the "waiting time" (t_w) and the "separation time" (t_s). The t_w is the time before the next injection, ensuring the peaks of the second run do not interfere with the critical peaks of the first.
    • Program the autosampler to perform a second and potentially a third injection at the calculated t_w intervals within the same experimental run.
  • Analysis: This method allows for the quantification of this compound and friedelan-3-ol, increasing throughput by a factor of about 2.6 compared to single-injection methods [3].

This compound Properties & Analytical Data

This table summarizes key physicochemical data to aid in identification and characterization [1] [4].

Property Specification / Value
Molecular Formula C₃₀H₅₀O [1]
Molecular Weight 426.7 g/mol [1]
Melting Point 262 - 263 °C [4]
Specific Rotation [α]²⁵D +2.0° (c=1.0, MeOH) [4]
Solubility Freely soluble in chloroform, sparingly soluble in ethanol, insoluble in water [1] [4].
pKa -7.4 (extremely weak base) [1]

| Spectroscopic Data (Key Identifiers) | IR (nujol): 1707 cm⁻¹ (C=O stretch) [4]. MS (EI): m/z 426 [M]⁺ [4]. |

Workflow Visualization

The following diagrams outline the core processes described in the protocols.

Diagram 1: this compound Extraction & Purification Workflow

extraction_workflow start Start: Plant Material (Cork Powder) extract Solvent Extraction (Chloroform, Reflux) start->extract filter Filtration extract->filter conc Concentrate (Evaporation) filter->conc wash Wash Crude Solid (Cold Methanol) conc->wash crystallize Crystallization (Chloroform/Methanol) wash->crystallize dry Dry Pure Crystals crystallize->dry

Diagram 2: MISER-GC Analytical Sequence

miser_gc inj1 Injection 1 (Sample A) sep1 Separation & Data Acquisition inj1->sep1 delay Calculated Waiting Time (t_w) sep1->delay inj2 Injection 2 (Sample B) delay->inj2 sep2 Separation & Data Acquisition inj2->sep2 end Single Run Output sep2->end

References

Experimental Protocols for Enhanced Friedelin Production

Author: Smolecule Technical Support Team. Date: February 2026

Here are detailed methodologies for two key, high-yield approaches from recent studies.

Table 1: Combined Metabolic & Lipid Droplet Engineering Protocol (Zhou et al., 2025) [1]

Objective To construct a de novo friedelin biosynthetic pathway in S. cerevisiae and significantly boost titer through comprehensive engineering.

| Initial Strain Engineering | • Express this compound synthase gene TwOSC1 in S. cerevisiae. • Enhance activity of key enzymes in the mevalonate pathway. • Alleviate promoter inhibition. • Reduce metabolic flux of competing pathways. | | Fermentation & Optimization | • Medium: Use YPD medium. • Further Enhancement: Apply lipid droplet engineering to enhance cell density and mitigate product cytotoxicity. • Scale: 250 mL shake-flask fermentation. | | Reported Outcome | The this compound titer in the final engineered strain (Z28) reached a record 1500 mg/L, a 30-fold improvement over the initial engineered strain [1]. |

Table 2: Metabolic Engineering via Genomic Integration & CRISPR (Frontiers, 2022) [2]

Objective To create a stable, high-yielding engineered S. cerevisiae strain by integrating genes into the genome and knocking out inhibitors.
Host Strain S. cerevisiae BY4741 (MATa his3Δ1 leu2Δ0 met15Δ0 ura3Δ0).

| Genetic Modifications | • Gene Integration: Integrate endogenous genes tHMG1, ERG20, ERG9, ERG1, POS5, and UPC2.1 into the genome to enhance the MVA pathway. • Gene Knockout: Use CRISPR/Cas9 to knock out genes BTS1, ROX1, YPL062w, and YJL064w to reduce competition for the precursor 2,3-oxidosqualene. • Heterologous Enzyme: Introduce an efficient this compound synthase variant, TwOSC1T502E, from Tripterygium wilfordii. | | Culture Conditions | • Strain Selection: Use synthetic dropout (SD) medium. • Production Fermentation: Culture the dominant strain GQ1 in an optimized medium in shake flasks. | | Reported Outcome | Final this compound yield of 63.91 ± 2.45 mg/L, approximately 65-fold higher than the wild-type BY4741 strain [2]. |

Troubleshooting Guide & FAQs

This section addresses common experimental challenges based on the cited research.

FAQ 1: What are the primary strategies to increase this compound yield in yeast? The core strategy is to maximize the metabolic flux toward the precursor 2,3-oxidosqualene and efficiently channel it to this compound. This is achieved by:

  • Enhancing the MVA Pathway: Overexpress key genes like tHMG1, ERG20, ERG9, and ERG1 [2].
  • Reducing Competitive Pathways: Knock out genes such as BTS1 (involved in geranylgeranyl diphosphate synthesis) and other regulators (ROX1, YPL062w, YJL064w) that divert precursors away from 2,3-oxidosqualene [2].
  • Employing Efficient Enzymes: Use a high-activity this compound synthase like TwOSC1 [1] [2].
  • Mitigating Cytotoxicity: Use lipid droplet engineering to sequester this compound, which protects the cells and allows for higher cell density and product titer [1].

FAQ 2: How can I improve the stability of this compound production in engineered strains? Plasmid-based expression can lead to instability during strain preservation and fermentation. To create a more stable strain:

  • Integrate key genes into the yeast chromosome instead of relying on plasmids. This was a key feature of the protocol that achieved 63.91 mg/L production, ensuring stable inheritance of the genetic traits [2].

FAQ 3: What should I do if my this compound yields are low even after pathway engineering? Consider the following steps:

  • Check the culture medium. YPD medium was used for high-tier production (1500 mg/L) [1], and yields in basic SD medium can be significantly lower. Medium optimization is a critical step.
  • Verify enzyme activity. The specific variant of this compound synthase matters. The TwOSC1T502E point mutant was identified as having high catalytic efficiency [2].
  • Address potential product toxicity. Implement lipid droplet engineering to create intracellular storage compartments for this compound, which can mitigate its cytotoxic effects and allow for higher production [1].

Visualizing the Enhanced Biosynthesis Workflow

The following diagram illustrates the logical workflow for troubleshooting and optimizing this compound production, integrating the strategies discussed above.

This compound Biosynthesis Optimization Workflow Start Low this compound Yield Sub1 Strain Instability? (Plasmid-based expression) Start->Sub1 Sub2 Low Metabolic Flux? (Precursor shortage) Start->Sub2 Sub3 Product Toxicity? (Limited cell density) Start->Sub3 Sol1 Solution: Integrate key genes into genome Sub1->Sol1 Sol2 Solution: Enhance MVA pathway & knockout competing genes Sub2->Sol2 Sol3 Solution: Implement lipid droplet engineering Sub3->Sol3 Outcome High & Stable This compound Production Sol1->Outcome Sol2->Outcome Sol3->Outcome

Metabolic Pathway Engineering Strategy

This diagram details the specific genetic modifications in the mevalonate pathway to enhance flux toward this compound.

Metabolic Engineering of the MVA Pathway cluster_mva Mevalonate (MVA) Pathway cluster_compete Competing Pathways (Knock Out) AcetylCoA Acetyl-CoA tHMG1 tHMG1 (Overexpressed) AcetylCoA->tHMG1 FPP Farnesyl Diphosphate (FPP) BTS1 BTS1 FPP->BTS1 OS 2,3-Oxidosqualene TwOSC TwOSC1 (this compound Synthase) OS->TwOSC This compound This compound ERG20 ERG20 (Overexpressed) tHMG1->ERG20 ERG9 ERG9 (Overexpressed) ERG20->ERG9 ERG20->BTS1 ERG1 ERG1 (Overexpressed) ERG9->ERG1 ERG1->OS ROX1 ROX1 YPL062w YPL062w YJL064w YJL064w TwOSC->this compound

References

friedelin degradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Friedelin Properties & Handling

The following table summarizes key physicochemical properties of this compound that are crucial for understanding and managing its stability in experimental settings.

Property Description / Value Relevance to Stability & Handling
Chemical Name Friedelan-3-one [1] A pentacyclic triterpenoid [1].
Molecular Formula C₃₀H₅₀O [2] -
Molecular Weight 426.0 g/mol [3] -
cLogP 7.59 [3] High lipophilicity; indicates poor water solubility and likely good solubility in organic solvents [3].
Solubility -6.97 (logS) [3] Confirms very low aqueous solubility [3].
Melanogenesis Inhibition Effective in B16F1 melanoma cells [4] Bioactivity can be used to monitor stability in relevant assays.

Recommended Handling & Storage Practices

While direct degradation studies are limited, standard practices for handling lipophilic natural products can be applied to this compound.

  • Solvent Selection: Due to its high lipophilicity, this compound is typically dissolved and stored in organic solvents. Common solvents used in research include DMSO, methanol, ethanol, chloroform, and hexane [1]. Aliquot solutions to avoid repeated freeze-thaw cycles.
  • Storage Conditions: Store the pure compound and stock solutions at -20°C or below under inert conditions if possible. Protect from light by using amber vials or wrapping containers in aluminum foil, as light can catalyze degradation reactions in many organic compounds.
  • Stability Monitoring: Regularly analyze this compound samples using techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or GC-MS to check for the appearance of degradation products. For bioactivity-guided stability, the melanogenesis inhibition assay in B16F1 cells can be used [4].

Example Experimental Protocol

This protocol outlines a method to evaluate this compound's anti-inflammatory activity, which inherently depends on the compound's stability throughout the experiment.

Objective: To evaluate the effect of this compound on the NF-κB signaling pathway in tenocytes [5].

Workflow Overview: The following diagram illustrates the key experimental steps, from cell preparation to data analysis.

This compound Anti-inflammatory Experiment Workflow Start Start A Cell Preparation & Culture (tenocytes) Start->A End End B Pre-treatment with this compound (e.g., 40 µM) A->B C Inflammatory Induction (e.g., with IL-1β) B->C D Sample Collection (Protein & RNA) C->D E Western Blot Analysis (p65, p-p65, IκBa) D->E F qRT-PCR Analysis (IL-6, TNF-α, IL-1β) D->F G Data Analysis & Interpretation E->G F->G G->End

Detailed Steps:

  • Cell Culture: Plate tenocytes in appropriate culture flasks or plates and maintain in a standard culture incubator (37°C, 5% CO₂) [5].
  • Compound Treatment: Pre-treat cells with this compound (e.g., dissolved in DMSO, with a final DMSO concentration ≤ 0.1%) for a specified time. A positive control (e.g., a known NF-κB inhibitor) and a vehicle control (DMSO only) should be included [5].
  • Inflammatory Induction: Stimulate the cells with an inflammatory agent such as IL-1β (e.g., 10 ng/mL) to activate the NF-κB pathway [5].
  • Sample Collection: After induction, harvest cells to extract total protein and RNA for subsequent analysis [5].
  • Western Blotting:
    • Separate proteins via SDS-PAGE and transfer to a membrane.
    • Probe the membrane with primary antibodies against p65, phospho-p65, and IκBa.
    • Use appropriate secondary antibodies and a detection system to visualize the protein bands. This compound treatment is expected to reduce the levels of phospho-p65 and promote the degradation of p65 [5].
  • qRT-PCR:
    • Synthesize cDNA from the extracted RNA.
    • Perform quantitative PCR using primers for pro-inflammatory genes like IL-6, TNF-α, and IL-1β. This compound should significantly reduce the expression of these genes [5].

This compound's Anti-inflammatory Mechanism

The diagram below illustrates the molecular mechanism by which this compound promotes the degradation of p65, a key protein in the NF-κB pathway, thereby exerting its anti-inflammatory effect [5].

This compound Promotes p65 Degradation via Ubiquitination This compound This compound RNF182 RNF182 This compound->RNF182 Recruits p65 p65 Protein RNF182->p65 Adds K48-linked Ubiquitin Ub_p65 Ubiquitinated p65 p65->Ub_p65 Degradation p65 Degradation (via Autophagy) Ub_p65->Degradation p62-mediated Autophagy AntiInflammatory Reduced Inflammation Degradation->AntiInflammatory

Frequently Asked Questions

  • What is the typical solubility and storage protocol for this compound? this compound has very low water solubility and is typically dissolved in DMSO for in vitro studies [3]. For storage, it is recommended to prepare small aliquots of a concentrated stock solution (e.g., 10-100 mM in DMSO) and store them at -20°C or -80°C, protected from light. This prevents repeated freeze-thaw cycles and minimizes decomposition.

  • How can I confirm that my this compound sample has degraded during my experiment? The most direct method is analytical chromatography. Compare your sample against a fresh this compound standard using TLC or HPLC. Signs of degradation include the appearance of new peaks or a significant reduction in the main this compound peak. If your experiment includes a bioactivity assay (e.g., anti-inflammatory or melanogenesis inhibition), a significant loss of expected activity can also indicate instability [5] [4].

  • Are there any stability concerns when using this compound in cell culture? Yes. When adding a DMSO stock solution to aqueous cell culture media, this compound may precipitate due to its low solubility. Ensure the final DMSO concentration is well-tolerated by your cells (usually ≤ 0.1%). Running a vehicle control is essential. Furthermore, compounds can be unstable over long incubation times in culture media; it's advisable to assess activity at multiple time points.

References

Friedelin Storage & Handling

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the critical storage parameters for friedelin based on manufacturer specifications [1].

Parameter Condition Notes
Long-Term Storage -20°C or -80°C -
Short-Term/Working Aliquot -20°C "sealed storage, away from moisture and light" [1]
Solubility (for 10 mM stock) THF 8.33 mg/mL (19.52 mM); may require ultrasonication [1]
Stability in Solution -80°C for 6 months; -20°C for 1 month Store in sealed container to prevent solvent evaporation and moisture absorption [1]

Key Physicochemical Properties: this compound (CAS: 559-74-0) is a white to off-white solid with a molecular weight of 426.72 g/mol [1]. It is freely soluble in chloroform, sparingly soluble in ethanol, and insoluble in water [2], which is a key consideration for preparing stock solutions for biological assays.

Experimental Protocols & Data

For your experimental planning, here is a summary of key in vivo dosing data and anti-inflammatory experimental protocols from recent literature.

In Vivo Dosing and Administration [1]

The table below outlines protocols used in recent animal studies.

Model Dose Administration Route Frequency & Duration Key Finding
Scopolamine-induced neurodegeneration (Mouse) 30 mg/kg Intraperitoneal (i.p.) Once daily for 14 days Improved oxidative stress and memory impairment [1]
Carrageenan-induced acute inflammation (Rat) 40 mg/kg Oral gavage (p.o.) Single dose Maximally inhibited acute inflammatory response [1]
Collagenase-induced tendinopathy (Mouse) 40 µM Local injection near Achilles tendon Once weekly for 4 weeks Improved tendon strength and reduced inflammation [1]
Protocol: Anti-inflammatory Activity Assessment (In Vitro) [1]

This methodology can be adapted for investigating this compound's mechanism in cellular models.

  • 1. Cell Culture: Use tenocytes (or other relevant cell line, e.g., RAW 264.7 macrophages) and culture under standard conditions.
  • 2. Pre-treatment: Incubate cells with this compound (e.g., 40 µM) for a specified period (e.g., 2 hours).
  • 3. Inflammation Induction: Stimulate the cells with an inflammatory agent (e.g., LPS or the relevant cytokine for the disease model).
  • 4. Co-incubation: Maintain the cells with both this compound and the inflammatory agent for 24 hours.
  • 5. Analysis:
    • Protein Extraction: Lyse cells to extract total protein.
    • Western Blotting: Analyze the activation of the NF-κB pathway by measuring the levels of phosphorylated NF-κB, IκBα, and total NF-κB.
    • ELISA/qPCR: Measure the secretion or expression of downstream inflammatory factors like IL-1β, IL-6, and TNF-α.

Reported Outcome: In a tendinopathy model, this protocol demonstrated that this compound (40 µM, 24 hours) significantly inhibited NF-κB pathway activation and reduced expression of IL-1β, IL-6, and TNF-α [1].

This compound Properties and Neuroprotective Pathway

This compound is a pentacyclic triterpenoid derived from plants like Maytenus ilicifolia [1]. It acts as a non-competitive inhibitor of CYP3A4 and a competitive inhibitor of CYP2E1 [1], which is a crucial consideration for drug interaction studies. Its broad pharmacological profile includes anti-inflammatory, antioxidant, anticancer, and antimicrobial activities [3].

Research indicates a key neuroprotective mechanism involves the inhibition of the JNK/NF-κB signaling pathway, which reduces oxidative stress, neuroinflammation, and neuronal dysfunction [4]. The diagram below illustrates this pathway.

G Scopolamine Scopolamine OxidativeStress OxidativeStress Scopolamine->OxidativeStress pJNK pJNK OxidativeStress->pJNK NFkB NFkB pJNK->NFkB Neuroinflammation Neuroinflammation NFkB->Neuroinflammation SynapticDysfunction SynapticDysfunction Neuroinflammation->SynapticDysfunction MemoryImpairment MemoryImpairment SynapticDysfunction->MemoryImpairment This compound This compound Inhibition Inhibits This compound->Inhibition Inhibition->pJNK Inhibition->NFkB

Frequently Asked Questions

What is the best practice for preparing and storing this compound stock solutions?

  • Weigh the powder quickly in a controlled environment to minimize moisture absorption.
  • Prepare a concentrated stock solution (e.g., 10-50 mM) in an appropriate solvent like THF. Gently warm or use ultrasonication to ensure complete dissolution.
  • Immediately aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
  • Clearly label all aliquots with the compound name, concentration, date, and solvent.
  • Store the aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (1 month) [1].

The experimental results for this compound's activity are inconsistent. What could be the cause? Inconsistencies can arise from several factors:

  • Bioavailability: this compound has low water solubility [2], which can affect its absorption and activity in cellular and animal models. The use of appropriate vehicles (e.g, DMSO, cremophor) is critical.
  • Cell Line/Phenotype Variation: Sensitivity to this compound can vary greatly between different cell lines, as shown in the cytotoxicity data [1].
  • Degradation of Compound: If the stock solution has been improperly stored, subjected to multiple freeze-thaw cycles, or kept beyond the recommended stability period, the effective concentration will decrease.
  • Differences in Metabolism: As a CYP450 inhibitor [1], this compound's effects can be influenced by the metabolic activity of the biological system used.

References

Troubleshooting: Temperature-Related Extraction Issues

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common problems related to extraction temperature, their potential causes, and recommended solutions.

Problem Description Potential Causes Recommended Solutions
Low friedelin yield [1] Temperature too low for efficient compound release; temperature too high causing thermal degradation [1] Optimize temperature via gradient experiments; for heat-sensitive setups, switch to UAE or MAE at lower temperatures [1]
Degraded or impure this compound [1] Prolonged exposure to high temperature (e.g., in Soxhlet) [1] Reduce extraction time; use a temperature-controlled method like PLE/SFE [2]
Inconsistent yield between batches Uncontrolled temperature during process; variable plant particle size [1] Use equipment with precise temperature control; standardize grinding for consistent particle size [1]
Poor solvent penetration Low temperature, high plant material viscosity Pre-soak plant material; consider EAE for cell wall breakdown before extraction [1]

Extraction Methods & Temperature Parameters

The choice of extraction technique directly influences the appropriate temperature range. Here is a summary of key methods and their protocols.

Extraction Method Typical Temperature Range Key Parameters & Rationale Reference(s)
Soxhlet (Conventional) [3] Solvent BP (e.g., Hexane: ~69°C) [3] High, uncontrolled temperature can degrade heat-sensitive compounds. [1]
Ultrasound-Assisted (UAE) [2] [1] Lower than Soxhlet (e.g., 40-60°C) [1] Cavitation disrupts cells. Lower temperatures preserve compound integrity. [1]
Microwave-Assisted (MAE) [2] Variable (e.g., 50-100°C) Rapid, internal heating. Short exposure times minimize degradation. [1]
Pressurized Liquid (PLE) [4] Above solvent BP (e.g., 100-200°C) High temperature under pressure improves solubility and kinetics. [4]
Supercritical Fluid (SFE) [2] 40-70°C (for CO₂) Tunable system. Temperature and pressure control solvent density/solvency. [2]

Experimental Protocols for Temperature Optimization

Here are detailed methodologies for key extraction techniques that you can adapt for your research.

Microwave-Assisted Extraction (MAE) Protocol

This method uses microwave energy for rapid, internal heating.

  • Preparation: Dry and grind plant material (e.g., cork or leaves) to a fine powder (e.g., 0.5-1.0 mm) to increase surface area [1].
  • Loading: Weigh a specific mass of powder (e.g., 5 g) and mix with a suitable solvent (e.g., hexane or ethanol) in a sealed microwave vessel.
  • Extraction: Perform the extraction in a closed-vessel microwave system. Set the temperature (e.g., 60°C, 80°C, 100°C) and maintain it for a short duration (e.g., 5-15 minutes) [1].
  • Cooling & Filtration: After extraction, cool the vessels. Filter the extract to separate the plant residue.
  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
  • Analysis: Redissolve the dried extract and analyze this compound content using HPLC or GC-MS [5].
Temperature Gradient Experiment Protocol

This systematic approach helps find the optimal temperature for any method.

  • Design: Choose a relevant temperature range based on your extraction method and solvent (e.g., 40°C, 60°C, 80°C for UAE).
  • Control: Keep all other parameters constant: solvent type, solvent volume, plant mass, particle size, and extraction time [1].
  • Execution: Run extractions in parallel at each temperature point.
  • Quantification: Analyze the this compound yield from each condition.
  • Optimization: Plot yield vs. temperature to identify the optimum point before degradation occurs.

Workflow for Method Selection & Optimization

The following diagram illustrates the decision-making process for selecting and optimizing a this compound extraction method based on your research goals.

Start Start: Objective for this compound Extraction Decision1 Primary Goal? Start->Decision1 OptionA Maximize Yield/Purity Decision1->OptionA OptionB Method Scalability Decision1->OptionB OptionC Compound Integrity Decision1->OptionC Decision2 Recommended High-Efficiency Method OptionA->Decision2 MAE Microwave-Assisted Extraction (MAE) OptionB->MAE PLE Pressurized Liquid Extraction (PLE) OptionC->PLE Decision2->MAE Rapid heating Decision2->PLE High pressure/temp Optimize Optimize Temperature (via Gradient Experiment) MAE->Optimize PLE->Optimize SFE Supercritical Fluid Extraction (SFE) SFE->Optimize

Extraction Method Decision Workflow

Key Technical Recommendations

To summarize the core findings:

  • Temperature is a critical lever: It directly impacts both the efficiency and integrity of the extracted this compound [1].
  • Modern techniques are superior: Methods like MAE, PLE, and SFE offer better control over temperature and pressure, leading to higher yields and reduced degradation compared to conventional Soxhlet extraction [2] [1].
  • Systematic optimization is key: Always perform a temperature gradient experiment while keeping all other parameters constant to find the true optimum for your specific setup and plant material [1].

References

friedelin recovery rate improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for low friedelin recovery rates? Low recovery can be due to several factors: an unsuitable plant source with inherently low this compound content, use of a non-optimal extraction solvent that doesn't effectively dissolve this compound, or employment of an inefficient extraction technique that doesn't fully rupture plant cells or transfer the compound into the solvent [1] [2].

Q2: Which extraction method provides the highest yield and purity of this compound? Research indicates that Supercritical Fluid Extraction (SFE) with CO₂, especially when modified with a cosolvent like ethanol, provides high yields and excellent selectivity for this compound. One study on Quercus cerris cork showed that SFE could produce extracts with a this compound concentration of over 40%, outperforming conventional Soxhlet extraction [3] [2].

Q3: How can I increase the selectivity of my extraction to obtain purer this compound? To enhance selectivity, you can tune your SFE parameters. Using pure supercritical CO₂ favors the extraction of non-polar compounds like this compound. Additionally, selecting a raw material with a high inherent this compound content, such as cork from various Oak species (Quercus suber, Quercus cerris), is an effective strategy [3].

Troubleshooting Guide: Low Recovery Rates

The table below summarizes common problems, their causes, and potential solutions.

Problem Possible Causes Recommended Solutions
Low Overall Yield Inefficient solid-solvent contact; low-power technique [1]. Adopt Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell wall disruption [1].
Unsuitable solvent polarity [2]. Switch to a less polar solvent or mixture (e.g., dichloromethane, n-hexane, petroleum ether) [2].
Low Purity / Selectivity Co-extraction of other compounds (e.g., fats, pigments) [3]. Use SFE with CO₂ for a cleaner profile [3] or implement a sequential extraction strategy starting with hexane [4].
Long Extraction Times Reliance on traditional methods like Soxhlet or batch SLE [2]. Implement MAE or SFE, which can significantly reduce extraction time [1] [3].
High Solvent Consumption Use of methods like Soxhlet that require large solvent volumes [2]. Transition to SFE (solvent-free) or UAE/MAE (reduced solvent volumes) [1] [3].

Experimental Protocols for Enhanced Recovery

Here are detailed methodologies for two effective extraction techniques.

Protocol 1: Supercritical Fluid Extraction (SFE) of this compound from Cork

This method is based on the optimized extraction from Quercus cerris cork, which yielded a high-purity extract (30.4-40.6% this compound) [3].

  • Recommended Source: Cork from Quercus cerris or Quercus suber [3].
  • Sample Preparation: Air-dry the cork and mill it to a particle size of approximately 1-2 mm [3].
  • Extraction Setup: Use a supercritical fluid extraction system with a 300 mL extraction vessel.
  • Optimized Parameters:
    • Solvent: Supercritical CO₂ with ethanol (5-10% v/v) as a cosolvent.
    • Temperature: 40 °C
    • Pressure: 200 bar
    • CO₂ Flow Rate: 15 g/min
    • Extraction Time: 120 minutes [3].
  • Procedure:
    • Pack the extraction vessel with the prepared cork biomass.
    • Set the system to the specified temperature and pressure.
    • Initiate the CO₂ and cosolvent flow.
    • Collect the extract in a separator, where the CO₂ is vented off, leaving the this compound-rich extract.
  • Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) for quantification [3] [2].
Protocol 2: Sequential Solvent Extraction for Leaf Material

This protocol is adapted from methods used on various plant leaves and provides a guideline for a lab-scale, solvent-based approach [4].

  • Recommended Source: Dried leaves of plants from families like Celastraceae or Clusiaceae (e.g., Maytenus ilicifolia, Garcinia species) [4].
  • Sample Preparation: Oven-dry fresh leaves at 40°C and grind them into a fine powder.
  • Extraction Setup: Standard lab glassware for solid-liquid extraction (e.g., Soxhlet, Erlenmeyer flasks on a shaker).
  • Optimized Parameters:
    • Solvent Sequence: Start with non-polar solvents (n-hexane or petroleum ether) to remove fats and waxes, followed by a more polar solvent (ethyl acetate or dichloromethane) to extract this compound [4].
    • Solid-to-Solvent Ratio: 1:10 to 1:20 (w/v).
    • Temperature: Solvent boiling point (for Soxhlet) or 40-50°C (for agitated batch).
    • Time: 6-8 hours per solvent step [4] [2].
  • Procedure:
    • Place the powdered leaf material in an extraction thimble (Soxhlet) or flask.
    • Perform exhaustive extraction first with n-hexane.
    • Filter the biomass and dry it.
    • Perform a second exhaustive extraction with dichloromethane or ethyl acetate.
    • Concentrate the second extract under reduced pressure using a rotary evaporator.
  • Analysis: The crude extract can be purified further (e.g., column chromatography) and analyzed via TLC or GC-MS against a this compound standard [1] [2].

This compound Biosynthesis Pathway

The following diagram illustrates the biosynthesis pathway of this compound, which can inform bioengineering approaches to increase production in plant or microbial systems [1] [4].

friedelin_biosynthesis cluster_legend Key: AcetylCoA Acetyl-CoA AACT AACT AcetylCoA->AACT Mevalonate Mevalonate (MVA) IPP Isopentenyl Pyrophosphate (IPP) IDI IPP Isomerase (IDI) IPP->IDI reversible FPS FPP Synthase (FPS) IPP->FPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPS FPP Farnesyl Pyrophosphate (FPP) SQS Squalene Synthase (SQS) FPP->SQS Squalene Squalene SE Squalene Epoxidase (SE) Squalene->SE Oxidosqualene 2,3-Oxidosqualene OSC Oxidosqualene Cyclase (OSC) Oxidosqualene->OSC This compound This compound HMGS HMGS AACT->HMGS HMGR HMGR HMGS->HMGR MK MK, PMK, etc. HMGR->MK MK->IPP IDI->DMAPP FPS->FPP SQS->Squalene SE->Oxidosqualene OSC->this compound Enzyme Enzyme Precursor Metabolic Precursor Intermediate Key Intermediate FinalProduct Final Product

Diagram Title: this compound Biosynthesis Pathway in Plants

This diagram outlines the key enzymatic steps from acetyl-CoA to this compound, highlighting potential targets for genetic engineering to increase yield [1] [4].

Future Perspectives: Biotechnology

For a truly enhanced and sustainable this compound production, consider biotechnological approaches. A 2022 study successfully used CRISPR/Cas9 technology and gene overexpression plasmids to produce this compound in genetically engineered yeast (Saccharomyces cerevisiae) [1] [4]. This method could overcome the limitations of plant extraction, such as low concentration and seasonal variability.

References

Friedelin Fundamentals: Solubility & Properties

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the basic physicochemical properties of friedelin is the first step in planning successful experiments.

Basic Chemical Properties of this compound

Property Specification
Molecular Formula C₃₀H₅₀O [1]
Molecular Weight 426.7 g/mol [2] [1]
CAS Number 559-74-0 [1]
Melting Point High (specific value not detailed in search results) [1]
pKa -7.4 (very basic compound) [3]

Solubility Profile of this compound this compound has a very low solubility in water and is best dissolved in organic solvents [3] [1]. Its high cLogP value of 7.59 confirms its highly lipophilic (fat-soluble) nature, which means it has poor absorption or permeation in aqueous environments [4]. The following table summarizes its solubility in different solvent types.

Solvent Type Solvent Examples Solubility Notes / Typical Use
Halogenated Chloroform, Dichloromethane High solubility [3] [5] Preferred for extraction & purification [2] [5]
Aliphatic Hydrocarbons n-Hexane, Petroleum Ether High solubility [2] Common for initial extraction from plant material [2]
Alcohols Ethanol, Methanol Sparing to good solubility [3] [2] Used in extraction & washing steps [2] [5]
Aqueous Solutions Water Insoluble [3] [1] -

Experimental Protocols: Extraction & Purification

Here are reliable methodologies for obtaining this compound from natural sources.

Protocol 1: Standard Solvent Extraction from Plant Material

This is a common method for initial extraction from dried plant parts like bark or leaves [2].

  • Preparation: Air-dry the plant material (e.g., cork, leaves) and grind it into a fine powder.
  • Extraction: Soak the powdered material in an appropriate solvent (e.g., n-hexane, chloroform, dichloromethane, or methanol) at a ratio of approximately 1:10 (w/v) for up to 24 hours. This can be done at room temperature or under reflux at the solvent's boiling point for higher efficiency [2] [5].
  • Filtration: Filter the mixture to remove all solid plant debris.
  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude this compound-rich solid extract [5].
Protocol 2: Purification by Recrystallization

The crude extract from Protocol 1 can be purified using this technique [5].

  • Dissolution: Dissolve the crude this compound-rich solid in a minimal volume of a hot, suitable solvent (e.g., n-hexane, ethyl acetate, or a mixture like n-hexane:ethyl acetate).
  • Decolorization (Optional): Add a small amount of activated charcoal to the hot solution to absorb colored impurities. Stir for 10-15 minutes while hot.
  • Hot Filtration: Filter the hot solution to remove the activated charcoal and any undissolved impurities.
  • Crystallization: Allow the filtrate to cool slowly to room temperature, then further cool it in an ice bath to promote crystal formation.
  • Collection: Collect the purified this compound crystals via vacuum filtration and wash them with a small amount of cold solvent (e.g., ethanol).
  • Drying: Dry the crystals under vacuum. This process can be repeated to achieve higher purity, potentially up to 96% or more [5].

The following diagram illustrates the decision-making workflow for selecting and optimizing a this compound extraction method.

G Start Start: this compound Extraction PlantSelect Select Plant Material (e.g., Cork, Leaves, Roots) Start->PlantSelect Goal Define Extraction Goal PlantSelect->Goal GoalPilot Pilot-Scale/Research Goal->GoalPilot GoalIndustrial Industrial-Scale Goal->GoalIndustrial MethodSolvent Method: Standard Solvent Extraction GoalPilot->MethodSolvent MethodAdvanced Method: Modern Techniques (Ultrasound, Microwave) GoalPilot->MethodAdvanced MethodPatented Method: Multi-Step Patented Procedure GoalIndustrial->MethodPatented From Cork By-products Solvent Choose Solvent Based on Polarity MethodSolvent->Solvent Purify Purify via Recrystallization MethodAdvanced->Purify MethodPatented->Purify SolvHighPolar High Purity Need? (e.g., Methanol, Ethanol) Solvent->SolvHighPolar SolvLowPolar High Yield Need? (e.g., Hexane, Chloroform) Solvent->SolvLowPolar SolvHighPolar->Purify SolvLowPolar->Purify End Obtain this compound Purify->End

Frequently Asked Questions (FAQs)

Q1: What is the most abundant natural source of this compound for large-scale extraction? A1: Cork from the cork oak (Quercus suber) and cork-derived industrial by-products are the most significant and abundant sources. A specific by-product called "black condensate" from the insulation corkboard industry can contain this compound in concentrations of 1-10% by weight, making it an excellent raw material [2] [5].

Q2: My this compound is not dissolving properly. What could be the issue? A2: This is almost certainly a solvent choice issue.

  • Confirm Solvent Polarity: this compound is highly lipophilic. Ensure you are using a medium to low polarity organic solvent like chloroform, dichloromethane, or n-hexane [2] [5].
  • Check Purity: The crude extract may contain many other plant compounds. A purification step (recrystallization) is often necessary to obtain a pure compound that dissolves predictably [5].
  • Apply Heat: Gently heating the solvent can significantly improve dissolution. Always do this under reflux to avoid solvent loss.

Q3: Are there any green or modern extraction techniques for this compound? A3: Yes, research has moved beyond traditional soaking. Modern methods with reduced environmental impact include ultrasound-assisted extraction (UAE), microwave-assisted extraction, and the use of supercritical fluids (like CO₂) and ionic liquids [2]. Furthermore, genetically engineered yeast using CRISPR/Cas9 technology has been developed to biosynthesize this compound, offering a sustainable alternative to plant extraction [2] [3].

Q4: How does the stability of this compound relate to its pharmacological activity? A4: While the search results do not detail stability in terms of shelf-life, the compound's stable pentacyclic structure allows it to interact with biological targets. For example, its stability in biological fluids is a key factor in its ability to induce apoptosis in cancer cells by strongly binding to proteins like Bax and Bcl-2 [6]. Its lipophilic nature (high cLogP) also influences its absorption and distribution in the body [4].

Troubleshooting Guide

Problem Possible Cause Solution
Low Extraction Yield Inefficient solvent or method; low starting concentration. Switch to a more efficient solvent (CH₂Cl₂, CHCl₃). Use modern techniques like ultrasound extraction. Confirm source material is this compound-rich (e.g., cork).
Poor Purity After Extraction Co-extraction of other lipids, pigments, and plant compounds. Perform recrystallization (see Protocol 2). Use activated charcoal during recrystallization to remove colored impurities.
This compound Precipitating Solution is too concentrated or temperature has dropped too quickly. Re-dissolve the solid in a warmer, larger volume of solvent and allow it to cool slowly for better crystal formation.
Inconsistent Results Variations in plant source, particle size, or extraction time. Standardize the protocol: use the same plant source, grind to a consistent fine powder, and maintain precise extraction times.

References

Comprehensive Comparison of Friedelin's Anti-inflammatory Properties: Mechanisms, Efficacy, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Friedelin and Its Anti-inflammatory Properties

This compound is a pentacyclic triterpene compound (C₃₀H₅₀O) found in various plant species, including those from the families Celastraceae, Asteraceae, Fabaceae, and Myrtaceae, as well as in mosses and lichen. With a molecular weight of 426.7 g/mol, it exhibits high solubility in chloroform, sparing solubility in ethanol, and insolubility in water. [1] this compound has attracted significant scientific interest due to its diverse pharmacological activities, particularly its potent anti-inflammatory properties alongside antibacterial, antioxidant, anticancer, and neuroprotective effects. [1] [2] Research indicates that this compound demonstrates favorable safety profiles with low cytotoxicity to normal cells, making it a promising candidate for therapeutic development. Acute toxicity studies in mice have demonstrated its safety at doses ranging from 300-700 mg/kg body weight, while other studies suggest the most effective nontoxic dose is up to 80 mg/kg. [3] [4]

The anti-inflammatory mechanism of this compound appears to be multifaceted, involving the downregulation of key pro-inflammatory mediators and modulation of critical cellular signaling pathways. Studies have shown that this compound significantly reduces expression of tumor necrosis factor-α (TNF-α), prostaglandin synthase-2 (PGS-2), cyclooxygenase-2 (Cox-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokine genes (IL-1β and IL-6). [3] [4] Additionally, this compound has been found to enhance autophagy through the AMPK-mTOR signaling pathway, providing another mechanism through which it ameliorates inflammatory conditions. [4] This comprehensive mechanism of action distinguishes this compound from many conventional anti-inflammatory agents and supports its potential as a novel therapeutic approach for various inflammatory disorders.

Comparative Anti-inflammatory Efficacy Across Disease Models

Table 1: Anti-inflammatory Efficacy of this compound Across Different Experimental Models

Disease Model Experimental System This compound Dosage/Concentration Key Anti-inflammatory Effects Reference Compound
MRSA-infected Wounds Mouse model 20-40 ppm (topical) ↓ TNF-α, ↓ PGS-2 gene expression; ↓ bacterial count; ↑ wound contraction Vancomycin
Ulcerative Colitis DSS-induced mouse model 14-42 mg/kg/day (intraperitoneal) ↓ IL-1β, ↓ IL-6, ↑ IL-10; ↓ MPO activity; ↑ autophagy via AMPK-mTOR pathway Mesalazine (100 mg/kg/d)
Arthritis/Chondrogenesis Porcine adipose-derived mesenchymal stem cells Not specified Enhanced chondrogenic differentiation; ↑ GAG production; ↑ SOX9 expression Betulin, Tingenone
Gastric Ulcer Rat model Up to 80 mg/kg Antigastric ulcer activity; gastroprotective effects Not specified
General Inflammation In vitro keratinocytes Not specified ↓ Cox-2, ↓ iNOS, ↓ TNF-α, ↓ IL-6; ↑ keratinocyte migration Not specified

The anti-inflammatory efficacy of this compound has been demonstrated across multiple disease models, showing particular promise in gastrointestinal inflammation, skin inflammation, and joint disorders. In a dextran sulfate sodium (DSS)-induced ulcerative colitis mouse model, this compound treatment (14-42 mg/kg/day) significantly ameliorated body weight loss, reduced disease activity index, prevented colon length shortening, and diminished colonic pathological damage. [4] The therapeutic effects were evidenced by reduced pro-inflammatory cytokines (IL-1β and IL-6), increased anti-inflammatory cytokine IL-10, lower myeloperoxidase activity, and enhanced autophagosome formation. [4] Importantly, the medium and high doses of this compound (28 and 42 mg/kg/day) demonstrated comparable efficacy to the positive control mesalazine (100 mg/kg/day), a standard anti-inflammatory medication used for inflammatory bowel disease. [4]

In MRSA-infected wound models, this compound exhibited dose-dependent anti-inflammatory activity alongside its bactericidal effects. [3] At a concentration of 40 ppm, this compound dressing significantly reduced wound size and bacterial count while accelerating wound healing. This was accompanied by higher immune expression of both VEGF (vascular endothelial growth factor) and α-SMA (alpha smooth muscle actin) compared with other treated groups. [3] The dual antibacterial and anti-inflammatory action of this compound positions it as a particularly valuable candidate for treating infected inflammatory conditions where conventional antibiotics may have limitations, especially in the context of rising antibiotic resistance. [3]

Table 2: Comparison of Anti-inflammatory Mechanisms Between this compound and Reference Compounds

Compound Molecular Targets Signaling Pathways Inflammatory Mediators Regulated Cellular Processes Affected
This compound TNF-α, IL-6, IL-1β, PGS-2, Bax, Bcl-2 AMPK-mTOR, apoptotic pathways ↓TNF-α, ↓IL-6, ↓IL-1β, ↓PGS-2, ↑IL-10 Apoptosis, autophagy, cell migration
Betulin MMP-3, inflammatory cytokines Not fully characterized ↓Inflammatory cytokines Chondrogenesis, extracellular matrix formation
Tingenone NO/cGMP, ATP-sensitive K+ channels NO/cGMP pathway Modulation of inflammatory responses Chondrogenesis, antinociception
Conventional NSAIDs COX-1, COX-2 Arachidonic acid pathway ↓Prostaglandins Pain relief, inflammation reduction
Biologics (e.g., anti-TNF) TNF-α TNF signaling ↓TNF-α Systemic inflammation reduction

Detailed Experimental Protocols and Methodologies

In Vivo Ulcerative Colitis Model

The anti-inflammatory efficacy of this compound was comprehensively evaluated in a dextran sulfate sodium (DSS)-induced ulcerative colitis mouse model, which represents a well-established experimental system for studying inflammatory bowel disease pathogenesis and treatment. [4] In this protocol, C57BL/6 mice (20-22 g) were randomly assigned to experimental groups, with the colitis induced by administering 5% DSS in drinking water for eight days prior to this compound treatment. The this compound was administered via intraperitoneal injection at doses of 14, 28, and 42 mg/kg/day, with mesalazine (100 mg/kg/day) serving as the positive control. [4] The assessment of colitis severity included regular monitoring of body weight, disease activity index (incorporating weight loss, stool consistency, and fecal blood), and colon length measurement upon sacrifice. Inflammatory status was further quantified by measuring myeloperoxidase (MPO) activity (a marker of neutrophil infiltration) and proinflammatory cytokines (IL-1β and IL-6) using ELISA kits, while the anti-inflammatory cytokine IL-10 was also assessed. [4]

To investigate the role of autophagy in this compound's mechanism of action, additional experiments incorporated 3-methyladenine (3-MA), a common autophagy inhibitor, administered at 10 mg/kg/day alongside the high dose of this compound (42 mg/kg/day). [4] Autophagy induction was evaluated through transmission electron microscopy to observe autophagosome formation in colonic epithelial cells, while the expressions of autophagy-related ATG5 protein and components of the AMPK-mTOR signaling pathway were determined by immunofluorescence staining. [4] This comprehensive methodological approach allowed researchers to not only demonstrate this compound's anti-inflammatory effects but also elucidate its mechanism of action involving autophagy regulation.

MRSA-infected Wound Healing Model

The antibacterial and anti-inflammatory properties of this compound were evaluated in a methicillin-resistant Staphylococcus aureus (MRSA)-infected wound model that closely mimics complex skin and soft tissue infections encountered in clinical practice. [3] In this experimental protocol, wounds were created on mice and subsequently infected with MRSA to establish an infected wound environment. This compound was applied topically at concentrations of 20 and 40 ppm in a wound dressing format, with vancomycin serving as the reference antibiotic treatment. [3] The wound healing process was quantitatively assessed by measuring wound contraction rates at days 3, 7, and 10 post-infection, while bacterial load was determined through total bacterial count methods at the same time points. [3]

The anti-inflammatory mechanisms were investigated at the molecular level through gene expression analysis of key virulence and inflammatory factors. [3] Quantitative RT-PCR was employed to assess the expression of virulence genes seb (responsible for staphylococcal enterotoxin production) and icaD (involved in biofilm formation), as well as inflammatory genes TNF-α and PGS-2. [3] Additionally, immunohistochemical analysis was performed to evaluate the expression of VEGF (vascular endothelial growth factor) and α-SMA (alpha smooth muscle actin), two critical factors involved in wound healing and tissue repair. [3] This multifaceted methodology provided comprehensive insights into this compound's capacity to simultaneously address both infection and inflammation, thereby accelerating the wound healing process.

Network Pharmacology and Molecular Docking

To systematically investigate the mechanism of this compound's anti-inflammatory action, researchers employed an integrated network pharmacology approach combined with molecular docking simulations. [4] This methodology began with the identification of potential this compound targets using the Swiss Target Prediction database, while ulcerative colitis-related targets were gathered from GeneCards and DrugBank databases. [4] The overlapping targets between this compound and ulcerative colitis were considered potential therapeutic targets for further analysis. Protein-protein interaction (PPI) networks were constructed using the STRING database with a high confidence score (>0.9), and core targets were identified through network topology analysis. [4]

Molecular docking simulations were performed using AutoDock software to evaluate the binding affinities and interaction modes between this compound and the core target proteins. [4] The docking scores (expressed as kcal/mol) indicated the strength of interaction, with more negative values representing stronger binding. This computational approach predicted strong interactions between this compound and key apoptotic and inflammatory regulators, including Bax (-8.3 kcal/mol) and Bcl-2 (-8.0 kcal/mol). [4] Subsequent enrichment analysis of Gene Ontology (GO) functions and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways was conducted using Metascape to identify biological processes and signaling pathways significantly associated with this compound's anti-inflammatory activity. [4] This integrated methodology provided a systematic framework for understanding the multi-target mechanism of this compound against inflammatory diseases.

Cellular and Molecular Mechanisms of Action

The anti-inflammatory activity of this compound operates through multiple interconnected cellular and molecular mechanisms that collectively contribute to its therapeutic effects. One primary mechanism involves the modulation of inflammatory gene expression, whereby this compound significantly downregulates key pro-inflammatory mediators including tumor necrosis factor-α (TNF-α), prostaglandin synthase-2 (PGS-2), cyclooxygenase-2 (Cox-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokine genes (IL-1β and IL-6). [3] [4] This regulation occurs at the transcriptional level, resulting in reduced production of proteins central to the inflammatory response. Additionally, this compound has been shown to upregulate anti-inflammatory cytokines such as IL-10, further contributing to the resolution of inflammation. [4]

Another crucial mechanism involves the induction of autophagy through the AMPK-mTOR signaling pathway. [4] Autophagy is a critical cellular process that maintains homeostasis by degrading damaged organelles and proteins, and its dysregulation has been implicated in various inflammatory diseases, including ulcerative colitis. This compound activates AMPK while inhibiting mTOR, resulting in enhanced autophagic flux that helps remove damaged cellular components and reduces inflammatory responses. [4] This mechanism was convincingly demonstrated in studies where the therapeutic benefits of this compound in colitis models were significantly counteracted by the autophagy inhibitor 3-methyladenine (3-MA). Furthermore, this compound influences apoptotic pathways in specific disease contexts, as evidenced by its upregulation of pro-apoptotic proteins (Bax, Caspase-3, TP53) and downregulation of anti-apoptotic Bcl-2 in cancer cells, though this mechanism appears context-dependent. [5]

G cluster_inflammatory Inflammatory Response Pathway cluster_autophagy Autophagy Pathway cluster_apoptotic Apoptotic Pathway (Context-Dependent) This compound This compound TNF_alpha TNF-α This compound->TNF_alpha Downregulates PGS_2 PGS-2 This compound->PGS_2 Downregulates Cox_2 Cox-2 This compound->Cox_2 Downregulates iNOS iNOS This compound->iNOS Downregulates IL_1b IL-1β This compound->IL_1b Downregulates IL_6 IL-6 This compound->IL_6 Downregulates IL_10 IL-10 This compound->IL_10 Upregulates AMPK AMPK This compound->AMPK Activates mTOR mTOR This compound->mTOR Inhibits Bax Bax This compound->Bax Upregulates Caspase3 Caspase-3 This compound->Caspase3 Upregulates TP53 TP53 This compound->TP53 Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Autophagy Enhanced Autophagy AMPK->Autophagy Promotes mTOR->Autophagy Inhibits Anti_inflammation Reduced Inflammation Autophagy->Anti_inflammation Leads to Apoptosis Apoptosis Induction Bax->Apoptosis Promotes Caspase3->Apoptosis Executes Bcl2->Apoptosis Inhibits

The diagram above illustrates the multi-target mechanism of this compound's anti-inflammatory action, highlighting three key pathways through which it exerts its therapeutic effects. The inflammatory response pathway shows this compound's capacity to downregulate major pro-inflammatory mediators while upregulating the anti-inflammatory cytokine IL-10. The autophagy pathway demonstrates how this compound activates AMPK while inhibiting mTOR, resulting in enhanced autophagy that contributes to inflammation resolution. The apoptotic pathway reveals this compound's context-dependent modulation of apoptosis-related proteins, which may be particularly relevant in inflammatory conditions associated with dysregulated cell survival. [3] [4] [5]

Conclusion and Therapeutic Potential

This compound demonstrates significant promise as a novel therapeutic agent for various inflammatory conditions, with documented efficacy in models of ulcerative colitis, MRSA-infected wounds, and arthritis-related chondrogenesis. [3] [4] [6] Its multi-mechanistic action spanning anti-inflammatory, antibacterial, pro-autophagic, and immunomodulatory activities distinguishes it from conventional anti-inflammatory drugs that typically target single pathways. [3] [4] Particularly impressive is this compound's dual antibacterial and anti-inflammatory capability demonstrated in MRSA-infected wound models, where it simultaneously addressed infection and inflammation while promoting tissue repair. [3] This multi-target approach aligns with current trends in drug development that favor agents with complementary mechanisms of action for complex inflammatory disorders.

References

Friedelin Content in Different Plant Species

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key plant sources of friedelin, the plant parts used for its extraction, and the solvents employed, based on recent scientific literature.

Plant Species Family Plant Part Solvent Used for Extraction Key Findings/Content
Cannabis sativa L. (Hemp) [1] Cannabaceae Roots Ethanol (EtOH) and n-hexane Hairy root cultures treated with 75 μM salicylic acid yielded 0.963 mg/g DW of this compound.
Azima tetracantha Lam. [2] Salvadoraceae Leaves Hexane Identified as a source of this compound.
Maytenus ilicifolia [2] Celastraceae Leaves Hexane:Ethyl Acetate (8:2, v/v) Identified as a source of this compound.
Quercus cerris [2] Fagaceae Cork and/or stem barks Methanol, Ethanol, Dichloromethane, Petroleum Ether A significant natural source, often found in cork tissues.
Salix tetrasperma [2] Salicaceae Cork and/or stem barks 80% Aqueous Methanol Identified as a source of this compound.
Pterocarpus erinaceus [2] Fabaceae Cork and/or stem barks Dichloromethane and Methanol (1:1, v/v) Identified as a source of this compound.
Putranjiva roxburghii [2] Euphorbiaceae Cork and/or stem barks Chloroform Identified as a source of this compound.
Garcinia prainiana [2] Clusiaceae Cork and/or stem barks n-hexane Identified as a source of this compound.
Terminalia avicennioides [2] Combretaceae Cork and/or stem barks Petroleum Ether, Ethyl Acetate, Chloroform, Methanol Identified as a source of this compound.
Euphorbia tirucalli [2] Euphorbiaceae Whole Plant Hexane and Aqueous Identified as a source of this compound.

Experimental Protocols for this compound Analysis

To ensure the reproducibility of data, here are the detailed methodologies from key studies.

Hairy Root Culture and Elicitation in Cannabis sativa [1]

This protocol demonstrates a biotechnological approach to enhance this compound production.

  • Hairy Root Induction: Hairy roots were induced by infecting petiole explants of C. sativa with Rhizobium rhizogenes (ATCC 43057). The explants were co-cultured in the dark, and resulting hairy roots were cultured in auxin-free Gamborg B-5 medium.
  • Elicitation: Established hairy root cultures were treated with 75 μM salicylic acid to stimulate triterpenoid production.
  • Extraction: The study does not detail the extraction solvent for the final quantification, but initial identification of this compound in roots used EtOH and n-hexane.
  • Quantification: this compound content was determined using high-performance liquid chromatography (HPLC). The results showed that elicited hairy roots produced 0.963 mg of this compound per gram of dry weight.
General Extraction and Isolation Methods [2]

Across various studies, this compound is typically isolated using the following workflow:

  • Extraction: Plant material is dried, powdered, and subjected to extraction using organic solvents. Common solvents include hexane, chloroform, dichloromethane, ethyl acetate, and methanol. Sequential extraction with solvents of increasing polarity is often used.
  • Isolation and Purification: The crude extract is fractionated using techniques like column chromatography and thin-layer chromatography (TLC) to isolate this compound.
  • Identification and Quantification: The purified compound is identified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Quantification can be achieved by coupling separation techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) with mass spectrometry or evaporative light scattering detectors (ELSD).

Biosynthetic Pathway of this compound

This compound is a pentacyclic triterpene derived from the universal triterpene precursor, 2,3-oxidosqualene. The cyclization and rearrangement of this precursor are catalyzed by enzymes known as oxidosqualene cyclases (OSCs), which are responsible for the vast diversity of triterpene scaffolds in plants [3]. The following diagram illustrates this key biosynthetic step.

friedelin_pathway start Central Triterpene Precursor OSC Enzyme: Oxidosqualene Cyclase (OSC) start->OSC Substrate: 2,3-Oxidosqualene This compound Product: this compound OSC->this compound Cyclization and Rearrangement

The diagram highlights that the diversity of triterpenes like this compound stems from variations in the OSC enzymes present in different plant species [3] [4]. Research shows that even a single amino acid change in the OSC enzyme can alter its product profile, explaining why some plants produce this compound while others produce triterpenes like β-amyrin or lupeol [4].

Key Insights for Researchers

  • Biotechnological Production: The use of elicited hairy root cultures presents a promising and sustainable alternative to field cultivation for producing this compound, offering higher yields and controlled conditions [1].
  • Source Selection: Cork tissues and stem barks are consistently rich sources of this compound, as seen in families like Fagaceae and Celastraceae [2].
  • Biosynthetic Engineering: The discovery of the key amino acid residues governing OSC product specificity opens avenues for engineering this compound production in heterologous systems like yeast [2] [4].

References

Comparison of Friedelin Extraction Methods

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Method Core Principle Key Advantages Limitations & Challenges Key Performance Data
Soxhlet Extraction [1] [2] Continuous cyclic washing of solid matrix with hot organic solvent. High yield; simple equipment; high throughput [2]. Long extraction time; high temperature degrades heat-sensitive compounds; large solvent volume [1] [2]. Yield from Q. cerris cork: Up to 4.02 wt% with DCM [3]. Friedelin conc. in extract: ~26.0 wt% with DCM [3].
Supercritical Fluid Extraction (SFE) [1] [2] [3] Uses supercritical CO₂ as solvent; tunable density and solvation power. Green process (no organic solvent residues); high selectivity; low thermal degradation [2] [3]. High initial equipment cost; high pressure operation; co-extraction of waxes [1] [3]. Yield from Q. cerris cork: 0.35 - 2.9 wt% [2]. This compound conc. in extract: 30.4 - 40.6 wt% (higher selectivity) [3].
Ultrasound-Assisted Extraction (UAE) [1] Uses ultrasonic cavitation to disrupt cell walls and enhance mass transfer. Reduced extraction time and solvent use; improved efficiency over maceration [1]. Optimization of parameters (power, time, temp.) required; potential for free radical formation [1]. Specific quantitative data for this compound yield not available in search results.
Microwave-Assisted Extraction (MAE) [1] Heats material internally via microwave energy, rupturing cells. Very rapid heating and extraction; reduced solvent consumption [1]. Limited penetration depth; uneven heating possible; not all solvents absorb microwaves well [1]. Specific quantitative data for this compound yield not available in search results.
Alkaline Hydrolysis & Solvent Extraction [4] Hydrolyzes and removes contaminants (e.g., from cork black condensate) before solvent extraction. Effective for complex, fatty matrices; high purity achievable; straightforward scale-up [4]. Uses strong alkaline conditions; multiple steps involved [4]. Overall this compound yield: Up to 2.9% from black condensate. Final purity: Up to 96% [4].
Hairy Root Cultures with Elicitation [5] Uses genetically transformed root cultures; production enhanced with elicitors like Salicylic Acid. Independent of plant cultivation; controlled environment; sustainable and scalable bioproduction [5]. Requires advanced biotechnology setup; not an extraction from wild plant material [5]. This compound yield: 0.963 mg/g DW in hairy roots treated with 75 μM Salicylic Acid (1.95-fold increase) [5].

Detailed Experimental Protocols

For your experimental design, here are detailed protocols for two high-performing methods:

Supercritical Fluid Extraction (SFE) of this compound from Cork

This protocol is adapted from studies on Quercus cerris cork [2] [3].

  • 1. Raw Material Preparation: Cork biomass should be dried and ground to a particle size of approximately 0.5-1.0 mm to increase surface area.
  • 2. SFE Equipment Setup: Use a commercial or lab-scale SFE system equipped with a CO₂ cylinder, a pump, a co-solvent pump (optional), a heated extraction vessel, and a separator.
  • 3. Extraction Parameters:
    • Solvent: Supercritical CO₂.
    • Cosolvent: 5-13% (v/v) Ethanol can be added to enhance the yield of moderately polar compounds [2].
    • Temperature: 40 - 60 °C [2] [3].
    • Pressure: 150 - 300 bar. Higher pressures generally increase yield by increasing solvent density [2] [3].
    • CO₂ Flow Rate: 0.5 - 2.0 kg/h (scale-dependent).
    • Extraction Time: 1 - 4 hours, or until the extract is exhausted.
  • 4. Collection: The extract is collected in the separator by reducing the pressure, causing the CO₂ to gasify and leaving the this compound-rich extract behind.
  • 5. Analysis: The extract can be analyzed and quantified using GC-MS or HPLC-MS [2].
Enhanced Production in Hairy Root Cultures

This biotechnological protocol is based on work with Cannabis sativa [5].

  • 1. Hairy Root Induction:
    • Use petiole explants from sterile seedlings.
    • Infect explants with Rhizobium rhizogenes (e.g., ATCC 43057) culture.
    • Co-cultivate for 2-4 days in the dark.
    • Transfer to hormone-free B5 medium containing cefotaxime to eliminate bacteria, and incubate in the dark until hairy roots emerge.
  • 2. Culture Maintenance: Select single root clones and subculture them in liquid B5 medium in the dark at 25°C on an orbital shaker (150 rpm).
  • 3. Elicitation Treatment:
    • On day 8 of the culture cycle (during the late exponential phase), add a filter-sterilized solution of Salicylic Acid (SA) to the culture medium.
    • Optimal Elicitor Concentration: 75 μM Salicylic Acid [5].
  • 4. Harvest: Collect the hairy roots 4-8 days post-elicitation.
  • 5. Extraction and Analysis: Lyophilize and powder the roots. Extract triterpenoids with a suitable solvent (e.g., hexane or ethanol) via maceration or UAE. Quantify this compound and epifriedelanol using HPLC [5].

Practical Workflow and Selection Guide

To help visualize the decision process for selecting and optimizing a this compound extraction method, refer to the following workflow:

G cluster_1 Method Selection cluster_2 Process Optimization Start Start: Objective for this compound A High-Purity Product? (SFE, Alkaline Hydrolysis) Start->A B Maximize Yield? (Soxhlet) Start->B C Sustainable/Bio-Production? (Hairy Root Cultures) Start->C D Optimize Parameters: - Solvent Type/Concentration - Temperature - Pressure (for SFE) - Time A->D e.g., Tune CO₂ with Ethanol B->D e.g., Select apolar solvent C->D e.g., Optimize Elicitor Dose F Extract & Analyze (GC-MS, HPLC) D->F E Pretreatment: - Particle Size Reduction - Drying E->D

For industrial-scale production, SFE is the most promising green technology, while alkaline hydrolysis offers a robust and scalable route from cork industry by-products [4]. For fundamental research requiring a consistent and controlled biological system, hairy root cultures represent a cutting-edge alternative [5].

References

Friedelin vs. 3β-Friedelinol: Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

Feature Friedelin 3β-Friedelinol
IUPAC Name Friedelan-3-one [1] Friedelan-3β-ol [1] [2]
Chemical Structure Cyclic terpene ketone (3-keto derivative) [1] Triterpene alcohol (3β-alcohol derivative) [1]
Molecular Formula C₃₀H₅₀O [1] C₃₀H₅₂O [1]
Molecular Weight 426.7 g/mol [1] 428 g/mol [1]
Melting Point 262–263 °C [1] 280–282 °C [1]
Functional Group Oxo group at C-3 [1] Hydroxyl group at C-3 [1]
Stereochemistry N/A (ketone) β-orientation of the hydroxyl group [1]
Key Pharmacological Activities Antioxidant, hepatoprotective, anti-inflammatory, antimicrobial, anticancer, neuroprotective [3] Antiulcerogenic (inactive in one model), general triterpenoid activities [1] [2]

Detailed Pharmacological Activities and Experimental Data

The following table summarizes the key experimental findings that form the basis for the reported biological activities.

Activity Experimental Findings & Model Key Result(s) Reference

| Antiulcerogenic | Model: Indomethacin-induced gastric ulcers in rats. Test Compounds: this compound and 3β-friedelinol isolated from Maytenus ilicifolia. | Both this compound and 3β-friedelinol did not show activity in this specific model. | [2] | | Antioxidant & Hepatoprotective | Study Focus: this compound isolated from Azima tetracantha leaves. Model: In vitro and in vivo models for liver protection. | this compound demonstrated significant in vitro antioxidant and free radical scavenging activity, correlating with hepatoprotective effects in vivo. | [3] [4] | | Anticancer | Study Focus: Review of this compound's pharmacological potential. Models: Various studies on its cytotoxic properties. | this compound is reported to have cytotoxic properties against cancer cells, with low cytotoxicity to normal cells, making it a candidate for further drug development. | [3] | | Analgesic & Anti-inflammatory | Study Focus: this compound from Azima tetracantha. Models: Standard mouse and rat models for pain and inflammation. | this compound exhibited significant anti-inflammatory, analgesic, and antipyretic effects. | [4] | | Antimicrobial | Study Focus: General review of friedelane triterpenoids. Scope: Includes antibacterial and antiviral properties. | this compound and its derivatives show antibacterial and anti-viral properties, and are considered promising candidates against human coronaviruses, including SARS-CoV-2. | [1] |

Experimental Protocols for Reference

For researchers looking to replicate or build upon these findings, here are methodologies from key studies.

  • General Isolation & Chromatography: Triterpenes like this compound and 3β-friedelinol are often isolated from dried plant leaves via extraction with non-polar solvents (e.g., hexane) in a Soxhlet apparatus. The extract is then separated using column chromatography over silica gel, with gradient elution using solvents like hexane and chloroform [4].
  • Quantitative GC-FID Analysis (MISER Method): A specific high-throughput method for quantifying these compounds in plants like Maytenus ilicifolia involves:
    • Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).
    • Method: Multiple Injections in a Single Experimental Run (MISER).
    • Procedure: This technique allows for three injections in the same chromatographic run, significantly increasing throughput. Separation of the triterpenes is achieved in less than ten minutes. The method has been validated for parameters like linearity and precision [5].
  • Antiulcerogenic Activity Testing: A standard protocol involves using an indomethacin-induced ulcer model in rats. The test compounds (this compound and 3β-friedelinol) are administered to the animals, and the stomachs are later examined to quantify the inhibition or formation of gastric lesions [2].

Biosynthesis Pathway

The following diagram illustrates the biosynthesis pathway of this compound and 3β-friedelinol, which are produced by the cyclization of 2,3-oxidosqualene. 3β-friedelinol is derived directly from this compound via a stereospecific reduction at the C-3 position.

G Biosynthesis of this compound and 3β-Friedelinol Start 2,3-Oxidosqualene F1 This compound (C30H50O) Start->F1 Cyclization F2 3β-Friedelinol (C30H52O) F1->F2 Reduction (NaBH4)

Conclusion for Research Applications

  • This compound demonstrates a broader and more potent range of documented biological activities, including significant antioxidant, anti-inflammatory, and cytotoxic effects [3] [4].
  • 3β-Friedelinol, in at least one standardized model, did not show antiulcerogenic activity [2]. Its overall pharmacological profile appears less pronounced than this compound's in current literature.

For drug development projects, This compound currently presents a stronger candidate based on available experimental evidence. Further research may be warranted to fully explore the potential of 3β-friedelinol and other derivatives.

References

Quantitative Data on Antioxidant Capacity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data on friedelin's antioxidant activity from a study on Azima tetracantha Lam. leaves. The IC50 value (the concentration required to scavenge 50% of radicals) is a standard measure for comparing antioxidant potency, where a lower value indicates greater potency [1].

Assay Type Specific Assay This compound IC50 / Result Reference Compound (IC50)
Free Radical Scavenging (in vitro) DPPH Radical Scavenging 21.1 mM [1] BHT (17.6 mM), Vitamin C (16.5 mM) [1]
Hydroxyl Radical Scavenging 18.6 mM [1] Curcumin (15.4 mM) [1]
Nitric Oxide Radical Scavenging 12.4 mM [1] Curcumin (10.2 mM) [1]
Reducing Power (in vitro) Reducing Power Assay Increased dose-dependently [1] Comparable to BHT and Vitamin C [1]
In vivo Model Carbon Tetrachloride (CCl4)-induced liver injury in rats Restored levels of key antioxidant enzymes (SOD, CAT, GSH) [1] --

Detailed Experimental Protocols

The following are the methodologies used to generate the data in the table above, which are critical for evaluating and reproducing the results [1].

  • DPPH Radical Scavenging Assay: A solution of DPPH radical in methanol was mixed with various concentrations of this compound. The reaction mixture was incubated in the dark for 30 minutes, and the absorbance was measured at 517 nm. The percentage of inhibition was calculated to determine IC50 [1].
  • Hydroxyl Radical Scavenging Assay: Hydroxyl radicals were generated in a mixture of EDTA, FeCl₃, ascorbic acid, H₂O₂, and deoxyribose. This was incubated with this compound, and the extent of deoxyribose degradation was measured at 532 nm to calculate scavenging activity [1].
  • Nitric Oxide Radical Scavenging Assay: Sodium nitroprusside in phosphate buffer was mixed with this compound and incubated. The nitrite formed was measured using Griess reagent at 546 nm [1].
  • Reducing Power Assay: Different concentrations of this compound in phosphate buffer were mixed with potassium ferricyanide and trichloroacetic acid. The mixture was centrifuged, and the supernatant was mixed with FeCl₃. The absorbance was measured at 700 nm; a higher absorbance indicates greater reducing power [1].
  • In vivo Hepatoprotective Model: Liver damage was induced in rats using CCl₄. This compound was administered prior to CCl₄ injection. After the experiment, liver homogenates were analyzed to measure the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and levels of reduced glutathione (GSH), which were all restored by this compound treatment [1].

Mechanism of Action

The experimental data suggests this compound's antioxidant activity is multifaceted. The diagram below illustrates the key mechanisms involved in its protective effects, particularly in an in vivo liver damage model.

Oxidative Stress\n(e.g., CCl₄ toxin) Oxidative Stress (e.g., CCl₄ toxin) Overproduction of\nReactive Oxygen Species (ROS) Overproduction of Reactive Oxygen Species (ROS) Oxidative Stress\n(e.g., CCl₄ toxin)->Overproduction of\nReactive Oxygen Species (ROS) ROS ROS Lipid Peroxidation\n(Damage to Cell Membranes) Lipid Peroxidation (Damage to Cell Membranes) ROS->Lipid Peroxidation\n(Damage to Cell Membranes)  Initiates Depletion of\nAntioxidant Enzymes Depletion of Antioxidant Enzymes ROS->Depletion of\nAntioxidant Enzymes  Causes This compound\nTreatment This compound Treatment This compound\nTreatment->ROS This compound This compound Directly Scavenges\nFree Radicals Directly Scavenges Free Radicals This compound->Directly Scavenges\nFree Radicals  1. Enhances Reducing Power Enhances Reducing Power This compound->Enhances Reducing Power  2. Restores Antioxidant\nEnzyme Levels Restores Antioxidant Enzyme Levels This compound->Restores Antioxidant\nEnzyme Levels  3. Neutralized ROS Neutralized ROS Directly Scavenges\nFree Radicals->Neutralized ROS Enhances Reducing Power->Neutralized ROS Restores Antioxidant\nEnzyme Levels->Neutralized ROS Protected Liver Cells\n(Reduced Lipid Peroxidation) Protected Liver Cells (Reduced Lipid Peroxidation) Neutralized ROS->Protected Liver Cells\n(Reduced Lipid Peroxidation)  Leads to SOD, CAT, GSH SOD, CAT, GSH SOD, CAT, GSH->Neutralized ROS

This diagram illustrates the proposed mechanism by which this compound counteracts oxidative stress to protect liver cells [1].

Conclusion for Research

Available data indicates this compound is a compelling natural antioxidant. Its efficacy across multiple radical types and ability to protect liver cells in vivo suggests multi-target activity. However, a complete comparative profile requires more head-to-head studies with a wider range of natural and synthetic antioxidants.

References

Cytotoxic Activity of Friedelin on Cancer vs. Normal Cells

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes findings from key studies on friedelin's effects. The data suggests this compound can selectively inhibit cancer cell growth and induce cell death, with some studies reporting minimal effects on normal cells.

Cancer Cell Line / Normal Cell Type Observed Effects on Cancer Cells (Key Findings) Effects on Normal Cells Reference Compound(s) / Assays Used
KB Oral Cancer Cells (citation 2) Induces Apoptosis: Dose- & time-dependent cytotoxicity; upregulates pro-apoptotic Bax, Caspase-3, TP53; downregulates anti-apoptotic Bcl-2. Strong binding affinity to Bax/Bcl-2 per molecular docking. The study focused on its effects on oral cancer cells. Assays: MTT, Annexin V-FITC flow cytometry, gene expression analysis, molecular docking.
Human AML-196 Leukemia Cells (citation 7) Induces Apoptosis & Inhibits Metastasis: Inhibits proliferation, migration, invasion. Upregulates cleaved caspases-3, -8, -9, PARP; increases Bax/Bcl-2 ratio. Blocks MEK/ERK & PI3K/AKT pathways. Little effect on normal cells reported in the study. Assays: CCK-8, DAPI staining, Annexin V/PI, Transwell, Western blot.
HeLa (Cervical Cancer) & HSC-1 (Skin Cancer) (citation 9) Cytotoxic Activity: this compound isolate from Cassia tora showed significant cytotoxicity. HeLa cells were more sensitive than HSC-1. The study focused on comparing the two cancer cell lines. Assays: Trypan blue exclusion, MTT.
HN22, HepG2, HCT116 Cancer Cells (citation 10) Cytotoxic Activity & Cell Cycle Arrest: Four triterpenoids from Euphorbia lactea, including this compound, showed dose-dependent cytotoxicity. One derivative (friedelan-3β-ol) induced S-phase cell cycle arrest in HN22 cells. A marginal cytotoxic effect was observed in HeLa cells. Assays: MTT, flow cytometry for cell cycle.

Detailed Experimental Protocols

To evaluate this compound's cytotoxicity and mechanisms of action, researchers typically follow a workflow of cell viability screening, apoptosis confirmation, and mechanistic pathway investigation.

Start Start: Cytotoxicity Assessment Viability Cell Viability Screening (MTT, CCK-8 Assays) Start->Viability Initial Screening Confirm Confirm Cell Death (Annexin V/PI Staining & Flow Cytometry) Viability->Confirm If Cytotoxic Morphology Morphology Analysis (DAPI Staining) Confirm->Morphology Mechanism Investigate Mechanism (Western Blot, Gene Expression, Molecular Docking) Morphology->Mechanism End Interpret Results Mechanism->End

Cell Viability and Cytotoxicity Assays
  • MTT/CCK-8 Assays: These colorimetric tests measure the activity of mitochondrial enzymes in living cells. A decrease in signal indicates reduced cell viability. This compound's effects were shown to be dose-dependent and time-dependent in KB oral cancer cells and human AML-196 leukemia cells [1] [2].
  • LIVE/DEAD Assay: This assay uses calcein-AM to stain live cells and ethidium homodimer-1 to stain dead cells, allowing for direct counting of viable and dead cell populations [3].
Apoptosis Detection Assays
  • Annexin V/Propidium Iodide (PI) Staining: This is a cornerstone method for detecting apoptosis. Annexin V binds to phosphatidylserine, which is externalized in early apoptosis, while PI stains cells that have lost membrane integrity in late apoptosis or necrosis. Flow cytometry analysis following this staining confirmed that this compound induces apoptosis in KB and AML-196 cells [1] [2].
  • Gene and Protein Expression Analysis:
    • Western Blotting: This technique detected the upregulation of cleaved (activated) forms of executioner caspase-3 and PARP, key markers of apoptosis, in this compound-treated AML-196 cells [2].
    • Gene Expression Analysis (RT-qPCR): In KB cells, this compound treatment led to the upregulation of pro-apoptotic genes like Bax and TP53 and the downregulation of the anti-apoptotic gene Bcl-2 [1].
Investigation of Signaling Pathways
  • Molecular Docking: Computational studies predicted strong binding affinities between this compound and key apoptotic regulators like Bax and Bcl-2, suggesting a direct mechanism for triggering cell death [1].
  • Western Blotting for Pathway Analysis: Research on leukemia cells showed that this compound's anticancer effects also involve the inhibition of pro-survival MEK/ERK and PI3K/AKT signaling pathways [2].

Mechanisms of Action: Apoptosis Signaling Pathways

This compound primarily exerts its cytotoxic effects by activating the intrinsic (mitochondrial) apoptosis pathway. The diagram below illustrates the key proteins and pathways involved based on the studies cited.

This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates SurvivalPathways Inhibition of MEK/ERK & PI3K/AKT Survival Pathways This compound->SurvivalPathways Blocks Bcl2->Bax Inhibits Mitochondrion Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->Mitochondrion Promotes CytochromeC Release of Cytochrome c Mitochondrion->CytochromeC Caspase9 Activation of Caspase-9 CytochromeC->Caspase9 Caspase3 Activation of Caspase-3 Caspase9->Caspase3 PARP Cleavage of PARP (DNA Repair Enzyme) Caspase3->PARP Apoptosis Apoptosis (Programmed Cell Death) PARP->Apoptosis SurvivalPathways->Apoptosis Promotes

The key mechanistic insights from the studies are:

  • This compound modulates the Bax/Bcl-2 ratio in favor of apoptosis [1] [2].
  • It activates the caspase cascade, leading to the cleavage of PARP, a hallmark of apoptosis [2].
  • It suppresses MEK/ERK and PI3K/AKT signaling pathways, which are crucial for cancer cell survival and proliferation [2].

Research Implications & Future Directions

While these in vitro findings are promising, several important steps remain before this compound can be considered a therapeutic candidate:

  • Confirm Selectivity: The selective cytotoxicity towards cancer cells over normal cells, while indicated in some studies like the one on AML-196 cells [2], needs to be more thoroughly and systematically investigated across a wider range of normal cell types.
  • Advance to In Vivo Models: The current evidence is largely from cell culture studies. Future work should be conducted on the in vivo validation and clinical translation of this compound [1].
  • Explore Combination Therapies: Research could explore whether this compound can synergize with existing chemotherapy drugs, potentially allowing for lower doses and reduced side effects.

References

Obtaining Friedelin: Natural Extraction vs. Microbial Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the two primary approaches to sourcing friedelin, as reported in the literature.

Approach Description Key Features & Findings

| Natural Extraction [1] [2] | Isolation from plant materials (e.g., cork, leaves, bark) using organic solvents. | Sources: Wide range across families (Celastraceae, Euphorbiaceae, Clusiaceae). Methods: Traditional (solvent soaking) and modern (ultrasound, microwave, supercritical fluid). Limitation: Low abundance in plants, high extraction costs, and complex purification. [3] | | Microbial Synthesis (De Novo Biosynthesis) [3] | Engineered yeast (Saccharomyces cerevisiae) produces this compound using a this compound synthase gene. | Rationale: Sustainable, efficient alternative to overcome natural sourcing challenges. [3] Key Achievement: Titer of 1,500 mg/L achieved in shake-flask fermentation via systematic metabolic engineering, including enhanced pathway enzymes and lipid droplet engineering. [3] |

Pharmacological Profile and Experimental Evidence

This compound exhibits a range of biological activities. One of the most robustly studied areas is its effect on wound healing, particularly for MRSA-infected wounds. The table below summarizes key experimental data and protocols from a recent study.

Aspect Experimental Findings & Data

| In Vitro Antimicrobial Activity [4] [5] | - Inhibition Zone (IZ): 17.3 ± 1.2 mm against MRSA.

  • Minimum Inhibitory Concentration (MIC): 13.3 ± 2.7 μg/mL. | | Anti-Virulence Mechanisms [4] [5] | Downregulated key MRSA virulence genes: seb (enterotoxin production) to 0.4 and icaD (biofilm formation) to 0.71 (relative expression). | | In Vivo Wound Healing (Mouse Model) [4] [5] | - Wound Contraction: 40 ppm FRN dressing led to 86.5% wound closure at day 10, outperforming the control (80%) and MRSA-infected group (15.38%).
  • Bacterial Clearance: Total bacterial clearance in wounds by day 10. | | Anti-Inflammatory Action [4] [5] | Dose-dependent downregulation of inflammatory genes TNF-α and PGS-2 in wound tissue. | | Histopathological & Immunohistochemical Analysis [5] | - Promoted complete re-epithelization, collagen deposition, and angiogenesis.
  • Increased expression of VEGF and α-SMA, key markers for wound maturation and healing. |
Detailed Experimental Protocol for Wound Healing Studies

For researchers looking to replicate or build upon these findings, here is a summary of the key methodological details from the study:

  • Compound Source: this compound was isolated from Euphorbia grantii Oliv. [4] [5].
  • In Vitro Antimicrobial Assay:
    • Method: Disc diffusion assay.
    • Measurement: Zone of inhibition (IZ) in millimeters.
    • MIC Determination: Minimum concentration showing no visible growth [4] [5].
  • Gene Expression Analysis (qRT-PCR):
    • Technique: Quantitative real-time PCR.
    • Targets: Virulence genes (seb, icaD) and inflammatory genes (TNF-α, PGS-2).
    • Analysis: Relative gene expression compared to control groups [4] [5].
  • In Vivo Wound Healing Model:
    • Animal: Mice.
    • Wound Creation: Excision wound model.
    • Infection: Wounds infected with MRSA.
    • Treatment Groups: Included non-infected control, MRSA-infected untreated, vancomycin-treated, and FRN-treated (20 and 40 ppm) groups.
    • Assessment: Wound size measurement, bacterial load count, histopathology, and immunohistochemistry over 10 days [5].

Biosynthesis Pathway of this compound

The diagram below illustrates the biosynthetic pathway of this compound, which is foundational for both understanding its natural production in plants and for engineering microbial synthesis.

G AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AACT HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGCS Mevalonate Mevalonate (MVA) HMGCoA->Mevalonate HMGCR IPP Isopentenyl pyrophosphate (IPP) Mevalonate->IPP Multiple Enzymes DMAPP Dimethylallyl pyrophosphate (DMAPP) IPP->DMAPP IDI FPP Farnesyl pyrophosphate (FPP) IPP->FPP FPPS DMAPP->FPP Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE This compound This compound Oxidosqualene->this compound This compound Synthase (OSC)

This pathway is universal, but the final step is catalyzed by a unique enzyme, This compound synthase (a type of oxidosqualene cyclase, OSC), which is characterized by a critical leucine residue at position 482 that is essential for producing the highly rearranged this compound structure [6].

Conclusion and Research Implications

To summarize the available information for your comparative guide:

  • Natural this compound is well-studied pharmacologically but faces challenges in sustainable and scalable supply [1] [3].
  • Synthetic this compound via Microbial Biosynthesis is an emerging and highly promising production method. The reported high titer of 1,500 mg/L in yeast signifies a major breakthrough for potential commercial production [3]. While the pharmacological data in the search results primarily comes from naturally sourced this compound, the identical molecular structure produced by engineered microbes is expected to exhibit the same bioactivities.
  • Key Activity: The most compelling, data-rich evidence supports this compound's efficacy in accelerating the healing of MRSA-infected wounds through a combination of direct antibacterial, anti-biofilm, and potent anti-inflammatory mechanisms [4] [5].

For your audience of drug development professionals, the takeaway is that microbial synthesis has effectively addressed the production bottleneck. Future research should focus on directly applying microbially-derived this compound in pre-clinical models to confirm efficacy and on further elucidating its molecular targets and mechanisms of action across different disease models.

References

Pharmacological Efficacy of Friedelin in Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

Friedelin, a pentacyclic triterpenoid, demonstrates a broad spectrum of pharmacological activities. The table below summarizes its efficacy and the primary experimental findings from recent studies.

Disease Model Experimental Organism/Cell System Key Efficacy Findings Proposed Mechanism of Action Reference
Tendinopathy Mouse (CIT Model) Improved tendon mechanical strength, reduced inflammatory cell infiltration, promoted tenogenesis [1]. Promoted K48-linked ubiquitination and autophagic degradation of p65, inhibiting the NF-κB pathway [1]. [1]
Neurodegeneration (Alzheimer's) Mouse (Scopolamine-induced) Reversed memory impairment; reduced oxidative stress and neuroinflammation [2]. Inhibited p-JNK and NF-κB pathways; reduced BACE-1 to halt Aβ production; increased antioxidant enzymes (CAT, SOD, GSH) [2]. [2]
MRSA-Infected Wounds Mouse (Wound Infection Model) Accelerated wound contraction; reduced bacterial count; increased VEGF and α-SMA expression [3]. Bactericidal effect (downregulated virulence genes seb & icaD); anti-inflammatory (downregulated TNF-α & PGS-2) [3]. [3]
Inflammation & Pain Mouse/Rat (Carrageenan, Croton oil, Acetic acid) Dose-dependent anti-inflammatory (up to 68.7% inhibition), analgesic, and antipyretic effects [4]. Not fully elucidated in studies; significant inhibition in standard inflammation and pain models [4]. [4]
Cancer In vitro (Various cancer cell lines) Cytotoxic against leukemia (P388), lung cancer (A549), and other cell lines [5]. Low cytotoxicity to normal cells; various anticancer mechanisms proposed [5]. [5]

Detailed Experimental Protocols and Data

For a deeper dive, here are the methodologies and key quantitative data from the pivotal studies.

Tendinopathy Model [1]
  • Induction Method: Tendinopathy was induced in 8-week-old C57BL/6 male mice by injecting 20 μL of 1% type I collagenase around the right Achilles tendon.
  • Treatment Protocol: One week post-induction, mice received a local injection of this compound (40 μM, 20 μL) near the Achilles tendon.
  • Key Assessments: Biomechanical strength testing, histological analysis (collagen fiber arrangement, inflammatory infiltration), and molecular analysis of the NF-κB pathway.
  • Quantitative Data: this compound effectively promoted the autophagic degradation of p65 by recruiting the E3 ubiquitin enzyme RNF182.
Neurodegeneration Model (Alzheimer's-like) [2]
  • Induction Method: Memory impairment and neurodegeneration were induced in adult male Swiss albino mice via scopolamine injection.
  • Treatment Protocol: Mice were treated with this compound, with doses optimized from prior literature.
  • Key Assessments: Behavioral tests (Y-maze, Morris water maze), Western blotting, analysis of antioxidant enzymes (CAT, POD, SOD, GSH), and lipid profile (TBARS) in brain tissue.
  • Quantitative Data: this compound administration significantly increased antioxidant enzyme levels and reduced TBARS, indicating reduced oxidative stress. It also downregulated p-JNK and NF-κB pathways and inhibited BACE-1.
MRSA-Infected Wound Model [3]
  • Induction Method: Mice were infected with a methicillin-resistant Staphylococcus aureus (MRSA) isolate.
  • Treatment Protocol: Wounds were dressed with this compound at 20 ppm and 40 ppm concentrations.
  • Key Assessments: Wound contraction measurement, bacterial count, immunohistochemistry for VEGF and α-SMA, and gene expression analysis of virulence (seb, icaD) and inflammatory factors (TNF-α, PGS-2).
  • Quantitative Data:
    • Wound Contraction: The 40 ppm this compound group showed 86.5% wound contraction at day 10, outperforming the vancomycin group (62.7%) and the non-infected control (80%) [3].
    • Bacterial Clearance: Total bacterial clearance was observed in the 40 ppm this compound group by day 10 [3].
    • Gene Expression: this compound downregulated seb and icaD virulence genes to 0.4 and 0.71-fold, respectively [3].

Molecular Mechanism and Workflow Visualizations

The following diagrams, generated with Graphviz DOT language, illustrate the key molecular pathways and experimental workflows for this compound's action in tendinopathy and neurodegeneration models.

Diagram 1: this compound's Mechanism in Tendinopathy Therapy

This diagram illustrates how this compound alleviates tendinopathy by promoting the ubiquitination and autophagic degradation of p65, a key component of the NF-κB pathway, thereby reducing inflammation [1].

TendinopathyMechanism This compound's Mechanism in Tendinopathy Therapy This compound This compound RNF182 RNF182 This compound->RNF182 Recruits p65 p65 RNF182->p65 Adds K48-linked Ubiquitin Ubiquitinated_p65 Ubiquitinated p65 (K48-linked) p65->Ubiquitinated_p65 p62 p62 Ubiquitinated_p65->p62 Binds to Autophagosome Autophagosome p62->Autophagosome Delivers to p65_Degradation p65 Degradation Autophagosome->p65_Degradation NFkB_Inhibition NF-κB Pathway Inhibition p65_Degradation->NFkB_Inhibition Inflammation_Reduction Reduced Inflammation & Tendinopathy Progression NFkB_Inhibition->Inflammation_Reduction

Diagram 2: this compound's Neuroprotective Mechanism

This diagram shows how this compound protects against neurodegeneration by inhibiting oxidative stress and the JNK/NF-κB pathway, thereby reducing Aβ production and synaptic dysfunction [2].

NeuroprotectiveMechanism This compound's Neuroprotective Mechanism Scopolamine Scopolamine OxidativeStress Oxidative Stress (↓CAT, SOD, GSH; ↑TBARS) Scopolamine->OxidativeStress JNK_NFkB_Activation p-JNK & NF-κB Activation Scopolamine->JNK_NFkB_Activation OxidativeStress->JNK_NFkB_Activation BACE1_Activation ↑ BACE-1 Activity JNK_NFkB_Activation->BACE1_Activation AB_Production Amyloid-β (Aβ) Production & Deposition BACE1_Activation->AB_Production Neuroinflammation Neuroinflammation & Synaptic Dysfunction AB_Production->Neuroinflammation This compound This compound Inhibit_OxStress Inhibits Oxidative Stress This compound->Inhibit_OxStress Antioxidant Effects Inhibit_JNK_NFkB Inhibits p-JNK & NF-κB Pathways This compound->Inhibit_JNK_NFkB Anti-inflammatory Effects Inhibit_OxStress->Inhibit_JNK_NFkB Inhibit_BACE1 Inhibits BACE-1 Inhibit_JNK_NFkB->Inhibit_BACE1 Neuroprotection Neuroprotection & Memory Improvement Inhibit_JNK_NFkB->Neuroprotection Prevent_AB Prevents Aβ Production Inhibit_BACE1->Prevent_AB Prevent_AB->Neuroprotection

Conclusion and Research Outlook

The experimental data convincingly demonstrates this compound's multi-target efficacy in diverse preclinical models, ranging from tendinopathy and neurodegenerative diseases to MRSA-infected wounds. Its action through critical pathways like NF-κB and JNK, coupled with its safety profile and low cytotoxicity to normal cells, makes it a compelling candidate for further drug development [5] [1] [2].

Future research should focus on:

  • ADME and Pharmacokinetics: Detailed studies on its absorption, distribution, metabolism, and excretion.
  • Advanced Delivery Systems: Exploring nanoparticles or other formulations to improve its bioavailability.
  • Human Trials: Translating these promising preclinical results into clinical efficacy and safety data.

References

Friedelin vs. Other Pentacyclic Triterpenoids

Author: Smolecule Technical Support Team. Date: February 2026

Feature Friedelin Betulinic Acid Oleanolic Acid Ursolic Acid Lupeol
Triterpene Type Friedelane [1] Lupane [2] Oleanane [2] Ursane [2] Lupane [2]
Key Structural Feature Ketone group at C-3 (friedelan-3-one); Most rearranged pentacyclic triterpene [3] [4] Carboxylic acid group at C-17 [2] Hydroxyl group at C-3; carboxylic acid group at C-17 [2] Hydroxyl group at C-3; carboxylic acid group at C-17 [2] Hydroxyl group at C-3 [2]
Molecular Formula C₃₀H₅₀O [1] C₃₀H₄₈O₃ [2] C₃₀H₄₈O₃ [2] C₃₀H₄₈O₃ [2] C₃₀H₅₀O [2]
Molecular Weight (g/mol) 426.7 [1] [4] 456.7 456.7 456.7 426.7
cLogP (Measure of Lipophilicity) 7.59 (High) [5] ~6.5 (High, estimated) ~6.5 (High, estimated) ~6.5 (High, estimated) ~6.5 (High, estimated)
Water Solubility Insoluble [1] [4] Poor [2] Poor [2] Poor [2] Poor
Key Pharmacological Activities Apoptosis induction (Oral cancer) [6], Antimicrobial [7] [1], Antioxidant, Hepatoprotective [7] [4] Cytotoxic (Selective for cancer cells) [2], Anti-inflammatory, Antiviral Anti-inflammatory, Hepatoprotective, Anti-diabetic [2] Anti-inflammatory, Antioxidant, Anti-cancer [2] Anti-inflammatory, Anticancer [2]
Reported Mechanism in Cancer Intrinsic Apoptosis Pathway: Upregulates Bax, Caspase-3, p53; Downregulates Bcl-2 [6] Mitochondrial Apoptosis Pathway [2] Cell cycle arrest, Apoptosis induction [2] Inhibition of multiple cancer cell signaling pathways [2] Modulation of multiple pro-inflammatory and oncogenic pathways [2]

Experimental Data and Protocols for this compound

For researchers, the following key experimental findings and methodologies provide a foundation for further investigation.

In Silico and In Vitro Anticancer Evidence

A 2025 study on oral cancer (KB cells) provides a clear experimental workflow and results for this compound's pro-apoptotic activity [6].

  • Molecular Docking: this compound showed strong binding affinities to key apoptotic regulators:
    • Bax: -8.3 kcal/mol
    • Bcl-2: -8.0 kcal/mol These interactions suggest a mechanism where this compound promotes apoptosis by activating pro-apoptotic Bax and inhibiting anti-apoptotic Bcl-2 [6].
  • Cell Viability (MTT) Assay:
    • Purpose: To determine the cytotoxic effect of this compound on KB oral cancer cells.
    • Protocol: KB cells are treated with varying concentrations of this compound for 24-72 hours. MTT solution is added and incubated. Metabolically active cells convert MTT to purple formazan crystals, which are dissolved, and absorbance is measured. Viability is calculated relative to untreated control cells.
    • Finding: this compound exhibited a dose-dependent and time-dependent cytotoxic effect on KB cells [6].
  • Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry):
    • Purpose: To distinguish and quantify apoptotic and necrotic cell populations.
    • Protocol: Treated and control cells are stained with Annexin V-FITC (binds to phosphatidylserine exposed on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, stains DNA in necrotic cells where membrane integrity is lost). Cell populations are analyzed using a flow cytometer.
    • Finding: Assay confirmed this compound's ability to induce apoptosis in KB cells [6].
  • Gene Expression Analysis (qRT-PCR):
    • Purpose: To validate the expression of genes involved in the intrinsic apoptotic pathway.
    • Protocol: mRNA is isolated from this compound-treated and control KB cells, reverse-transcribed to cDNA, and used as a template for quantitative PCR with gene-specific primers for Bax, Bcl-2, Caspase-3, and TP53.
    • Finding: Confirmed upregulation of Bax, Caspase-3, and TP53 and downregulation of Bcl-2 [6].

This mechanism of this compound inducing apoptosis via the intrinsic pathway can be visualized as follows:

G This compound This compound BaxUp ↑ Bax Expression This compound->BaxUp Bcl2Down ↓ Bcl-2 Expression This compound->Bcl2Down Start This compound Treatment Start->this compound Mitochondria Mitochondrial Stress PoreFormation Mitochondrial Outer Membrane Permeabilization BaxUp->PoreFormation Bcl2Down->PoreFormation Derepression CytoCRelease Cytochrome c Release PoreFormation->CytoCRelease CaspaseActivation Caspase-3 Activation CytoCRelease->CaspaseActivation Apoptosis Apoptosis (Cell Death) CaspaseActivation->Apoptosis

Biosynthesis Pathway

This compound's unique structure results from a complex biosynthesis pathway. The key enzyme is This compound Synthase, an oxidosqualene cyclase (OSC) [3] [4]. A critical study on Maytenus ilicifolia this compound Synthase identified that a leucine residue at position 482 (Leu482), two amino acids upstream of the conserved DCTAE active site motif, is essential for its product specificity. Mutagenesis of Leu482 to valine, threonine, or isoleucine resulted in the production of different pentacyclic triterpenes instead of this compound [3].

The general biosynthetic route from primary metabolism to this compound is outlined below:

G AcetylCoA Acetyl-CoA IPP Isopentenyl pyrophosphate (IPP) AcetylCoA->IPP MVA Pathway DMAPP Dimethylallyl pyrophosphate (DMAPP) IPP->DMAPP IPP isomerase FPP Farnesyl pyrophosphate (FPP) IPP->FPP FPP synthase DMAPP->FPP Squalene Squalene FPP->Squalene Squalene synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase FriedelinSynthase This compound Synthase (OSC with Leu482) Oxidosqualene->FriedelinSynthase Cations Series of Carbocation Rearrangements FriedelinSynthase->Cations This compound This compound Cations->this compound


Research Implications and Considerations

  • Overcoming Solubility Challenges: Like many triterpenoids, this compound's high lipophilicity and poor water solubility pose challenges for drug development. Recent strategies involve nano-formulations (e.g., polymeric nanoparticles, liposomes, nano-emulsions) to enhance its bioavailability and targeted delivery [2] [7].
  • Biosynthetic Production: To address the limited supply from natural plant sources, synthetic biology approaches have been successfully employed. This includes using CRISPR/Cas9 and gene overexpression in genetically engineered yeast (Saccharomyces cerevisiae) for the microbial production of this compound [7] [4].
  • Broad Therapeutic Potential: Beyond its prominent anticancer activity, research indicates this compound possesses anti-inflammatory, antioxidant, antimicrobial, neuroprotective, and antidiabetic activities, making it a versatile compound for further pharmacological exploration [7] [1] [4].

References

Friedelin Content Comparison Across Plant Sources

Author: Smolecule Technical Support Team. Date: February 2026

Plant Source Plant Family Friedelin Content (mg/g Dry Weight) Reference / Key Compound
Cannabis sativa (Roots) Cannabaceae 0.100 - 0.709 mg/g [1] Predominant triterpenoid [1] [2]
Cork Various Contains "large amount" [3] Fundamental compound in cork tissue [3] [4]
Calophyllum pinetorum Clusiaceae Major source [3] -
Maytenus ilicifolia Celastraceae Reported source [3] -
Jatropha species Euphorbiaceae Reported source [4] -
Euphorbia species Euphorbiaceae Reported source [4] -
Asteraceae family species Asteraceae Reported source [4] -

Experimental Protocols for Cannabis Root Analysis

For researchers aiming to verify or build upon this data, here are the key methodologies from the cited studies:

  • Extraction: Common methods use ethanol, n-hexane, or supercritical CO₂ for extraction from dried, pulverized hemp roots [1] [5]. One study used 95% ethanol at room temperature for 48 hours, followed by partitioning with ethyl acetate [5].
  • Quantification: Gas Chromatography–Mass Spectrometry (GC–MS) is standard for identifying and quantifying this compound and other triterpenoids in cannabis root extracts [1] [6].
  • Advanced Bioproduction: Hairy root cultures can significantly increase this compound yield. One protocol induced these cultures by infecting petioles of in vitro germinated C. sativa seedlings with Rhizobium rhizogenes (strain ATCC 43057). Elicitation of these hairy roots with 75 μM salicylic acid increased this compound yields to 0.963 mg/g DW, nearly double that of untreated controls [2] [7].

Pharmacological Significance of this compound

This compound's relevance to drug development is supported by numerous preclinical studies demonstrating a range of pharmacological activities [3] [4]:

  • Anti-inflammatory: Inhibits production of pro-inflammatory cytokines [5].
  • Anticancer: Shows cytotoxic properties and induces apoptosis in certain cancer cell lines [3].
  • Antioxidant: Contributes to hepatoprotective and neuroprotective effects [3].
  • Antimicrobial: Exhibits activity against various bacteria and viruses [4].
  • Analgesic & Antipyretic: Demonstrates pain-relieving and fever-reducing effects [2].

Research Applications and Production Workflow

The diagram below illustrates the workflow from plant material to enhanced this compound production, which is particularly relevant for cannabis roots.

Start Plant Material (Cannabis Roots) A Conventional Extraction (Solvents: Ethanol, Hexane) Start->A B Analysis & Quantification (GC-MS) A->B C Standard this compound Extract B->C D Bioproduction Strategy E Establish Hairy Root Cultures (R. rhizogenes transfection) D->E F Elicitor Treatment (e.g., Salicylic Acid) E->F G Enhanced this compound Production (Yield up to 0.963 mg/g DW) F->G

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

9.8

Hydrogen Bond Acceptor Count

1

Exact Mass

426.386166214 g/mol

Monoisotopic Mass

426.386166214 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AK21264UAD

Other CAS

559-74-0

Wikipedia

Friedelin

Dates

Last modified: 08-15-2023

Explore Compound Types